molecular formula C10H15NO6 B12763983 Mycosporine glycine CAS No. 65318-21-0

Mycosporine glycine

Número de catálogo: B12763983
Número CAS: 65318-21-0
Peso molecular: 245.23 g/mol
Clave InChI: XZQILKYKJYHEHD-JTQLQIEISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Mycosporine Glycine is a natural, low molecular weight, water-soluble amino acid derivative belonging to the class of mycosporine-like amino acids (MAAs). It features a central cyclohexenone chromophore, which is responsible for its strong absorption of ultraviolet radiation, particularly in the UV-B and UV-A range with a peak around 310 nm . This compound is primarily sourced from cyanobacteria, algae, and corals that thrive in high-sunlight environments . Its core value in research lies in its multifunctional role as a potent UV-absorbing compound and a versatile natural antioxidant. Researchers utilize this compound to study its unique photoprotection mechanism; upon UV absorption, it efficiently dissipates the energy as heat through ultrafast internal conversion, a non-radiative decay process that prevents the formation of free radicals and cellular damage . Beyond its direct sunscreen effect, its significant antioxidant activity enables it to quench and stabilize reactive oxygen species (ROS) such as singlet oxygen and hydroxyl radicals . This dual function makes it an excellent reference standard and investigative tool in studies focused on mitigating UV-induced oxidative stress in biological models. Furthermore, its applications extend to cosmetic and dermatological research, where it is investigated for its potential to protect skin from photoaging and environmental stressors. This product is intended for laboratory research purposes only. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

65318-21-0

Fórmula molecular

C10H15NO6

Peso molecular

245.23 g/mol

Nombre IUPAC

2-[[(5S)-5-hydroxy-5-(hydroxymethyl)-2-methoxy-3-oxocyclohexen-1-yl]amino]acetic acid

InChI

InChI=1S/C10H15NO6/c1-17-9-6(11-4-8(14)15)2-10(16,5-12)3-7(9)13/h11-12,16H,2-5H2,1H3,(H,14,15)/t10-/m0/s1

Clave InChI

XZQILKYKJYHEHD-JTQLQIEISA-N

SMILES isomérico

COC1=C(C[C@](CC1=O)(CO)O)NCC(=O)O

SMILES canónico

COC1=C(CC(CC1=O)(CO)O)NCC(=O)O

Origen del producto

United States

Foundational & Exploratory

Mycosporine Glycine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Mycosporine (B1203499) glycine (B1666218) is a naturally occurring, water-soluble compound belonging to the family of mycosporine-like amino acids (MAAs).[1] Found in a diverse range of organisms, particularly marine algae and cyanobacteria, it plays a crucial role in cellular protection against ultraviolet (UV) radiation.[1][2] This technical guide provides an in-depth overview of the chemical structure, properties, and biosynthetic pathway of mycosporine glycine, along with detailed experimental protocols for its study.

Chemical Structure and Properties

This compound is characterized by a cyclohexenone chromophore conjugated with a glycine amino acid substituent. Its chemical structure is fundamental to its potent UV-absorbing capabilities.

IUPAC Name: 2-[[(5S)-5-hydroxy-5-(hydroxymethyl)-2-methoxy-3-oxocyclohexen-1-yl]amino]acetic acid[1][3]

Chemical Formula: C₁₀H₁₅NO₆[1][3]

Canonical SMILES: COC1=C(C--INVALID-LINK--(CO)O)NCC(=O)O[3]

InChI Key: XZQILKYKJYHEHD-JTQLQIEISA-N[1]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing a quantitative overview for researchers.

PropertyValueSource
Molecular Weight 245.23 g/mol [1][3]
UV Absorption Maximum (λmax) ~310 nm[2][4]
Molar Extinction Coefficient (ε) ~28,100 M⁻¹ cm⁻¹[2]
Boiling Point (estimated) 524.9 ± 50.0 °C at 760 mmHg[1]
Density (estimated) 1.4 ± 0.1 g/cm³[1]
Solubility Water-soluble[1]

Biosynthesis of this compound

The biosynthesis of this compound primarily initiates from two key metabolic pathways: the shikimate pathway and the pentose (B10789219) phosphate (B84403) pathway. Both pathways converge to produce the crucial intermediate, 4-deoxygadusol (4-DG).[5][6] This precursor then undergoes a condensation reaction with glycine to form this compound.[7][8] This final step is catalyzed by an ATP-dependent ligase. This compound can then serve as a precursor for the synthesis of other more complex MAAs.[8]

Mycosporine_Glycine_Biosynthesis cluster_shikimate Shikimate Pathway cluster_pentose Pentose Phosphate Pathway cluster_core Core MAA Synthesis PEP Phosphoenolpyruvate DHQ 3-Dehydroquinate PEP->DHQ E4P Erythrose-4-phosphate E4P->DHQ 4DG 4-Deoxygadusol (4-DG) DHQ->4DG Enzymatic steps SH7P Sedoheptulose-7-phosphate SH7P->4DG Enzymatic steps MycosporineGlycine This compound 4DG->MycosporineGlycine Glycine Glycine Glycine->MycosporineGlycine

Biosynthetic pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, quantification, and characterization of the antioxidant properties of this compound.

Extraction and Purification of this compound

This protocol is adapted for the extraction of this compound from cyanobacterial or algal biomass.

a. Extraction

  • Harvest fresh cell biomass by centrifugation.

  • Lyophilize the biomass to obtain a dry powder.

  • Suspend the dried biomass in 100% methanol (B129727) (e.g., 1 g of biomass in 10 mL of methanol).

  • Sonicate the suspension on ice to facilitate cell lysis and extraction.

  • Centrifuge the mixture at high speed (e.g., 10,000 x g) for 15 minutes to pellet cell debris.

  • Carefully collect the supernatant containing the crude MAA extract.

  • Repeat the extraction process with the pellet to ensure complete recovery.

  • Pool the supernatants and evaporate the methanol under reduced pressure.

  • Resuspend the dried extract in a minimal volume of ultrapure water for further purification.

b. Purification by Reversed-Phase Chromatography

  • Prepare a reversed-phase chromatography column (e.g., C18).

  • Equilibrate the column with a suitable mobile phase (e.g., 0.1% acetic acid in water).

  • Load the aqueous extract onto the column.

  • Elute with a gradient of methanol in 0.1% acetic acid. The concentration of methanol should be gradually increased to separate compounds based on their polarity.

  • Collect fractions and monitor the absorbance at 310 nm to identify fractions containing this compound.

  • Pool the this compound-containing fractions and evaporate the solvent.

Quantification by High-Performance Liquid Chromatography (HPLC)

Quantitative analysis of this compound can be performed using reversed-phase HPLC with UV detection.

  • Instrumentation: An HPLC system equipped with a photodiode array (PDA) or UV detector and a C8 or C18 reversed-phase column is required.[9]

  • Mobile Phase: A common mobile phase is a mixture of water and methanol with 0.1% acetic acid.[8]

  • Gradient Elution: A gradient elution program is typically used for optimal separation. For example, a linear gradient from 5% to 50% methanol over 30 minutes.

  • Detection: Monitor the elution profile at 310 nm, the absorption maximum of this compound.

  • Quantification: Prepare a standard curve using purified this compound of known concentrations. The concentration of this compound in the samples can then be determined by comparing their peak areas to the standard curve.

Characterization of Antioxidant Activity

The antioxidant properties of this compound can be assessed using various in vitro assays.

a. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Prepare a stock solution of DPPH in methanol.

  • In a 96-well plate, add different concentrations of the purified this compound solution.

  • Add the DPPH solution to each well and incubate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The scavenging activity is calculated as the percentage of DPPH discoloration using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

b. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay [3][10]

  • Prepare the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.[10]

  • Dilute the ABTS•+ solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.[10]

  • Add different concentrations of the purified this compound solution to the diluted ABTS•+ solution.

  • Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).[1]

  • Measure the absorbance at 734 nm.[10]

  • The scavenging activity is calculated using the same formula as for the DPPH assay.

Conclusion

This compound's unique chemical structure and potent UV-absorbing and antioxidant properties make it a subject of significant interest for researchers in fields ranging from natural product chemistry to drug development and cosmetics. The methodologies outlined in this guide provide a solid foundation for the extraction, characterization, and evaluation of this promising natural compound.

References

A Technical Guide to the Discovery, Isolation, and Characterization of Mycosporine Glycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Mycosporine-like amino acids (MAAs) are a class of water-soluble, UV-absorbing secondary metabolites produced by a wide array of organisms, primarily from marine and freshwater environments. Among these, Mycosporine glycine (B1666218) (MG) stands out as a key precursor in the biosynthesis of more complex MAAs. This technical guide provides an in-depth overview of the discovery, biosynthesis, and the methodologies for the isolation and characterization of Mycosporine glycine, tailored for professionals in research and drug development.

Introduction to this compound

This compound is a cyclohexenone-type mycosporine-like amino acid, distinguished by its glycine substituent. It plays a crucial role as a direct metabolic precursor to other bisubstituted MAAs, such as shinorine[1]. Its strong UV-absorbing properties, with a maximum absorption at approximately 310 nm, and antioxidant capabilities make it a compound of significant interest for applications in sunscreens and as a potential therapeutic agent[2][3][4].

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic process that utilizes intermediates from primary metabolic pathways. There are two recognized pathways for the formation of the 4-deoxygadusol (4-DG) core, which is subsequently converted to this compound[5][6].

  • Shikimate Pathway: This pathway starts with phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P), which are converted to 3-dehydroquinate (B1236863) (DHQ). DHQ is then transformed into 4-DG.

  • Pentose Phosphate Pathway: In this pathway, sedoheptulose-7-phosphate (SH-7-P) is the initial substrate that is converted to 4-DG.

The conversion of these precursors to 4-DG is catalyzed by the enzymes 2-demethyl-4-deoxygadusol synthase (DDGS) and O-methyltransferase (O-MT)[5][6]. Subsequently, the enzyme MysC, an ATP-grasp superfamily member, catalyzes the condensation of 4-DG with glycine to form this compound[7][8].

Below is a diagram illustrating the biosynthetic pathways leading to this compound.

Mycosporine_Glycine_Biosynthesis cluster_shikimate Shikimate Pathway cluster_pentose Pentose Phosphate Pathway PEP Phosphoenolpyruvate (PEP) DHQ 3-Dehydroquinate (DHQ) PEP->DHQ E4P Erythrose-4-Phosphate (E4P) E4P->DHQ Four_DG 4-Deoxygadusol (4-DG) DHQ->Four_DG MysA, MysB S7P Sedoheptulose-7-Phosphate (S7P) S7P->Four_DG MysA, MysB MG This compound Four_DG->MG MysC (ATP-grasp) Glycine Glycine Glycine->MG Extraction_Workflow start Start: Biomass Collection homogenize 1. Homogenize fresh or lyophilized biomass start->homogenize extract 2. Extract with 20% aqueous Methanol (B129727) (v/v) homogenize->extract sonicate 3. Sonicate the mixture extract->sonicate centrifuge 4. Centrifuge to pellet cell debris sonicate->centrifuge collect 5. Collect the supernatant centrifuge->collect evaporate 6. Evaporate methanol under reduced pressure collect->evaporate resuspend 7. Resuspend aqueous extract in distilled water evaporate->resuspend end End: Crude this compound Extract resuspend->end Analytical_Workflow Crude_Extract Crude or Purified Extract HPLC HPLC-DAD Analysis Crude_Extract->HPLC Initial Separation & Quantification LCMS LC-MS/MS Analysis HPLC->LCMS Mass Determination NMR NMR Spectroscopy LCMS->NMR Structural Elucidation Identification Structural Identification and Quantification NMR->Identification

References

The Biosynthesis of Mycosporine-Glycine in Cyanobacteria: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the core biosynthetic pathway, enzymatic mechanisms, and regulatory controls of a key cyanobacterial sunscreen compound.

Mycosporine-glycine is a central molecule in the intricate world of mycosporine-like amino acids (MAAs), a class of natural ultraviolet (UV)-screening compounds produced by a wide array of organisms, including cyanobacteria. These water-soluble molecules are of significant interest to researchers, scientists, and drug development professionals due to their potent photoprotective properties and potential applications in sunscreens and other pharmaceuticals. This technical guide provides a comprehensive overview of the mycosporine-glycine biosynthesis pathway in cyanobacteria, detailing the enzymatic machinery, genetic underpinnings, and analytical methodologies crucial for its study.

The Core Biosynthetic Pathway

The biosynthesis of mycosporine-glycine in cyanobacteria is a multi-step enzymatic process that originates from primary metabolic pathways. Two main routes have been proposed, both converging on the synthesis of the central precursor, 4-deoxygadusol (4-DG).[1]

The primary and most widely accepted pathway begins with an intermediate from the pentose phosphate (B84403) pathway , sedoheptulose-7-phosphate.[2] A second, alternative pathway is thought to originate from 3-dehydroquinate, an intermediate of the shikimate pathway .[1] Regardless of the initial precursor, the core pathway to mycosporine-glycine involves three key enzymatic steps orchestrated by a conserved cluster of genes, commonly referred to as the mys gene cluster.

The core enzymes and their roles are:

  • 2-epi-5-epi-valiolone synthase (EVS) or Demethyl-4-deoxygadusol synthase (DDGS) (encoded by mysA) : This enzyme catalyzes the initial cyclization of the sugar phosphate precursor to form a cyclohexenone ring structure.[3]

  • O-methyltransferase (O-MT) (encoded by mysB) : This enzyme methylates an intermediate to produce the core chromophore, 4-deoxygadusol (4-DG).[4]

  • ATP-grasp ligase (encoded by mysC) : This enzyme facilitates the attachment of a glycine (B1666218) molecule to the 4-DG core, forming mycosporine-glycine.[2][5] This step is ATP-dependent.[1]

Mycosporine_Glycine_Biosynthesis cluster_pentose_phosphate Pentose Phosphate Pathway cluster_shikimate Shikimate Pathway Sedoheptulose-7-Phosphate Sedoheptulose-7-Phosphate Intermediate Cyclohexenone Intermediate Sedoheptulose-7-Phosphate->Intermediate MysA (EVS/DDGS) 3-Dehydroquinate 3-Dehydroquinate 3-Dehydroquinate->Intermediate Alternative Pathway 4-Deoxygadusol 4-Deoxygadusol (4-DG) Intermediate->4-Deoxygadusol MysB (O-MT) Mycosporine-Glycine Mycosporine-Glycine Glycine Glycine 4-DeoxygadusolGlycine 4-DeoxygadusolGlycine 4-DeoxygadusolGlycine->Mycosporine-Glycine MysC (ATP-grasp ligase) + ATP

Genetic Organization and Regulation

The genes encoding the core enzymes for mycosporine-glycine biosynthesis are typically organized in a conserved gene cluster, often designated as mysA, mysB, and mysC.[4] The expression of this gene cluster is primarily induced by exposure to ultraviolet-B (UV-B) radiation.[6][7][8] While the precise signaling pathway is still under investigation, it is understood that cyanobacteria possess photoreceptors that detect UV-B light, initiating a signal transduction cascade that leads to the upregulation of the mys gene cluster.[6] This regulatory mechanism allows cyanobacteria to produce these photoprotective compounds in response to environmental stressors.

UV_Regulation_Pathway UVB_Radiation UV-B Radiation (280-315 nm) Photoreceptor UV-B Photoreceptor(s) UVB_Radiation->Photoreceptor Activation Signal_Transduction Signal Transduction Cascade Photoreceptor->Signal_Transduction Initiation Transcription_Factors Transcription Factor(s) Signal_Transduction->Transcription_Factors Activation mys_Promoter mys Gene Promoter Transcription_Factors->mys_Promoter Binding mys_Genes mysA, mysB, mysC Genes mys_Promoter->mys_Genes Transcription Enzyme_Synthesis Synthesis of Biosynthetic Enzymes mys_Genes->Enzyme_Synthesis Translation MAA_Production Mycosporine-Glycine Production Enzyme_Synthesis->MAA_Production

Quantitative Data

While extensive research has been conducted on the mycosporine-glycine biosynthesis pathway, specific quantitative data for the core enzymes in cyanobacteria remains an active area of investigation. The following table summarizes the types of quantitative data that are crucial for a complete understanding of the pathway's efficiency and regulation.

ParameterEnzymeOrganism/ConditionsValueReference
Substrate Specificity MysCNostoc flagelliformeCatalyzes the linkage of the δ- or ε-amino group of ornithine/lysine to 4-deoxygadusol.[5]
Product Yield Mycosporine-GlycineChroococcidiopsis sp.Increased content with prolonged UV-B treatment (0.15 W·m-2).[6]
Product Yield Mycosporine-GlycineArthrospira sp. CU2556Increased content with an increase in exposure time under UV-B radiation.[2]
Molar Extinction Coefficient (ε) Mycosporine-GlycineGeneral28,100 to 50,000 M⁻¹ cm⁻¹[2]
Maximum Absorption (λmax) Mycosporine-GlycineGeneral310 nm[9]

Experimental Protocols

The study of mycosporine-glycine biosynthesis involves a series of experimental procedures, from the cultivation of cyanobacteria to the extraction, identification, and quantification of the target compound.

Cultivation and Induction
  • Cyanobacterial Culture : Cultivate the cyanobacterial strain of interest (e.g., Nostoc, Anabaena, Chroococcidiopsis) in a suitable growth medium (e.g., BG-11) under controlled conditions of light and temperature.

  • UV-B Induction : Expose the cultures to a controlled dose of UV-B radiation (e.g., 0.15 W·m⁻²) for a specified duration to induce the biosynthesis of mycosporine-glycine.[6]

Extraction of Mycosporine-like Amino Acids
  • Harvesting : Harvest the cyanobacterial biomass by centrifugation.

  • Extraction : Extract the MAAs from the cell pellet using a suitable solvent, typically 25% methanol (B129727) in water. Other solvents like ethanol (B145695) have also been used.

  • Clarification : Centrifuge the extract to remove cell debris and collect the supernatant containing the MAAs.

Analysis by High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
  • Chromatographic System : Utilize a C18 reversed-phase column.

  • Mobile Phase : Employ a gradient of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).

  • Detection : Monitor the elution profile at the characteristic absorption maximum of mycosporine-glycine (310 nm) using a diode array detector.[2]

Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Chromatographic Separation : Perform chromatographic separation as described for HPLC-DAD.

  • Mass Spectrometry : Couple the HPLC system to a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the eluting compounds. Mycosporine-glycine has a characteristic m/z of 246 [M+H]⁺.[2]

  • Tandem Mass Spectrometry (MS/MS) : For structural confirmation, perform MS/MS analysis to obtain fragmentation patterns.

Heterologous Expression and Enzyme Characterization
  • Gene Cloning : Clone the mysA, mysB, and mysC genes from the cyanobacterium of interest into a suitable expression vector (e.g., pET vector).

  • Heterologous Host : Transform a suitable host organism, such as Escherichia coli, with the expression constructs.[1]

  • Protein Expression and Purification : Induce the expression of the recombinant proteins and purify them using affinity chromatography (e.g., Ni-NTA).

  • Enzyme Assays : Conduct in vitro assays with the purified enzymes and their respective substrates to determine their activity and kinetic parameters.

Experimental_Workflow cluster_cultivation 1. Cultivation & Induction cluster_extraction 2. Extraction cluster_analysis 3. Analysis cluster_biochem 4. Biochemical Characterization Cultivate Cultivate Cyanobacteria Induce Induce with UV-B Cultivate->Induce Harvest Harvest Biomass Induce->Harvest Extract Extract with Solvent Harvest->Extract HPLC HPLC-DAD Analysis (Quantification) Extract->HPLC LCMS LC-MS/MS Analysis (Identification) Extract->LCMS Clone Clone mys Genes Express Heterologous Expression Clone->Express Purify Purify Enzymes Express->Purify Assay Enzyme Assays Purify->Assay Assay->HPLC Analyze Products

Conclusion and Future Directions

The biosynthesis of mycosporine-glycine in cyanobacteria represents a fascinating and important area of research with direct implications for the development of novel photoprotective agents. While the core biosynthetic pathway and its genetic basis are well-established, significant opportunities for further investigation remain. A deeper understanding of the regulatory networks that control the expression of the mys gene cluster, including the identification of specific photoreceptors and transcription factors, will be crucial for optimizing the production of these valuable compounds. Furthermore, detailed kinetic characterization of the core biosynthetic enzymes, MysA, MysB, and MysC, will provide the quantitative data needed for metabolic engineering efforts aimed at enhancing mycosporine-glycine yields in both native and heterologous systems. Continued research in these areas will undoubtedly unlock the full potential of cyanobacterial mycosporine-glycine for applications in human health and beyond.

References

A Technical Guide to Mycosporine Glycine in Marine Algae: Natural Sources, Biosynthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mycosporine glycine (B1666218), a member of the mycosporine-like amino acid (MAA) family, is a naturally occurring, water-soluble compound found in a diverse range of marine algae. Renowned for its potent UV-screening and antioxidant properties, this small molecule is the subject of growing interest in the fields of pharmacology, cosmetics, and materials science. This technical guide provides an in-depth overview of the natural sources of Mycosporine glycine, its biosynthesis, and the key experimental protocols for its extraction, purification, and quantification.

Quantitative Analysis of this compound in Marine Algae

This compound is predominantly found in red algae (Rhodophyta), although it has also been identified in green (Chlorophyta) and brown algae (Phaeophyta). The concentration of this compound can vary significantly depending on the species, geographical location, seasonality, and environmental stressors such as UV radiation exposure. Red algae of the orders Bangiales and Gracilariales are particularly rich sources.[1][2] The following table summarizes the quantitative data for this compound in various marine algal species.

PhylumOrderSpeciesThis compound Concentration (mg/g DW)Reference
RhodophytaBangialesPorphyra umbilicalis2.6 - 10[1]
RhodophytaBangialesPyropia columbina (formerly Porphyra columbina)Rapid increase detected under ozone depletion[1]
RhodophytaGigartinalesMazzaella laminarioidesIncreased with nitrate (B79036) concentration[1]
RhodophytaGigartinalesChondracanthus chamissoiPresent[3]
RhodophytaGelidialesGelidium sp.Present[1]
RhodophytaGracilarialesGracilaria corneaPresent[4]
RhodophytaCeramialesCeramium sp.Present
ChlorophytaUlvalesUlva lactucaPresent, >53% of total MAAs[2]
ChlorophytaCladophoralesChaetomorpha aereaPresent, >53% of total MAAs[2]
PhaeophytaLaminarialesAlaria esculentaCan be up to 100% of total MAAs[2]
PhaeophytaFucalesFucus vesiculosusCan be up to 100% of total MAAs[2]

Biosynthesis of this compound

The biosynthesis of this compound in marine algae is a complex process that originates from primary metabolism. Two main pathways are proposed to lead to the formation of the central cyclohexenone chromophore: the shikimate pathway and the pentose (B10789219) phosphate (B84403) pathway. Both pathways converge on the production of a key intermediate, 4-deoxygadusol (4-DG).[5][6][7]

From 4-DG, the synthesis of this compound proceeds via an ATP-dependent enzymatic reaction catalyzed by an ATP-grasp ligase (MysC). This enzyme facilitates the addition of a glycine molecule to the 4-DG core.[3][5]

Mycosporine_Glycine_Biosynthesis cluster_PPP Pentose Phosphate Pathway cluster_Shikimate Shikimate Pathway Sedoheptulose-7-Phosphate Sedoheptulose-7-Phosphate 4-Deoxygadusol 4-Deoxygadusol Sedoheptulose-7-Phosphate->4-Deoxygadusol Multiple enzymatic steps 3-Dehydroquinate 3-Dehydroquinate 3-Dehydroquinate->4-Deoxygadusol Multiple enzymatic steps This compound This compound 4-Deoxygadusol->this compound Glycine Glycine MysC ATP-grasp ligase (MysC) Glycine->MysC ATP ATP ATP->MysC ADP_Pi ADP + Pi MysC->this compound catalyzes MysC->ADP_Pi

Biosynthetic pathway of this compound.

Experimental Protocols

Extraction of this compound

The extraction of this compound from marine algal biomass is typically achieved using polar solvents due to its water-soluble nature.

Materials:

  • Freeze-dried and ground algal powder

  • Methanol or Ethanol (analytical grade)

  • Distilled water

  • Centrifuge

  • Rotary evaporator

  • Vortex mixer

Protocol:

  • Weigh 1 g of dried algal powder into a centrifuge tube.

  • Add 10 mL of 80% (v/v) aqueous methanol.

  • Vortex the mixture vigorously for 2 minutes.

  • Incubate the mixture at 45°C for 2 hours in a shaking water bath.

  • Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant.

  • Repeat the extraction process (steps 2-6) on the remaining pellet twice to ensure complete extraction.

  • Pool the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C.

  • Re-dissolve the dried extract in a known volume of distilled water for further analysis.

Purification of this compound

High-Performance Liquid Chromatography (HPLC) is the most common method for the purification of this compound from the crude extract.

Instrumentation and Columns:

  • HPLC system with a Diode Array Detector (DAD) or UV detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% (v/v) formic acid in water.

  • Mobile Phase B: Methanol.

  • A typical gradient elution would be:

    • 0-5 min: 5% B

    • 5-25 min: Linear gradient from 5% to 50% B

    • 25-30 min: 50% B

    • 30-35 min: Linear gradient from 50% to 5% B

    • 35-40 min: 5% B (column re-equilibration)

Protocol:

  • Filter the re-dissolved crude extract through a 0.22 µm syringe filter.

  • Inject an appropriate volume (e.g., 20 µL) onto the HPLC column.

  • Monitor the elution profile at 310 nm, the characteristic absorption maximum of this compound.

  • Collect the fraction corresponding to the this compound peak.

  • Confirm the purity of the collected fraction by re-injecting it into the HPLC system under the same conditions.

  • Lyophilize the purified fraction to obtain pure this compound.

Quantification of this compound

Quantification is typically performed using HPLC with a DAD or UV detector, by comparing the peak area of the sample to a standard curve of purified this compound.

Protocol:

  • Prepare a series of standard solutions of purified this compound of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Inject each standard solution into the HPLC system under the optimized conditions described in the purification protocol.

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Inject the filtered crude extract of the algal sample.

  • Determine the peak area of this compound in the sample chromatogram.

  • Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.

  • Express the final concentration as mg of this compound per gram of dry weight (DW) of the algal biomass.

Experimental_Workflow Algal_Biomass Marine Algal Biomass (Freeze-dried and Ground) Extraction Extraction (Aqueous Methanol/Ethanol) Algal_Biomass->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Crude Extract (Supernatant) Centrifugation->Supernatant Purification Purification (HPLC) Supernatant->Purification Quantification Quantification (HPLC-DAD/UV) Supernatant->Quantification Pure_MG Pure this compound Purification->Pure_MG Data_Analysis Data Analysis (Concentration Calculation) Quantification->Data_Analysis

General experimental workflow for this compound.

References

The Core UV-Absorbing Mechanism of Mycosporine Glycine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycosporine-like amino acids (MAAs) represent a class of natural, water-soluble compounds that exhibit remarkable photoprotection capabilities, primarily through their strong absorption in the ultraviolet (UV) spectrum. Among these, Mycosporine glycine (B1666218) (MyG), with its cyclohexenone core, is a principal UV-B absorbing MAA. This technical guide provides an in-depth exploration of the core UV-absorbing mechanism of MyG, detailing its ultrafast and highly efficient energy dissipation pathway. The document summarizes key photophysical and photochemical data, outlines the experimental protocols used to elucidate this mechanism, and presents the associated signaling pathways through which MyG exerts its protective effects at a cellular level.

Introduction

Mycosporine glycine (MyG) is a secondary metabolite produced by a wide array of organisms, including cyanobacteria and marine algae, as a primary defense against damaging ultraviolet radiation.[1][2] Its defining characteristic is a strong absorption peak in the UV-B range, coupled with exceptional photostability.[3][4] This stability is not due to passive screening but rather an active and highly efficient photophysical mechanism that converts absorbed UV energy into harmless heat, preventing the generation of destructive reactive oxygen species (ROS).[1] Understanding this mechanism at a molecular level is crucial for the development of next-generation, nature-inspired photoprotective agents for use in sunscreens, pharmaceuticals, and materials science.

The Photophysical Deactivation Pathway

The UV-absorbing mechanism of this compound is an ultrafast, multi-step process that occurs on a femtosecond timescale following the absorption of a photon. Computational models and spectroscopic evidence have elucidated a highly efficient, radiationless deactivation pathway that ensures the rapid return of the molecule to its electronic ground state.[3][5]

  • Photoexcitation: The process begins with the absorption of a UV-B photon (around 310 nm), which excites the MyG molecule from its ground state (S₀) to the second electronically excited singlet state, S₂ (a ¹ππ* state). This S₂ state is optically bright and possesses a large oscillator strength, making it responsible for the molecule's strong UV absorption.[3]

  • Ultrafast Internal Conversion (S₂ → S₁): Immediately following excitation, the molecule undergoes an extremely rapid, sub-100 femtosecond internal conversion from the S₂ state to the first excited singlet state, S₁ (a ¹nπ* state). This transition is facilitated by a conical intersection (CI) between the S₂ and S₁ potential energy surfaces. The S₁ state is optically dark, meaning it does not readily absorb or emit light.[3]

  • Barrierless Relaxation (S₁ → S₀): From the S₁ state, the molecule continues to relax along a barrierless potential energy curve. This relaxation involves molecular geometry changes, specifically a puckering of the cyclohexenone ring.[3][5] This distortion leads the molecule to a second conical intersection, this time between the S₁ and S₀ (ground state) potential energy surfaces.

  • Final Deactivation: At the S₁/S₀ conical intersection, the molecule efficiently funnels its remaining excess energy and returns to the electronic ground state through non-radiative decay.[3][5] This entire process, from initial photon absorption to return to the ground state, is completed in approximately 500 femtoseconds.[6] The absorbed energy is ultimately dissipated as heat into the surrounding environment, with minimal to no fluorescence or generation of harmful photoproducts.[7][8]

// Edges S0 -> Excitation [style=invis]; Excitation -> S2 [label="hv", style=dashed, color="#4285F4", arrowhead=vee]; S2 -> IC1 [label="S₂/S₁ CI", color="#EA4335", arrowhead=vee]; IC1 -> S1 [style=invis]; S1 -> Relax [color="#FBBC05", arrowhead=vee]; Relax -> IC2 [color="#34A853", arrowhead=vee]; IC2 -> S0 [label="~500 fs total", style=dashed, color="#34A853", arrowhead=vee]; IC2 -> Heat [style=dashed, color="#5F6368", arrowhead=vee]; } } Caption: Ultrafast deactivation pathway of this compound.

Quantitative Photophysical Data

The efficiency of the UV-absorbing mechanism is underpinned by specific quantitative parameters. These values, derived from both experimental spectroscopy and theoretical calculations, are summarized below.

ParameterValueReference(s)
Absorption Maximum (λmax) ~310 nm (in aqueous solution)[3][6][9][10]
Molar Extinction Coefficient (ε) ~28,100 M⁻¹ cm⁻¹[1][3]
Primary Absorbing State S₂ (¹ππ*)[3]
S₂ State Oscillator Strength (F) 0.450[3]
S₂ → S₁ Internal Conversion Time < 100 fs[3]
Total Excited-State Lifetime ~500 fs[6]
Deactivation Pathway S₂ → S₁ → S₀ Internal Conversion[3][5]
Energy Dissipation Non-radiative (Heat)[1][8]
Fluorescence Quantum Yield Very Low[7][8]
Photodecomposition Quantum Yield Very Low (High Photostability)[4][7][8]

Experimental Protocols & Workflows

General Experimental Workflow

The characterization of this compound's photoprotective properties follows a multi-stage workflow, from isolation to advanced spectroscopic analysis.

Methodology: Femtosecond Transient Absorption Spectroscopy (FTAS)

FTAS is the primary experimental technique used to resolve the ultrafast excited-state dynamics of molecules like MyG.[5][7][11]

Objective: To monitor the real-time evolution of the excited states of MyG after UV photoexcitation, measuring the lifetimes and identifying the relaxation pathways.

Instrumentation:

  • Laser Source: A Ti:Sapphire laser system generating ultrashort (~40-100 fs) pulses at a high repetition rate (e.g., 1 kHz).[12][13]

  • Optical Parametric Amplifier (OPA): Used to generate tunable wavelength outputs.

  • Harmonic Generation: Frequency doubling or sum-frequency generation of the OPA output is used to create the UV 'pump' pulse (e.g., ~310 nm) that initiates the photochemical process.[11][12]

  • White-Light Continuum Generation: A portion of the fundamental laser beam is focused onto a transparent medium (e.g., CaF₂, sapphire) to generate a broadband 'probe' pulse spanning the UV-Visible spectrum.[11][14]

  • Optical Delay Line: A mechanical stage that precisely varies the path length of the pump or probe beam, allowing for the control of the time delay (Δt) between the two pulses with femtosecond resolution.[11]

  • Detector: A spectrometer coupled with a CMOS camera or photodiode array to capture the spectrum of the probe pulse after it passes through the sample.[15]

Protocol:

  • Sample Preparation: A solution of purified MyG in a suitable solvent (e.g., water, buffered solution) is placed in a quartz cuvette. The concentration is adjusted to achieve an optimal optical density at the pump wavelength.

  • Pump Pulse: The intense UV pump pulse is focused on the sample, exciting a fraction of the MyG molecules to the S₂ state.[11]

  • Probe Pulse: The weaker, broadband probe pulse passes through the same sample volume at a specific time delay (Δt) after the pump pulse.[13]

  • Data Acquisition: The spectrum of the transmitted probe pulse is recorded. The change in absorbance (ΔA) is calculated by comparing the absorption spectrum of the excited sample (pump on) with the ground-state sample (pump off).[13]

  • Time-Resolved Measurement: The optical delay line is scanned to vary Δt from negative time (probe arrives before pump) to several picoseconds or nanoseconds. A full ΔA spectrum is recorded at each time delay.[11]

  • Data Analysis: The resulting data is a 3D map of ΔA versus wavelength and time. Global fitting analysis is applied to this data to extract the lifetimes of transient species and reconstruct the kinetic model of the deactivation pathway.

Associated Signaling Pathways: The Nrf2 Antioxidant Response

Beyond its direct photophysical action, MyG's protective effects extend to modulating cellular stress responses. As an effective antioxidant, MyG can activate the Keap1-Nrf2 signaling pathway, a master regulator of the cellular antioxidant defense system.[1][9][16]

Mechanism of Action:

  • Basal State: Under normal conditions, the transcription factor Nrf2 is held in the cytoplasm by its repressor protein, Keap1. Keap1 facilitates the continuous ubiquitination and subsequent proteasomal degradation of Nrf2, keeping its levels low.[17]

  • Activation by Oxidative Stress/Antioxidants: UV radiation induces oxidative stress by generating ROS. Antioxidants like MyG can counteract this stress. This leads to the modification of highly reactive cysteine residues on the Keap1 protein.[9][17]

  • Nrf2 Release and Translocation: The modification of Keap1 induces a conformational change that disrupts the Keap1-Nrf2 interaction, inhibiting Nrf2 degradation.[9] Newly synthesized Nrf2 is allowed to accumulate and translocate into the nucleus.

  • ARE Binding and Gene Transcription: In the nucleus, Nrf2 forms a heterodimer with small Maf proteins (sMaf) and binds to a specific DNA sequence known as the Antioxidant Response Element (ARE) located in the promoter region of numerous cytoprotective genes.[17][18]

  • Cytoprotective Effect: This binding initiates the transcription of a battery of antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase-1 (NQO1), and enzymes involved in glutathione (B108866) synthesis.[2][10] This response enhances the cell's capacity to neutralize ROS and protect against UV-induced damage.

Conclusion

The UV-absorbing mechanism of this compound is a paradigm of natural photoprotection, characterized by an ultrafast and highly efficient radiationless deactivation pathway that dissipates harmful UV energy as heat. This intrinsic molecular property, combined with its ability to activate cellular antioxidant defenses via the Nrf2 pathway, makes MyG a molecule of significant interest. The data and methodologies presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals seeking to understand and harness the protective capabilities of MyG for novel applications in human health and materials science.

References

The Antioxidant Properties of Mycosporine Glycine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mycosporine (B1203499) glycine (B1666218) (M-Gly), a member of the mycosporine-like amino acid (MAA) family, is a naturally occurring, water-soluble compound found in a variety of marine organisms. Beyond its well-documented role as a potent UV-screening agent, mycosporine glycine exhibits significant antioxidant activities, positioning it as a compound of interest for the development of novel therapeutics and photoprotective agents. This technical guide provides an in-depth exploration of the antioxidant properties of this compound, detailing its mechanisms of action, quantitative antioxidant capacity, and the experimental protocols used for its evaluation.

Core Antioxidant Mechanisms

This compound combats oxidative stress through two primary mechanisms: the direct scavenging of reactive oxygen species (ROS) and the potential modulation of endogenous antioxidant pathways.

Radical Scavenging Activity

This compound has demonstrated proficiency in neutralizing harmful free radicals. This activity is primarily attributed to its chemical structure, which allows it to donate a hydrogen atom or an electron to stabilize these reactive species. The radical scavenging capacity of this compound has been quantified using several standard in vitro assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: this compound has been shown to effectively scavenge the stable DPPH radical in a concentration-dependent manner[1][2][3].

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: Studies have also confirmed the ability of this compound to quench the ABTS radical cation, with its efficacy being influenced by pH[1][4].

Singlet Oxygen Quenching

Singlet oxygen (¹O₂) is a highly reactive and damaging form of oxygen generated during photosensitization reactions. This compound is a remarkably efficient quencher of singlet oxygen[5][6][7]. This quenching ability is crucial for protecting biological systems from photodynamic damage, particularly in organisms exposed to high levels of solar radiation[6][7][8]. The proposed mechanism for this activity involves the carbonyl group of the cyclohexenone chromophore within the this compound structure[8].

Inhibition of Lipid Peroxidation

Lipid peroxidation is a chain reaction of oxidative degradation of lipids, leading to cellular damage. This compound has been shown to inhibit lipid peroxidation, thereby protecting cellular membranes from oxidative damage[2][5].

Quantitative Antioxidant Data

The antioxidant capacity of this compound has been quantified in various studies, often in comparison to well-known antioxidants. The following tables summarize the key quantitative data.

AssayParameterValueReference CompoundReference ValueSource
DPPH Radical Scavenging IC₅₀4.23 ± 0.21 mMAscorbic Acid3.12 ± 0.18 mM[3][5]
ABTS Radical Scavenging IC₅₀ (pH 8.5)~8-fold more effective than Ascorbic AcidAscorbic Acid-[4]
Singlet Oxygen Quenching Rate Constant (k_q)5.6 x 10⁷ M⁻¹s⁻¹--[5][6][7]

Interaction with Cellular Signaling Pathways

Recent research suggests that the protective effects of mycosporine-like amino acids may extend beyond direct ROS scavenging to the modulation of cellular signaling pathways that regulate the endogenous antioxidant response.

The Nrf2/HO-1 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1). Under basal conditions, Nrf2 is kept inactive in the cytoplasm through its interaction with Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and initiates the transcription of antioxidant response element (ARE)-dependent genes.

While direct evidence for this compound is still emerging, studies on other MAAs suggest a potential role in activating the Nrf2 pathway, particularly under conditions of oxidative stress[9][10][11]. It is hypothesized that MAAs may act as competitive inhibitors of the Keap1-Nrf2 interaction, leading to the upregulation of the cellular antioxidant defense system.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant.

Methodology:

  • A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol.

  • Various concentrations of this compound are added to the DPPH solution.

  • The mixture is incubated in the dark for a specified period (e.g., 30 minutes)[12].

  • The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically around 517 nm).

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the this compound sample.

  • The IC₅₀ value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against the concentration of this compound.

ABTS Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•⁺).

Methodology:

  • The ABTS radical cation is generated by reacting an ABTS stock solution (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark for 12-16 hours[1].

  • The ABTS•⁺ solution is then diluted with a buffer (e.g., phosphate (B84403) buffer) to a specific absorbance at a particular wavelength (e.g., 734 nm).

  • Different concentrations of this compound are added to the diluted ABTS•⁺ solution.

  • After a defined incubation period (e.g., 30 minutes to 2 hours), the absorbance is measured at the same wavelength[1].

  • The percentage of ABTS•⁺ scavenging is calculated similarly to the DPPH assay.

  • The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the sample is compared to that of Trolox, a water-soluble vitamin E analog.

Time-Resolved Singlet Oxygen Luminescence Decay Method

This highly sensitive method directly measures the quenching of singlet oxygen by monitoring its near-infrared phosphorescence.

Methodology:

  • A photosensitizer (e.g., eosin (B541160) Y or methylene (B1212753) blue) is used to generate singlet oxygen upon illumination with a pulsed laser[5][6].

  • The decay of the singlet oxygen phosphorescence at approximately 1270 nm is monitored using a time-resolved near-infrared detector.

  • The experiment is performed in the absence and presence of various concentrations of this compound.

  • The rate constant of singlet oxygen quenching (k_q) by this compound is determined by analyzing the change in the decay rate of the phosphorescence in the presence of the quencher.

Lipid Peroxidation Inhibition Assay (TBARS Assay)

This assay measures the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation.

Methodology:

  • Lipid peroxidation is induced in a lipid-rich system (e.g., liposomes, microsomes, or a linoleic acid emulsion) using an initiator such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

  • The reaction is carried out in the presence and absence of this compound.

  • After incubation, thiobarbituric acid (TBA) is added to the reaction mixture, which is then heated.

  • MDA reacts with TBA to form a colored adduct.

  • The absorbance of the resulting colored complex is measured spectrophotometrically (typically around 532 nm).

  • The inhibition of lipid peroxidation is calculated by comparing the absorbance of the samples with and without this compound.

Visualizations

Antioxidant Mechanisms of this compound

Antioxidant_Mechanisms cluster_direct Direct Scavenging cluster_cellular Cellular Pathway Modulation ROS Reactive Oxygen Species (e.g., Free Radicals, Singlet Oxygen) MG This compound ROS->MG Quenching/ Scavenging NROS Neutralized Species MG->NROS OxidativeStress Oxidative Stress MG_cellular This compound OxidativeStress->MG_cellular Nrf2_pathway Nrf2 Signaling Pathway MG_cellular->Nrf2_pathway Potential Activation AntioxidantEnzymes Increased Expression of Antioxidant Enzymes Nrf2_pathway->AntioxidantEnzymes CellularProtection Enhanced Cellular Protection AntioxidantEnzymes->CellularProtection

Caption: Overview of this compound's antioxidant actions.

Experimental Workflow for DPPH Assay

DPPH_Workflow start Start prep_dpph Prepare DPPH Solution (e.g., 0.1 mM in Methanol) start->prep_dpph prep_samples Prepare this compound Samples (Various Concentrations) start->prep_samples mix Mix DPPH Solution with this compound Samples prep_dpph->mix prep_samples->mix incubate Incubate in Dark (e.g., 30 minutes) mix->incubate measure Measure Absorbance (at ~517 nm) incubate->measure calculate Calculate % Scavenging Activity measure->calculate end End calculate->end

Caption: Standard workflow for the DPPH radical scavenging assay.

Proposed Nrf2 Signaling Pathway Activation by Mycosporine-like Amino Acids

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binding Ub Ubiquitination & Degradation Nrf2->Ub Basal State Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation MAA Mycosporine-like Amino Acid (e.g., this compound) MAA->Keap1 Potential Competitive Inhibition of Binding OxidativeStress Oxidative Stress OxidativeStress->Keap1 Induces Conformational Change ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to GeneExpression Transcription of Antioxidant Genes (e.g., HO-1) ARE->GeneExpression

Caption: Hypothesized activation of the Nrf2 pathway by MAAs.

References

Mycosporine-Glycine: A Fungal Secondary Metabolite for Photoprotection and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Mycosporine-glycine (M-Gly) is a pivotal member of the mycosporine-like amino acid (MAA) family, a class of low-molecular-weight, water-soluble secondary metabolites renowned for their potent ultraviolet (UV) absorbing properties.[1][2] While initially characterized for their role as natural sunscreens, the functional repertoire of these molecules, particularly in the fungal kingdom, extends to antioxidant, anti-inflammatory, and other stress-mitigating activities.[3] This technical guide provides a comprehensive overview of mycosporine-glycine in fungi, detailing its biosynthesis, physiological roles, quantitative data, and the experimental protocols essential for its study. This document is intended to serve as a valuable resource for researchers in mycology, natural product chemistry, and drug development.

Biosynthesis of Mycosporine-Glycine in Fungi

The biosynthesis of mycosporine-glycine in fungi is a conserved process, primarily originating from the pentose (B10789219) phosphate (B84403) pathway.[4][5] The core enzymatic machinery is encoded by a gene cluster that directs the synthesis of the characteristic cyclohexenone core and the subsequent attachment of a glycine (B1666218) molecule.

The key biosynthetic steps are:

  • Formation of the 4-deoxygadusol (4-DG) core: The pathway initiates with the conversion of sedoheptulose-7-phosphate, an intermediate of the pentose phosphate pathway, into 2-desmethyl-4-deoxygadusol. This reaction is catalyzed by the enzyme 2-desmethyl-4-deoxygadusol synthase (DDGS). Subsequently, an O-methyltransferase (OMT) acts on this intermediate to produce 4-deoxygadusol (4-DG).[5]

  • Glycine Conjugation: The final step involves the ATP-dependent ligation of a glycine molecule to the 4-DG core, a reaction catalyzed by an ATP-grasp ligase. This enzymatic step completes the synthesis of mycosporine-glycine.[5]

Mycosporine-glycine often serves as a precursor for the synthesis of more complex mycosporines through the addition of other amino acids or amino alcohols.[2]

Physiological Functions of Mycosporine-Glycine in Fungi

Mycosporine-glycine is a multifunctional secondary metabolite that plays a crucial role in the adaptation and survival of fungi in various, often harsh, environments.

  • Photoprotection: With a UV absorption maximum at approximately 310 nm, mycosporine-glycine effectively absorbs in the UVB range of the electromagnetic spectrum.[6] This property allows it to function as a photoprotective compound, shielding fungal cells from the damaging effects of UV radiation.

  • Antioxidant Activity: Mycosporine-glycine exhibits significant antioxidant properties, effectively scavenging reactive oxygen species (ROS). This activity is crucial for mitigating oxidative stress induced by UV radiation and other environmental stressors.[3]

  • Osmoregulation and Desiccation Tolerance: There is evidence to suggest that mycosporines, including mycosporine-glycine, contribute to osmotic balance and desiccation tolerance in fungi, particularly in terrestrial species exposed to fluctuating water availability.[1]

  • Regulation of Fungal Development: Mycosporines have been implicated in the regulation of light-induced sporulation in some fungal species.[7]

Data Presentation

Table 1: Physicochemical and Antioxidant Properties of Mycosporine-Glycine

PropertyValueReference
UV Absorption Maximum (λmax) 310 nm[6]
Molar Extinction Coefficient (ε) ~28,100 M⁻¹cm⁻¹[8]
Molecular Weight 245.22 g/mol
DPPH Radical Scavenging (IC50) 4.23 ± 0.21 mM[2]
ABTS Radical Scavenging (IC50) 40 µM[2]

Table 2: Concentration of Mycosporines in Selected Fungal Species

Fungal SpeciesMycosporine(s) DetectedConcentration (µg/g dry weight)Reference
Phaffia rhodozymaMycosporine-glutaminol-glucoside (MGG)Not specified[4]
Dermatocarpon luridum (lichenized fungus)Mycosporine glutamicol, Mycosporine glutaminolNot specified[9][10]
Rock-inhabiting fungiVarious mycosporinesNot specified[11]

Note: Quantitative data for mycosporine-glycine specifically in a wide range of fungal species is limited in the current literature. Much of the quantitative work has been conducted on cyanobacteria and algae.

Experimental Protocols

1. Extraction of Mycosporine-Glycine from Fungal Mycelium

This protocol is adapted from methods used for the extraction of mycosporines and MAAs from various microorganisms.[11][12]

Materials:

  • Fungal mycelium (fresh or lyophilized)

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction solvent: 20% (v/v) aqueous methanol (B129727) or distilled water

  • Centrifuge and centrifuge tubes

  • Rotary evaporator or lyophilizer (optional)

  • 0.22 µm syringe filters

Procedure:

  • Harvest and Prepare Mycelium: Harvest fungal mycelium from liquid or solid culture. If starting with fresh mycelium, gently blot to remove excess media. For lyophilized mycelium, proceed to the next step.

  • Cell Disruption: Freeze the mycelium with liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle. This step is crucial for breaking the rigid fungal cell walls.

  • Extraction: Transfer the powdered mycelium to a centrifuge tube and add the extraction solvent at a ratio of 1:10 (w/v) (e.g., 100 mg of dry weight equivalent in 1 mL of solvent).

  • Incubation: Incubate the mixture at 4°C for 1-2 hours with constant agitation to maximize extraction efficiency.

  • Centrifugation: Centrifuge the suspension at 10,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Collection of Supernatant: Carefully collect the supernatant, which contains the extracted mycosporine-glycine.

  • Concentration (Optional): The extract can be concentrated using a rotary evaporator or lyophilizer. The dried extract can be stored at -20°C and reconstituted in the desired solvent for analysis.

  • Filtration: Prior to HPLC analysis, filter the extract through a 0.22 µm syringe filter to remove any remaining particulate matter.

2. HPLC Quantification of Mycosporine-Glycine

This protocol outlines a typical reversed-phase HPLC method for the quantification of mycosporine-glycine.[13]

Instrumentation and Columns:

  • HPLC system with a photodiode array (PDA) or UV detector.

  • Reversed-phase C8 or C18 column (e.g., 5 µm particle size, 4.6 x 250 mm). A C8 column may offer better separation for some MAAs.[13]

Mobile Phase:

  • A common isocratic mobile phase is a mixture of 25% methanol and 75% aqueous solution containing 0.1% acetic acid.

  • The mobile phase should be filtered and degassed prior to use.

HPLC Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 310 nm

Quantification:

  • Standard Curve: Prepare a series of standard solutions of purified mycosporine-glycine of known concentrations.

  • Analysis: Inject the standards and the fungal extracts onto the HPLC system.

  • Peak Identification: Identify the mycosporine-glycine peak in the chromatograms based on its retention time and characteristic UV absorption spectrum (λmax ~310 nm) compared to the standard.

  • Quantification: Construct a standard curve by plotting the peak area against the concentration of the standards. Use the regression equation of the standard curve to calculate the concentration of mycosporine-glycine in the fungal extracts.

Mandatory Visualization

Biosynthetic Pathway of Mycosporine-Glycine in Fungi

Mycosporine_Glycine_Biosynthesis cluster_PPP Pentose Phosphate Pathway cluster_Mycosporine_Core Mycosporine Core Synthesis SH7P Sedoheptulose-7-phosphate DDG 2-desmethyl-4-deoxygadusol SH7P->DDG DDGS DG 4-deoxygadusol DDG->DG OMT MGly Mycosporine-glycine DG->MGly ATP-grasp ligase Glycine Glycine Glycine->MGly UVB_Signaling_Fungi cluster_photoreception Photoreception cluster_transduction Signal Transduction Cascade cluster_regulation Transcriptional Regulation UVB UV-B Radiation Cry Cryptochrome/Photolyase (UV-A/Blue-light photoreceptor) UVB->Cry ROS Reactive Oxygen Species (ROS) UVB->ROS WC White Collar Complex (WCC) (Blue-light photoreceptor) Phy Phytochrome (Red/Far-red light photoreceptor) MAPK MAP Kinase Cascade Cry->MAPK TF Transcription Factors (e.g., VeA, LaeA) MAPK->TF Ca Ca²⁺ Signaling ROS->MAPK Myco_Genes Mycosporine Biosynthesis Genes (DDGS, OMT, ATPG) TF->Myco_Genes Upregulation MGly Mycosporine-glycine Myco_Genes->MGly

References

The Core of Nature's Sunscreen: A Technical Guide to the Biosynthesis of Mycosporine-like Amino Acids from 4-Deoxygadusol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Mycosporine-like amino acids (MAAs) are a diverse class of small, UV-absorbing molecules produced by a wide range of organisms, particularly those exposed to high levels of solar radiation. Their remarkable photostability and ability to dissipate absorbed UV energy as heat without generating harmful reactive oxygen species make them promising candidates for next-generation sunscreens and other photoprotective applications. This technical guide provides a comprehensive overview of the core biosynthetic pathway of MAAs, starting from the key precursor 4-deoxygadusol (4-DG). It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the enzymatic machinery and experimental methodologies involved in the production of these natural sunscreens.

The Central Biosynthetic Pathway: From a Sugar Phosphate (B84403) to a Potent UV Shield

The biosynthesis of MAAs from 4-deoxygadusol is a multi-step enzymatic process that begins with intermediates from primary metabolism. The core pathway can be dissected into three main stages: the formation of the 4-deoxygadusol (4-DG) core, the addition of a glycine (B1666218) moiety to create mycosporine-glycine (MG), and the subsequent diversification of the molecule through the attachment of various amino acids or amino alcohols.

The initial steps leading to 4-DG can originate from two primary metabolic routes: the pentose (B10789219) phosphate pathway (PPP) and the shikimate pathway[1][2]. In the more extensively characterized pathway involving the PPP, sedoheptulose-7-phosphate is converted to 2-epi-5-epi-valiolone (B1265091) by the enzyme 2-epi-5-epi-valiolone synthase (EEVS), encoded by the mysA gene[3]. An O-methyltransferase (OMT), encoded by mysB, then methylates this intermediate to form the central chromophore, 4-deoxygadusol (4-DG)[4][5][6].

Once 4-DG is synthesized, the pathway proceeds as follows:

  • Mycosporine-Glycine (MG) Formation: An ATP-grasp ligase, designated MysC, catalyzes the attachment of a glycine molecule to the C3 position of the 4-DG ring. This reaction is ATP-dependent and forms the foundational mycosporine, mycosporine-glycine (MG)[4][7].

  • Diversification of the Mycosporine Core: The final step in the biosynthesis of many common MAAs involves the addition of a second amino acid or amino alcohol to the C1 position of mycosporine-glycine. This crucial step is catalyzed by one of two distinct enzyme types:

    • D-Ala-D-Ala Ligase Homolog (MysD): This enzyme, an ATP-dependent ligase, exhibits a degree of substrate promiscuity, allowing for the incorporation of various amino acids such as serine, threonine, and glycine to produce shinorine, porphyra-334, and mycosporine-2-glycine (B1260214), respectively[4][8][9].

    • Non-Ribosomal Peptide Synthetase (NRPS)-like Enzyme (MysE): In some organisms, a non-ribosomal peptide synthetase-like enzyme is responsible for this final condensation step. MysE enzymes typically display a more restricted substrate specificity compared to MysD[4][10].

This modular enzymatic machinery allows for the generation of a wide array of MAA structures with distinct UV-absorption maxima and antioxidant properties.

MAA_Biosynthesis S7P Sedoheptulose-7-Phosphate DG 4-Deoxygadusol (4-DG) S7P->DG MysA (EEVS) MysB (OMT) MG Mycosporine-Glycine (MG) DG->MG MysC (ATP-grasp ligase) + Glycine, ATP Shinorine Shinorine MG->Shinorine MysD or MysE + Serine, ATP Porphyra Porphyra-334 MG->Porphyra MysD or MysE + Threonine, ATP M2G Mycosporine-2-Glycine MG->M2G MysD or MysE + Glycine, ATP

Biosynthesis of Mycosporine-like Amino Acids.

Quantitative Data on MAA Production

The heterologous expression of MAA biosynthetic gene clusters in microbial hosts like Escherichia coli and Saccharomyces cerevisiae has enabled the production and quantification of these compounds. The yields of specific MAAs can vary significantly depending on the host organism, the origin of the biosynthetic genes, and the fermentation conditions.

MAA ProductHost OrganismBiosynthetic GenesTiter (mg/L)Reference
Shinorine Saccharomyces cerevisiaemysD from Lyngbya sp.1530[8][11]
Porphyra-334 Saccharomyces cerevisiaemysD from N. linckia1210[8][11]
Shinorine Saccharomyces cerevisiaeNostoc punctiforme genes31.0[12]
Shinorine & Porphyra-334 Yarrowia lipolyticaCyanobacterial genes249.0 (total)[11]

Note: The titers reported are often from optimized fed-batch fermentations and may not be directly comparable due to variations in experimental setups.

Experimental Protocols

This section outlines generalized protocols for the key experimental workflows involved in the study of MAA biosynthesis. These are intended as a starting point, and specific parameters may require optimization based on the enzymes and host systems used.

Heterologous Expression and Purification of Mys Enzymes

The production of active Mys enzymes for in vitro characterization typically involves their heterologous expression in a suitable host, followed by purification.

3.1.1. Expression in E. coli

  • Gene Cloning: The coding sequence for the target Mys enzyme (e.g., mysB, mysC, mysD) is PCR amplified from the genomic DNA of the source organism. The amplicon is then cloned into an appropriate expression vector, often containing an N- or C-terminal affinity tag (e.g., His6-tag, GST-tag) to facilitate purification.

  • Transformation: The resulting plasmid is transformed into a suitable E. coli expression strain, such as BL21(DE3).

  • Culture and Induction: A starter culture is grown overnight and used to inoculate a larger volume of Luria-Bertani (LB) broth containing the appropriate antibiotic. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.5-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. The culture is then incubated at a lower temperature (e.g., 18-30°C) for several hours to overnight to promote proper protein folding[13][14][15].

  • Cell Lysis: Cells are harvested by centrifugation, resuspended in a suitable lysis buffer (e.g., PBS with protease inhibitors), and lysed by sonication or high-pressure homogenization[13][14].

  • Purification: The soluble protein fraction is separated from cell debris by centrifugation. The target protein is then purified from the supernatant using affinity chromatography corresponding to the tag used (e.g., Ni-NTA agarose (B213101) for His6-tagged proteins, Glutathione sepharose for GST-tagged proteins)[13][16]. The protein is eluted from the column and may be further purified by size-exclusion chromatography.

Experimental_Workflow cluster_cloning Gene Cloning & Expression cluster_purification Protein Purification A PCR Amplification of Mys Gene B Cloning into Expression Vector A->B C Transformation into E. coli B->C D Culture Growth & IPTG Induction C->D E Cell Lysis D->E F Affinity Chromatography E->F G Size-Exclusion Chromatography F->G H Purified Mys Enzyme G->H

Experimental Workflow for Enzyme Production.
In Vitro Enzyme Assays

Characterizing the activity and substrate specificity of the Mys enzymes is crucial for understanding the biosynthetic pathway.

3.2.1. General Assay Conditions

  • Buffer: Tris-HCl or HEPES buffer at a pH optimum, which is often around 7.5-8.5.

  • Temperature: Typically 25-37°C.

  • Cofactors: ATP and MgCl2 are essential for the ATP-grasp ligases (MysC and MysD).

3.2.2. Assay for MysD (D-Ala-D-Ala Ligase Homolog)

This assay measures the formation of a di-substituted MAA from mycosporine-glycine and a specific amino acid.

  • Reaction Mixture: Prepare a reaction mixture containing purified mycosporine-glycine (substrate), the amino acid to be tested (e.g., serine, threonine), ATP, and MgCl2 in the reaction buffer.

  • Enzyme Addition: Initiate the reaction by adding the purified MysD enzyme.

  • Incubation: Incubate the reaction at the optimal temperature for a defined period (e.g., 30 minutes to 2 hours).

  • Quenching: Stop the reaction by heat inactivation or the addition of an organic solvent like methanol (B129727).

  • Analysis: Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect and quantify the newly formed MAA.

Analysis of Mycosporine-like Amino Acids

HPLC and LC-MS/MS are the primary analytical techniques for the identification and quantification of MAAs.

3.3.1. HPLC Method

  • Column: A reversed-phase C8 or C18 column is commonly used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid or acetic acid in water) and an organic solvent (e.g., methanol or acetonitrile) is typically employed for separation.

  • Detection: MAAs are detected by their characteristic UV absorbance, usually in the range of 310-360 nm.

3.3.2. LC-MS/MS Method

For unambiguous identification and sensitive quantification, HPLC is coupled to a tandem mass spectrometer.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

  • Analysis: The mass-to-charge ratio (m/z) of the parent ion is determined, and fragmentation patterns (MS/MS) are used to confirm the structure of the MAA.

Key Enzyme Mechanisms: The ATP-Grasp Ligase

The ATP-grasp superfamily of enzymes, which includes MysC and MysD, catalyzes the formation of a carbon-nitrogen bond in an ATP-dependent manner. The general mechanism involves the activation of a carboxylate group by ATP to form a reactive acylphosphate intermediate.

ATP_Grasp_Mechanism Reactants Carboxylate (R-COO⁻) + ATP Intermediate Acylphosphate Intermediate (R-CO-O-PO₃²⁻) + ADP Reactants->Intermediate Products Amide Product (R-CO-NR'₂) + Pi Intermediate->Products Nucleophile Amine (R'₂NH) Nucleophile->Products

General Mechanism of ATP-Grasp Ligases.

In the context of MAA biosynthesis by MysC, the hydroxyl group of 4-deoxygadusol is proposed to be phosphorylated by ATP, creating a good leaving group. The amino group of glycine then acts as a nucleophile, attacking the activated carbon and displacing the phosphate group to form the C-N bond of mycosporine-glycine[7].

Conclusion and Future Directions

The elucidation of the biosynthetic pathway of mycosporine-like amino acids from 4-deoxygadusol has opened up exciting possibilities for the biotechnological production of these natural sunscreens. The heterologous expression of the mys gene clusters in tractable microbial hosts has demonstrated the feasibility of producing specific MAAs at high titers.

However, several areas warrant further investigation to fully harness the potential of this biosynthetic machinery:

  • Enzyme Kinetics and Engineering: A more detailed kinetic characterization of the Mys enzymes, particularly the substrate promiscuity of MysD, is needed. This knowledge will be crucial for engineering enzymes with altered substrate specificities to produce novel MAAs with tailored properties.

  • Pathway Optimization: Further metabolic engineering of host strains to increase the precursor supply and optimize the expression of the biosynthetic genes will be key to achieving industrially relevant production levels.

  • Discovery of Novel Enzymes: Genome mining and functional characterization of new mys gene clusters from diverse organisms will likely uncover novel enzymes with unique catalytic activities, expanding the repertoire of accessible MAA structures.

This technical guide provides a solid foundation for researchers entering the field of MAA biosynthesis. By building upon this knowledge and employing the outlined experimental approaches, the scientific community can continue to unlock the secrets of nature's sunscreens and pave the way for their application in a wide range of photoprotective technologies.

References

Mycosporine-Glycine and its Derivatives: A Technical Guide to their Natural Occurrence, Bioactivity, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycosporine-like amino acids (MAAs) are a diverse group of water-soluble, UV-absorbing secondary metabolites found in a wide array of organisms exposed to high levels of solar radiation. Among these, mycosporine-glycine (M-Gly) and its derivatives are of significant interest due to their potent photoprotective and antioxidant properties. This technical guide provides an in-depth overview of the natural occurrence, biosynthesis, and physicochemical properties of mycosporine-glycine and its key derivatives. Detailed experimental protocols for their extraction, purification, and quantification are presented, alongside a summary of their biological activities. Furthermore, this guide illustrates the key signaling pathways modulated by mycosporine-glycine, offering insights into its mechanisms of action and potential applications in drug development and dermo-cosmetics.

Natural Occurrence and Distribution

Mycosporine-glycine and its derivatives are predominantly found in marine and freshwater environments, where organisms are subjected to intense solar radiation. They have been identified in a variety of species, including cyanobacteria, microalgae, macroalgae, fungi, and marine invertebrates.[1][2] The distribution and concentration of these compounds can vary significantly depending on the species, geographical location, season, and exposure to UV radiation.

Organism TypeSpecies ExampleMycosporine-Glycine and its Derivatives PresentConcentration RangeReference
Cyanobacteria Anabaena doliolumMycosporine-glycine, Porphyra-334 (B1236830), Shinorine (B1251615)-[1]
Chroococcidiopsis sp.Mycosporine-glycine-[1]
Euhalothece sp.Mycosporine-2-glycine (B1260214)High concentrations[3]
Microcystis aeruginosaMycosporine-glycine-[4]
Macroalgae (Rhodophyta) Porphyra sp.Porphyra-334, Shinorine, PalythinePorphyra-334: ~10.53-10.85 mg/g DW; Shinorine: ~3.27-3.41 mg/g DW[5]
Palmaria palmataPalythine~2.71 mg/g DW[5]
Macroalgae (Chlorophyta) Boodlea composita, Ulva lactucaMycosporine-glycine>53% of total MAAs[5]
Macroalgae (Phaeophyta) Agarum cribosum, Alaria esculentaMycosporine-glycine>53% of total MAAs[5]
Marine Invertebrates Palythoa tuberculosa (Zoanthid)Mycosporine-glycine-[6]

Physicochemical Properties and Bioactivity

Mycosporine-glycine and its derivatives are characterized by a cyclohexenone or cyclohexenimine chromophore conjugated to an amino acid or its imino alcohol. This structure is responsible for their strong absorption in the UV-A and UV-B regions of the electromagnetic spectrum.

Photoprotective Properties

The primary function of these compounds is to act as natural sunscreens, protecting the organism from the damaging effects of UV radiation. They exhibit high molar extinction coefficients and are highly photostable, dissipating absorbed UV energy as heat without generating harmful reactive oxygen species (ROS).[6][7]

Compoundλmax (nm)Molar Extinction Coefficient (ε) (M⁻¹ cm⁻¹)Photodecomposition Quantum YieldReference
Mycosporine-glycine310~28,100 - 43,900Low[2][6]
Porphyra-334334~42,300 - 50,0002.4 ± 0.3 × 10⁻⁴[6][8]
Shinorine334~44,700-[8]
Palythine320~36,200-[8]
Mycosporine-serinol31027,270-[6]
Antioxidant Activity

In addition to their photoprotective role, mycosporine-glycine and some of its derivatives exhibit significant antioxidant activity. They are effective scavengers of various free radicals, thereby mitigating oxidative stress.

CompoundAssayIC50 ValueReference
Mycosporine-glycineDPPH radical scavenging4.23 ± 0.21 mM[6]
Mycosporine-glycineABTS radical scavenging2.258 mM[9]
Mycosporine-2-glycineDPPH radical scavenging22 µM[7]
Porphyra-334Superoxide radical scavenging~46% inhibition at 1 mM[6]

Biosynthesis

The biosynthesis of mycosporine-glycine originates from two primary metabolic routes: the shikimate pathway and the pentose (B10789219) phosphate (B84403) pathway. Both pathways converge on the production of 4-deoxygadusol (4-DG), the direct precursor for all MAAs.[10] The addition of a glycine (B1666218) molecule to 4-DG, catalyzed by an ATP-grasp enzyme, yields mycosporine-glycine.[10] Further enzymatic modifications, such as the addition of other amino acids by nonribosomal peptide synthetase (NRPS)-like enzymes, lead to the formation of various derivatives like porphyra-334 (with threonine) and shinorine (with serine).[10]

Mycosporine-Glycine Biosynthesis Shikimate Shikimate Pathway DHQ 3-Dehydroquinate Shikimate->DHQ Pentose Pentose Phosphate Pathway SH7P Sedoheptulose 7-phosphate Pentose->SH7P DG 4-Deoxygadusol (4-DG) DHQ->DG SH7P->DG MGly Mycosporine-Glycine DG->MGly Glycine Glycine Glycine->MGly Derivatives Mycosporine-Glycine Derivatives (e.g., Porphyra-334, Shinorine) MGly->Derivatives AA Other Amino Acids (e.g., Threonine, Serine) AA->Derivatives

Biosynthesis of Mycosporine-Glycine and its derivatives.

Experimental Protocols

Extraction

A general protocol for the extraction of mycosporine-glycine and its derivatives from biological samples is as follows:

  • Sample Preparation: Lyophilize the biological material (e.g., algal biomass, invertebrate tissue) to remove water and grind to a fine powder.

  • Solvent Extraction: Suspend the dried powder in 20% aqueous methanol (B129727) (v/v) or a similar polar solvent. The ratio of solvent to sample should be optimized for the specific material.

  • Cell Lysis (for microbial sources): For cyanobacteria and microalgae, sonicate the suspension on ice to disrupt the cell walls and facilitate the release of intracellular MAAs.

  • Centrifugation: Centrifuge the extract to pellet solid debris.

  • Supernatant Collection: Carefully collect the supernatant containing the dissolved MAAs.

  • Solvent Evaporation: Evaporate the solvent from the supernatant under reduced pressure (e.g., using a rotary evaporator) to concentrate the extract.

  • Re-dissolution: Re-dissolve the dried extract in a suitable solvent for analysis, such as distilled water or 100% methanol.

Purification and Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is the most common method for the separation, identification, and quantification of mycosporine-glycine and its derivatives.

  • HPLC System: An HPLC system equipped with a photodiode array (PDA) or UV-Vis detector is required.

  • Column: A reverse-phase C8 or C18 column is typically used. The choice of column may depend on the specific MAAs being analyzed.[11]

  • Mobile Phase: A gradient of an aqueous solvent (e.g., 0.1% acetic acid or 0.02% trifluoroacetic acid in water) and an organic solvent (e.g., methanol or acetonitrile) is commonly employed.

  • Detection: Detection is performed by monitoring the absorbance at the characteristic λmax of the target MAAs (typically between 310 and 360 nm).

  • Quantification: Quantification is achieved by comparing the peak areas of the samples to those of known concentrations of purified standards.

A representative HPLC workflow is depicted below:

HPLC_Workflow Start Crude Extract Injection HPLC Injection Start->Injection Column Reverse-Phase C8 or C18 Column Injection->Column Separation Gradient Elution Column->Separation Detection PDA/UV-Vis Detector (310-360 nm) Separation->Detection Analysis Chromatogram Analysis Detection->Analysis Quantification Quantification vs. Standards Analysis->Quantification

A typical workflow for HPLC analysis of Mycosporine-Glycine.

Signaling Pathways

Mycosporine-glycine has been shown to modulate several key signaling pathways involved in cellular stress response, inflammation, and tissue repair.

NF-κB Signaling Pathway

Mycosporine-2-glycine, a derivative of mycosporine-glycine, has been demonstrated to suppress the NF-κB signaling pathway.[12] This pathway is a central regulator of the inflammatory response. By inhibiting NF-κB, mycosporine-2-glycine can reduce the expression of pro-inflammatory mediators such as iNOS and COX-2.

NFkB_Pathway cluster_0 Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Transcription Transcription of Pro-inflammatory Genes (iNOS, COX-2) Nucleus->Transcription M2G Mycosporine-2-glycine M2G->IKK inhibits

Inhibition of the NF-κB pathway by Mycosporine-2-glycine.

TGF-β/Smad and Wnt/β-catenin Signaling Pathways

Recent studies have indicated that mycosporine-glycine can activate the TGF-β/Smad and Wnt/β-catenin signaling pathways, which are crucial for skin repair and regeneration. Activation of these pathways can promote the proliferation of fibroblasts and the synthesis of extracellular matrix components like collagen, thus aiding in wound healing and combating photoaging.

TGF_Wnt_Pathways cluster_0 MGly Mycosporine-Glycine TGF_receptor TGF-β Receptor MGly->TGF_receptor activates Wnt_receptor Wnt/Frizzled Receptor MGly->Wnt_receptor activates Smad Smad Complex TGF_receptor->Smad Nucleus Nucleus Smad->Nucleus Beta_catenin β-catenin Wnt_receptor->Beta_catenin stabilizes Beta_catenin->Nucleus Gene_expression Target Gene Expression (Cell proliferation, Collagen synthesis) Nucleus->Gene_expression Skin_repair Skin Repair and Regeneration Gene_expression->Skin_repair

Activation of TGF-β/Smad and Wnt/β-catenin pathways by M-Gly.

Conclusion and Future Perspectives

Mycosporine-glycine and its derivatives represent a promising class of natural compounds with significant potential for applications in the pharmaceutical and cosmetic industries. Their potent UV-absorbing and antioxidant properties make them ideal candidates for the development of novel sunscreens and anti-aging formulations. Furthermore, their ability to modulate key signaling pathways involved in inflammation and tissue repair opens up avenues for their investigation as therapeutic agents for a variety of skin disorders. Further research is warranted to fully elucidate the mechanisms of action of these compounds, optimize their production through biotechnological approaches, and evaluate their efficacy and safety in clinical settings.

References

Spectroscopic Profile of Mycosporine Glycine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mycosporine glycine (B1666218) (M-Gly) is a pivotal member of the mycosporine-like amino acid (MAA) family, a group of natural, water-soluble compounds recognized for their potent UV-screening capabilities.[1][2][3] Found in a diverse array of organisms, from cyanobacteria to marine algae, M-Gly plays a crucial role in cellular protection against ultraviolet radiation.[1][2][3][4] This technical guide provides an in-depth overview of the spectroscopic characteristics of Mycosporine glycine, complete with detailed experimental protocols and visual workflows to support research and development efforts.

Core Spectroscopic Data

The spectroscopic signature of this compound is fundamental to its identification and quantification. The key data points are summarized below.

Spectroscopic ParameterValueReference(s)
UV-Visible Absorption Maximum (λmax) 310 nm[1][2][5]
Molar Extinction Coefficient (ε) ~28,100 M⁻¹ cm⁻¹[5]
Mass Spectrometry (m/z) [M+H]⁺ at 246.2[1][2]

Advanced Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is instrumental in the structural elucidation of this compound. While detailed spectra are best analyzed in specialized software, key chemical shifts in ¹³C NMR can help distinguish it from other MAAs. For oxo-mycosporines like M-Gly, the chemical shift of the C-1 carbon is typically observed around 180 ppm, which contrasts with the ~160 ppm shift seen in imino-mycosporines.[6]

Fluorescence Spectroscopy

This compound, like other MAAs, is characterized by its ability to dissipate absorbed UV energy as heat, with minimal to no fluorescence emission. This high photostability is a key aspect of its function as a photoprotectant.

Experimental Protocols

Detailed methodologies for the extraction, purification, and analysis of this compound are crucial for reproducible research. The following protocols are synthesized from established methods for MAA analysis.

Extraction of this compound

This protocol outlines a general method for extracting MAAs from cellular biomass (e.g., cyanobacteria or algae).

  • Harvesting: Centrifuge the cell culture to obtain a cell pellet.

  • Solvent Extraction: Resuspend the pellet in 20% aqueous methanol (B129727). The volume of solvent should be sufficient to ensure complete immersion of the biomass.

  • Cell Lysis: Disrupt the cells using sonication or bead beating until the suspension clarifies.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet cell debris.

  • Collection: Carefully collect the supernatant, which contains the crude MAA extract.

  • Drying (Optional): The extract can be dried under vacuum and re-dissolved in water or an appropriate solvent for further purification.[7][8]

Purification by High-Performance Liquid Chromatography (HPLC)

Analytical and preparative HPLC are standard methods for purifying this compound.

  • Analytical HPLC:

    • Column: A reverse-phase C8 or C18 column is typically used.[7][9][10]

    • Mobile Phase: An isocratic mobile phase of 0.1-0.2% acetic or formic acid in water mixed with a small percentage of methanol (e.g., 1.5-2%) is effective.[7][9][10]

    • Flow Rate: A flow rate of 0.4-1.0 mL/min is commonly employed.[2][9]

    • Detection: Set the UV detector to 310 nm to monitor the elution of this compound.[9]

  • Semi-Preparative HPLC (for isolation):

    • Column: A larger-bore reverse-phase column (e.g., 10 mm internal diameter) is used.[10]

    • Mobile Phase: A gradient of methanol in 0.25% formic acid can be used to achieve separation.[10]

    • Fraction Collection: Collect fractions corresponding to the M-Gly peak for further analysis.

Characterization by LC-MS

Liquid chromatography-mass spectrometry is the definitive method for identifying and confirming the presence of this compound.

  • Liquid Chromatography:

    • Column: A C18 column is suitable for separation.[2]

    • Mobile Phase: A gradient elution is often used, for example, from 10% methanol in water to 70% methanol in water over several minutes.[2]

    • Flow Rate: A typical flow rate is 0.3 mL/min.[2]

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is standard.[2][6]

    • Detection: Monitor for the protonated molecule [M+H]⁺ at an m/z of approximately 246.2.[1][2]

    • Tandem MS (MS/MS): Fragmentation analysis can provide further structural confirmation.[6]

Visualizing Key Processes

To aid in the understanding of this compound's biology and analysis, the following diagrams illustrate its biosynthetic pathway and a typical experimental workflow.

Mycosporine_Glycine_Biosynthesis cluster_pathway Biosynthetic Pathway Sedoheptulose-7-Phosphate Sedoheptulose-7-Phosphate 4-Deoxygadusol 4-Deoxygadusol Sedoheptulose-7-Phosphate->4-Deoxygadusol mysA, mysB genes Mycosporine_Glycine Mycosporine_Glycine 4-Deoxygadusol->Mycosporine_Glycine mysC gene (ATP-grasp ligase) + Glycine Other_MAAs Other_MAAs Mycosporine_Glycine->Other_MAAs Further enzymatic steps M_Gly_Experimental_Workflow cluster_workflow Experimental Workflow Start Biomass (e.g., Algae) Extraction Extraction with 20% Methanol Start->Extraction Purification HPLC Purification Extraction->Purification Analysis Spectroscopic Analysis Purification->Analysis UV_Vis UV-Vis (λmax = 310 nm) Analysis->UV_Vis LC_MS LC-MS ([M+H]⁺ = 246.2 m/z) Analysis->LC_MS NMR NMR (Structural Elucidation) Analysis->NMR End Characterized M-Gly UV_Vis->End LC_MS->End NMR->End

References

Mycosporine Glycine: A Key Player in the Survival of Extremophilic Organisms

Author: BenchChem Technical Support Team. Date: December 2025

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Mycosporine-like amino acids (MAAs) are a diverse group of water-soluble, low molecular weight compounds produced by a wide array of organisms, particularly those inhabiting environments with high exposure to ultraviolet (UV) radiation. Among these, mycosporine-glycine (M-Gly) is a foundational MAA, serving as a precursor to more complex derivatives.[1][2] This technical guide delves into the multifaceted functions of mycosporine-glycine in extremophilic organisms, providing a comprehensive overview of its photoprotective and antioxidant roles, supported by quantitative data, detailed experimental protocols, and pathway visualizations. These compounds are of significant interest for their potential applications in cosmetics and pharmaceuticals as natural and safe photoprotective agents.[1][3][4]

Mycosporine-glycine and other MAAs are characterized by a cyclohexenone or cyclohexenimine chromophore conjugated with an amino acid or its derivative.[1][5] This structure is responsible for their strong UV-absorbing properties, with mycosporine-glycine exhibiting a maximum absorption at approximately 310 nm.[6] Organisms dwelling in extreme environments, such as hypersaline ponds, polar regions, and high-altitude locations, accumulate MAAs to counteract the damaging effects of UV radiation and other environmental stressors.[7][8]

Core Functions of Mycosporine Glycine (B1666218) in Extremophiles

The primary and most well-documented function of mycosporine-glycine in extremophilic organisms is its role as a potent UV sunscreen. By absorbing harmful UV-B radiation, it shields cellular components, including DNA and proteins, from photodamage.[3][9] Beyond this passive screening, mycosporine-glycine exhibits significant antioxidant activity, neutralizing reactive oxygen species (ROS) generated by UV radiation and other metabolic processes.[9][10] This dual functionality is critical for survival in environments where organisms are simultaneously exposed to multiple stressors.

In addition to its photoprotective and antioxidant capabilities, emerging evidence suggests that mycosporine-glycine also contributes to osmoregulation.[7][11][12] In hypersaline environments, the accumulation of MAAs, including mycosporine-glycine, helps to maintain osmotic balance within the cell.[5][7] Some studies also propose a role for MAAs as intracellular nitrogen reservoirs that can be mobilized under nutrient-limiting conditions.[12]

Quantitative Data on Mycosporine Glycine

The efficacy of mycosporine-glycine in its protective roles can be quantified through various physicochemical and biochemical parameters. The following tables summarize key quantitative data for mycosporine-glycine and related MAAs.

Table 1: UV-Absorption Properties of this compound and Related MAAs

Compoundλmax (nm)Molar Extinction Coefficient (ε) (M⁻¹ cm⁻¹)
Mycosporine-glycine3102.82 x 10⁴[13]
Shinorine (B1251615)3344.46 x 10⁴[13]
Porphyra-3343344.21 x 10⁴[13]
Mycosporine-2-glycine (B1260214)331Not specified

Table 2: Antioxidant Activity of this compound and Related Compounds

CompoundAssayIC₅₀ ValueConditionsReference
Mycosporine-glycineDPPH Radical Scavenging43 µMNot specified[3]
Mycosporine-glycineDPPH Radical Scavenging4.23 ± 0.21 mMNot specified[14]
Mycosporine-2-glycineDPPH Radical Scavenging22 µMNot specified[3]
Ascorbic AcidDPPH Radical Scavenging2.8 µMNot specified[3]
Ascorbic AcidDPPH Radical Scavenging3.12 ± 0.18 mMNot specified[14]
Porphyra-334DPPH Radical Scavenging3.4 mMNot specified[3]
PalythineDPPH Radical ScavengingNo activityNot specified[3]
Mycosporine-glycineHydrosoluble Radical ScavengingDose-dependentIncreased with alkalinity (pH 6 to 8.5)[10]
Mycosporine-glycineAntioxidant ActivityEight-fold higher than ascorbic acidpH 8.5[10]

Experimental Protocols

Extraction and Purification of Mycosporine-like Amino Acids (MAAs)

A common method for the extraction and purification of MAAs, including mycosporine-glycine, involves a series of chromatographic steps.[15]

a. Extraction:

  • Harvest cyanobacterial or algal cells by centrifugation.

  • Resuspend the cell pellet in a suitable solvent. For mycosporine-2-glycine from Aphanothece halophytica, methanol (B129727) is used. For liposomal MAAs like shinorine and porphyra-334, chloroform (B151607) is used initially to disrupt the liposomes, followed by partitioning into an aqueous phase.[15]

  • Disrupt the cells using sonication.[15]

  • Centrifuge the mixture to pellet cell debris and collect the supernatant containing the MAAs.

b. Purification (Three-Step Chromatographic Separation): [15]

  • Reversed-Phase Chromatography (Mobile Phase: 1% Acetic Acid):

    • Equilibrate a reversed-phase column with 1% (v/v) acetic acid in water.

    • Inject the MAA extract onto the column.

    • Elute with 1% acetic acid at a flow rate of 3.0 mL/min, collecting fractions.

    • Monitor the absorbance of the fractions at 330 nm to identify MAA-containing peaks.

  • Reversed-Phase Chromatography (Mobile Phase: 0.1 M Ammonium (B1175870) Acetate):

    • Lyophilize the positive fractions from the first step.

    • Dissolve the lyophilized sample in 0.1 M ammonium acetate.

    • Apply to the reversed-phase column equilibrated with 0.1 M ammonium acetate.

    • Elute with the same buffer and collect fractions, monitoring absorbance at 330 nm.

  • Gel Filtration Chromatography:

    • Lyophilize the purified fractions from the second step.

    • Dissolve the sample in water.

    • Apply to a gel filtration column (e.g., Sephadex G-25).

    • Elute with water and collect fractions, monitoring absorbance at 330 nm.

  • Lyophilize the final purified fractions to obtain the solid MAA.

Quantification of MAAs by High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for the quantification of MAAs.[1]

  • Instrumentation: An HPLC system equipped with a photodiode array (PDA) or UV detector and a reversed-phase column (e.g., C8 or C18) is typically used.[4]

  • Mobile Phase: A common mobile phase is a gradient of an aqueous solvent (e.g., 0.1% acetic acid or 0.2% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).[1][16]

  • Detection: MAAs are detected by their characteristic UV absorbance, typically monitored between 310 and 360 nm.[16]

  • Quantification: The concentration of each MAA is determined by comparing the peak area in the sample chromatogram to a standard curve of a known concentration of the purified compound. Molar extinction coefficients are used for absolute quantification.[1]

Antioxidant Assays

a. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: [3][17]

  • Prepare a solution of DPPH in a suitable solvent (e.g., ethanol).

  • Mix various concentrations of the purified mycosporine-glycine with the DPPH solution.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 20 minutes).[18]

  • Measure the absorbance of the solution at 517 nm.

  • The percentage of radical scavenging activity is calculated by the decrease in absorbance of the DPPH solution. Ascorbic acid is often used as a positive control.[17]

b. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: [15][18]

  • Generate the ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate.[18]

  • Dilute the ABTS•+ solution with a buffer (e.g., phosphate (B84403) buffer at a specific pH) to obtain a specific absorbance at 734 nm.[18]

  • Mix different concentrations of the mycosporine-glycine sample with the ABTS•+ solution.

  • After a defined incubation period, measure the absorbance at 734 nm.

  • The scavenging capacity is determined by the reduction in absorbance. Trolox is commonly used as a standard.[15]

Signaling Pathways and Biosynthesis

The biosynthesis of mycosporine-glycine originates from intermediates of primary metabolic pathways.[1][2] Two main pathways have been proposed: one starting from the shikimate pathway and the other from the pentose (B10789219) phosphate pathway.[19][20] Both pathways converge on the formation of the core cyclohexenone structure, 4-deoxygadusol (4-DG).[21][22] An ATP-grasp ligase then catalyzes the attachment of a glycine molecule to the 4-DG core to form mycosporine-glycine.[21][23] This initial MAA can then be further modified to produce a variety of more complex MAAs.[2]

While the direct signaling pathways initiated or modulated by mycosporine-glycine in extremophiles are not yet fully elucidated, it is known to influence the expression of genes related to oxidative stress and inflammation in other organisms.[9][17] For instance, in human cell lines, mycosporine-glycine has been shown to downregulate the expression of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory responses.[17] In macrophages, mycosporine-2-glycine has been observed to inhibit the expression of antioxidant-associated genes, suggesting a feedback mechanism.[10]

Visualizations

Mycosporine_Glycine_Biosynthesis cluster_pentose_phosphate Pentose Phosphate Pathway cluster_shikimate Shikimate Pathway cluster_core_synthesis Core Synthesis cluster_maa_synthesis MAA Synthesis S7P Sedoheptulose 7-phosphate DG4 4-Deoxygadusol (4-DG) S7P->DG4 MysA, MysB DHQ 3-Dehydroquinate DHQ->DG4 DDGS, O-MT MG Mycosporine-glycine DG4->MG MysC (ATP-grasp ligase) + Glycine Complex_MAAs Complex MAAs (e.g., Shinorine, Porphyra-334) MG->Complex_MAAs MysD/MysE + Amino Acid

Caption: Biosynthetic pathway of mycosporine-glycine and complex MAAs.

MAA_Extraction_Workflow Start Biomass (Algae/Cyanobacteria) Extraction Extraction with Solvent (e.g., Methanol, Water) Start->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Supernatant1 Supernatant (Crude Extract) Centrifugation1->Supernatant1 Purification Chromatographic Purification (Reversed-Phase, Gel Filtration) Supernatant1->Purification Analysis Analysis (HPLC, MS, NMR) Purification->Analysis Purified_MAA Purified this compound Analysis->Purified_MAA

Caption: Experimental workflow for MAA extraction and purification.

Protective_Functions UV_Radiation UV Radiation Mycosporine_Glycine This compound UV_Radiation->Mycosporine_Glycine ROS Reactive Oxygen Species (ROS) UV_Radiation->ROS Induces Cellular_Components Cellular Components (DNA, Proteins, Lipids) Mycosporine_Glycine->Cellular_Components UV Screening Mycosporine_Glycine->ROS Scavenges Damage Cellular Damage ROS->Damage Causes

Caption: Protective functions of mycosporine-glycine against UV radiation.

References

Evolutionary Significance of Mycosporine Glycine Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycosporine-like amino acids (MAAs) are a diverse group of water-soluble, UV-absorbing compounds synthesized by a wide range of organisms, primarily those exposed to high levels of solar radiation. Among these, mycosporine (B1203499) glycine (B1666218) (M-Gly) stands out as a key precursor to more complex MAAs and a potent photoprotective and antioxidant molecule in its own right. This technical guide delves into the evolutionary significance of mycosporine glycine production, detailing its biochemical properties, biosynthetic pathways, and the regulatory mechanisms that govern its expression. We provide a comprehensive overview of its multifaceted roles in stress tolerance and explore its potential applications in drug development and cosmetics. This guide consolidates quantitative data, outlines detailed experimental protocols, and presents visual representations of key pathways to serve as an in-depth resource for the scientific community.

Introduction: The Evolutionary Imperative for UV Protection

The evolution of life on Earth has been intrinsically linked to the challenges posed by solar ultraviolet (UV) radiation. Early life forms, existing under an ozone layer that was not yet fully formed, faced intense UV fluxes that could damage vital macromolecules such as DNA, proteins, and lipids. This selective pressure drove the evolution of various photoprotective strategies. One of the most ancient and widespread of these is the production of small-molecule sunscreens, chief among them being the mycosporine-like amino acids (MAAs).

This compound (M-Gly), a foundational member of the MAA family, is a testament to this evolutionary adaptation. Its presence in a vast array of organisms, from cyanobacteria and algae to fungi and marine invertebrates, underscores its fundamental importance in mitigating the damaging effects of UV radiation.[1] Beyond its primary role as a UV sunscreen, M-Gly and its derivatives exhibit potent antioxidant properties, further highlighting their significance in combating cellular stress. The consistent occurrence of mycosporines in specific phylogenetic taxa suggests that this trait holds evolutionary weight and may even have applications in yeast systematics.

Physicochemical Properties of this compound

This compound is characterized by a cyclohexenone chromophore conjugated to a glycine amino acid residue. This structure is responsible for its strong absorption in the UV-B range of the electromagnetic spectrum.

UV-Visible Absorption Characteristics

The primary function of this compound is to absorb harmful UV radiation and dissipate the energy as heat, thereby preventing it from reaching and damaging cellular components. Its absorption maximum (λmax) is consistently reported to be around 310 nm, placing it squarely in the UV-B range.

Compoundλmax (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Reference
This compound310~27,000 - 40,000[2]
Shinorine334~44,700
Porphyra-334334~42,300

Table 1: UV-Visible Absorption Properties of this compound and Related MAAs.

Antioxidant Capacity

In addition to its photoprotective role, this compound is a potent antioxidant, capable of neutralizing reactive oxygen species (ROS) generated by UV radiation and other metabolic processes. Its antioxidant activity has been quantified in various assays and is comparable to, and in some cases exceeds, that of well-known antioxidants like ascorbic acid. The antioxidant efficacy of M-Gly is attributed to its ability to quench singlet oxygen and scavenge free radicals.[2]

AssayCompoundIC50 ValueConditionsReference
DPPH Radical ScavengingThis compound4.23 ± 0.21 mM
DPPH Radical ScavengingAscorbic Acid3.12 ± 0.18 mM
ABTS Radical ScavengingThis compound2.258 mM
ABTS Radical ScavengingVitamin C0.503 mM

Table 2: Antioxidant Activity of this compound in Comparison to Standard Antioxidants.

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic process that originates from primary metabolic pathways. Two main routes have been proposed for the formation of the core 4-deoxygadusol (4-DG) structure: the shikimate pathway and the pentose (B10789219) phosphate (B84403) pathway.

The Shikimate and Pentose Phosphate Pathways

The shikimate pathway, primarily known for the synthesis of aromatic amino acids, can produce 3-dehydroquinate, a precursor to 4-DG. Alternatively, the pentose phosphate pathway provides the intermediate sedoheptulose-7-phosphate, which can also be converted to 4-DG. The initial steps involve the enzymes 2-demethyl-4-deoxygadusol synthase (DDGS) and O-methyltransferase (O-MT).

Formation of this compound

Once 4-deoxygadusol is synthesized, an ATP-grasp ligase (MysC) catalyzes the condensation of a glycine molecule to the 4-DG core, forming this compound. M-Gly then serves as a crucial intermediate for the production of a wide array of other MAAs through the addition of different amino acid or amino alcohol groups, a reaction often catalyzed by a non-ribosomal peptide synthetase (NRPS)-like enzyme.

Mycosporine_Glycine_Biosynthesis cluster_shikimate Shikimate Pathway cluster_pentose Pentose Phosphate Pathway 3-Dehydroquinate 3-Dehydroquinate Sedoheptulose-7-phosphate Sedoheptulose-7-phosphate 4-Deoxygadusol 4-Deoxygadusol Sedoheptulose-7-phosphate->4-Deoxygadusol DDGS, O-MT Glycine Glycine Mycosporine_Glycine Mycosporine_Glycine Glycine->Mycosporine_Glycine Other_MAAs Other_MAAs Mycosporine_Glycine->Other_MAAs NRPS-like enzyme 4-Deoxygadusol->Mycosporine_Glycine MysC (ATP-grasp ligase)

Biosynthesis of this compound.

Regulation of this compound Production

The production of this compound is tightly regulated in response to environmental cues, most notably UV radiation. Exposure to UV-B light has been shown to be a potent inducer of the genes involved in the MAA biosynthetic pathway, known as the mys gene cluster.

While the precise signaling cascade is still under investigation, it is hypothesized that a UV-B photoreceptor, possibly a UVR8-like protein in some organisms, perceives the light signal. This perception likely triggers a downstream signaling cascade that may involve second messengers such as calcium and phosphorylation events mediated by protein kinases, ultimately leading to the activation of transcription factors that bind to the promoter regions of the mys genes and initiate their transcription. In addition to UV radiation, other environmental stressors such as high salinity can also induce the production of this compound, suggesting a complex and integrated stress response network.[1]

MAA_Regulation_Signaling_Pathway UV-B_Photoreceptor UV-B_Photoreceptor Signaling_Cascade Signaling Cascade (e.g., Ca2+, MAPK) UV-B_Photoreceptor->Signaling_Cascade Transcription_Factors Transcription_Factors Signaling_Cascade->Transcription_Factors mys_Gene_Cluster mys Gene Cluster (mysA, mysB, mysC) Transcription_Factors->mys_Gene_Cluster Activation Biosynthetic_Enzymes Biosynthetic_Enzymes mys_Gene_Cluster->Biosynthetic_Enzymes Transcription & Translation Mycosporine_Glycine Mycosporine_Glycine Biosynthetic_Enzymes->Mycosporine_Glycine Catalysis

UV-B Induced this compound Production.

Experimental Protocols

Extraction of this compound

A common method for the extraction of this compound and other MAAs from biological samples involves the use of a methanol-water mixture.

  • Sample Preparation: Lyophilize the biological material (e.g., algal cells, coral tissue) to a constant dry weight.

  • Extraction: Resuspend the dried material in 25% (v/v) aqueous methanol (B129727). The ratio of solvent to sample should be optimized but a common starting point is 10:1 (v/w).

  • Cell Lysis: Sonicate the suspension on ice to disrupt the cells and facilitate the release of intracellular MAAs.

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the extracted MAAs.

  • Concentration: Evaporate the solvent from the supernatant under a vacuum to concentrate the MAA extract.

  • Reconstitution: Re-dissolve the dried extract in 100% methanol for subsequent analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

Quantitative analysis of this compound is typically performed using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

  • Chromatographic System: An HPLC system equipped with a C18 column (e.g., 5 µm particle size, 4.6 x 250 mm) and a photodiode array (PDA) or UV detector.

  • Mobile Phase: A common mobile phase is a gradient of 0.1% (v/v) acetic acid in water (Solvent A) and methanol (Solvent B).

  • Gradient Elution: A typical gradient might start with 95% A and 5% B, ramping to 100% B over 20-30 minutes.

  • Detection: Monitor the absorbance at 310 nm to specifically detect this compound.

  • Quantification: Create a standard curve using a purified this compound standard of known concentrations. The concentration of this compound in the sample can then be determined by comparing its peak area to the standard curve.

HPLC_Workflow Centrifugation Centrifugation Supernatant_Collection Supernatant_Collection Centrifugation->Supernatant_Collection Solvent_Evaporation Solvent_Evaporation Supernatant_Collection->Solvent_Evaporation Reconstitution Reconstitution (100% Methanol) Solvent_Evaporation->Reconstitution HPLC_Injection HPLC Injection (C18 Column) Reconstitution->HPLC_Injection UV_Detection UV Detection (310 nm) HPLC_Injection->UV_Detection Data_Analysis Data Analysis & Quantification UV_Detection->Data_Analysis

Workflow for this compound Analysis.

Applications in Drug Development and Cosmetics

The potent UV-absorbing and antioxidant properties of this compound make it a highly attractive candidate for applications in the pharmaceutical and cosmetic industries.

Sunscreen Formulations

This compound's strong absorbance in the UV-B range makes it a natural and effective sunscreen agent. Its water-solubility and biodegradability offer advantages over some synthetic UV filters. Commercial sunscreens containing a mixture of MAAs, including those derived from this compound, are already on the market.

Anti-aging and Skin Protection

The ability of this compound to combat oxidative stress is of significant interest for anti-aging and skin-protecting formulations. By neutralizing free radicals, it can help to prevent the cellular damage that contributes to skin aging, inflammation, and the development of skin cancers.

Therapeutic Potential

The anti-inflammatory and cytoprotective effects of this compound are being explored for a range of therapeutic applications. Its ability to protect cells from damage suggests potential uses in the treatment of diseases associated with oxidative stress and inflammation.

Conclusion and Future Directions

The production of this compound represents a remarkable evolutionary adaptation to the challenges of life under solar radiation. Its dual function as a potent UV sunscreen and a powerful antioxidant has ensured its widespread success across diverse lineages. A thorough understanding of its biosynthesis and regulation is crucial for harnessing its potential in various biotechnological applications.

Future research should focus on elucidating the complete signaling pathways that govern this compound production in different organisms. This knowledge will be instrumental in developing strategies for the sustainable and high-yield production of this valuable natural product, for instance, through metabolic engineering of microbial hosts. Further investigation into its pharmacological properties will undoubtedly open up new avenues for its use in medicine and personal care, solidifying the evolutionary significance of this ancient and vital molecule.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Mycosporine-Glycine from Red Algae

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycosporine-like amino acids (MAAs) are a group of low molecular weight, water-soluble compounds produced by various marine and freshwater organisms, particularly red algae (Rhodophyta), to protect themselves from UV radiation.[1][2][3] Among these, mycosporine-glycine is of significant interest due to its strong absorption in the UV-B region (around 310 nm) and its potential as a natural, safe, and effective ingredient in sunscreens and other cosmetic products.[2][4] This document provides detailed protocols for the extraction, purification, and quantification of mycosporine-glycine from red algae, tailored for research and drug development applications.

Data Presentation: Quantitative Analysis of Mycosporine-Glycine in Red Algae

The concentration of mycosporine-glycine can vary significantly among different species of red algae and is influenced by environmental factors such as UV radiation exposure and nitrogen availability.[1] The following table summarizes quantitative data on mycosporine-glycine and other major MAAs found in various red algae species.

Red Algae SpeciesMycosporine-Glycine (mg/g DW)Other Major MAAs PresentExtraction SolventReference
Porphyra umbilicalisPresent (Trace amounts)Porphyra-334, Shinorine, Palythine20% Aqueous Methanol (B129727) / Distilled Water[5]
Bangia fusco-purpureaNot explicitly quantifiedShinorine, Palythine, Porphyra-33425% Methanol[6][[“]]
Gelidium amansiiNot explicitly quantifiedShinorine, Palythine, Porphyra-33425% Methanol[6]
Gracilaria sp.Not explicitly quantifiedShinorine, Palythine, Porphyra-334, Palythenic acid25% Ethanol (B145695)[6][[“]]
Catenella repensNot detectedCatenelline (novel MAA)Methanol/Water[8]
Various Red Algae (23 species)Present in 34% of species (Trace amounts)Shinorine, Palythine, Porphyra-334, Asterina-330Methanol/Water[9]

Note: Direct quantitative data for mycosporine-glycine is often limited as it is typically found in lower concentrations compared to other MAAs like Porphyra-334 and Shinorine.[9] The values are often reported as relative abundance or presence/absence.

Experimental Protocols

Protocol 1: General Extraction of Mycosporine-Like Amino Acids (MAAs)

This protocol describes a general method for extracting a broad spectrum of MAAs, including mycosporine-glycine, from red algae.

1. Materials and Reagents:

  • Fresh or lyophilized red algae biomass

  • Drying oven or freeze-dryer

  • Mortar and pestle or blender

  • Extraction solvents: 25% aqueous methanol (v/v) or 25% aqueous ethanol (v/v)[6]

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Distilled water

  • Filtration apparatus (e.g., 0.45 µm syringe filters)

2. Procedure:

  • Sample Preparation: Wash fresh red algae with distilled water to remove salts and debris. Dry the biomass in an oven at 40°C or using a freeze-dryer until a constant weight is achieved.[6] Grind the dried algae into a fine powder using a mortar and pestle or a blender.

  • Extraction:

    • Weigh the powdered algae and add the extraction solvent at a solid-to-liquid ratio of 1:20 (g/mL).[6]

    • Incubate the mixture at 40°C for 2 hours with constant stirring.[6]

    • For enhanced extraction, sonication can be employed.

  • Centrifugation: Centrifuge the mixture at approximately 9,200 RPM for 10 minutes to pellet the solid algal debris.[10]

  • Collection of Supernatant: Carefully decant and collect the supernatant containing the extracted MAAs.

  • Repeated Extraction: Repeat the extraction process on the pellet two more times to ensure maximum yield.[6]

  • Solvent Evaporation: Pool the supernatants and concentrate them using a rotary evaporator at a temperature not exceeding 45°C to remove the organic solvent.

  • Re-dissolution and Filtration: Re-dissolve the concentrated extract in distilled water. Filter the aqueous extract through a 0.45 µm filter to remove any remaining particulate matter. The extract is now ready for purification and analysis.

Protocol 2: Purification of Mycosporine-Glycine

Mycosporine-glycine can be purified from the crude MAA extract using chromatographic techniques.

1. Materials and Reagents:

  • Crude MAA extract (from Protocol 1)

  • Silica (B1680970) gel for column chromatography[6]

  • Glass column for chromatography

  • Elution solvents: Gradient of ethanol and methanol[1]

  • Fraction collector

  • HPLC system with a C8 or C18 column[5][11]

  • Mobile phase for HPLC: 0.02% acetic acid in water and methanol[4]

2. Procedure:

  • Silica Gel Column Chromatography (Initial Fractionation):

    • Pack a glass column with silica gel slurried in the initial elution solvent.

    • Load the concentrated crude MAA extract onto the column.

    • Elute the column with a gradient of ethanol and methanol.

    • Collect fractions using a fraction collector.

    • Monitor the fractions for the presence of mycosporine-glycine using a UV-Vis spectrophotometer (absorbance maximum at ~310 nm) or thin-layer chromatography (TLC).[6]

  • High-Performance Liquid Chromatography (HPLC) (Final Purification):

    • Pool the fractions containing mycosporine-glycine and concentrate them.

    • Inject the concentrated fraction into an HPLC system equipped with a C8 or C18 reverse-phase column.[5][11]

    • Use a mobile phase consisting of a gradient of 0.02% acetic acid in water (Solvent A) and methanol (Solvent B).[4]

    • Set the detector to monitor at 310 nm.

    • Collect the peak corresponding to the retention time of mycosporine-glycine.

    • Confirm the identity and purity of the isolated compound using LC-MS and NMR spectroscopy.[12]

Protocol 3: Quantification of Mycosporine-Glycine by HPLC

1. Materials and Reagents:

  • Purified mycosporine-glycine standard

  • Crude or purified MAA extract

  • HPLC system with a DAD or UV detector and a C8 or C18 column[5][11]

  • Mobile phase: Isocratic mixture of 12.5% methanol with 0.02% trifluoroacetic acid (TFA) in aqueous solution plus 10% acetonitrile.[10]

2. Procedure:

  • Standard Curve Preparation: Prepare a series of standard solutions of purified mycosporine-glycine of known concentrations. Inject each standard into the HPLC and record the peak area at 310 nm. Construct a standard curve by plotting peak area versus concentration.

  • Sample Analysis: Inject a known volume of the filtered MAA extract into the HPLC system.

  • Quantification: Identify the mycosporine-glycine peak in the sample chromatogram based on its retention time compared to the standard. Calculate the concentration of mycosporine-glycine in the sample by interpolating its peak area on the standard curve.

Visualizations

Experimental Workflow

Extraction_and_Purification_Workflow A Red Algae Biomass (Fresh or Dried) B Drying & Grinding A->B C Powdered Algae B->C D Extraction (25% Aqueous Methanol/Ethanol, 40°C, 2h) C->D E Centrifugation (9200 RPM, 10 min) D->E F Supernatant (Crude MAA Extract) E->F G Pellet (Algal Debris) E->G H Solvent Evaporation (Rotary Evaporator) F->H I Concentrated Crude Extract H->I J Silica Gel Column Chromatography I->J K Fraction Collection J->K L Mycosporine-Glycine Rich Fractions K->L M HPLC Purification (C8/C18 Column) L->M N Pure Mycosporine-Glycine M->N O Quantification (HPLC) N->O P LC-MS/NMR Analysis N->P

Caption: Workflow for the extraction and purification of mycosporine-glycine from red algae.

Mycosporine-Glycine Biosynthesis Pathway

Mycosporine_Glycine_Biosynthesis cluster_shikimate Shikimate Pathway cluster_ppp Pentose Phosphate Pathway PEP Phosphoenolpyruvate (PEP) DAHP DAHP PEP->DAHP E4P Erythrose-4-phosphate (E4P) E4P->DAHP DHQ 3-Dehydroquinate (DHQ) DAHP->DHQ DG 4-Deoxygadusol (4-dG) DHQ->DG MysA, MysB SP Sedoheptulose-7-phosphate (SP) EV 2-epi-5-epi-valiolone (EV) SP->EV MG Mycosporine-Glycine DG->MG MysC Glycine Glycine Glycine->MG EV->DG

Caption: Biosynthesis pathways leading to the formation of mycosporine-glycine.[13][14]

References

Application Notes: Purification of Mycosporine Glycine Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mycosporine-like amino acids (MAAs) are a class of small, water-soluble molecules produced by various organisms, particularly those exposed to high levels of ultraviolet (UV) radiation, such as cyanobacteria, algae, and fungi.[1][2][3] Mycosporine glycine (B1666218) (MG), a prominent member of the aminocyclohexenone-type MAAs, exhibits strong UV-absorbing properties, with an absorption maximum around 310 nm, positioning it as a potent natural sunscreen and antioxidant.[4][5] Its potential applications in the pharmaceutical and cosmetic industries necessitate robust and efficient purification methods. High-performance liquid chromatography (HPLC) is the predominant technique for the isolation and purification of Mycosporine glycine due to its high resolution and reproducibility.[2] This document provides detailed protocols and application notes for the purification of this compound using HPLC.

Data Presentation

Table 1: HPLC Systems and Columns for this compound Purification
Column TypeStationary PhaseDimensionsParticle SizeManufacturerReference
Reversed-PhaseC18150 mm x 4.6 mm5 µmAlltima™ Altech™[6]
Reversed-PhaseC18150 mm x 4.6 mm5 µmPhenomenex Luna[7]
Reversed-PhaseC8250 mm x 4.06 mm5 µmLuna[8]
HILICPoroshell 120150 mm x 4.6 mm2.7 µmAgilent[9][10]
HILICKinetex100 mm x 2.1 mm2.6 µmPhenomenex[1]
Zwitterionic HILICSeQuant® ZIC-cHILIC150 mm x 2.1 mm3 µmMerck[1]
Table 2: Mobile Phases and Elution Conditions for this compound Purification
HPLC ModeMobile Phase AMobile Phase BElution TypeFlow Rate (mL/min)Detection (nm)Reference
Reversed-Phase0.1% Formic acid in Water4% Acetonitrile in WaterIsocratic1330[7]
Reversed-Phase0.2% Formic acid in Water0.2% Formic acid in Methanol (B129727)Gradient1.0330[11]
HILICAcetonitrile/Water (9:1) with 5 mM Ammonium AcetateAcetonitrile/Water (1:1) with 5 mM Ammonium AcetateGradient0.3320[9][10]
Table 3: Reported Retention Times for this compound
ColumnMobile PhaseRetention Time (min)Reference
C180.1% Formic acid, 4% Acetonitrile5.9[3]

Note: Retention times are highly dependent on the specific HPLC system, column, and mobile phase composition and should be used as a general guide.

Experimental Protocols

Extraction of this compound from Biological Material

This protocol is a generalized procedure for the extraction of MAAs, including this compound, from cyanobacteria or algae.

Materials:

  • Lyophilized biological material (e.g., cyanobacteria, macroalgae)

  • 20% (v/v) Methanol in distilled water

  • Centrifuge

  • Rotary evaporator

  • 0.22 µm syringe filters

Procedure:

  • Homogenize the lyophilized biological material to a fine powder.

  • Suspend the powdered material in 20% aqueous methanol at a ratio of 1 g dry weight to 10 mL of solvent.

  • Incubate the suspension at 45°C for 2 hours with occasional vortexing.

  • Centrifuge the extract at 10,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Carefully collect the supernatant.

  • Repeat the extraction process on the pellet to ensure complete recovery of MAAs.

  • Pool the supernatants and evaporate the methanol using a rotary evaporator.

  • The resulting aqueous extract can be lyophilized for storage or directly used for purification.

  • Prior to HPLC injection, filter the extract through a 0.22 µm syringe filter.

HPLC Purification of this compound (Reversed-Phase Method)

This protocol is based on a commonly used reversed-phase HPLC method for the separation of MAAs.

Instrumentation and Columns:

  • An HPLC system equipped with a UV detector (e.g., Agilent 1100 or 1200 series).[6][9]

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[6][7]

Mobile Phase:

  • Mobile Phase A: 0.1% (v/v) Formic acid in HPLC-grade water.[7]

  • Mobile Phase B: 100% Acetonitrile.

HPLC Program:

  • Elution: Isocratic

  • Composition: 96% Mobile Phase A and 4% Mobile Phase B.[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 35°C.[6]

  • Detection Wavelength: 330 nm.[6]

  • Injection Volume: 20-50 µL.[6]

Procedure:

  • Equilibrate the C18 column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the filtered crude extract onto the column.

  • Monitor the separation at 330 nm.

  • Collect the fractions corresponding to the this compound peak based on its characteristic retention time (approximately 5.9 minutes under these conditions).[3]

  • The purity of the collected fractions can be confirmed by analytical HPLC and mass spectrometry.

HPLC Purification of this compound (HILIC Method)

Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative method for the separation of polar compounds like this compound.[1][9]

Instrumentation and Columns:

  • HPLC system with a UV detector.

  • HILIC column (e.g., Poroshell 120, 150 mm x 4.6 mm, 2.7 µm).[9]

Mobile Phase:

  • Mobile Phase A: Acetonitrile/Water (9:1) with 5 mM Ammonium Acetate.[9][10]

  • Mobile Phase B: Acetonitrile/Water (1:1) with 5 mM Ammonium Acetate.[9][10]

HPLC Program:

  • Elution: Gradient

  • Gradient Program: 60% A / 40% B to 100% B over 30 minutes.[9]

  • Flow Rate: 0.3 mL/min.[9][10]

  • Column Temperature: 20°C.[9][10]

  • Detection Wavelength: 320 nm.[9][10]

  • Injection Volume: 10 µL.[9][10]

Procedure:

  • Equilibrate the HILIC column with the initial mobile phase conditions (60% A, 40% B) until a stable baseline is achieved.

  • Inject the filtered sample.

  • Run the gradient program and monitor the elution profile at 320 nm.

  • Collect the fractions containing this compound.

  • Analyze the collected fractions for purity.

Mandatory Visualizations

experimental_workflow cluster_extraction Sample Preparation and Extraction cluster_hplc HPLC Purification cluster_analysis Analysis and Final Product start Biological Material (e.g., Cyanobacteria) homogenize Homogenization start->homogenize extract Extraction with 20% Methanol homogenize->extract centrifuge Centrifugation extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation of Methanol supernatant->evaporate filter Filtration (0.22 µm) evaporate->filter inject Inject Filtered Extract filter->inject hplc HPLC System column C18 or HILIC Column hplc->column separate Chromatographic Separation column->separate inject->column detect UV Detection (310-330 nm) separate->detect collect Fraction Collection detect->collect purity Purity Analysis (Analytical HPLC) collect->purity identity Identity Confirmation (MS) purity->identity final_product Purified this compound identity->final_product

Caption: Workflow for the purification of this compound.

logical_relationship cluster_input Inputs cluster_process Process cluster_output Outputs biological_source Biological Source (Algae, Cyanobacteria) extraction Extraction biological_source->extraction solvents Solvents (Methanol, Water, Acetonitrile) solvents->extraction hplc_column HPLC Column (C18, HILIC) hplc_purification HPLC Purification hplc_column->hplc_purification pre_purification Pre-purification (Filtration) extraction->pre_purification pre_purification->hplc_purification purified_mg Purified This compound hplc_purification->purified_mg analytical_data Analytical Data (Purity, Yield) hplc_purification->analytical_data

References

Application Notes and Protocols for Determining the Antioxidant Activity of Mycosporine Glycine using the DPPH Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycosporine-like amino acids (MAAs) are a group of small, water-soluble molecules produced by various marine and terrestrial organisms exposed to high levels of solar radiation. Mycosporine glycine (B1666218) (M-Gly) is a primary MAA known for its potent UV-screening properties and significant antioxidant activity. The antioxidant capacity of M-Gly is a key parameter in evaluating its potential as a bioactive compound for applications in pharmaceuticals, cosmetics, and as a health supplement. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common, rapid, and reliable method to determine the radical scavenging activity of compounds and is well-suited for assessing the antioxidant potential of Mycosporine glycine.[1] This document provides detailed application notes and a comprehensive protocol for the determination of the antioxidant activity of this compound using the DPPH assay.

Principle of the DPPH Assay

The DPPH assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH radical. DPPH is a dark-colored crystalline powder that forms a stable free radical in solution.[2] This radical has a deep violet color in methanol (B129727) or ethanol (B145695), with a characteristic absorbance maximum at approximately 517 nm. When the DPPH radical reacts with an antioxidant that can donate a hydrogen atom, it is reduced to the non-radical form, diphenylpicrylhydrazine. This reduction results in a color change from violet to yellow, which is measured as a decrease in absorbance at 517 nm. The degree of discoloration is stoichiometric with the number of electrons captured and is indicative of the radical scavenging potential of the antioxidant.

Application Notes

  • Solubility of this compound: this compound is a water-soluble compound.[3][4] Therefore, for the DPPH assay, it can be dissolved in deionized water, a buffer solution, or a co-solvent system of methanol/water or ethanol/water to ensure compatibility with the DPPH reagent, which is typically prepared in methanol or ethanol.

  • Concentration Range: The radical scavenging activity of this compound is dose-dependent.[5][6] A suitable concentration range for testing should be determined to generate a dose-response curve from which the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be calculated. Based on existing literature, a concentration range of 0.1 mM to 2.0 mM for this compound is a reasonable starting point.[6]

  • Reference Standard: A known antioxidant, such as ascorbic acid (Vitamin C) or Trolox, should be used as a positive control.[7] This allows for the comparison of the antioxidant activity of this compound with a well-established standard.

  • pH Considerations: While the DPPH assay is typically performed in an unbuffered alcoholic solution, the antioxidant activity of some compounds can be pH-dependent. For this compound, its antioxidant activity in other assays has been shown to increase with alkalinity.[8] While not a standard practice for the DPPH assay, researchers may consider investigating the effect of pH if relevant to their specific application.

  • Kinetic Considerations: The reaction between DPPH and an antioxidant may not be instantaneous. It is crucial to establish a consistent incubation time for all samples and standards to ensure that the reaction has reached a stable endpoint before measuring the absorbance. A typical incubation time is 30 minutes in the dark.[7][9]

Experimental Protocol

This protocol provides a detailed methodology for determining the antioxidant activity of this compound using the DPPH assay in a 96-well microplate format, which is suitable for high-throughput screening.

Materials and Reagents
  • This compound (of known purity)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Ascorbic acid (or Trolox) as a positive control

  • Methanol (HPLC grade) or Ethanol (96-100%)

  • Deionized water

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 517 nm

  • Pipettes and pipette tips

  • Amber glass bottle for DPPH solution

Preparation of Solutions
  • This compound Stock Solution (e.g., 10 mM):

    • Accurately weigh a known amount of this compound.

    • Dissolve it in deionized water or a 50:50 (v/v) methanol/water solution to achieve the desired stock concentration.

    • Store the stock solution at 4°C and protect it from light.

  • Ascorbic Acid Stock Solution (e.g., 10 mM):

    • Prepare a stock solution of ascorbic acid in deionized water in the same manner as the this compound stock solution.

    • Prepare fresh daily as ascorbic acid solutions can be unstable.

  • DPPH Working Solution (e.g., 0.1 mM):

    • Dissolve an appropriate amount of DPPH in methanol or ethanol to prepare a stock solution (e.g., 1 mM).

    • Dilute the stock solution with methanol or ethanol to obtain a working solution with an absorbance of approximately 1.0 ± 0.1 at 517 nm.

    • The DPPH working solution should be prepared fresh daily and stored in an amber glass bottle to protect it from light.[7]

Assay Procedure
  • Preparation of Sample and Standard Dilutions:

    • Prepare a series of dilutions of the this compound stock solution and the ascorbic acid stock solution in the appropriate solvent (water or methanol/water). Typical final concentrations to test could range from 0.05 mM to 2.0 mM.

  • Assay in 96-well Plate:

    • Add 100 µL of the various dilutions of this compound and ascorbic acid to different wells of the 96-well plate.

    • Add 100 µL of the solvent as a blank control.

    • Add 100 µL of the DPPH working solution to all wells containing the samples, standards, and blank.

    • The final volume in each well will be 200 µL.

  • Incubation:

    • Mix the contents of the wells gently by shaking the plate.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement:

    • After incubation, measure the absorbance of each well at 517 nm using a microplate reader.

Data Analysis
  • Calculate the Percentage of DPPH Radical Scavenging Activity: The percentage of DPPH radical scavenging activity for each concentration of this compound and the standard is calculated using the following formula:

    % Scavenging = [(A_control - A_sample) / A_control] x 100

    Where:

    • A_control is the absorbance of the blank control (DPPH solution without the sample).

    • A_sample is the absorbance of the sample or standard with the DPPH solution.

  • Determine the IC50 Value:

    • Plot the percentage of scavenging activity against the corresponding concentrations of this compound and the standard.

    • The IC50 value is the concentration of the sample required to cause a 50% reduction in the initial DPPH radical concentration. This can be determined by regression analysis of the dose-response curve.

Data Presentation

The antioxidant activity of this compound is often reported as its IC50 value and compared with that of a standard antioxidant.

CompoundIC50 (mM)Reference
This compound 4.23 ± 0.21[5][6]
This compound 0.043
Ascorbic Acid 3.12 ± 0.18[5]

Note: The significant difference in the reported IC50 values for this compound highlights the importance of consistent and detailed reporting of experimental protocols.

Mandatory Visualizations

DPPH Assay Experimental Workflow

DPPH_Workflow cluster_prep Solution Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis P1 Prepare this compound Stock Solution A1 Prepare Serial Dilutions of This compound and Standard P1->A1 P2 Prepare Ascorbic Acid (Standard) Stock Solution P2->A1 P3 Prepare DPPH Working Solution A2 Add Dilutions and DPPH to 96-well Plate P3->A2 A1->A2 A3 Incubate in Dark (30 min, RT) A2->A3 A4 Measure Absorbance at 517 nm A3->A4 D1 Calculate % Scavenging Activity A4->D1 D2 Determine IC50 Value D1->D2

Caption: Workflow for the DPPH antioxidant assay of this compound.

Antioxidant Mechanism of this compound in the DPPH Assay

DPPH_Mechanism cluster_reactants Reactants cluster_reaction Reaction cluster_products Products DPPH DPPH• (Violet Radical) Reaction Hydrogen Atom Transfer DPPH->Reaction MGly This compound (Antioxidant) MGly->Reaction DPPHH DPPH-H (Yellow Non-radical) Reaction->DPPHH Reduction MGly_Radical This compound Radical (Stabilized) Reaction->MGly_Radical Oxidation

Caption: Mechanism of DPPH radical scavenging by this compound.

References

Application Note: High-Throughput ABTS Radical Scavenging Assay for Mycosporine Glycine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mycosporine-like amino acids (MAAs), including Mycosporine glycine (B1666218) (M-Gly), are a group of small, water-soluble molecules known for their potent UV-absorbing and antioxidant properties.[1][2][3] This has led to their investigation for applications in cosmetics, pharmaceuticals, and as natural photoprotectants.[2][4] The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay is a widely adopted method for evaluating the total antioxidant capacity of both pure compounds and biological extracts.[5][6][7] This application note provides a detailed protocol for the determination of the radical scavenging activity of Mycosporine glycine using the ABTS assay in a 96-well microplate format, suitable for high-throughput screening.

The assay is based on the ability of an antioxidant to reduce the stable, blue-green ABTS radical cation (ABTS•+) to its colorless neutral form.[6][8][9] The degree of decolorization, measured spectrophotometrically at 734 nm, is proportional to the antioxidant concentration.[6][7]

Principle of the ABTS Assay

The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with a strong oxidizing agent, such as potassium persulfate.[7][8] The resulting blue-green radical cation has a characteristic absorbance maximum at 734 nm.[6][7] When an antioxidant, such as this compound, is added to the solution, it donates an electron or a hydrogen atom to the ABTS•+, neutralizing it and causing a decrease in absorbance.[7] This reduction in color is directly proportional to the antioxidant's radical scavenging capacity.[7] The results are often expressed as the IC50 value (the concentration of the antioxidant required to scavenge 50% of the ABTS radicals) or as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant activity is compared to that of Trolox, a water-soluble analog of vitamin E.[7]

ABTS_Principle cluster_reactants Reactants cluster_radical Radical Formation cluster_scavenging Radical Scavenging ABTS ABTS (Colorless) ABTS_radical ABTS•+ (Blue-Green) ABTS->ABTS_radical Oxidation Oxidant Potassium Persulfate ABTS_neutral ABTS (Colorless) ABTS_radical->ABTS_neutral Reduction by Antioxidant Mycosporine_glycine This compound (Antioxidant) ABTS_Workflow cluster_prep Solution Preparation cluster_assay Assay Procedure (96-Well Plate) cluster_analysis Data Analysis prep_abts Prepare 7 mM ABTS Stock Solution prep_radical Mix ABTS and K₂S₂O₈ (Incubate 12-16h in dark) prep_abts->prep_radical prep_kps Prepare 2.45 mM Potassium Persulfate prep_kps->prep_radical prep_working Dilute ABTS•+ to Absorbance 0.70 ± 0.02 at 734 nm prep_radical->prep_working add_reagents Add ABTS•+ and Sample/ Standard to Wells prep_working->add_reagents prep_mgly Prepare this compound Serial Dilutions prep_mgly->add_reagents prep_trolox Prepare Trolox Standard Solutions prep_trolox->add_reagents incubate Incubate in Dark (e.g., 30 min) add_reagents->incubate measure Measure Absorbance at 734 nm incubate->measure calc_inhibition Calculate % Inhibition measure->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50 calc_teac Calculate TEAC calc_inhibition->calc_teac

References

Mycosporine-Glycine: A Natural UV Filter for Advanced Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Mycosporine-glycine, a naturally occurring, water-soluble compound belonging to the mycosporine-like amino acid (MAA) family, is emerging as a promising ingredient in the development of next-generation sun care products.[1][2] Synthesized by various marine and terrestrial organisms to protect against solar radiation, mycosporine-glycine exhibits potent UV-absorbing properties, particularly in the UVB spectrum, coupled with significant antioxidant and anti-inflammatory activities.[3][4][5] These attributes make it an attractive, eco-friendly alternative to conventional synthetic UV filters.

This document provides detailed application notes, experimental protocols, and key data for the evaluation and incorporation of mycosporine-glycine into cosmetic formulations.

Key Physicochemical and Photoprotective Properties

Mycosporine-glycine possesses a unique cyclohexenone chromophore that is responsible for its UV-absorbing capabilities.[6] Its primary absorption is within the UVB range, which is crucial for preventing sunburn and associated skin damage.[4] Beyond its function as a direct UV filter, mycosporine-glycine also combats the deleterious effects of UV radiation through its antioxidant and anti-inflammatory mechanisms.[2][7]

PropertyValue / ObservationSource(s)
UV Absorption Maximum (λmax) ~310 nm[3][6][8]
Molar Extinction Coefficient (ε) ~28,100 M⁻¹ cm⁻¹[8]
Molecular Weight 245.23 g/mol [8]
Solubility High in water[2][5]
Photostability High stability under UV radiation[5][9][10]

Antioxidant and Anti-inflammatory Activity

Mycosporine-glycine has demonstrated significant potential in mitigating oxidative stress and inflammation induced by UV radiation.[2][7] It effectively scavenges free radicals and can modulate key inflammatory pathways in the skin.

Antioxidant Capacity
AssayIC50 Value (Mycosporine-glycine)IC50 Value (Reference Compound)Source(s)
DPPH Radical Scavenging 4.23 ± 0.21 mM3.12 ± 0.18 mM (Ascorbic Acid)[11][12][13]
ABTS Radical Scavenging 2.258 mM0.503 mM (Vitamin C)[14][15]
Anti-inflammatory Effects
BiomarkerEffect of Mycosporine-glycineConcentrationCell LineSource(s)
COX-2 mRNA Expression Significant decrease0.3 mMHaCaT (Human Keratinocytes)[11]
Nitric Oxide (NO) Production Inhibition (2-3 fold more potent than other MAAs)Not specifiedRAW 264.7 Macrophages[16][17]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of mycosporine-glycine's efficacy in cosmetic formulations. The following are standard protocols for key in vitro evaluations.

Protocol 1: In Vitro Sun Protection Factor (SPF) Determination

This protocol is based on the ISO 23675:2024 standard for the in vitro determination of SPF.[2]

Objective: To determine the SPF of a cosmetic formulation containing mycosporine-glycine using a standardized in vitro method.

Materials:

  • Cosmetic formulation containing mycosporine-glycine

  • Polymethylmethacrylate (PMMA) plates (molded and sandblasted)[2]

  • Automated application robot[2]

  • UV-Vis spectrophotometer with an integrating sphere

  • Solar simulator with a controlled UV source

  • Reference sunscreen with a known SPF

Procedure:

  • Plate Preparation: Use a combination of molded and sandblasted PMMA plates to mimic the skin's surface.[2]

  • Product Application: Utilize an automated robot to apply a uniform and reproducible layer of the test formulation onto the PMMA plates. The standard application rate is typically 1.2 to 1.4 mg/cm².

  • Drying: Allow the applied film to dry for a defined period under controlled conditions.

  • Initial Spectrophotometric Measurement: Measure the initial spectral absorbance of the unirradiated sample-coated plates from 290 to 400 nm using a UV-Vis spectrophotometer.

  • UV Irradiation: Expose the plates to a controlled dose of UV radiation from a solar simulator.

  • Final Spectrophotometric Measurement: After irradiation, re-measure the spectral absorbance of the plates.

  • SPF Calculation: The SPF is calculated using the following formula, which integrates the erythemal action spectrum and the solar intensity spectrum with the absorbance data of the product:

    • SPF = CF × Σ (EE × I × Abs)

    • Where:

      • CF = Correction Factor (typically 10)

      • EE = Erythemal effect spectrum

      • I = Solar intensity spectrum

      • Abs = Absorbance at each wavelength (290–320 nm)[18]

Protocol 2: Photostability Assessment

This protocol is adapted from the ISO 24443 standard for UVA protection and general photostability testing principles.[19][20]

Objective: To evaluate the photostability of mycosporine-glycine within a cosmetic formulation after exposure to a controlled dose of UV radiation.

Materials:

  • Cosmetic formulation containing mycosporine-glycine

  • PMMA plates

  • Automated application robot or syringe for manual application

  • UV solar simulator

  • UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: Apply a precise amount of the formulation evenly onto the PMMA plates.

  • Initial Absorbance Measurement (Pre-irradiation): Measure the initial absorbance spectrum of the sample-coated plates from 290 to 400 nm.

  • UV Exposure: Irradiate the plates with a defined dose of UV radiation using a solar simulator. A typical dose is 4 Minimal Erythemal Doses (MEDs).[19]

  • Post-irradiation Absorbance Measurement: Re-measure the absorbance spectrum of the irradiated plates.

  • Calculation of Photostability: The photostability can be expressed as the percentage of residual efficiency or the change in the absorbance curve. A minimal change in the absorbance spectrum after irradiation indicates high photostability.

Protocol 3: In Vitro Antioxidant Activity (DPPH Assay)

Objective: To determine the free radical scavenging activity of mycosporine-glycine.

Materials:

  • Mycosporine-glycine solution at various concentrations

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • Methanol

  • Ascorbic acid (as a positive control)

  • 96-well microplate reader

Procedure:

  • Preparation of Solutions: Prepare a stock solution of DPPH in methanol. Prepare serial dilutions of mycosporine-glycine and ascorbic acid.

  • Reaction Mixture: In a 96-well plate, add a specific volume of the mycosporine-glycine or ascorbic acid solution to the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula:

    • % Scavenging = [(Abs_control - Abs_sample) / Abs_control] × 100

  • IC50 Determination: The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of mycosporine-glycine.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_testing Analytical Testing cluster_analysis Data Analysis Formulation Cosmetic Formulation with Mycosporine-Glycine Application Uniform Application on PMMA Plates Formulation->Application Antioxidant_Assay Antioxidant Activity (e.g., DPPH) Formulation->Antioxidant_Assay Anti_Inflammatory_Assay Anti-inflammatory Assay (e.g., COX-2 Expression) Formulation->Anti_Inflammatory_Assay Pre_Irradiation Pre-Irradiation Absorbance Measurement Application->Pre_Irradiation UV_Exposure Controlled UV Exposure Pre_Irradiation->UV_Exposure Post_Irradiation Post-Irradiation Absorbance Measurement UV_Exposure->Post_Irradiation SPF_Calc SPF Calculation Post_Irradiation->SPF_Calc Photostability_Calc Photostability Assessment Post_Irradiation->Photostability_Calc Activity_Calc IC50 / Inhibition Calculation Antioxidant_Assay->Activity_Calc Anti_Inflammatory_Assay->Activity_Calc

Caption: Experimental workflow for evaluating mycosporine-glycine in cosmetic formulations.

Mechanism of UV Protection: Nrf2 Signaling Pathway

UV radiation induces oxidative stress in skin cells, leading to cellular damage. Mycosporine-glycine can help mitigate this by activating the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.[7][14]

G cluster_cell Skin Cell UV UV Radiation ROS Reactive Oxygen Species (ROS) UV->ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 oxidizes Keap1 MG Mycosporine-Glycine MG->ROS scavenges MG->Keap1_Nrf2 promotes dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 dissociation ARE Antioxidant Response Element (ARE) in Nucleus Nrf2->ARE translocation Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD, CAT) ARE->Antioxidant_Enzymes transcription Cell_Protection Cellular Protection & Reduced Damage Antioxidant_Enzymes->Cell_Protection leads to

References

Therapeutic Potential of Mycosporine Glycine Against UVB-Induced Skin Damage: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycosporine-like amino acids (MAAs) are natural, water-soluble compounds produced by various marine and terrestrial organisms exposed to high levels of solar radiation. Among these, Mycosporine glycine (B1666218) (M-Gly) has garnered significant attention for its potent photoprotective, antioxidant, and anti-inflammatory properties. This document provides detailed application notes and experimental protocols to facilitate research into the therapeutic potential of M-Gly against skin damage induced by Ultraviolet B (UVB) radiation. M-Gly's multifaceted mechanism of action, involving the scavenging of reactive oxygen species (ROS), modulation of inflammatory responses, and protection of the extracellular matrix, positions it as a promising candidate for the development of novel dermatological drugs and cosmeceuticals.

Mechanism of Action

UVB radiation is a primary environmental factor contributing to skin damage, including sunburn, premature aging (photoaging), and an increased risk of skin cancer. M-Gly mitigates these detrimental effects through several key mechanisms:

  • UVB Absorption: M-Gly exhibits a maximum absorption peak at approximately 310 nm, falling within the UVB range of the electromagnetic spectrum. This intrinsic property allows it to act as a natural sunscreen, directly absorbing harmful UVB photons before they can penetrate the skin and damage cellular components.[1][2]

  • Antioxidant Activity: UVB exposure triggers the generation of reactive oxygen species (ROS) in the skin, leading to oxidative stress, cellular damage, and apoptosis. M-Gly is a potent antioxidant that can neutralize these harmful free radicals.[3][4][5] Its antioxidant capacity is comparable to that of ascorbic acid.[5][6][7]

  • Anti-inflammatory Effects: Inflammation is a key contributor to UVB-induced skin damage. M-Gly has been shown to reduce the expression of pro-inflammatory mediators. In vivo studies have demonstrated that M-Gly treatment significantly reduces the levels of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in UVB-irradiated mouse skin.[3][4][8]

  • Collagen Protection: UVB radiation upregulates the expression of matrix metalloproteinases (MMPs), enzymes that degrade collagen and other extracellular matrix proteins, leading to wrinkle formation and loss of skin elasticity. M-Gly has been shown to decrease the levels of MMP-1 while simultaneously increasing the expression of type I procollagen, thereby protecting the structural integrity of the skin.[3][4]

  • Modulation of Signaling Pathways: M-Gly exerts its protective effects by influencing key cellular signaling pathways. A critical pathway implicated in the cellular defense against oxidative stress is the Nrf2/HO-1 pathway. Evidence suggests that M-Gly's protective effects may involve the activation of this pathway.[3][4] Additionally, in vitro studies point towards the modulation of genes related to inflammation, such as COX-2, and skin aging.[6]

Data Presentation

In Vitro Antioxidant Activity of Mycosporine Glycine
AssayCompoundIC50 ValueReference
DPPH Radical ScavengingThis compound4.23 ± 0.21 mM[6][7]
DPPH Radical ScavengingAscorbic Acid (Positive Control)3.12 ± 0.18 mM[6][7]
ABTS+ Radical ScavengingThis compound2.258 mM[3]
ABTS+ Radical ScavengingVitamin C (Positive Control)0.503 mM[3]
In Vivo Effects of this compound on UVB-Irradiated Mouse Skin
BiomarkerUVB-Treated ControlUVB + M-Gly (Low Dose)UVB + M-Gly (High Dose)Reference
Antioxidant Enzymes
Superoxide (B77818) Dismutase (SOD)Significantly decreasedSignificantly increased vs. controlSignificantly increased vs. control[3]
Catalase (CAT)Significantly decreasedNo significant effectSignificantly increased vs. control (p < 0.05)[3]
Glutathione (B108866) (GSH)Significantly decreasedSignificantly increased vs. control (p < 0.01)Significantly increased vs. control (p < 0.001)[3]
Inflammatory Cytokines
TNF-αSignificantly increasedSignificantly decreasedSignificantly decreased[3][4][8]
IL-6Significantly increasedSignificantly decreasedSignificantly decreased[3][4][8]
IL-1βSignificantly increasedSignificantly decreasedSignificantly decreased[3][4][8]
Extracellular Matrix
MMP-1Significantly increasedSignificantly decreased (p < 0.01)Significantly decreased (p < 0.001)[3]
Type I ProcollagenSignificantly decreasedSignificantly increased (p < 0.01)Significantly increased (p < 0.001)[3]

Experimental Protocols

In Vivo Murine Model of UVB-Induced Skin Damage

This protocol outlines a general procedure for inducing and evaluating UVB-induced skin damage in a mouse model and assessing the protective effects of this compound.

1. Animal Model:

  • Species: ICR mice (female, 6-8 weeks old) are a suitable model.

  • Acclimatization: House the mice under standard laboratory conditions (22 ± 2°C, 55 ± 5% humidity, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week before the experiment.

  • Hair Removal: Gently remove the dorsal hair of the mice using electric clippers and a depilatory cream 24 hours before the first UVB exposure.

2. Experimental Groups:

  • Control Group: No UVB exposure, treated with vehicle (e.g., saline).

  • UVB Group: Exposed to UVB radiation and treated with vehicle.

  • UVB + M-Gly (Low Dose) Group: Exposed to UVB and treated with a low dose of M-Gly.

  • UVB + M-Gly (High Dose) Group: Exposed to UVB and treated with a high dose of M-Gly.

3. UVB Irradiation Protocol:

  • UVB Source: Use a UVB lamp with a peak emission at 312 nm.

  • Dosage: The minimal erythema dose (MED) should be determined prior to the experiment. A gradually increasing dose of UVB can be administered three times a week for a period of several weeks to mimic chronic exposure.

  • Procedure: Anesthetize the mice and place them in a prone position. Expose the dorsal skin to the UVB source at a fixed distance.

4. This compound Administration:

  • Route: Intraperitoneal injection is a common method.

  • Dosage and Frequency: Administer M-Gly daily for the duration of the experiment. The specific doses should be determined based on preliminary dose-response studies.

5. Sample Collection and Analysis:

  • Tissue Collection: At the end of the experimental period, euthanize the mice and collect the dorsal skin tissue.

  • Histological Analysis: Fix a portion of the skin tissue in 10% neutral buffered formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to assess epidermal thickness and overall morphology. Masson's trichrome staining can be used to visualize collagen fibers.

  • Biochemical Analysis: Homogenize the remaining skin tissue for the analysis of antioxidant enzymes (SOD, CAT, GSH), inflammatory cytokines (TNF-α, IL-6, IL-1β), and extracellular matrix components (MMP-1, Type I Procollagen).

Measurement of Antioxidant Enzymes in Skin Homogenates

1. Superoxide Dismutase (SOD) Activity Assay:

  • Principle: This assay is based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by a xanthine-xanthine oxidase system.

  • Procedure:

    • Prepare skin tissue homogenates in an appropriate buffer (e.g., potassium phosphate (B84403) buffer with Triton X-100).

    • Centrifuge the homogenates and collect the supernatant.

    • In a 96-well plate, add the sample supernatant, xanthine (B1682287) solution, and NBT solution.

    • Initiate the reaction by adding xanthine oxidase.

    • Incubate at room temperature and measure the absorbance at 560 nm.

    • Calculate the percentage of inhibition of NBT reduction. One unit of SOD activity is defined as the amount of enzyme required to inhibit the rate of NBT reduction by 50%.

2. Catalase (CAT) Activity Assay:

  • Principle: This assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase.

  • Procedure:

    • Prepare skin tissue homogenates as described for the SOD assay.

    • Add the sample supernatant to a solution of H₂O₂ in phosphate buffer.

    • Monitor the decrease in absorbance at 240 nm as H₂O₂ is consumed.

    • One unit of catalase activity is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.

3. Glutathione (GSH) Assay:

  • Principle: This assay is based on the reaction of GSH with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically.

  • Procedure:

    • Homogenize skin tissue in a metaphosphoric acid solution to precipitate proteins.

    • Centrifuge and collect the supernatant.

    • Add the supernatant to a reaction mixture containing DTNB and glutathione reductase in a phosphate buffer.

    • Initiate the reaction by adding NADPH.

    • Measure the absorbance at 412 nm.

    • Quantify the GSH concentration using a standard curve prepared with known concentrations of GSH.

Measurement of Inflammatory Cytokines by ELISA

1. Principle: The enzyme-linked immunosorbent assay (ELISA) is a highly sensitive method for quantifying specific proteins, such as cytokines. A sandwich ELISA format is commonly used.

2. General Procedure (for TNF-α, IL-6, and IL-1β):

  • Coating: Coat a 96-well microplate with a capture antibody specific for the target cytokine and incubate overnight.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).

  • Sample Incubation: Add skin tissue homogenates and standards to the wells and incubate.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine.

  • Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.

  • Substrate: Wash the plate and add a chromogenic substrate (e.g., TMB).

  • Stop Solution: Stop the reaction with a stop solution (e.g., sulfuric acid).

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Quantification: Calculate the cytokine concentration in the samples by interpolating from the standard curve.

Analysis of MMP-1 and Type I Procollagen

1. Western Blot Analysis:

  • Principle: This technique allows for the detection and semi-quantification of specific proteins in a complex mixture.

  • Procedure:

    • Extract total protein from skin tissue homogenates.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for MMP-1 or Type I Procollagen.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

2. Immunohistochemistry (IHC):

  • Principle: IHC allows for the visualization of the localization and distribution of specific proteins within tissue sections.

  • Procedure:

    • Deparaffinize and rehydrate paraffin-embedded skin sections.

    • Perform antigen retrieval to unmask the target epitopes.

    • Block endogenous peroxidase activity.

    • Block non-specific binding sites.

    • Incubate with primary antibodies against MMP-1 or Type I Procollagen.

    • Incubate with a biotinylated secondary antibody.

    • Incubate with an avidin-biotin-peroxidase complex.

    • Develop the signal with a chromogenic substrate (e.g., DAB).

    • Counterstain with hematoxylin.

    • Dehydrate, clear, and mount the sections for microscopic examination.

In Vitro HaCaT Cell Model

1. Cell Culture:

  • Cell Line: Human immortalized keratinocytes (HaCaT).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

2. UVB Irradiation:

  • Procedure:

    • Seed HaCaT cells in appropriate culture plates or dishes.

    • When cells reach 70-80% confluency, wash them with phosphate-buffered saline (PBS).

    • Remove the PBS and irradiate the cells with a specific dose of UVB radiation (e.g., 30 mJ/cm²). The media should be removed during irradiation to avoid the generation of phototoxic byproducts.

    • After irradiation, add fresh culture medium (with or without M-Gly) to the cells.

3. This compound Treatment:

  • Pre-treatment: Add M-Gly to the culture medium for a specified period (e.g., 24 hours) before UVB irradiation.

  • Post-treatment: Add M-Gly to the culture medium immediately after UVB irradiation.

  • Concentrations: Use a range of M-Gly concentrations (e.g., 10, 50, 100 µM) to determine a dose-dependent effect.

4. Cell Viability Assay (MTT Assay):

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Procedure:

    • After treatment, add MTT solution to each well and incubate.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm.

    • Express cell viability as a percentage of the untreated control.

5. Gene Expression Analysis (qRT-PCR):

  • Target Genes: COX-2, PCOLCE (procollagen C-proteinase enhancer).

  • Procedure:

    • Isolate total RNA from HaCaT cells using a suitable kit.

    • Synthesize cDNA from the RNA using reverse transcriptase.

    • Perform quantitative real-time PCR (qRT-PCR) using gene-specific primers and a fluorescent dye (e.g., SYBR Green).

    • Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH).

    • Calculate the relative fold change in gene expression using the ΔΔCt method.

Visualizations

UVB_Damage_and_MGly_Protection UVB UVB Radiation Skin Skin Cells UVB->Skin ROS Increased ROS (Oxidative Stress) Skin->ROS Inflammation Inflammation (↑ TNF-α, IL-6, IL-1β) Skin->Inflammation MMPs Increased MMP-1 Skin->MMPs DNA_damage DNA Damage Skin->DNA_damage ROS->Inflammation ROS->MMPs Collagen_deg Collagen Degradation MMPs->Collagen_deg Photoaging Photoaging (Wrinkles, Loss of Elasticity) Collagen_deg->Photoaging DNA_damage->Photoaging MGly This compound MGly->UVB Absorbs MGly->ROS Scavenges MGly->Inflammation Inhibits MGly->MMPs Inhibits

Caption: UVB-induced skin damage pathway and the protective mechanisms of this compound.

Nrf2_Pathway_Activation cluster_0 Cytoplasm (Inactive State) UVB UVB Radiation ROS Oxidative Stress (↑ ROS) UVB->ROS Keap1 Keap1 ROS->Keap1 dissociates from Nrf2 Nrf2 Nrf2 Nrf2_bound Nrf2 Keap1->Nrf2_bound sequesters ARE ARE (Antioxidant Response Element) Nrf2->ARE translocates to nucleus and binds to Antioxidant_Enzymes ↑ Antioxidant Enzymes (SOD, CAT, HO-1) ARE->Antioxidant_Enzymes activates transcription of Cell_Protection Cellular Protection Antioxidant_Enzymes->Cell_Protection MGly This compound MGly->ROS Reduces MGly->Nrf2 Promotes activation

Caption: Activation of the Nrf2 signaling pathway by this compound in response to UVB-induced oxidative stress.

Caption: Experimental workflow for the in vivo assessment of this compound's protective effects against UVB-induced skin damage.

References

Application Notes and Protocols for the Heterologous Production of Mycosporine-Glycine in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mycosporine-like amino acids (MAAs) are a class of natural, water-soluble compounds produced by various organisms, particularly those exposed to high levels of solar radiation, such as cyanobacteria and marine algae.[1][2] These molecules are potent UV-absorbing sunscreens, offering protection against harmful ultraviolet radiation.[1][3] Mycosporine-glycine (MG) is a central precursor in the biosynthesis of many other MAAs.[2][4][5][6] The heterologous production of MG in microbial hosts like Escherichia coli presents a promising avenue for the sustainable and scalable production of these valuable compounds for applications in cosmetics, pharmaceuticals, and materials science.[1][7] This document provides detailed protocols and application notes for the heterologous production of MG in E. coli.

Biosynthetic Pathway of Mycosporine-Glycine

The biosynthesis of mycosporine-glycine from the precursor sedoheptulose-7-phosphate, an intermediate in the pentose (B10789219) phosphate (B84403) pathway, is catalyzed by a conserved set of three enzymes.[3][5][6][8] Heterologous expression of the genes encoding these enzymes in E. coli enables the production of MG.[4][9]

The key enzymes and their roles are:

  • MysA (DDG Synthase): Catalyzes the conversion of sedoheptulose-7-phosphate to 2-demethyl-4-deoxygadusol (DDG).[3][10]

  • MysB (O-Methyltransferase): Catalyzes the O-methylation of DDG to form 4-deoxygadusol (4-DG), which constitutes the core structure of mycosporines.[3][10]

  • MysC (ATP-Grasp Ligase): Catalyzes the addition of a glycine (B1666218) molecule to 4-DG, resulting in the formation of mycosporine-glycine.[3][5][10]

Further enzymatic modifications can convert MG into other MAAs. For instance, the enzyme MysD, a D-Ala-D-Ala ligase-like protein, can attach another amino acid, such as serine or threonine, to MG to produce shinorine (B1251615) or porphyra-334, respectively.[4][11][12]

Mycosporine_Glycine_Biosynthesis cluster_pentose_phosphate Pentose Phosphate Pathway cluster_MG_pathway Mycosporine-Glycine Biosynthesis cluster_MAA_derivatives Further MAA Synthesis Sedoheptulose-7-phosphate Sedoheptulose-7-phosphate 2-demethyl-4-deoxygadusol 2-demethyl-4-deoxygadusol Sedoheptulose-7-phosphate->2-demethyl-4-deoxygadusol MysA (DDG Synthase) 4-deoxygadusol 4-deoxygadusol 2-demethyl-4-deoxygadusol->4-deoxygadusol MysB (O-Methyltransferase) Mycosporine-glycine Mycosporine-glycine 4-deoxygadusol->Mycosporine-glycine MysC (ATP-Grasp Ligase) + Glycine Shinorine / Porphyra-334 Shinorine / Porphyra-334 Mycosporine-glycine->Shinorine / Porphyra-334 MysD (D-Ala-D-Ala ligase-like) + Serine / Threonine

Caption: Biosynthetic pathway of mycosporine-glycine and its derivatives.

Quantitative Data on Heterologous Production

The following tables summarize the reported yields of mycosporine-glycine and related MAAs produced in E. coli.

Table 1: Production Titers of Mycosporine-Glycine and Derivatives in E. coli

CompoundHost StrainGenes ExpressedTiterReference
Porphyra-334E. colimysA, mysB, mysC, mysD from Nostoc linckia NIES-253.5 ± 0.2 mg/L[13]
Mycosporine-2-glycineE. coliMAA synthesis genes from Aphanothece halophytica205 µg/g fresh weight[14]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the heterologous production of mycosporine-glycine in E. coli.

Plasmid Construction and E. coli Transformation

Objective: To construct an expression vector containing the biosynthetic genes for mycosporine-glycine and transform it into a suitable E. coli expression host.

Materials:

  • DNA source for mysA, mysB, and mysC genes (e.g., genomic DNA from Nostoc punctiforme ATCC 29133 or Microcystis aeruginosa)

  • High-fidelity DNA polymerase

  • Restriction enzymes and T4 DNA ligase (if using restriction-ligation cloning)

  • Cloning vector (e.g., pUC19) and Expression vector (e.g., pET-28b(+))

  • Chemically competent E. coli cloning strain (e.g., DH5α)

  • Chemically competent E. coli expression strain (e.g., BL21(DE3))

  • LB agar (B569324) plates with appropriate antibiotics

  • Colony PCR reagents

  • Plasmid miniprep kit

  • DNA sequencing service

Protocol:

  • Gene Amplification: Amplify the coding sequences of mysA, mysB, and mysC from the source organism's genomic DNA using PCR with high-fidelity polymerase. Design primers to include appropriate restriction sites for cloning into the expression vector.

  • Vector Preparation: Digest the expression vector (e.g., pET-28b(+)) and the PCR products with the chosen restriction enzymes. Purify the digested vector and inserts.

  • Ligation: Ligate the digested inserts (mysA, mysB, mysC) into the prepared expression vector using T4 DNA ligase. The genes should be arranged in an operon-like structure to ensure co-expression.

  • Transformation into Cloning Host: Transform the ligation mixture into a competent E. coli cloning strain (e.g., DH5α). Plate the transformed cells on LB agar containing the appropriate antibiotic for selection.

  • Screening and Verification: Screen the resulting colonies by colony PCR to identify clones containing the insert of the correct size. Isolate plasmid DNA from positive clones using a miniprep kit. Verify the sequence of the inserted genes by DNA sequencing.

  • Transformation into Expression Host: Transform the sequence-verified plasmid into a competent E. coli expression strain (e.g., BL21(DE3)).

Heterologous Expression of Mycosporine-Glycine

Objective: To induce the expression of the mycosporine-glycine biosynthetic genes in E. coli and cultivate the cells for production.

Materials:

  • E. coli BL21(DE3) harboring the expression plasmid

  • LB medium with the appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) stock solution (e.g., 1 M)

  • Incubator shaker

Protocol:

  • Starter Culture: Inoculate a single colony of the recombinant E. coli strain into 5 mL of LB medium containing the appropriate antibiotic. Incubate overnight at 37°C with shaking (200-250 rpm).

  • Main Culture: Inoculate a larger volume of LB medium (e.g., 500 mL) with the overnight starter culture to an initial OD600 of 0.05-0.1.

  • Growth: Incubate the main culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Cool the culture to a lower temperature (e.g., 18-25°C) and induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.

  • Post-Induction Growth: Continue to incubate the culture at the lower temperature for an extended period (e.g., 16-24 hours) to allow for protein expression and accumulation of mycosporine-glycine.

  • Cell Harvesting: Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C). The cell pellet can be stored at -80°C until extraction.

Extraction of Mycosporine-Glycine

Objective: To extract mycosporine-glycine from the harvested E. coli cells.

Materials:

  • Frozen or fresh E. coli cell pellet

  • Extraction solvent (e.g., methanol (B129727), ethanol, or water)

  • Sonication equipment or bead beater

  • Centrifuge

Protocol:

  • Cell Lysis: Resuspend the cell pellet in the chosen extraction solvent. A common method is to use methanol.[15][16] Disrupt the cells using sonication on ice or bead beating to release the intracellular contents.

  • Extraction: Incubate the cell lysate with shaking for a defined period (e.g., 1-2 hours) at room temperature to allow for the extraction of mycosporine-glycine.

  • Clarification: Centrifuge the extract at high speed (e.g., 15,000 x g for 10 minutes at 4°C) to pellet the cell debris.

  • Collection: Carefully collect the supernatant containing the extracted mycosporine-glycine.

  • Solvent Evaporation (Optional): If necessary, the solvent can be evaporated under vacuum to concentrate the extract. The dried extract can be redissolved in a suitable solvent for analysis.

Analysis and Quantification of Mycosporine-Glycine

Objective: To identify and quantify the amount of mycosporine-glycine produced.

Materials:

  • Extracted sample

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector

  • Reversed-phase HPLC column (e.g., C18)

  • Mobile phase solvents (e.g., water with 0.1% formic acid and methanol)

  • Mycosporine-glycine standard (if available)

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system for confirmation

Protocol:

  • HPLC Analysis:

    • Filter the extracted sample through a 0.22 µm syringe filter before injection.

    • Inject the sample onto a reversed-phase HPLC column.

    • Elute the compounds using a gradient of water (with 0.1% formic acid) and methanol. A typical gradient might be a linear increase in methanol concentration over time.[17]

    • Monitor the elution profile at the characteristic absorbance maximum of mycosporine-glycine (around 310 nm).[17]

  • Quantification:

    • If a pure standard is available, create a calibration curve by injecting known concentrations of the standard and integrating the peak area.

    • Quantify the amount of mycosporine-glycine in the sample by comparing its peak area to the calibration curve.

    • If a standard is not available, quantification can be estimated using the molar extinction coefficient of a structurally similar compound, such as shinorine (ε ≈ 44,668 M⁻¹ cm⁻¹).[15]

  • LC-MS Confirmation:

    • To confirm the identity of the produced compound, analyze the sample using LC-MS.

    • The mass spectrometer will provide the molecular weight of the compound in the peak of interest, which should correspond to the expected mass of mycosporine-glycine.

Experimental Workflow Diagram

Experimental_Workflow cluster_cloning 1. Plasmid Construction & Transformation cluster_expression 2. Heterologous Expression cluster_analysis 3. Extraction & Analysis Gene_Amplification Amplify mysA, mysB, mysC Ligation Ligate Genes into Vector Gene_Amplification->Ligation Vector_Prep Prepare Expression Vector Vector_Prep->Ligation Transformation_Cloning Transform into E. coli DH5α Ligation->Transformation_Cloning Verification Screen & Verify Clones Transformation_Cloning->Verification Transformation_Expression Transform into E. coli BL21(DE3) Verification->Transformation_Expression Culture Grow Recombinant E. coli Induction Induce with IPTG Culture->Induction Harvest Harvest Cells Induction->Harvest Extraction Extract Mycosporine-Glycine HPLC HPLC Analysis & Quantification Extraction->HPLC LCMS LC-MS Confirmation HPLC->LCMS

Caption: Workflow for heterologous production of mycosporine-glycine in E. coli.

References

Application Notes and Protocols for the Analysis of Mycosporine Glycine in Complex Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycosporine-like amino acids (MAAs) are a group of low molecular weight, water-soluble compounds produced by a wide range of organisms, particularly those exposed to high levels of ultraviolet (UV) radiation, such as marine algae and cyanobacteria.[1][2] Mycosporine glycine (B1666218) (M-Gly), an aminocyclohexenone derivative, is a key precursor in the biosynthesis of many other MAAs.[3][4] Its strong UV-absorbing properties and antioxidant potential make it a compound of significant interest for applications in cosmetics, pharmaceuticals, and drug development.[3]

The analysis of Mycosporine glycine and other MAAs in complex biological matrices presents a challenge due to the presence of interfering substances. This document provides detailed protocols for the extraction and quantitative analysis of this compound from biological samples, primarily focusing on marine algae, using High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

Sample Preparation: Extraction of this compound from Algal Biomass

The extraction of this compound from biological samples is a critical step for accurate quantification. As MAAs are water-soluble, aqueous and polar organic solvents are typically employed.

Protocol 1.1: Aqueous Methanol (B129727) Extraction

This is a commonly used method for the extraction of MAAs from dried algal biomass.

  • Materials:

    • Lyophilized and powdered algal sample

    • 20% aqueous methanol (v/v)

    • Centrifuge

    • Vortex mixer

    • Syringe filters (0.22 µm)

    • HPLC vials

  • Procedure:

    • Weigh approximately 100 mg of the dried algal powder into a centrifuge tube.

    • Add 10 mL of 20% aqueous methanol.

    • Vortex the mixture vigorously for 1 minute.

    • Incubate the sample at 45°C for 2 hours, with intermittent vortexing every 30 minutes.

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Carefully collect the supernatant.

    • For exhaustive extraction, the pellet can be re-extracted with another 10 mL of 20% aqueous methanol and the supernatants combined.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

    • The sample is now ready for HPLC or LC-MS/MS analysis. For some applications, the extract can be dried under a stream of nitrogen and reconstituted in the mobile phase.[1]

Protocol 1.2: Distilled Water Extraction

This method is particularly relevant for applications in the cosmetic industry where the use of organic solvents is less desirable.[1]

  • Materials:

    • Lyophilized and powdered algal sample

    • Distilled water

    • Centrifuge

    • Vortex mixer

    • Syringe filters (0.22 µm)

    • HPLC vials

  • Procedure:

    • Weigh approximately 100 mg of the dried algal powder into a centrifuge tube.

    • Add 10 mL of distilled water.

    • Vortex the mixture vigorously for 1 minute.

    • Incubate the sample at room temperature for 2-4 hours with occasional vortexing.

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

    • The sample is ready for analysis. It is important to note that direct injection of aqueous extracts is often successful, and drying and re-dissolving can sometimes lead to a decline in total MAA concentrations.[2]

Analytical Methods

Protocol 2.1: Analysis by High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

HPLC-DAD is a robust and widely used technique for the quantification of this compound, leveraging its characteristic UV absorption maximum at approximately 310 nm.[3][5]

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode array detector.

  • Chromatographic Conditions:

    • Column: A reversed-phase C8 or C18 column is commonly used. A C8 column can offer improved separation for certain MAAs.[1]

      • Example: Luna C8(2) 150 x 4.6 mm, 5 µm

    • Mobile Phase A: 0.1% Acetic Acid in Water

    • Mobile Phase B: Methanol

    • Gradient:

      • 0-15 min: 0% B

      • 15-23 min: 0-10% B

      • 23-30 min: 10-15% B

      • 30-35 min: 15-98% B

      • 35-40 min: 98% B

    • Flow Rate: 0.55 mL/min[6]

    • Column Temperature: 25°C[6]

    • Injection Volume: 10 µL

    • Detection Wavelength: 310 nm for this compound. A full spectral scan from 250-400 nm is recommended for qualitative analysis.

  • Quantification:

    • Quantification is typically performed by creating a calibration curve using a purified this compound standard of known concentration. The peak area of the analyte in the sample is then compared to the calibration curve.

Protocol 2.2: Analysis by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-DAD, which is particularly advantageous for analyzing samples with low concentrations of this compound or complex matrices.

  • Instrumentation:

    • UHPLC or HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

  • Chromatographic Conditions (UHPLC):

    • Column: UHPLC C18 column

      • Example: Phenomenex Luna Omega C18, 100 x 2.1 mm, 1.6 µm[7]

    • Mobile Phase A: 0.25% Formic acid and 20 mM ammonium (B1175870) formate (B1220265) in water[7]

    • Mobile Phase B: Acetonitrile[7]

    • Gradient: 0-7 min, 0-17.5% B[7]

    • Flow Rate: 0.3 mL/min[7]

    • Column Temperature: 15°C[7]

    • Injection Volume: 1 µL[7]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM): The precursor ion for this compound is m/z 246.[8] Product ions for fragmentation would need to be determined by direct infusion of a standard.

    • Data Analysis: Quantification is achieved by monitoring specific MRM transitions and comparing the peak areas to a calibration curve prepared with a this compound standard.

Quantitative Data

The performance of analytical methods is crucial for reliable quantification. The following tables summarize key validation parameters for the analysis of Mycosporine-like amino acids, including this compound.

Table 1: HPLC-DAD Method Validation Data

ParameterValueReference
Linearity (R²)≥ 0.9998
Limit of Detection (LOD)0.01 µg/mL
Limit of Quantification (LOQ)≤ 0.04 µg/mL
Accuracy (Recovery)97.41% to 103.38%
Precision (Intra-day RSD)< 5.6%[9]
Precision (Inter-day RSD)≤ 6.6%[9]

Table 2: LC-MS/MS Method Validation Data for MAAs

ParameterPorphyra-334ShinorineMycosporine-glycine-alanineReference
Limit of Detection (µg/mg)0.0020.0010.005[10]

Visualizations

Diagram 1: General Analytical Workflow for this compound

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Algal Biomass) Extraction Extraction (Aqueous Methanol or Water) Sample->Extraction Filtration Filtration (0.22 µm) Extraction->Filtration HPLC HPLC-DAD Analysis Filtration->HPLC Inject LCMS LC-MS/MS Analysis Filtration->LCMS Inject Quantification Quantification HPLC->Quantification Peak Area Identification Identification HPLC->Identification UV Spectrum LCMS->Quantification MRM LCMS->Identification Mass Spectrum

Caption: Workflow for this compound Analysis.

Diagram 2: this compound Biosynthesis Pathway

Biosynthesis_Pathway cluster_pathway Biosynthesis of this compound S7P Sedoheptulose-7-Phosphate (from Pentose Phosphate Pathway) DDG 4-Deoxygadusol (4-DG) S7P->DDG MysA, MysB enzymes MGly This compound DDG->MGly MysC enzyme (+ Glycine) Other_MAAs Other MAAs (e.g., Shinorine, Porphyra-334) MGly->Other_MAAs + Amino Acid

Caption: this compound Biosynthesis Pathway.

References

Application Notes & Protocols: In Vivo Evaluation of Mycosporine Glycine as a Sunscreen Agent

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Mycosporine glycine (B1666218) (M-Gly) is a mycosporine-like amino acid (MAA), a class of small, water-soluble molecules produced by organisms living in environments with high sun exposure, such as cyanobacteria and marine algae.[1][2] M-Gly exhibits strong absorption in the UVB range with an absorption maximum around 310 nm.[3][4] Beyond its primary function as a UV-absorbing compound, M-Gly demonstrates significant antioxidant and anti-inflammatory properties.[5][6] These multifunctional characteristics position Mycosporine glycine as a promising candidate for a new generation of natural and biocompatible sunscreen agents.[7][8]

While many studies on MAAs have been conducted in vitro, comprehensive in vivo evaluation is critical to substantiate their efficacy and safety for human use.[7][8] The existing in vivo research on M-Gly has primarily focused on its systemic effects in mitigating UVB-induced photodamage rather than its topical application as a sunscreen.[1][6] This document provides detailed protocols based on available murine studies of M-Gly's systemic protective effects and outlines standardized protocols for evaluating its potential as a topical sunscreen agent in human subjects.

Section 1: In Vivo Evaluation of Systemic Photoprotective Effects

This section details the protocols derived from a study investigating the systemic administration of this compound in a murine model of UVB-induced skin damage.[1][6] In this model, M-Gly was administered via intraperitoneal injection, and its efficacy was assessed by measuring biomarkers for oxidative stress, inflammation, and collagen degradation.[1]

Experimental Protocols

Protocol 1.1: Murine Model of UVB-Induced Photodamage

  • Animal Model: Utilize female ICR mice, divided into a control group and multiple UVB-exposed groups.[1]

  • Acclimatization: Allow a one-week acclimatization period for the animals under standard laboratory conditions.

  • UVB Irradiation:

    • Expose the dorsal skin of the mice to UVB radiation.

    • The irradiation is typically performed for a set period, such as 30 consecutive days.[1]

  • M-Gly Administration:

    • Administer this compound or a saline control via intraperitoneal injection.[1]

    • Treatment is carried out for the duration of the UVB exposure experiment.[1]

Protocol 1.2: Assessment of Oxidative Stress

  • Tissue Homogenization: Prepare skin tissue homogenates from the collected samples.

  • Lipid Peroxidation Assay:

    • Measure the content of Malondialdehyde (MDA), a key biomarker of lipid peroxidation, in the tissue homogenates.[6]

    • Increased MDA levels are indicative of oxidative stress.[6]

  • Antioxidant Enzyme Activity:

    • Assess the activity of endogenous antioxidant enzymes, including Superoxide Dismutase (SOD) and Catalase (CAT), in the tissue samples.[1]

    • Measure the levels of Glutathione (GSH), a critical non-enzymatic antioxidant.[1]

    • UVB radiation typically reduces the activity of these protective enzymes.[1]

Protocol 1.3: Analysis of Inflammatory Response

  • Cytokine Measurement:

    • Quantify the levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), in the skin tissue.[1]

    • UVB exposure leads to an upregulation of these cytokines.[1]

  • Histological Analysis:

    • Fix skin samples in formalin, embed in paraffin, and section for staining.

    • Use Toluidine blue staining to identify and quantify mast cell infiltration in the dermis, a hallmark of UVB-induced inflammation.[6]

Protocol 1.4: Evaluation of Collagen Integrity

  • MMP-1 Quantification: Measure the levels of Matrix Metalloproteinase-1 (MMP-1), an enzyme that degrades collagen, in the skin tissue. UVB exposure typically increases MMP-1 levels.[1][6]

  • Procollagen (B1174764) Measurement: Quantify the levels of type I procollagen to assess the rate of new collagen synthesis. M-Gly treatment has been shown to elevate these levels, indicating enhanced skin repair.[1][6]

Data Presentation

Table 1: Effect of Systemic M-Gly on Oxidative Stress Markers in UVB-Exposed Murine Skin (Summary of findings from a representative study[1])

Treatment Group MDA Level SOD Activity CAT Activity
Control Baseline High High
UVB + Saline Significantly Increased Significantly Reduced Significantly Reduced

| UVB + M-Gly | Markedly Reduced (vs. UVB) | Significantly Elevated (vs. UVB) | Significantly Elevated (vs. UVB) |

Table 2: Effect of Systemic M-Gly on Inflammatory and Collagen Markers in UVB-Exposed Murine Skin (Summary of findings from a representative study[1][6])

Treatment Group Inflammatory Cytokines (TNF-α, IL-6) Mast Cell Infiltration MMP-1 Level Type I Procollagen
Control Low Low Low High
UVB + Saline Significantly Upregulated Increased Significantly Increased Reduced

| UVB + M-Gly | Significantly Reduced (vs. UVB) | Reduced (vs. UVB) | Significantly Decreased (vs. UVB) | Significantly Elevated (vs. UVB) |

Signaling Pathway Visualization

G UVB UVB Radiation ROS ↑ Reactive Oxygen Species (ROS) UVB->ROS OxidativeStress Oxidative Stress (↑ MDA, ↓ SOD/CAT) ROS->OxidativeStress Inflammation Inflammation (↑ TNF-α, IL-6, Mast Cells) ROS->Inflammation SkinDamage Skin Photodamage OxidativeStress->SkinDamage CollagenDamage Collagen Degradation (↑ MMP-1, ↓ Procollagen) Inflammation->CollagenDamage Inflammation->SkinDamage CollagenDamage->SkinDamage MGly This compound (M-Gly) MGly->ROS Scavenges MGly->Inflammation Inhibits Nrf2 Nrf2 Activation MGly->Nrf2 Activates AntioxidantResponse ↑ Antioxidant Response (↑ HO-1, SOD, CAT) Nrf2->AntioxidantResponse AntioxidantResponse->ROS Neutralizes

Caption: M-Gly's proposed mechanism against UVB-induced skin damage.

Section 2: Proposed Protocols for In Vivo Evaluation of Topical Sunscreen Efficacy

Experimental Protocols

Protocol 2.1: In Vivo Determination of Sun Protection Factor (SPF) (Adapted from ISO 24444:2019)[9][10]

  • Subject Recruitment:

    • Recruit a panel of healthy adult human volunteers (typically 10-20 subjects) with skin types I, II, or III on the Fitzpatrick scale.[11]

    • Ensure subjects have no pre-existing skin conditions on the test areas (typically the back).

  • Test Site Demarcation:

    • On the subject's back, demarcate several small test sites (e.g., 30 cm² each). Include sites for the M-Gly formulation, a standard reference sunscreen (with a known SPF), and an unprotected control.

  • Product Application:

    • Apply the M-Gly formulation and the reference sunscreen to their respective test sites at a standardized, uniform density of 2.0 mg/cm².[9][12] This step is critical for reproducibility.

    • Allow a 15-20 minute drying period before UV exposure.

  • UV Irradiation:

    • Use a certified solar simulator that emits a continuous spectrum of UV radiation.

    • Expose each test site to a series of incremental UV doses.

  • Erythema Assessment (MED Determination):

    • Approximately 16-24 hours post-irradiation, a trained evaluator assesses the skin for erythema (redness).

    • The Minimal Erythemal Dose (MED) is defined as the lowest UV dose that produces the first perceptible, clearly defined redness.[9][13]

    • Determine the MED for the unprotected skin (MEDu) and the protected skin (MEDp).

  • SPF Calculation:

    • The SPF for an individual subject is calculated as the ratio of the MED on protected skin to the MED on unprotected skin: SPF = MEDp / MEDu .[9]

    • The final SPF value for the product is the arithmetic mean of the individual SPF values from all subjects in the panel.

Protocol 2.2: In Vivo Determination of Water Resistance

  • Initial Application: Follow steps 1-3 of the Static SPF Protocol (2.1).

  • Water Immersion:

    • After the product has dried, subjects immerse the test area in a temperature-controlled water bath with gentle circulation.

    • For a "Water Resistant" claim, this involves two 20-minute immersions separated by a 15-minute rest period (total 40 minutes). For "Very Water Resistant," four 20-minute immersions are required (total 80 minutes).[11]

  • Post-Immersion:

    • After the final immersion, the skin is allowed to air-dry completely without toweling.

  • UV Irradiation and SPF Calculation: Proceed with steps 4-6 of the Static SPF Protocol (2.1) to determine the post-immersion SPF. The product can claim water resistance if the post-immersion SPF meets the required percentage of its original static SPF value.

Experimental Workflow Visualization

G Start Start: Recruit Volunteers (Fitzpatrick I-III) Demarcate Demarcate Test Sites on Back (Unprotected, Control SPF, M-Gly) Start->Demarcate Apply Apply Product (2 mg/cm²) Demarcate->Apply Dry Wait 15-20 min (Drying) Apply->Dry Water Water Immersion (e.g., 2 x 20 min) Dry->Water Water Resistance Test UV Expose to Incremental UV Doses Dry->UV Static SPF Test Water->UV Assess Assess Erythema (MED) After 16-24 hours UV->Assess Calculate Calculate SPF (SPF = MEDp / MEDu) Assess->Calculate End End: Report Mean SPF Calculate->End

Caption: Workflow for the in vivo determination of Sun Protection Factor (SPF).

References

Formulation Strategies for Incorporating Mycosporine Glycine into Topical Creams: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycosporine glycine (B1666218) (M-Gly) is a naturally occurring, water-soluble, small-molecule compound belonging to the mycosporine-like amino acid (MAA) family.[1][2] Exhibiting a primary absorption maximum in the UVB range (~310 nm), M-Gly presents significant potential as a photoprotective and bioactive ingredient in topical formulations.[2][3][4] Beyond its UV-screening capabilities, Mycosporine glycine possesses potent antioxidant, anti-inflammatory, and anti-aging properties.[1][5][6][7] These multifaceted activities, including the modulation of key signaling pathways like NF-κB and Nrf2, make it a compelling candidate for advanced skincare and dermatological products.[1][5][8]

These application notes provide a comprehensive guide to formulating this compound into topical creams, including detailed experimental protocols for evaluation and a summary of its key biological activities.

Physicochemical Properties of this compound

A thorough understanding of this compound's properties is crucial for successful formulation.

PropertyValue / DescriptionCitation
Molecular Weight < 400 Da[9][10]
Appearance Colorless[9][10]
Solubility High water solubility[1][9][11]
UV Absorption Maximum (λmax) ~310 nm (UVB range)[2][3][4]
pH Stability Highly resistant to various pH conditions for up to 24 hours.[9][12]
Thermal Stability Can degrade at elevated temperatures (e.g., exposure to 80°C can lead to conversion).[9]
Antioxidant Activity (ABTS Assay) IC50 of 2.258 mM.[1]

Formulation Strategy: Oil-in-Water (O/W) Emulsion

Given that this compound is highly water-soluble, an oil-in-water (O/W) emulsion is a suitable and common formulation strategy. This allows for the effective incorporation of M-Gly into the aqueous phase of the cream.

General Formulation Protocol: this compound Cream (1% w/w)

This protocol outlines the preparation of a stable O/W cream.

Materials:

  • Aqueous Phase:

    • Deionized Water

    • Glycerin (Humectant)

    • Xanthan Gum (Thickener)

    • This compound (Active Ingredient)

    • Preservative (e.g., Phenoxyethanol)

  • Oil Phase:

    • Cetearyl Alcohol (Emulsifier, Thickener)

    • Glyceryl Stearate (Emulsifier)

    • Caprylic/Capric Triglyceride (Emollient)

  • pH Adjuster:

    • Citric Acid or Sodium Hydroxide solution

Protocol:

  • Aqueous Phase Preparation:

    • In a sanitized beaker, combine deionized water and glycerin. Begin heating to 75°C while stirring.

    • Slowly disperse Xanthan Gum into the vortex of the water-glycerin mixture to prevent clumping. Continue stirring until fully hydrated.

    • Once the temperature reaches 75°C and the gum is dissolved, add the this compound powder and stir until it is completely dissolved.

  • Oil Phase Preparation:

    • In a separate beaker, combine Cetearyl Alcohol, Glyceryl Stearate, and Caprylic/Capric Triglyceride. Heat to 75°C until all components are melted and uniform.

  • Emulsification:

    • Slowly add the oil phase to the aqueous phase while homogenizing at high speed.

    • Continue homogenization for 5-10 minutes to form a stable emulsion.

  • Cooling and Final Additions:

    • Begin cooling the emulsion while stirring gently with a paddle mixer.

    • When the temperature is below 40°C, add the preservative.

    • Check the pH of the cream and adjust to a skin-compatible range (typically 5.5-6.5) using the pH adjuster.

    • Continue gentle stirring until the cream is smooth and has reached room temperature.

Experimental Evaluation Protocols

The following protocols are essential for characterizing the efficacy and stability of the formulated this compound cream.

Protocol: In Vitro Sun Protection Factor (SPF) Assessment

This method provides an estimate of the static SPF value.

Methodology:

  • Accurately weigh 0.2 g of the this compound cream and spread it evenly over a PMMA (polymethyl methacrylate) plate.

  • Allow the plate to dry for 15 minutes in the dark.

  • Using a UV transmittance analyzer, measure the absorbance of the cream-coated plate at 5 nm intervals from 290 to 400 nm.

  • Calculate the SPF value using the following equation:

    SPF = ∫ E(λ)I(λ)dλ / ∫ E(λ)I(λ)T(λ)dλ

    Where:

    • E(λ) = Erythemal action spectrum

    • I(λ) = Solar simulator spectral irradiance

    • T(λ) = Transmittance of the sample

Protocol: Stability Testing

This protocol assesses the physical stability of the formulation under accelerated conditions.

Methodology:

  • Package the cream in its final intended containers.

  • Store samples under the following conditions for 90 days:

    • Room Temperature (25°C / 60% RH)

    • Accelerated Condition (40°C / 75% RH)

    • Freeze-Thaw Cycles (e.g., 24 hours at -10°C followed by 24 hours at 25°C, repeated for 3 cycles)

  • At 30, 60, and 90-day intervals, evaluate the samples for:

    • Physical Appearance: Color, odor, phase separation, and texture.

    • pH: Measure the pH of a 10% dilution of the cream in deionized water.

    • Viscosity: Measure using a viscometer.

    • This compound Content: Use HPLC to quantify the concentration of M-Gly to check for degradation.

Protocol: In Vitro Antioxidant Activity (DPPH Assay)

This assay measures the radical scavenging capacity of the formulation.

Methodology:

  • Prepare an extract of the cream by dispersing a known amount in a suitable solvent (e.g., methanol) and filtering to remove insoluble components.

  • Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • In a 96-well plate, add varying concentrations of the cream extract to the DPPH solution.

  • Incubate the plate in the dark for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity. Ascorbic acid can be used as a positive control.[13][14]

Protocol: Anti-Inflammatory Activity (COX-2 Expression in HaCaT Cells)

This cell-based assay evaluates the anti-inflammatory potential of the formulation.

Methodology:

  • Culture human keratinocyte (HaCaT) cells to ~80% confluency.

  • Treat the cells with a non-toxic concentration of the this compound cream extract for a specified period.

  • Induce an inflammatory response by exposing the cells to UVB radiation.

  • After incubation, lyse the cells and extract the total RNA.

  • Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of the COX-2 gene. A significant decrease in COX-2 expression compared to UVB-irradiated control cells indicates anti-inflammatory activity.[4][15][16]

Visualization of Mechanisms and Workflows

Signaling Pathways Modulated by this compound

The protective effects of this compound are mediated through complex cellular signaling pathways.

MycosporineGlycine_Pathways cluster_effects Protective Effects of M-Gly UV UVB Radiation ROS ↑ Reactive Oxygen Species (ROS) UV->ROS Collagen_Deg ↑ Collagen Degradation UV->Collagen_Deg MGly This compound NFkB NF-κB Pathway MGly->NFkB Inhibits Nrf2 Nrf2 Pathway MGly->Nrf2 Activates MMP1 ↓ MMP-1 MGly->MMP1 Procollagen ↑ Procollagen I MGly->Procollagen Cytokines ↓ Inflammatory Cytokines (TNF-α, IL-6, IL-1β) MGly->Cytokines COX2 ↓ COX-2 MGly->COX2 Antioxidants ↑ Antioxidant Enzymes (SOD, CAT) MGly->Antioxidants ROS->NFkB Inflammation ↑ Inflammation Skin_Damage Skin Photodamage Inflammation->Skin_Damage Collagen_Deg->Skin_Damage NFkB->Inflammation MMP1->Skin_Damage Procollagen->Skin_Damage Cytokines->Skin_Damage COX2->Skin_Damage Antioxidants->Skin_Damage Experimental_Workflow Start Start: Mycosporine Glycine Cream Formulation Stability Stability Testing (90 days, various conditions) Start->Stability InVitroSPF In Vitro SPF Assessment Start->InVitroSPF Antioxidant Antioxidant Activity (e.g., DPPH Assay) Start->Antioxidant CellBased Cell-Based Assays (e.g., HaCaT cells) Start->CellBased DataAnalysis Data Analysis and Characterization Stability->DataAnalysis InVitroSPF->DataAnalysis Antioxidant->DataAnalysis AntiInflammatory Anti-Inflammatory Effect (COX-2 Expression) CellBased->AntiInflammatory AntiAging Anti-Aging Effect (Collagenase/Elastase Inhibition) CellBased->AntiAging AntiInflammatory->DataAnalysis AntiAging->DataAnalysis End End: Final Product Profile DataAnalysis->End

References

Application Notes and Protocols: Mycosporine Glycine as a Photostabilizer in Pharmaceutical Preparations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Mycosporine glycine (B1666218) (M-Gly) as a potential photostabilizer in pharmaceutical preparations. Mycosporine-like amino acids (MAAs), such as M-Gly, are natural compounds produced by various organisms exposed to high levels of solar radiation.[1][2][3] Their inherent photostability and ability to absorb UV radiation make them promising candidates for protecting photosensitive active pharmaceutical ingredients (APIs) from degradation.[4][5][6]

Data Presentation: Photoprotective Properties of Mycosporine Glycine

This compound exhibits several key characteristics that underpin its potential as a photostabilizer. The primary mechanism of photoprotection is the absorption of UV radiation, particularly in the UV-B range, and the dissipation of this energy as heat without the production of reactive oxygen species (ROS).[1] Additionally, M-Gly possesses significant antioxidant activity, enabling it to quench free radicals that can contribute to the degradation of photosensitive compounds.[7][8]

PropertyValueSource
UV Absorption Maximum (λmax) 310 nm[9]
Molar Absorptivity (ε) High (MAAs range from 12,400–58,800 M⁻¹·cm⁻¹)[4][6]
Antioxidant Activity Strong radical-scavenging activity, comparable to or exceeding some standard antioxidants at specific pH values.[7][8]
Photostability Highly stable under UV radiation.[10]

Note: Direct quantitative data on the photostabilizing effect of this compound on specific APIs is limited in publicly available literature. The following protocols are provided as a guide for researchers to conduct such evaluations.

Experimental Protocols

Protocol for Formulation of a Topical Cream (Oil-in-Water Emulsion) with a Photosensitive API and this compound

This protocol describes the preparation of a model oil-in-water (O/W) topical cream containing a photosensitive API and this compound.

Materials:

  • Photosensitive API: e.g., Tretinoin (as a model compound)

  • Photostabilizer: this compound

  • Oil Phase: Cetyl alcohol, Stearic acid, Isopropyl myristate

  • Aqueous Phase: Deionized water, Glycerin, Triethanolamine

  • Emulsifier: Polysorbate 80 (Tween 80)

  • Preservative: Phenoxyethanol

Procedure:

  • Preparation of the Aqueous Phase:

    • In a beaker, dissolve this compound and glycerin in deionized water.

    • Heat the mixture to 75°C with continuous stirring until all components are fully dissolved.

    • Add the preservative and maintain the temperature.

  • Preparation of the Oil Phase:

    • In a separate beaker, combine cetyl alcohol, stearic acid, and isopropyl myristate.

    • Heat the oil phase to 75°C with stirring until all components are melted and homogenous.

    • Disperse the photosensitive API (e.g., Tretinoin) in the molten oil phase and stir until fully dissolved.

  • Emulsification:

    • Slowly add the aqueous phase to the oil phase while homogenizing at high speed.

    • Continue homogenization for 10-15 minutes to form a stable emulsion.

    • Gradually cool the emulsion to room temperature with gentle stirring.

  • Final pH Adjustment and Quality Control:

    • Adjust the pH of the cream to the desired range (e.g., 5.5-6.5) using triethanolamine.

    • Perform quality control tests, including visual appearance, pH, viscosity, and particle size analysis.

Protocol for Evaluating the Photostability of the Topical Formulation

This protocol follows the principles outlined in the ICH Q1B guidelines for photostability testing.[11]

Equipment:

  • Photostability chamber equipped with a light source conforming to ICH Q1B (e.g., xenon lamp or a combination of cool white and near-UV lamps).

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Quartz plates or other suitable transparent sample holders.

Procedure:

  • Sample Preparation:

    • Prepare three sets of samples of the topical cream formulated in section 2.1:

      • Test Sample: Cream containing the photosensitive API and this compound.

      • Control Sample: Cream containing only the photosensitive API (without this compound).

      • Dark Control: A portion of both the test and control samples wrapped in aluminum foil to protect from light.

    • Spread a thin, uniform layer (approximately 1 mm) of each cream on separate quartz plates.

  • Light Exposure:

    • Place the test and control samples in the photostability chamber.

    • Place the dark control samples alongside the exposed samples in the chamber.

    • Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Sample Analysis (HPLC Method):

    • Extraction:

      • Accurately weigh a portion of the cream from each sample plate.

      • Disperse the cream in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and sonicate to extract the API.

      • Centrifuge the mixture and filter the supernatant through a 0.45 µm filter.

    • Chromatographic Conditions (Example for Tretinoin):

      • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

      • Mobile Phase: A suitable mixture, for example, acetonitrile (B52724) and acidified water.

      • Flow Rate: 1.0 mL/min.

      • Detection Wavelength: The λmax of the API (e.g., 350 nm for Tretinoin).

      • Injection Volume: 20 µL.

    • Quantification:

      • Quantify the remaining concentration of the photosensitive API in each sample by comparing the peak area to a standard curve.

      • Analyze the chromatograms for the appearance of degradation products.

  • Data Analysis:

    • Calculate the percentage of the API remaining at each time point for the test, control, and dark control samples.

    • Plot the percentage of API remaining versus time to determine the photodegradation kinetics.

    • Compare the degradation rates of the API with and without this compound to evaluate its photostabilizing effect.

Visualizations

Mycosporine_Glycine_Biosynthesis S7P Sedoheptulose-7-Phosphate DDGS DDG Synthase S7P->DDGS DDG Demethyl-4-deoxygadusol DDGS->DDG OMT O-methyltransferase DDG->OMT Four_DG 4-deoxygadusol OMT->Four_DG ATP_Grasp ATP-grasp ligase Four_DG->ATP_Grasp MG Mycosporine-glycine ATP_Grasp->MG Photostability_Workflow cluster_prep Formulation Preparation cluster_exposure Photostability Exposure cluster_analysis Analysis cluster_results Results Formulation_API_MG Formulation with API + M-Gly Exposed_Samples Exposed Samples (API+MG and API only) Formulation_API_MG->Exposed_Samples Dark_Controls Dark Controls (API+MG and API only) Formulation_API_MG->Dark_Controls Formulation_API Formulation with API only Formulation_API->Exposed_Samples Formulation_API->Dark_Controls Extraction API Extraction Exposed_Samples->Extraction Dark_Controls->Extraction HPLC HPLC Analysis Extraction->HPLC Degradation_Kinetics Degradation Kinetics HPLC->Degradation_Kinetics Comparison Compare with/without M-Gly Degradation_Kinetics->Comparison Photoprotection_Mechanism UV_Radiation UV Radiation API Photosensitive API UV_Radiation->API ROS Reactive Oxygen Species (ROS) UV_Radiation->ROS Mycosporine_Glycine This compound UV_Radiation->Mycosporine_Glycine UV Absorption Degradation API Degradation API->Degradation Direct Photolysis API->Degradation Oxidation ROS->API ROS->Mycosporine_Glycine Radical Scavenging Heat Heat Dissipation Mycosporine_Glycine->Heat

References

Mycosporine-Glycine: A Potent Antioxidant for Cellular Protection Against Oxidative Stress

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Mycosporine-glycine (M-Gly), a natural ultraviolet (UV)-absorbing compound found in various marine and freshwater organisms, is emerging as a powerful antioxidant with significant potential for protecting cultured cells from oxidative stress.[1][2][3] These application notes provide a comprehensive overview of the utility of mycosporine-glycine in preventing oxidative damage in cell cultures, complete with detailed experimental protocols and data presented for easy interpretation.

Introduction

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them, is a key contributor to cellular damage and the progression of numerous diseases.[1][4] Mycosporine-like amino acids (MAAs), including mycosporine-glycine, are gaining attention for their ability to scavenge free radicals and modulate cellular defense pathways, offering a natural alternative for cytoprotection.[1][3][5] Mycosporine-glycine has demonstrated antioxidant activity comparable to or even exceeding that of ascorbic acid in certain conditions.[1]

Mechanism of Action

Mycosporine-glycine combats oxidative stress through a dual mechanism. Firstly, it directly quenches ROS, thereby preventing damage to vital cellular components like DNA, lipids, and proteins.[1][6] Secondly, it can activate the Keap1-Nrf2 signaling pathway, a master regulator of the cellular antioxidant response.[1][2] Under conditions of oxidative stress, mycosporine-glycine can promote the dissociation of the transcription factor Nrf2 from its inhibitor Keap1. Subsequently, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their upregulation.[1][2] This results in an enhanced cellular defense capacity against oxidative insults.

Mycosporine-Glycine_Nrf2_Pathway M_Gly Mycosporine-Glycine Keap1_Nrf2 Keap1-Nrf2 Complex M_Gly->Keap1_Nrf2 induces dissociation ROS Reactive Oxygen Species (ROS) ROS->M_Gly quenched by ROS->Keap1_Nrf2 induces dissociation Cell Cell Membrane Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Keap1 Keap1 (degraded) Keap1_Nrf2->Keap1 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE (Antioxidant Response Element) Nrf2->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription of Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes translates to Antioxidant_Enzymes->ROS neutralizes Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection leads to

Mycosporine-glycine activates the Nrf2 pathway.

Quantitative Data Summary

The antioxidant efficacy of mycosporine-glycine has been quantified in various assays. The following tables summarize key data for easy comparison.

Table 1: Radical Scavenging Activity of Mycosporine-Glycine

Assay TypeIC50 (Mycosporine-Glycine)IC50 (Ascorbic Acid)Reference
DPPH Radical Scavenging4.23 ± 0.21 mM3.12 ± 0.18 mM[7]
ABTS Radical Scavenging2.258 mM0.503 mM[8]

Table 2: Protective Effects of Mycosporine-Glycine in Cell Culture

Cell LineStressorMycosporine-Glycine ConcentrationObserved EffectReference
RAW 264.7 MacrophagesH₂O₂Not specifiedDownregulation of Sod1 and Cat expression[1][9]
HaCaT KeratinocytesUV Radiation0.03, 0.15, 0.3 mMDecreased COX-2 mRNA levels[3][10]
Human FibroblastsUV RadiationNot specifiedIncreased expression of PCOLCE and elastin[3]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the protective effects of mycosporine-glycine against oxidative stress in cell cultures.

Protocol 1: Assessment of Antioxidant Activity using DPPH Assay

This protocol outlines the procedure for determining the free radical scavenging activity of mycosporine-glycine using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.

DPPH_Assay_Workflow Start Start Prepare_M_Gly Prepare Mycosporine-Glycine and Ascorbic Acid Solutions Start->Prepare_M_Gly Prepare_DPPH Prepare DPPH Solution in Methanol (B129727) Start->Prepare_DPPH Mix Mix Sample/Standard with DPPH Solution Prepare_M_Gly->Mix Prepare_DPPH->Mix Incubate Incubate in the Dark (30 minutes) Mix->Incubate Measure_Absorbance Measure Absorbance at 517 nm Incubate->Measure_Absorbance Calculate Calculate Scavenging Activity (%) Measure_Absorbance->Calculate End End Calculate->End

Workflow for the DPPH radical scavenging assay.

Materials:

  • Mycosporine-glycine

  • Ascorbic acid (positive control)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Stock Solutions:

    • Dissolve mycosporine-glycine in a suitable solvent (e.g., water or methanol) to prepare a stock solution of known concentration.

    • Prepare a stock solution of ascorbic acid in the same solvent.

    • Prepare a working solution of DPPH in methanol (typically 0.1 mM).

  • Assay:

    • In a 96-well plate, add 100 µL of various concentrations of mycosporine-glycine or ascorbic acid to different wells.

    • Add 100 µL of the DPPH working solution to each well.

    • For the control, add 100 µL of the solvent instead of the sample.

  • Incubation:

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

    • Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

Protocol 2: Protection of HaCaT Keratinocytes from H₂O₂-Induced Oxidative Stress

This protocol describes how to assess the protective effect of mycosporine-glycine on human keratinocytes (HaCaT) subjected to oxidative stress induced by hydrogen peroxide (H₂O₂).

Materials:

  • HaCaT cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052)

  • Mycosporine-glycine

  • Hydrogen peroxide (H₂O₂)

  • 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) dye

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Culture and Seeding:

    • Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

    • Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of mycosporine-glycine (e.g., 0.03, 0.15, 0.3 mM) for 24 hours.

  • Induction of Oxidative Stress:

    • Remove the medium and expose the cells to a freshly prepared solution of H₂O₂ (e.g., 500 µM) in serum-free medium for a specified time (e.g., 2 hours).

  • Measurement of Intracellular ROS:

    • Wash the cells twice with warm PBS.

    • Load the cells with 10 µM H2DCFDA in serum-free medium and incubate for 30 minutes at 37°C in the dark.

    • Wash the cells again with PBS to remove the excess dye.

    • Measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation at 485 nm and emission at 535 nm.

  • Data Analysis:

    • Compare the fluorescence intensity of the mycosporine-glycine-treated groups with the H₂O₂-only treated group to determine the reduction in ROS levels.

Protocol 3: Gene Expression Analysis of Antioxidant Enzymes by qPCR

This protocol details the steps to quantify the expression of key antioxidant genes in response to mycosporine-glycine treatment under oxidative stress.

qPCR_Workflow Start Start Cell_Treatment Cell Treatment with Mycosporine-Glycine and Stressor Start->Cell_Treatment RNA_Extraction Total RNA Extraction Cell_Treatment->RNA_Extraction cDNA_Synthesis cDNA Synthesis (Reverse Transcription) RNA_Extraction->cDNA_Synthesis qPCR Quantitative PCR (qPCR) with specific primers cDNA_Synthesis->qPCR Data_Analysis Data Analysis (ΔΔCt method) qPCR->Data_Analysis End End Data_Analysis->End

Workflow for gene expression analysis using qPCR.

Materials:

  • Treated cells from Protocol 2

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR Master Mix

  • Primers for target genes (e.g., Nrf2, HO-1, SOD1, CAT) and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Procedure:

  • RNA Extraction:

    • Following treatment, lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

    • Quantify the RNA concentration and assess its purity.

  • cDNA Synthesis:

    • Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.

  • qPCR:

    • Set up the qPCR reaction by mixing cDNA, SYBR Green Master Mix, and forward and reverse primers for each target gene and the housekeeping gene.

    • Perform the qPCR reaction in a real-time PCR system using a standard thermal cycling protocol.

  • Data Analysis:

    • Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.

    • Normalize the expression of the target genes to the housekeeping gene.

    • Compare the gene expression levels in mycosporine-glycine-treated cells to the control group.

Conclusion

Mycosporine-glycine is a promising natural compound for the protection of cells in culture from oxidative stress. Its potent antioxidant and cytoprotective properties, mediated through direct radical scavenging and activation of the Nrf2 signaling pathway, make it a valuable tool for researchers in various fields. The protocols provided here offer a starting point for investigating the beneficial effects of mycosporine-glycine in specific cell culture models. Further research is warranted to fully elucidate its therapeutic and biotechnological potential.

References

Troubleshooting & Optimization

Technical Support Center: Mycosporine-glycine Yield Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at increasing the yield of Mycosporine-glycine from algal cultures.

Troubleshooting Guide

This section addresses common problems encountered during the induction, extraction, and quantification of Mycosporine-glycine.

Q1: Why am I observing low or no Mycosporine-glycine production in my algal culture?

A1: Low or no production of Mycosporine-glycine can be attributed to several factors, ranging from the choice of algal species to suboptimal culture conditions. Mycosporine-like amino acids (MAAs), including Mycosporine-glycine, are secondary metabolites often induced by stress.[1][2]

  • Inadequate Stress Induction: The synthesis of Mycosporine-glycine is often triggered by environmental stressors. A lack of appropriate stress factors will result in minimal to no production. Key inducers include:

    • UVB Radiation (280-320 nm): This is a primary factor for inducing MAA synthesis.[2]

    • Osmotic Stress: High salinity has been shown to be a potent inducer of Mycosporine-glycine, in some cases even more so than UV radiation.[1][2][3]

    • Nutrient Limitation: While high nitrogen concentrations can promote MAA production, specific nutrient limitations can also act as a stressor.[4]

  • Incorrect Algal Species: Not all algal species produce Mycosporine-glycine. It is crucial to select a species known for its ability to synthesize this specific MAA. For example, the cyanobacterium Chlorogloeopsis PCC 6912 is known to produce Mycosporine-glycine and shinorine.[2]

  • Suboptimal Culture Conditions: General culture parameters must be optimal for the chosen algal species to ensure it is healthy enough to respond to stress and produce secondary metabolites. These include:

    • Light Intensity and Spectrum: Blue light and UVA radiation have been observed to be more effective in increasing MAA production compared to red and green light.[4][5]

    • Temperature and pH: These must be maintained within the optimal range for the specific algal strain.

    • Nutrient Availability: Adequate nitrogen is often necessary for the synthesis of nitrogenous compounds like MAAs.[4]

Q2: What are the optimal stress conditions to induce Mycosporine-glycine synthesis?

A2: The optimal stress conditions are species-specific. However, a combination of stressors often yields a synergistic effect on MAA production.[2]

  • UVB Radiation: Exposure to UVB radiation is a well-established method for inducing MAA synthesis. The intensity and duration of exposure need to be optimized to avoid excessive cellular damage.

  • Osmotic Stress: For some species, such as the halotolerant cyanobacterium Aphanothece halophytica, high salinity is a more potent inducer of mycosporine-2-glycine (B1260214) than UVB radiation.[1][3][6] In Chlorogloeopsis PCC 6912, osmotic stress had a more pronounced effect on Mycosporine-glycine accumulation compared to UVB, which favored shinorine.[2]

  • Combined Stress: Applying both UVB radiation and osmotic stress can lead to a significant synergistic enhancement of MAA synthesis.[2]

Q3: How can I improve the efficiency of Mycosporine-glycine extraction?

A3: The efficiency of extraction depends on the solvent system, temperature, and duration. Since MAAs are water-soluble, polar solvents are generally effective.[1][7]

  • Solvent Choice:

    • Aqueous Methanol (B129727) (e.g., 20% methanol): This is a commonly used and effective solvent for extracting MAAs.[8]

    • Distilled Water: Can be a suitable and environmentally friendly option for some algae.[8][9]

    • The choice of solvent can vary depending on the algal species and the specific MAA profile.[9]

  • Extraction Parameters:

    • Temperature: Elevated temperatures can enhance extraction efficiency, but excessive heat may degrade the target compounds. A temperature of around 45°C has been used effectively.[10]

    • Time: Extraction times are typically in the range of several hours. An extraction time of 120 minutes has been reported.[10]

    • Solid-to-Liquid Ratio: Optimizing the ratio of algal biomass to solvent volume is crucial for maximizing yield. Ratios such as 25:1 to 35:1 (mL/g) have been noted.[10]

Q4: What are common pitfalls in the quantification of Mycosporine-glycine?

A4: Accurate quantification of Mycosporine-glycine primarily relies on High-Performance Liquid Chromatography (HPLC).

  • Co-elution: Mycosporine-glycine has a maximum absorption at approximately 310 nm.[3] Other MAAs or cellular compounds may have similar retention times and spectral properties, leading to inaccurate quantification. Using a C8 column instead of a C18 column has been shown to improve the separation of some MAAs.[8]

  • Standard Purity: The accuracy of quantification is dependent on the purity of the Mycosporine-glycine standard used for calibration.

  • Extraction Inefficiency: Incomplete extraction will naturally lead to an underestimation of the Mycosporine-glycine content.

  • Sample Preparation: The solvent used to re-dissolve the dried extract before HPLC analysis can affect the results. Re-dissolving in pure methanol has been suggested as a good option for qualitative analysis.[8]

Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding Mycosporine-glycine production in algal cultures.

Q1: What is Mycosporine-glycine and why is it important?

A1: Mycosporine-glycine is a type of Mycosporine-like amino acid (MAA), which are low molecular weight, water-soluble compounds produced by various organisms, including algae and cyanobacteria.[1] They are characterized by a cyclohexenone ring conjugated with an amino acid, in this case, glycine (B1666218).[1] Mycosporine-glycine is important due to its strong UV-absorbing properties, with an absorption maximum at around 310 nm, which falls within the UVB range.[3][11] This makes it a potent natural sunscreen.[6] Beyond photoprotection, it also exhibits antioxidant properties.[6] These characteristics make it a promising candidate for applications in cosmetics and pharmaceuticals.[1]

Q2: Which algal species are known to be high producers of Mycosporine-glycine?

A2: Several species of cyanobacteria and algae are known to produce Mycosporine-glycine, often in response to stress. Some notable examples include:

  • Chlorogloeopsis PCC 6912: This cyanobacterium synthesizes and accumulates Mycosporine-glycine and shinorine.[2]

  • Aphanothece halophytica: This halotolerant cyanobacterium accumulates mycosporine-2-glycine, a derivative of Mycosporine-glycine, particularly under high salinity conditions.[1][3]

  • Mycosporine-glycine also serves as a precursor for the synthesis of other MAAs, such as shinorine, in cyanobacteria like Anabaena doliolum.[12]

Q3: What are the key signaling pathways involved in Mycosporine-glycine biosynthesis?

A3: The biosynthesis of MAAs, including Mycosporine-glycine, is primarily linked to two major metabolic pathways: the Shikimate pathway and the Pentose Phosphate Pathway.[4][5][13]

  • Shikimate Pathway: This was the initially proposed pathway for MAA biosynthesis.[14] It provides the precursor 3-dehydroquinate.

  • Pentose Phosphate Pathway: This pathway provides the intermediate sedoheptulose (B1238255) 7-phosphate.[1][13]

  • Both pathways converge on the synthesis of the core MAA structure, 4-deoxygadusol (4-DG).[1][7] The addition of a glycine molecule to 4-DG results in the formation of Mycosporine-glycine.[1][7] This step is catalyzed by a specific enzyme. Mycosporine-glycine can then be further modified to produce other MAAs, such as shinorine, through the addition of other amino acids.[1][14]

Q4: What is a standard protocol for culturing algae for Mycosporine-glycine production?

A4: A standard protocol involves a two-phase approach: an initial growth phase followed by a stress induction phase.

  • Growth Phase:

    • Culture the selected algal species in its optimal growth medium (e.g., BG11 for some cyanobacteria) under standard conditions of light, temperature, and aeration until it reaches the late logarithmic or early stationary phase of growth.

  • Stress Induction Phase:

    • For UVB Induction: Expose the culture to a controlled dose of UVB radiation. The intensity and duration should be optimized for the specific species.

    • For Osmotic Stress Induction: Increase the salinity of the culture medium. For example, for Aphanothece halophytica, a salt upshock from 0.5 M to 2.5 M NaCl significantly increased mycosporine-2-glycine accumulation.[1] For Synechococcus, BG11 medium was supplemented with 0.3 M NaCl.[1]

    • For Combined Stress: Apply both UVB radiation and osmotic stress simultaneously.

  • Harvesting:

    • After the induction period (e.g., 48 hours), harvest the algal biomass by centrifugation.[1]

  • Extraction and Analysis:

    • Extract the MAAs from the harvested biomass using an appropriate solvent.

    • Analyze and quantify the Mycosporine-glycine content using HPLC.

Data and Protocols

Quantitative Data Summary

Table 1: Influence of Stress Conditions on Mycosporine-glycine (and related MAAs) Yield

Algal SpeciesStress ConditionMycosporine-glycine DerivativeYieldReference
Aphanothece halophyticaSalt upshock (0.5 M to 2.5 M NaCl) for 48hMycosporine-2-glycine31.97 ± 2.5 µmol/g (dry weight)[1]
Transformed E. coli expressing A. halophytica genesHigh salinityMycosporine-2-glycine~85.2 ± 0.7 µmol/g (dry weight)[1]
Sphaerospermopsis torques-reginae ITEP-024UVR inductionShinorine, porphyra-334, mycosporine-glycine-alanineIncrease from 0.90 to 6.14 µg/mg[15]

Table 2: Optimized Extraction Parameters for MAAs

Algal SpeciesSolventLiquid-Solid Ratio (mL/g)Temperature (°C)Time (min)MAA Yield (mg/g)Reference
Ecklonia kuromeNot specified35:145120164.67[10]
Ulva lactucaNot specified25:140120151.11[10]
Experimental Protocols

Protocol 1: Induction of Mycosporine-glycine via Osmotic Stress

  • Algal Culture Preparation: Grow the selected algal strain (e.g., Aphanothece halophytica) in its standard growth medium to a desired cell density (e.g., late logarithmic phase).

  • Stress Application: Introduce a sterile, concentrated salt solution (e.g., NaCl) to the culture medium to achieve the target final concentration (e.g., 2.5 M). Ensure thorough mixing.

  • Incubation: Continue to incubate the culture under its normal light and temperature conditions for a predetermined induction period (e.g., 48 hours).

  • Harvesting: Collect the algal cells by centrifugation (e.g., 10,000 x g for 10 minutes).

  • Washing: Wash the cell pellet with a salt-free medium or buffer to remove residual salts.

  • Biomass Processing: Lyophilize or oven-dry the biomass for subsequent extraction.

Protocol 2: Extraction of Mycosporine-glycine

  • Sample Preparation: Weigh a known amount of dried algal biomass.

  • Solvent Addition: Add the chosen extraction solvent (e.g., 20% aqueous methanol) at an optimized liquid-to-solid ratio.

  • Extraction: Incubate the mixture under optimized conditions of temperature and time with continuous agitation.

  • Centrifugation: Separate the extract from the biomass by centrifugation.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted MAAs.

  • Drying: Evaporate the solvent from the supernatant, for example, using a rotary evaporator or by drying under a stream of nitrogen.

  • Reconstitution: Re-dissolve the dried extract in a suitable solvent (e.g., pure methanol or the HPLC mobile phase) for HPLC analysis.

Protocol 3: Quantification of Mycosporine-glycine by HPLC

  • HPLC System: Use a High-Performance Liquid Chromatography system equipped with a photodiode array (PDA) or UV detector.

  • Column: Employ a suitable column for separation (e.g., a C8 or C18 reversed-phase column).

  • Mobile Phase: Use an appropriate mobile phase, often consisting of a mixture of an aqueous solvent (e.g., water with a small percentage of formic or acetic acid) and an organic solvent (e.g., methanol or acetonitrile). A gradient elution may be necessary for complex samples.

  • Detection: Set the detector to monitor the absorbance at the maximum wavelength for Mycosporine-glycine (~310 nm).

  • Standard Curve: Prepare a series of standard solutions of known concentrations of purified Mycosporine-glycine and inject them into the HPLC to generate a calibration curve.

  • Sample Analysis: Inject the reconstituted algal extract and record the chromatogram.

  • Quantification: Identify the Mycosporine-glycine peak based on its retention time and UV-Vis spectrum compared to the standard. Calculate the concentration in the sample using the standard curve.

Visualizations

experimental_workflow cluster_culture Algal Culturing cluster_stress Stress Induction cluster_processing Biomass Processing & Extraction cluster_analysis Analysis start Select Algal Strain growth Growth Phase (Optimal Conditions) start->growth stress Apply Stress (UVB, Salinity, etc.) growth->stress Culture reaches log/stationary phase incubation Incubation (e.g., 48 hours) stress->incubation harvest Harvest Biomass (Centrifugation) incubation->harvest extract Extraction (e.g., 20% Methanol) harvest->extract quantify Quantification (HPLC) extract->quantify Crude Extract result Mycosporine-glycine Yield quantify->result

Caption: Experimental workflow for increasing Mycosporine-glycine yield.

signaling_pathway cluster_pathways Biosynthetic Pathways cluster_core Core Synthesis cluster_maa_synthesis MAA Synthesis pp_pathway Pentose Phosphate Pathway s7p Sedoheptulose-7-P pp_pathway->s7p shikimate_pathway Shikimate Pathway dhq 3-Dehydroquinate shikimate_pathway->dhq four_dg 4-Deoxygadusol (4-DG) s7p->four_dg dhq->four_dg myco_glycine Mycosporine-glycine four_dg->myco_glycine glycine Glycine glycine->myco_glycine shinorine Shinorine myco_glycine->shinorine serine Serine serine->shinorine stressor UV Radiation / Osmotic Stress stressor->pp_pathway Induces stressor->shikimate_pathway Induces

Caption: Biosynthetic pathway of Mycosporine-glycine and Shinorine.

troubleshooting_logic cluster_production Production Issues cluster_extraction Extraction Issues cluster_analysis Analytical Issues start Low/No Mycosporine-glycine Yield q_stress Was stress applied? start->q_stress q_solvent Is the extraction solvent appropriate? start->q_solvent q_hplc Is there co-elution in HPLC? start->q_hplc q_species Is the species a known producer? q_stress->q_species Yes sol_stress Apply UVB and/or osmotic stress. q_stress->sol_stress No q_conditions Are culture conditions optimal? q_species->q_conditions Yes sol_species Verify species or select a known producer. q_species->sol_species No sol_conditions Optimize light, temp, pH, nutrients. q_conditions->sol_conditions No q_params Are extraction parameters optimized? q_solvent->q_params Yes sol_solvent Use aqueous methanol or distilled water. q_solvent->sol_solvent No sol_params Optimize temp, time, and solid/liquid ratio. q_params->sol_params No sol_hplc Adjust mobile phase, gradient, or try a C8 column. q_hplc->sol_hplc Yes

Caption: Troubleshooting logic for low Mycosporine-glycine yield.

References

Technical Support Center: Mycosporine Glycine Extraction and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with mycosporine (B1203499) glycine (B1666218). The information is designed to address specific issues that may arise during extraction and purification experiments.

Troubleshooting Guides

This section addresses common problems encountered during the extraction and purification of mycosporine glycine, offering potential causes and solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield of this compound in Crude Extract Incomplete cell lysis.Ensure complete cell disruption. If using sonication, optimize the duration and intensity while keeping the sample on ice to prevent degradation.[1] For cyanobacteria, a simple methanol (B129727) extraction followed by sonication can be effective.[2]
Inefficient extraction solvent.Mycosporine-like amino acids (MAAs) are water-soluble.[2][3][4] Aqueous solutions of methanol or ethanol (B145695) are commonly used.[4][5][6] The choice of solvent can depend on the source organism.[6] For some organisms, distilled water may be a suitable extraction solvent.[6]
Degradation during extraction.Avoid high temperatures and extreme pH conditions. This compound is generally stable at room temperature.[7]
Degradation of this compound During Purification Exposure to high temperatures.Maintain low temperatures throughout the purification process. While some MAAs are stable up to 50°C, significant degradation can occur at higher temperatures like 80°C.[8]
Exposure to extreme pH.This compound demonstrates high resistance to various pH conditions for up to 24 hours.[7] However, very high pH (pH 12-13) can cause rapid degradation of some MAAs.[7] It is advisable to work within a stable pH range, generally between 4.5 and 8.5.[7]
Photodegradation.While generally photostable, prolonged exposure to strong UV radiation in the presence of photosensitizers can lead to degradation.[8] It is good practice to protect samples from direct light, especially during long processing times.
Co-elution of Contaminants During Chromatography Inadequate separation method.A multi-step purification process is often necessary to achieve high purity.[1][2][9] This can include a combination of techniques such as reversed-phase chromatography and solid-phase extraction.[9] Low-pressure liquid chromatography has been shown to be effective.[1][2]
Presence of similar compounds.The source organism may produce other MAAs with similar properties. Fine-tuning the chromatographic conditions (e.g., gradient, mobile phase composition) is crucial for separating these compounds.
Loss of Sample During Solvent Removal Evaporation to complete dryness.Avoid completely drying the sample, as this can make it difficult to redissolve. Evaporate to a small volume and then proceed with the next step.
Adhesion to container walls.Use low-binding tubes and ensure thorough rinsing of containers when transferring the sample.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound extracts?

A: For short-term storage (up to 48 hours), refrigeration at 4°C is suitable.[8] For long-term storage, freezing at -20°C or below is recommended to prevent degradation. Samples should be stored in the dark to avoid photodegradation.

Q2: At what pH is this compound most stable?

A: this compound is highly stable across a wide pH range.[7] Studies have shown that it exhibits high resistance to various pH conditions for up to 24 hours.[7] For general laboratory practice, maintaining a pH between 4.5 and 8.5 is recommended for optimal stability of MAAs.[7]

Q3: What is the effect of temperature on the stability of this compound?

A: this compound is relatively heat-stable. It is reported to be highly stable under heat treatment.[7] However, prolonged exposure to high temperatures (>60°C) can lead to degradation of MAAs in general.[8] It is best practice to keep samples cool during processing whenever possible.

Q4: Which solvents are best for extracting this compound?

A: As this compound is a water-soluble compound, polar solvents are effective for extraction.[2][3][4] The most commonly used solvents are aqueous mixtures of methanol or ethanol.[4][5][6] The optimal concentration can vary depending on the source material. In some cases, distilled water can also be an effective extraction solvent.[6]

Q5: How can I remove pigments and other high molecular weight compounds from my extract?

A: A common method to remove pigments is through solvent partitioning, for example, with chloroform (B151607).[2] To remove high molecular weight compounds, centrifugal filtration using devices with a specific molecular weight cutoff (e.g., 3kDa) is an effective technique.[1][2]

Experimental Protocols

Extraction of this compound from Cyanobacteria

This protocol is adapted from a method for extracting mycosporine-like amino acids from the cyanobacterium Aphanothece halophytica.[1][2]

  • Cell Harvesting: Collect cyanobacterial cells from the liquid culture by centrifugation.

  • Extraction: Resuspend the cell pellet in methanol. The recommended ratio is 8 mL of methanol per 1 gram of fresh cell weight.[1]

  • Cell Lysis: Disrupt the cells using a sonicator. It is crucial to keep the suspension on ice during sonication to prevent heating.[1]

  • Incubation: Allow the suspension to settle at room temperature for 15 minutes. For convenience, the suspension can be stored at 4°C overnight.[1]

  • Clarification: Centrifuge the suspension at 15,000 × g for 10 minutes at 25°C to pellet cell debris.[1]

  • Solvent Removal: Transfer the supernatant to a new tube and evaporate the methanol using a rotary evaporator or a vacuum concentrator.[1]

  • Re-dissolution: Dissolve the dried extract in water.[1]

  • Final Clarification: Centrifuge at 15,000 × g for 10 minutes at 25°C to remove any undissolved material. The supernatant is the crude this compound extract.[1]

Purification of this compound by Low-Pressure Liquid Chromatography

This protocol describes a three-step separation process that has been successfully used to purify mycosporine-2-glycine.[1][2][9]

  • Initial Pigment Removal: Add chloroform to the aqueous extract to separate pigments into the organic phase. Centrifuge to separate the phases and collect the aqueous supernatant.[2]

  • Removal of High Molecular Weight Compounds: Use a centrifugal filter with a 3kDa molecular weight cutoff to remove larger molecules like proteins.[2]

  • Reversed-Phase Chromatography (Step 1):

    • Equilibrate a reversed-phase column (e.g., Cosmosil 140C18-OPN) with 1% acetic acid in water.

    • Load the sample onto the column.

    • Elute with 1% acetic acid at a flow rate of 3.0 mL/min.

    • Collect fractions and monitor the absorbance at 330 nm to identify fractions containing MAAs.[2]

  • Reversed-Phase Chromatography (Step 2 & 3):

    • Further purification can be achieved by subsequent rounds of reversed-phase chromatography, potentially using different column materials or elution conditions to isolate this compound from other MAAs.

This compound Extraction and Purification Workflow

The following diagram illustrates the general workflow for the extraction and purification of this compound.

ExtractionPurificationWorkflow Biomass Source Biomass (e.g., Cyanobacteria) Extraction Extraction (Aqueous Methanol/Ethanol) Biomass->Extraction CellLysis Cell Lysis (Sonication) Extraction->CellLysis Clarification1 Clarification (Centrifugation) CellLysis->Clarification1 SolventRemoval Solvent Removal (Evaporation) Clarification1->SolventRemoval CrudeExtract Crude Extract SolventRemoval->CrudeExtract Purification Purification CrudeExtract->Purification PigmentRemoval Pigment Removal (Solvent Partitioning) Purification->PigmentRemoval Step 1 HMWRemoval High MW Compound Removal (Ultrafiltration) PigmentRemoval->HMWRemoval Step 2 Chromatography Chromatography (Reversed-Phase) HMWRemoval->Chromatography Step 3 PureMycosporine Pure this compound Chromatography->PureMycosporine

Caption: Workflow for this compound Extraction and Purification.

References

Technical Support Center: Mycosporine Glycine (MG) Photodegradation & Photostability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information, troubleshooting guides, and frequently asked questions regarding the photodegradation and photostability of Mycosporine glycine (B1666218) (MG) under UV stress.

Frequently Asked Questions (FAQs)

Q1: What is Mycosporine glycine (MG) and why is its photostability important?

This compound (MG) is a mycosporine-like amino acid (MAA), a class of small, water-soluble molecules produced by various marine and freshwater organisms like cyanobacteria, fungi, and algae.[1][2] These compounds are known for their ability to absorb ultraviolet (UV) radiation, particularly in the UV-B range (280–315 nm).[1][3] The photostability of MG is a critical attribute; it allows the molecule to dissipate absorbed UV energy efficiently, primarily as heat, without generating harmful reactive oxygen species (ROS).[1][4][5] This inherent stability makes MG a promising candidate for use as a natural and safe UV-protective agent in sunscreens and other skincare products.[2][3]

Q2: What are the key photophysical properties of this compound?

This compound has a strong absorption maximum (λmax) at approximately 310 nm, placing it within the UV-B spectrum.[1][2] A key characteristic of MG and other MAAs is their high photostability, indicated by very low photodegradation quantum yields. While a specific quantum yield for MG is not detailed in the provided literature, related MAAs like palythine (B1256371) and porphyra-334 (B1236830) have demonstrated extremely low quantum yields, on the order of 10⁻⁵ to 10⁻⁴, confirming their ability to withstand prolonged UV exposure with minimal degradation.[6][7][8] Theoretical studies suggest that after absorbing a UV photon, MG undergoes an ultrafast and efficient non-radiative decay process to return to its ground state in under 100 femtoseconds, preventing photochemical reactions.[9]

Table 1: Photophysical Properties of this compound and Related MAAs

Compound Maximum Absorption (λmax) Photodecomposition Quantum Yield (Φ) Key Characteristics
This compound (MG) 310 nm[1] Data not specified, but considered highly photostable[9][10] Absorbs in the UV-B range; dissipates energy as heat without ROS generation.[1][5]
Porphyra-334 334 nm[1] (2.4 ± 0.3) × 10⁻⁴[6] Highly photostable; non-radiative decay is the primary deactivation pathway.[8]
Palythine 320 nm[6] (1.2 ± 0.2) × 10⁻⁵[6][7] Extremely low degradation rate under UV irradiation.[6]

| Shinorine | 334 nm[4] | ~3.4 × 10⁻⁴[8] | Photostability is enhanced under anoxic conditions.[8] |

Q3: What factors can influence the photodegradation of this compound?

While inherently very stable, the degradation of MG can be accelerated under specific experimental conditions. The primary mechanism for degradation is not direct photolysis but indirect photosensitization.

Table 2: Factors Affecting this compound Photostability

Factor Effect on Stability Description
Photosensitizers Decreases Stability Compounds like riboflavin (B1680620) can absorb light and transfer the energy to MAAs, causing them to degrade.[11] Studies have shown that in the presence of riboflavin, MAAs can be completely degraded in as little as 1.5 hours.[11]
Temperature Decreases Stability Temperatures exceeding 60°C can lead to a reduction in the UV-absorbing capabilities of MAAs.[12]
pH Variable MAAs are generally stable over a wide pH range (up to pH 11), but extreme acidic or basic conditions can diminish their stability.[12]

| Oxygen | Slight Decrease | For some MAAs, the presence of oxygen can slightly increase the photodegradation quantum yield, while anoxic (nitrogen-saturated) conditions enhance photostability.[8] |

Troubleshooting Guide for Photostability Experiments

This guide addresses common issues encountered during the experimental evaluation of MG's photostability.

Q4: My this compound sample is degrading much faster than the literature suggests. What could be the cause?

Answer: Unexpectedly rapid degradation is almost always caused by indirect factors rather than the inherent instability of MG. Consider the following possibilities:

  • Contamination with Photosensitizers: Your solvent may be contaminated. Riboflavin, a common photosensitizer, can dramatically accelerate MAA degradation.[11] Ensure you are using high-purity solvents. If using a biological medium or natural seawater, be aware that it may contain naturally occurring photosensitizers.[11]

  • Incorrect pH of the Solution: Verify that the pH of your buffer or solution is within the stable range for MAAs (typically neutral to mildly alkaline).[12]

  • Elevated Temperature: Ensure your experimental setup maintains a constant, controlled temperature. Heat generated by the UV lamp can inadvertently raise the sample temperature above the stability threshold (>60°C).[12]

Q5: I'm observing new, unidentified peaks in my HPLC chromatogram after UV irradiation. Are these photodegradation products?

Answer: While possible, significant formation of photoproducts from MG is unlikely due to its efficient energy dissipation mechanism.[9] However, you should investigate these possibilities:

  • Minimal Photoproduct Formation: Under forcing conditions (e.g., in the presence of a photosensitizer), minor degradation products can form. For other MAAs, a dehydration product of the cyclohexenone ring has been reported.[11]

  • Solvent Degradation: The new peaks could be degradation products from the solvent or impurities within the solvent, which may not be photostable. Run a "solvent-only" control under the same UV irradiation conditions to check for this.

  • Photo-isomerization: Some MAAs can undergo photo-isomerization, though this process typically has a very low quantum yield.[6] This would appear as a new peak with a similar mass but a different retention time.

Q6: My absorbance measurements are fluctuating and not giving a clear degradation curve. What is causing this instability?

Answer: Inconsistent spectrophotometer readings can derail an experiment. Check these common sources of error:

  • Sample Evaporation: If you are running long experiments, especially with small volumes in open or poorly sealed cuvettes, solvent evaporation can concentrate the sample, leading to an apparent increase in absorbance. Use tightly sealed quartz cuvettes.

  • Temperature Fluctuations: The absorbance of a solution can be temperature-dependent. Ensure your sample holder is temperature-controlled.

  • UV Lamp Instability: The output of your UV source may be fluctuating. Use a calibrated radiometer or a chemical actinometry system (e.g., quinine (B1679958) actinometry) to monitor and quantify the light exposure your sample receives.[13]

  • Instrument Drift: Ensure the spectrophotometer is properly warmed up and perform a baseline correction (blanking) with the pure solvent before each measurement.

Table 3: Summary of Troubleshooting Common Experimental Issues

Issue Potential Cause Recommended Action
Rapid Degradation 1. Photosensitizer contamination2. Incorrect pH3. High temperature 1. Use HPLC-grade solvents; run solvent controls.2. Buffer the solution and verify pH.3. Use a temperature-controlled sample chamber.
Unexpected HPLC Peaks 1. Minor photoproducts2. Solvent degradation 1. Analyze with LC-MS to identify mass.2. Irradiate a solvent-only blank and analyze via HPLC.

| Inconsistent Absorbance | 1. Sample evaporation2. Temperature changes3. Unstable UV source | 1. Use sealed quartz cuvettes.2. Maintain constant sample temperature.3. Monitor lamp output with a radiometer or actinometry.[13] |

Experimental Protocols & Visualizations

Protocol: Evaluating the Photostability of this compound

This protocol provides a generalized workflow for testing the photostability of MG against UV radiation.

  • Sample Preparation:

    • Prepare a stock solution of purified this compound in a suitable solvent (e.g., ultrapure water, phosphate (B84403) buffer at pH 7.4). The initial concentration should yield an absorbance maximum of ~1.0.

    • Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

    • Transfer the solution to a chemically inert and UV-transparent container, such as a quartz cuvette with a stopper.

  • Forced Degradation (with Photosensitizer - Optional):

    • To test susceptibility to indirect photodegradation, a photosensitizer like riboflavin can be added to the sample solution at a defined molar ratio (e.g., 10:1 photosensitizer to MG).[11]

  • UV Irradiation:

    • Place the cuvette in a temperature-controlled chamber of a solar simulator equipped with a xenon lamp. Use filters to cut off radiation below 290 nm to mimic natural sunlight.[11]

    • The total intensity should be controlled and monitored (e.g., 400 W/m²).[11]

    • A "dark control" sample (identical sample wrapped in aluminum foil) should be kept under the same temperature conditions to account for any thermal degradation.

  • Data Collection:

    • At specified time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), remove the cuvette.

    • Measure the full UV-Vis absorption spectrum (e.g., 250-450 nm) using a spectrophotometer, blanking with the pure solvent.

    • Take an aliquot of the sample for HPLC analysis to quantify the remaining concentration of MG.

  • Data Analysis:

    • Plot the change in absorbance at λmax (310 nm) versus time.

    • Plot the concentration of MG (from HPLC) versus time or cumulative UV dose.

    • Calculate the photodegradation rate constant (k) from the slope of the line when plotting the natural log of the normalized concentration against the UV dose.

Diagrams and Workflows

experimental_workflow cluster_prep 1. Preparation cluster_exposure 2. UV Exposure cluster_analysis 3. Analysis cluster_data 4. Data Processing prep_solution Prepare MG Solution (e.g., in buffer pH 7.4) filter_solution Filter Solution (0.22 µm) prep_solution->filter_solution transfer_cuvette Transfer to Quartz Cuvette filter_solution->transfer_cuvette setup_controls Prepare Dark Control filter_solution->setup_controls place_simulator Place in Solar Simulator (Temp. Controlled) transfer_cuvette->place_simulator measure_uv Measure UV-Vis Spectrum (at time intervals) place_simulator->measure_uv measure_hplc Quantify with HPLC (at time intervals) measure_uv->measure_hplc plot_data Plot Absorbance & Conc. vs. Time/UV Dose measure_hplc->plot_data calc_rate Calculate Degradation Rate plot_data->calc_rate signaling_pathway UVB UV-B Radiation HaCaT Human Keratinocytes (Skin Cells) UVB->HaCaT Stress COX2 COX-2 Gene Expression (Pro-inflammatory) HaCaT->COX2 Upregulates Inflammation Inflammation Response COX2->Inflammation MG This compound MG->COX2 Inhibits

References

Technical Support Center: Mycosporine Glycine (MG) Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the accurate quantification of Mycosporine glycine (B1666218) (MG). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experimental work. Below you will find troubleshooting guides and frequently asked questions to help ensure the accuracy and reliability of your MG quantification.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction, separation, and quantification of Mycosporine glycine.

Problem Potential Cause(s) Recommended Solution(s)
Low MG Yield During Extraction - Inefficient solvent system for the target organism.[1] - Degradation of MG due to high temperature or prolonged extraction time.[2][3] - Incomplete cell lysis.- Optimize the extraction solvent. Common solvents include methanol (B129727), ethanol, and water, or mixtures thereof.[4][1] The optimal solvent is species-dependent. - Perform extractions at low temperatures (e.g., 4°C) and minimize extraction time.[2] - Employ physical disruption methods such as sonication or bead beating to ensure complete cell lysis.
Poor Chromatographic Resolution (Co-elution) - Co-elution with other structurally similar mycosporine-like amino acids (MAAs) like Porphyra-334 and Palythine, which is common with C18 columns.[4][5][6] - Inappropriate mobile phase composition.- Utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which can provide better separation of polar compounds like MG.[7][8] - If using reverse-phase HPLC, consider a C8 column which has shown improved separation for some MAAs.[1] - Optimize the mobile phase gradient and solvent composition. Acetonitrile-based eluents have shown success in separating complex MAA mixtures.[6]
Inaccurate Quantification - Lack of a certified reference standard for this compound.[7] - Interference from matrix components.[6][7][9] - Degradation of MG during sample preparation or analysis.[3][9]- When a standard is unavailable, quantification can be based on published molar extinction coefficients, though this is less accurate.[7] - Employ Liquid Chromatography-Mass Spectrometry (LC-MS) for higher sensitivity and selectivity to minimize matrix effects.[7][10] - Ensure samples are protected from light and high temperatures throughout the process. Analyze samples promptly after extraction.[3][9]
Signal Instability or Loss - MG is sensitive to pH extremes and can degrade.[3][9] - Photodegradation can occur upon exposure to UV light.[9]- Maintain the pH of your samples and mobile phase within a stable range for MG (pH 4-10).[3] - Use amber vials and minimize exposure of samples to direct light.

Frequently Asked Questions (FAQs)

Q1: What is the biggest challenge in accurately quantifying this compound?

A1: The most significant challenge is the co-elution of this compound with other structurally similar and more abundant MAAs, such as Porphyra-334 and Shinorine, during HPLC analysis, particularly when using standard C18 columns.[5][6] This spectral overlap leads to an overestimation of MG concentration. The lack of commercially available certified reference standards for MG further complicates accurate quantification.[7]

Q2: How can I improve the separation of this compound from other MAAs?

A2: To improve separation, consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is well-suited for polar compounds and can offer better resolution than traditional C18 columns.[7][8] Alternatively, optimizing your reverse-phase method by using a C8 column or adjusting the mobile phase composition, for instance, by incorporating acetonitrile-based eluents, may also enhance separation.[1][6]

Q3: this compound seems to degrade during my experimental workflow. How can I prevent this?

A3: this compound is sensitive to high temperatures, extreme pH values, and light.[3][9] To minimize degradation, it is crucial to perform all extraction and sample preparation steps at low temperatures (e.g., on ice or at 4°C). Avoid strongly acidic or alkaline conditions; maintaining a pH between 4 and 10 is recommended.[3] Protect your samples from light by using amber vials and avoiding prolonged exposure to ambient light.

Q4: Can I use UV-Vis spectrophotometry for quantifying this compound?

A4: While UV-Vis spectrophotometry can be used for a preliminary estimation of total MAA content, it is not suitable for the accurate quantification of this compound specifically.[11] This is because the absorption spectra of different MAAs overlap significantly.[12] this compound has an absorption maximum around 310 nm, but other MAAs also absorb in this region.[12][13] Chromatographic separation prior to detection is essential for accurate quantification.

Q5: What are the best practices for extracting this compound?

A5: The optimal extraction protocol is often organism-dependent. However, general best practices include using a solvent like methanol, ethanol, or water, or a combination.[4][1] It is recommended to perform extractions at a low temperature (e.g., 4°C) for a sufficient duration, which may need to be optimized.[2][11] To prevent degradation, avoid drying and re-dissolving the extracts if possible, as this has been shown to reduce total MAA concentrations.[1][7]

Experimental Protocols

Protocol 1: Extraction of this compound from Algal Biomass

This protocol provides a general guideline for the extraction of MG. Optimization may be required based on the specific algal species.

  • Sample Preparation: Lyophilize fresh algal biomass and grind it into a fine powder.

  • Extraction:

    • Weigh approximately 100 mg of the dried powder into a centrifuge tube.

    • Add 10 mL of 80% methanol (v/v) in water.

    • Vortex the mixture vigorously for 1 minute.

    • Place the tube in an ultrasonic bath for 15 minutes at 4°C.

    • Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant.

    • Repeat the extraction process on the pellet two more times.

    • Pool the supernatants.

  • Sample Clarification: Filter the pooled supernatant through a 0.22 µm syringe filter into an amber HPLC vial.

  • Storage: Store the extract at -20°C and protect it from light until analysis.

Protocol 2: HPLC Quantification of this compound using a HILIC column

This method is adapted from published protocols for improved separation of polar MAAs.[8]

  • Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV detector.

  • Column: HILIC Poroshell 120 column (e.g., 150 mm × 4.6 mm, 2.7 µm).[8]

  • Mobile Phase:

    • A: Acetonitrile/water (9:1) with 5 mM ammonium (B1175870) acetate.[8]

    • B: Acetonitrile/water (1:1) with 5 mM ammonium acetate.[8]

  • Gradient Elution:

    • Start with 60% A / 40% B.

    • Linearly increase to 100% B over 30 minutes.[8]

    • Hold at 100% B for 5 minutes.

    • Return to 60% A / 40% B over 1 minute.

    • Re-equilibrate for 15 minutes.[8]

  • Flow Rate: 0.3 mL/min.[8]

  • Column Temperature: 20°C.[8]

  • Injection Volume: 10 µL.[8]

  • Detection: Monitor at 310 nm for this compound.[8]

  • Quantification: Use an external standard of this compound if available. If not, purified MG from a well-characterized source or a published molar extinction coefficient can be used for estimation.

Visualizations

experimental_workflow Experimental Workflow for this compound Quantification cluster_extraction Extraction cluster_analysis Analysis cluster_challenges Key Challenges start Algal Biomass extraction Solvent Extraction (e.g., 80% Methanol) start->extraction centrifugation Centrifugation extraction->centrifugation degradation Sample Degradation (pH, Temp, Light) extraction->degradation supernatant Collect Supernatant centrifugation->supernatant filtration Filtration (0.22 µm) supernatant->filtration hplc HPLC-DAD/UV Analysis (HILIC Column) filtration->hplc quantification Quantification at 310 nm hplc->quantification co_elution Co-elution with other MAAs hplc->co_elution no_standard Lack of Certified Standard quantification->no_standard

Caption: Workflow for MG quantification highlighting key challenges.

logical_relationship Troubleshooting Logic for Inaccurate MG Quantification cluster_causes Potential Causes cluster_solutions Solutions start Inaccurate MG Quantification cause1 Poor Chromatographic Separation start->cause1 cause2 MG Degradation start->cause2 cause3 Matrix Effects/ Interference start->cause3 solution1a Use HILIC Column cause1->solution1a Improves polarity-based separation solution1b Optimize Mobile Phase cause1->solution1b Enhances resolution solution2a Control Temperature & pH cause2->solution2a Maintains stability solution2b Protect from Light cause2->solution2b Prevents photodegradation solution3a Use LC-MS cause3->solution3a Increases selectivity solution3b Sample Clean-up cause3->solution3b Reduces interfering compounds

Caption: Troubleshooting logic for inaccurate MG quantification.

References

Optimizing culture conditions to enhance Mycosporine glycine production in cyanobacteria

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing culture conditions to enhance Mycosporine-glycine (MG) production in cyanobacteria.

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental factors that induce Mycosporine-glycine (MG) production in cyanobacteria?

A1: The primary inducer for MG and other mycosporine-like amino acids (MAAs) biosynthesis in cyanobacteria is exposure to ultraviolet (UV) radiation, particularly UV-B radiation (280-315 nm).[1][2][3][4] Other environmental stressors such as high salinity, nutrient availability (especially nitrogen and phosphorus), and desiccation can also influence MG production.[5][6]

Q2: Which biosynthetic pathway is responsible for Mycosporine-glycine production?

A2: Mycosporine-glycine is synthesized through a branch of the shikimate pathway or the pentose (B10789219) phosphate (B84403) pathway.[7] The core structure, 4-deoxygadusol (4-DG), is produced and subsequently conjugated with glycine (B1666218) to form mycosporine-glycine.

Q3: What is the typical yield of Mycosporine-glycine in cyanobacteria?

A3: The yield of MG and other MAAs can vary significantly depending on the cyanobacterial species and culture conditions. Under UV exposure, some cyanobacteria have been reported to produce up to 0.15% of their dry weight as MAAs.[8]

Q4: How can I quantify the amount of Mycosporine-glycine in my cyanobacterial extract?

A4: High-Performance Liquid Chromatography (HPLC) with a diode array detector (DAD) is the most common method for quantifying MG.[8][9][10] Detection is typically performed at or near the absorption maximum of MG, which is around 310 nm.[11][12] For structural confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[11]

Q5: Are there any known precursor molecules I can add to the culture medium to enhance MG production?

A5: Yes, the biosynthesis of MG involves the conjugation of glycine to the 4-deoxygadusol core. Supplementing the culture medium with glycine or its precursor, serine, at high salinity has been shown to increase the intracellular levels of mycosporine-2-glycine (B1260214), a related MAA.[5] This suggests that providing precursors can enhance production, likely by overcoming potential limitations in their endogenous synthesis.

Troubleshooting Guides

Issue 1: Low or No Detectable Mycosporine-glycine Production
Possible Cause Troubleshooting Step
Inadequate UV Radiation Exposure Ensure cyanobacterial cultures are exposed to an appropriate intensity and duration of UV-B radiation. The optimal UV-B dose can vary between species. Start with a low dose and gradually increase to avoid photodamage. Maximum irradiances of around 1.0-1.2 W/m² for UV-B have been used for induction.[1][2]
Suboptimal Nutrient Concentrations Verify that the culture medium contains sufficient nitrogen and phosphorus. Increased nitrate (B79036) and phosphate concentrations have been shown to enhance MAA production.[13][14][15][16] For instance, in one study with Chlorella vulgaris, optimal concentrations were found to be 2.5 g/L for nitrate and 0.51 g/L for phosphate.[13][14][15]
Incorrect Growth Phase at Harvest Harvest the cyanobacterial biomass during the late exponential or early stationary phase, as secondary metabolite production is often highest during these stages.
Species-Specific Production Confirm that the chosen cyanobacterial species is a known producer of Mycosporine-glycine. Not all cyanobacteria synthesize this specific MAA.
Suboptimal Salinity For halotolerant species, ensure the salinity of the culture medium is optimized. High salinity can be a significant inducer of MAA production.[5][6]
Issue 2: Inefficient Extraction of Mycosporine-glycine
Possible Cause Troubleshooting Step
Inappropriate Solvent Choice Mycosporine-glycine is a water-soluble compound.[8][11] Methanol (B129727) is a commonly used and effective solvent for extraction.[9][10][17] Some studies have also found pure distilled water to be efficient.[17] Experiment with different solvent systems (e.g., methanol, ethanol, water, or mixtures) to find the optimal one for your cyanobacterial strain.
Incomplete Cell Lysis Ensure complete disruption of the cyanobacterial cells to release the intracellular MG. Sonication is a widely used and effective method.[9] Bead beating or freeze-thaw cycles can also be employed.
Degradation of Mycosporine-glycine Perform the extraction at low temperatures (e.g., 4°C) and protect the extract from light to minimize degradation of the target compound.
Insufficient Extraction Time Optimize the extraction duration. While some protocols suggest short sonication pulses, others recommend overnight extraction at a low temperature.[9]
Issue 3: Poor Resolution or Inaccurate Quantification in HPLC Analysis
Possible Cause Troubleshooting Step
Suboptimal HPLC Column A C18 reversed-phase column is commonly used and generally provides good separation of MAAs.[8][9][10] For highly polar compounds, a Hydrophilic Interaction Liquid Chromatography (HILIC) column can offer better retention and separation.[18][19]
Inappropriate Mobile Phase A common mobile phase for reversed-phase HPLC is a gradient of an aqueous solution with a small percentage of acid (e.g., 0.1% formic acid or 0.02% acetic acid) and an organic solvent like methanol or acetonitrile.[9][11] For HILIC, a mobile phase of acetonitrile/water with an ammonium (B1175870) salt is typical.[18]
Co-eluting Compounds If other compounds are co-eluting with MG, adjust the gradient profile of your mobile phase to improve separation. A shallower gradient can often improve the resolution of closely eluting peaks.
Lack of a Proper Standard For accurate quantification, a pure standard of Mycosporine-glycine is required to create a calibration curve. If a commercial standard is unavailable, it may need to be purified and its concentration determined by spectrophotometry using its molar extinction coefficient.
Incorrect Detection Wavelength Ensure the detector is set to the absorption maximum of Mycosporine-glycine, which is around 310 nm.[11][12]

Data Presentation

Table 1: Optimal Culture Conditions for MAA Production

ParameterOrganismOptimal ConditionMAA(s) ProducedReference
Nitrate Chlorella vulgaris2.5 g/LMAA with λmax at 330 nm[13][14][15]
Phosphate Chlorella vulgaris0.51 g/LMAA with λmax at 330 nm[13][14][15]
Nitrate Spirulina platensis2.5 g/LMAAs[16]
Phosphate Spirulina platensis0.06 g/LMAAs[16]
UV Radiation Anabaena sp., Nostoc commune, Scytonema sp.UV-B at ~1.0-1.2 W/m²Shinorine[1][2]
UV Radiation Nodularia strainsUV-B exposure (295 nm cut-off)Shinorine, Porphyra-334[3][4]
Salinity Aphanothece halophyticaHigh salinityMycosporine-2-glycine[5][6]

Table 2: Comparison of Extraction Solvents for MAAs

SolventOrganismEfficacyReference
Methanol (100%) Oscillatoria sp.Effective for MAA extraction[9]
Methanol Fischerella sp. F5A key factor in optimized extraction[17]
Distilled Water Peperomia crispa, Porphyra umbilicalisMost efficient solvent[17]
Methanol RhodophytaResulted in the detection of six MAA types[17]

Experimental Protocols

Protocol 1: Culturing and Induction of Mycosporine-glycine Production
  • Culture Preparation: Inoculate the desired cyanobacterial strain into a sterile culture medium (e.g., BG-11 medium).

  • Incubation: Grow the cultures under optimal conditions of light (e.g., 50 µmol photons m⁻² s⁻¹) and temperature (e.g., 25°C) with gentle agitation.[9]

  • Induction: When the culture reaches the exponential growth phase, expose it to UV-B radiation. The intensity and duration of exposure should be optimized for the specific strain. A starting point could be 1.0 W/m² for several hours daily.[1][2]

  • Nutrient and Precursor Supplementation (Optional): To potentially enhance yield, supplement the culture medium with optimized concentrations of nitrate and phosphate, and consider adding glycine as a precursor.

  • Harvesting: After the induction period (typically 2-3 days), harvest the cyanobacterial biomass by centrifugation.

Protocol 2: Extraction of Mycosporine-glycine
  • Biomass Preparation: Lyophilize (freeze-dry) the harvested cyanobacterial pellet to obtain a dry biomass powder.

  • Solvent Addition: Resuspend a known amount of the dried biomass (e.g., 1 g) in a suitable volume of 100% methanol (e.g., 20 mL).[9]

  • Cell Disruption: Sonicate the suspension on ice to disrupt the cells and release the intracellular contents. Use several short pulses to prevent overheating.[9]

  • Extraction: After sonication, continue the extraction by stirring the mixture at a low temperature (e.g., 4°C) for several hours or overnight to ensure complete extraction.[9]

  • Clarification: Centrifuge the extract at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the cell debris.[9]

  • Purification: Carefully collect the supernatant. For further purification, a liquid-liquid extraction with a non-polar solvent like chloroform (B151607) can be performed to remove lipophilic pigments.[9] The aqueous/methanolic phase containing the MG can then be collected.

  • Drying and Reconstitution: Evaporate the solvent from the purified extract under a vacuum or a gentle stream of nitrogen. Reconstitute the dried extract in a known volume of the initial mobile phase for HPLC analysis.

Protocol 3: HPLC Quantification of Mycosporine-glycine
  • Instrumentation: Use an HPLC system equipped with a C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 150 mm) and a diode array detector (DAD).[8]

  • Mobile Phase: Prepare a mobile phase consisting of two solvents:

    • Solvent A: 0.1% Formic acid in water

    • Solvent B: Methanol

  • Gradient Elution: Program a linear gradient, for example:

    • 0-10 min: 5% B to 50% B

    • 10-15 min: 50% B to 95% B

    • 15-20 min: Hold at 95% B

    • 20-25 min: 95% B to 5% B

    • 25-30 min: Re-equilibrate at 5% B

  • Injection and Detection: Inject a known volume (e.g., 10-20 µL) of the reconstituted extract. Monitor the elution at 310 nm.

  • Quantification: Create a standard curve using a pure Mycosporine-glycine standard of known concentrations. Calculate the concentration of MG in the sample by comparing its peak area to the standard curve.

Visualizations

MycosporineGlycine_Biosynthesis Shikimate Shikimate Pathway FourDG 4-Deoxygadusol (4-DG) Shikimate->FourDG PentosePhosphate Pentose Phosphate Pathway PentosePhosphate->FourDG MycosporineGlycine Mycosporine-glycine FourDG->MycosporineGlycine + Glycine Glycine Glycine

Caption: Biosynthesis of Mycosporine-glycine.

Experimental_Workflow Culture Cyanobacteria Culture Induction Induction (UV-B, Salinity, Nutrients) Culture->Induction Harvest Harvesting (Centrifugation) Induction->Harvest Extraction Extraction (Methanol, Sonication) Harvest->Extraction Purification Purification (Liquid-Liquid Extraction) Extraction->Purification Analysis Analysis (HPLC, LC-MS) Purification->Analysis Quantification Quantification Analysis->Quantification

Caption: Experimental workflow for MG production.

Troubleshooting_Logic Start Low/No MG Production CheckUV Check UV-B Exposure Start->CheckUV CheckNutrients Check Nutrient Levels Start->CheckNutrients CheckHarvest Check Harvest Phase Start->CheckHarvest OptimizeUV Optimize UV Dose CheckUV->OptimizeUV OptimizeNutrients Optimize N and P CheckNutrients->OptimizeNutrients HarvestAtExponential Harvest at Late Exp. Phase CheckHarvest->HarvestAtExponential Success MG Production Improved OptimizeUV->Success OptimizeNutrients->Success HarvestAtExponential->Success

Caption: Troubleshooting logic for low MG yield.

References

Preventing the degradation of Mycosporine glycine in cosmetic formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the stability of Mycosporine glycine (B1666218) (M-Gly) in cosmetic formulations.

Frequently Asked Questions (FAQs)

Q1: What is Mycosporine glycine (M-Gly) and why is it used in cosmetics?

A1: this compound (M-Gly) is a mycosporine-like amino acid (MAA), a class of small, water-soluble molecules produced by organisms like algae and cyanobacteria that are exposed to strong sunlight. In cosmetics, it is primarily used for its ability to absorb UV-B radiation (absorption maximum at approximately 310 nm), acting as a natural sunscreen agent.[1][2][3][4] Additionally, M-Gly exhibits antioxidant properties, which can help protect the skin from oxidative damage caused by UV exposure.[5][6][7]

Q2: What are the main factors that cause M-Gly to degrade in a cosmetic formulation?

A2: The primary factors leading to the degradation of M-Gly are:

  • High pH: M-Gly is most stable in a slightly acidic to neutral pH range (approximately 4.5 to 8.5).[1] In alkaline conditions (pH > 8.5), its degradation rate increases significantly.[1]

  • High Temperature: Elevated temperatures, particularly above 50°C, can accelerate the degradation of M-Gly.[1]

  • Oxidative Stress: As an antioxidant, M-Gly can be consumed by scavenging free radicals within the formulation. The presence of pro-oxidants, including certain metal ions (e.g., iron, copper), can hasten its degradation.

  • Photodegradation (in the presence of photosensitizers): While inherently photostable, M-Gly can be degraded by UV radiation in the presence of photosensitizing agents, which can be other ingredients in the cosmetic formulation.[8]

Q3: My M-Gly-containing cream is showing a color change (e.g., turning yellow). What is the likely cause?

A3: A yellow discoloration often indicates the formation of degradation products. This is likely due to either oxidative degradation or instability at a high pH. You should first verify the pH of your final formulation. If the pH is above 8.5, this is a probable cause. If the pH is within the stable range, consider the possibility of oxidation. This could be triggered by exposure to air, the presence of metal ions, or interaction with other ingredients that promote oxidation.

Q4: I am observing a decrease in the UV absorbance of my formulation over time. How can I confirm this is due to M-Gly degradation?

A4: A loss of UV absorbance around 310 nm strongly suggests M-Gly degradation. To confirm this, you should use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the concentration of M-Gly over time. A decrease in the M-Gly peak area, often accompanied by the appearance of new peaks corresponding to degradation products, will confirm its instability.

Q5: Can I use antioxidants to stabilize M-Gly? Which ones are recommended?

A5: Yes, incorporating antioxidants is a highly recommended strategy. Since M-Gly itself is an antioxidant, adding others can spare it from being consumed by scavenging free radicals.[5][6] Good candidates include:

  • Ascorbic Acid (Vitamin C) and its derivatives: Potent water-soluble antioxidants.

  • Tocopherol (Vitamin E) and its derivatives: Effective oil-soluble antioxidants, useful in the oil phase of emulsions.

  • Green Tea Extract or Epigallocatechin gallate (EGCG): Known for their strong antioxidant properties.

  • Butylated Hydroxytoluene (BHT): A synthetic antioxidant commonly used in cosmetics.

The choice will depend on the phase (oil or water) where protection is most needed and compatibility with your formulation.

Troubleshooting Guides

Issue 1: Precipitation or Crystallization of M-Gly in the Formulation
Symptom Possible Cause Troubleshooting Steps
White specks or crystals appear in the formulation, especially after cooling or over time.Supersaturation: The concentration of M-Gly exceeds its solubility in the aqueous phase of the formulation.1. Reduce Concentration: Lower the concentration of M-Gly to within its solubility limit in your specific base. 2. Increase Solvent Polarity: If possible, adjust the polarity of the aqueous phase by adding co-solvents like glycerin or propanediol (B1597323) to improve solubility. 3. pH Adjustment: Ensure the pH is in a range where M-Gly is most soluble. Although stable from pH 4.5-8.5, solubility can vary. 4. Order of Addition: Add M-Gly to the water phase before emulsification and ensure it is fully dissolved with gentle heating if necessary (not exceeding 40°C).
M-Gly precipitates after the addition of other ingredients.Incompatibility: Interaction with other formulation components (e.g., certain polymers or electrolytes) may reduce M-Gly's solubility ("salting out").1. Isolate the Cause: Prepare small batches leaving out one ingredient at a time to identify the incompatible component. 2. Use Encapsulated M-Gly: Encapsulating M-Gly (e.g., in liposomes) can prevent direct interaction with incompatible ingredients.
Issue 2: Poor Analytical Recovery or Peak Shape in HPLC Analysis
Symptom Possible Cause Troubleshooting Steps
The M-Gly peak in the chromatogram is broad, shows tailing, or is split.Matrix Interference: Other cosmetic ingredients are co-eluting or interacting with M-Gly on the column. Poor Sample Preparation: M-Gly is not fully extracted from the formulation matrix.1. Optimize Sample Prep: Improve the extraction protocol. This may involve a solvent-solvent extraction or solid-phase extraction (SPE) to clean up the sample before injection. 2. Adjust Mobile Phase: Modify the mobile phase composition (e.g., change the organic solvent ratio, pH, or ionic strength) to improve peak resolution. 3. Change HPLC Column: Switch to a different column chemistry (e.g., from C18 to C8 or a HILIC column) to alter selectivity and resolve M-Gly from interfering peaks.[9][10]
M-Gly concentration appears lower than expected, even in fresh samples.Adsorption: M-Gly may be adsorbing to container surfaces or formulation components like clays (B1170129) or certain powders. Incomplete Extraction: The chosen solvent is not efficiently extracting M-Gly from the complex cosmetic matrix.1. Validate Extraction Method: Perform a recovery study by spiking a placebo formulation with a known amount of M-Gly and calculating the percentage recovered. Aim for >95% recovery. 2. Test Different Extraction Solvents: Try different solvents or solvent mixtures (e.g., water, methanol (B129727), acetonitrile (B52724), or mixtures with small amounts of acid like formic acid) to find the most effective one for your specific formulation.[10]

Data on M-Gly Stability

The following table summarizes the known stability profile of this compound under various stress conditions, compiled from multiple studies.

Condition Parameter Observation Reference
pH pH 2Significant decline in absorbance.[11]
pH 4.5 - 8.5Highly stable at room temperature for up to 24 hours.[1]
pH 10.5Shows instability, especially at elevated temperatures (50°C).[1]
Temperature Room Temp (~25°C)Stable for extended periods (in optimal pH range).[1]
50°CInstability begins to be observed, particularly at alkaline pH.[1]
80 - 85°CProgressive and significant degradation occurs across the pH range.[1]
UV Radiation UV aloneHighly photostable; dissipates energy as heat without producing reactive oxygen species (ROS).[6][8]
UV + PhotosensitizerSusceptible to photodegradation in the presence of photosensitizers like riboflavin.[8]

Experimental Protocols

Protocol 1: Forced Degradation Study of M-Gly in a Model O/W Emulsion

Objective: To identify potential degradation pathways and establish a stability-indicating analytical method.

Methodology:

  • Prepare Model Formulation: Create a simple oil-in-water (O/W) emulsion base without UV filters or other active ingredients.

  • Incorporate M-Gly: Prepare a batch of the model formulation containing 0.5% (w/w) M-Gly. Dissolve M-Gly in the water phase before emulsification. Keep a portion of this batch as the unstressed control at 4°C, protected from light.

  • Apply Stress Conditions: Aliquot the M-Gly formulation into separate, sealed, light-protected containers for each stress condition. A placebo (formulation without M-Gly) should be subjected to the same conditions to identify matrix degradation.

    • Acid Hydrolysis: Adjust pH to 3.0 with HCl. Store at 60°C for 7 days.

    • Base Hydrolysis: Adjust pH to 9.0 with NaOH. Store at 60°C for 7 days.

    • Oxidation: Add 3% H₂O₂. Store at room temperature, protected from light, for 7 days.

    • Thermal Degradation: Store at 50°C for 30 days.

    • Photostability: Spread a thin layer of the cream in a petri dish and expose it to a light source compliant with ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt-hours/m² of UV-A).

  • Analysis: At specified time points (e.g., Day 1, 3, 7, 30), extract M-Gly from the samples and analyze using HPLC-UV/DAD.

  • Evaluation: Compare the chromatograms of stressed samples to the control. Look for a decrease in the M-Gly peak and the appearance of new peaks. This confirms the method is "stability-indicating." The goal is to achieve 5-20% degradation of the active ingredient.[12][13][14]

Protocol 2: HPLC-UV Method for Quantification of M-Gly in a Cream Base

Objective: To accurately quantify the concentration of M-Gly in a cosmetic cream.

Methodology:

  • Instrumentation: HPLC system with a UV/Diode Array Detector (DAD).

  • Column: C8 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm). A C8 column often provides better separation for MAAs than a C18.[10]

  • Mobile Phase: Isocratic elution with a mixture of 4% acetonitrile and 0.1% formic acid in water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 310 nm.

  • Standard Preparation: Prepare a stock solution of pure M-Gly standard in the mobile phase. Create a series of dilutions (e.g., 1, 5, 10, 25, 50 µg/mL) to generate a calibration curve.

  • Sample Preparation (Extraction): a. Accurately weigh ~100 mg of the M-Gly-containing cream into a 10 mL volumetric flask. b. Add ~7 mL of pure methanol, cap, and vortex vigorously for 2 minutes to disperse the cream. c. Use an ultrasonic bath for 15 minutes to ensure complete extraction. d. Bring the flask to volume with methanol and mix well. e. Transfer the solution to a centrifuge tube and spin at 5000 rpm for 10 minutes to precipitate excipients. f. Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • Analysis: Inject 20 µL of the prepared sample and standards.

  • Quantification: Calculate the concentration of M-Gly in the sample using the linear regression equation from the standard calibration curve.

Protocol 3: Evaluating the Efficacy of Antioxidants and Chelating Agents

Objective: To determine if the addition of an antioxidant or chelating agent can slow the degradation of M-Gly under oxidative or thermal stress.

Methodology:

  • Prepare Formulations:

    • Control: O/W emulsion with 0.5% M-Gly.

    • Test A (Antioxidant): O/W emulsion with 0.5% M-Gly and 0.2% Ascorbic Acid.

    • Test B (Chelating Agent): O/W emulsion with 0.5% M-Gly and 0.1% Disodium EDTA.

    • Test C (Combination): O/W emulsion with 0.5% M-Gly, 0.2% Ascorbic Acid, and 0.1% Disodium EDTA.

  • Induce Stress: To accelerate degradation, add a pro-oxidant like a small amount of iron (III) chloride (e.g., 10 ppm) to all batches to simulate metal ion contamination.

  • Stability Study: Place all formulations in a stability chamber at 40°C for 4 weeks.

  • Sampling & Analysis: At weekly intervals (Week 0, 1, 2, 3, 4), take samples from each batch.

  • Quantification: Extract and quantify the remaining M-Gly in each sample using the HPLC-UV method described in Protocol 2.

  • Evaluation: Plot the percentage of M-Gly remaining over time for each formulation. A slower rate of degradation in Test A, B, or C compared to the Control indicates a stabilizing effect.

Diagrams

Degradation Troubleshooting Workflow

G cluster_0 Problem Identification cluster_1 Initial Investigation cluster_2 Troubleshooting Paths cluster_3 Solutions start Degradation Suspected (e.g., color change, loss of UV absorbance) check_ph Measure pH of Formulation start->check_ph check_storage Review Storage Conditions (Temp & Light Exposure) start->check_storage path_ph pH out of 4.5-8.5 range? check_ph->path_ph pH Value path_temp High Temp (>40°C) Exposure? check_storage->path_temp Storage History path_oxid Oxidation Suspected check_storage->path_oxid No obvious pH/Temp issue path_ph->path_temp No solution_ph Adjust pH with Citric Acid / NaOH Re-test Stability path_ph->solution_ph Yes path_temp->path_oxid No solution_temp Modify Storage / Shipping Consider Thermo-stable Packaging path_temp->solution_temp Yes solution_oxid Add Antioxidants (e.g., Vitamin C) Add Chelating Agents (e.g., EDTA) Use Airless Packaging path_oxid->solution_oxid solution_photo Incorporate Photostabilizers Use UV-protective Packaging path_oxid->solution_photo If light exposure is a factor

Caption: Workflow for troubleshooting M-Gly degradation in cosmetic formulations.

Hypothetical M-Gly Degradation Pathway

G cluster_0 Stress Factors cluster_1 Reactive Species Generation cluster_2 M-Gly Degradation UV UV Radiation ROS Reactive Oxygen Species (ROS) (e.g., ¹O₂, •OH) UV->ROS Photosensitizer Photosensitizer Photosensitizer->ROS activates Metal Metal Ions (Fe²⁺/Cu²⁺) Metal->ROS catalyzes Heat High Temp / High pH Degraded Degradation Products (Loss of UV Absorbance) Heat->Degraded hydrolysis/ rearrangement ROS->Degraded attacks MGly This compound (Stable) MGly->Degraded

Caption: Factors leading to the degradation of this compound.

Experimental Workflow for Stabilizer Screening

G cluster_formulations Formulation Stage cluster_stress Stability Testing Stage cluster_analysis Analysis Stage cluster_eval Evaluation Stage start Prepare Placebo Cosmetic Base F_Control Add M-Gly (Control) start->F_Control F_TestA Add M-Gly + Antioxidant start->F_TestA F_TestB Add M-Gly + Chelating Agent start->F_TestB F_TestC Add M-Gly + Both Stabilizers start->F_TestC Stress Place all samples at 40°C (Accelerated Stability) F_Control->Stress F_TestA->Stress F_TestB->Stress F_TestC->Stress Analysis Sample at T=0, 1, 2, 4 weeks Quantify M-Gly via HPLC Stress->Analysis Eval Plot % M-Gly Remaining vs. Time Compare degradation rates Analysis->Eval Result Identify Optimal Stabilizer(s) Eval->Result

Caption: Workflow for screening the efficacy of stabilizers for M-Gly.

References

Overcoming low solubility of Mycosporine glycine in specific solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mycosporine Glycine (B1666218), focusing on challenges related to its solubility.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of Mycosporine Glycine?

A1: this compound is a polar, water-soluble molecule.[1][2][3][4] Its chemical structure, containing a glycine amino acid moiety, contributes to its hydrophilicity.[2] It is classified as a mycosporine-like amino acid (MAA), a group of compounds known for their water solubility.[1][2][3][4][5]

Q2: In which solvents is this compound typically dissolved?

A2: Reflecting its polar nature, this compound is most commonly dissolved in polar solvents. Extraction protocols from natural sources provide strong indicators of suitable solvents, which include:

For laboratory experiments, sterile, purified water or aqueous buffers (e.g., phosphate-buffered saline) are primary choices. For stock solutions that require higher concentrations, the addition of a minimal amount of a co-solvent like methanol or ethanol (B145695) may be necessary.

Q3: Is this compound soluble in organic solvents like DMSO or chloroform?

Q4: What factors can influence the solubility of this compound?

A4: Several factors can affect the solubility and stability of this compound in solution:

  • pH: As an amino acid derivative, the pH of the solution will affect the ionization state of the molecule's functional groups, which can influence its solubility.

  • Temperature: this compound has been noted to be susceptible to hydrolysis when heated in water at 80°C for extended periods.[11] While moderate heating may aid dissolution, excessive heat can lead to degradation.

  • Salt Concentration: High salt concentrations, as used in some extraction and purification protocols, can impact solubility. The "salting-out" effect might cause precipitation at very high salt concentrations.

Troubleshooting Guide: Overcoming Solubility Issues

This guide addresses common problems encountered when dissolving and handling this compound in experimental settings.

Issue 1: Precipitate forms when making a stock solution.
Potential Cause Troubleshooting Step
Concentration too high for the solvent Decrease the target concentration of the stock solution.
Inappropriate solvent Ensure you are using a recommended polar solvent such as purified water or methanol.
Low Temperature Gently warm the solution in a water bath (not exceeding 40-50°C) to aid dissolution. Avoid aggressive heating.
pH of the solution Adjust the pH of the solvent slightly. Test a small aliquot to see if adjusting the pH towards neutral or slightly acidic/basic improves solubility.
Issue 2: Compound precipitates out of solution after storage.
Potential Cause Troubleshooting Step
Stock solution is supersaturated The solution was likely saturated at a higher temperature and precipitated upon cooling. Store the stock solution at the temperature it was prepared at, or prepare a less concentrated stock.
Solvent evaporation Ensure vials are tightly sealed to prevent solvent evaporation, which would increase the concentration and lead to precipitation.
Degradation Store stock solutions at 4°C for short-term use (days to weeks) or at -20°C for long-term storage (months).[12] Protect from light to prevent photodegradation.
Issue 3: Cloudiness or precipitation observed when adding stock solution to cell culture media or assay buffer.
Potential Cause Troubleshooting Step
Solvent incompatibility If the stock solution is in a high concentration of an organic solvent (e.g., 100% methanol), adding it to an aqueous buffer can cause the compound to crash out. Prepare the stock in water or a solvent system with a high aqueous component if possible.
"Salting out" effect The high salt concentration in some buffers or media can reduce the solubility of the compound. Dilute the stock solution further before adding it to the final buffer.
pH shift The pH of your stock solution may be significantly different from your final buffer. Consider buffering your stock solution or adjusting its pH before adding it to the final medium.

Data Presentation

Table 1: Qualitative Solubility of this compound

SolventSolubilityNotes
WaterHighThe recommended and most common solvent.[1][2][3][4]
MethanolSolubleUsed in extraction and purification protocols.[8][9]
EthanolSolubleUsed in extraction protocols.[5]
Aqueous Methanol/EthanolSoluble20% aqueous methanol is frequently cited for extraction.[3][9][10]
Phosphate-Buffered Saline (PBS)SolubleGenerally soluble, but high concentrations may be limited.
DMSO (Dimethyl Sulfoxide)Likely sparingly solubleNot a primary recommended solvent.
ChloroformInsolubleUsed to remove lipid-soluble impurities during extraction.[6][8]
HexaneInsolubleNot a suitable solvent.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution of this compound
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add a small volume of high-purity water (e.g., Milli-Q or HPLC-grade) to the tube.

  • Dissolution: Vortex the tube for 30-60 seconds. If the compound does not fully dissolve, use a sonicating water bath for 5-10 minutes. Gentle warming (up to 40°C) can be applied if necessary.

  • Volume Adjustment: Once fully dissolved, add water to reach the final desired concentration.

  • Sterilization: If for use in cell culture, sterilize the solution by passing it through a 0.22 µm syringe filter.

  • Storage: Store the stock solution in aliquots at -20°C for long-term use to avoid repeated freeze-thaw cycles.

Protocol 2: Extraction of Mycosporine-Like Amino Acids (including this compound) from Biomass

This protocol is a generalized method based on common literature procedures for extracting MAAs from cyanobacteria or algae.

  • Harvesting: Harvest the biomass by centrifugation.

  • Solvent Extraction: Resuspend the cell pellet in 20% aqueous methanol (v/v) at a ratio of approximately 1g of biomass to 20 mL of solvent.

  • Cell Lysis: Disrupt the cells using sonication on ice to prevent overheating.

  • Incubation: Incubate the mixture at 45°C for 2 hours with occasional vortexing.

  • Clarification: Centrifuge the extract at high speed (e.g., 10,000 x g) for 10 minutes to pellet cell debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the extracted MAAs.

  • Solvent Removal: Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).

  • Re-dissolution: Re-dissolve the dried extract in a minimal volume of pure water for further analysis or purification.[6][8]

Visualizations

G cluster_workflow Troubleshooting Workflow for Solubility Issues start Start: this compound Fails to Dissolve check_solvent Is the solvent polar? (e.g., Water, Methanol) start->check_solvent change_solvent Action: Switch to Water or aqueous Methanol/Ethanol check_solvent->change_solvent No check_conc Is concentration too high? check_solvent->check_conc Yes change_solvent->start lower_conc Action: Reduce concentration check_conc->lower_conc Yes use_sonication Action: Use sonication and/or gentle warming (<50°C) check_conc->use_sonication No lower_conc->start check_buffer Issue in final buffer/media? use_sonication->check_buffer dilute_stock Action: Further dilute stock before adding to buffer check_buffer->dilute_stock Yes success Success: Fully Dissolved check_buffer->success No dilute_stock->success

Caption: A logical workflow for troubleshooting common solubility problems with this compound.

G cluster_pathway Biosynthesis of this compound shikimate Shikimate Pathway or Pentose Phosphate Pathway deoxygadusol 4-Deoxygadusol (4-DG) (Core Structure) shikimate->deoxygadusol myco_glycine Mycosporine-Glycine deoxygadusol->myco_glycine glycine Glycine glycine->myco_glycine atp_ligase ATP-Ligase Action myco_glycine->atp_ligase other_maas Other MAAs (e.g., Shinorine, Porphyra-334) myco_glycine->other_maas atp_ligase->deoxygadusol atp_ligase->glycine amino_acid + Other Amino Acids other_maas->amino_acid

Caption: A simplified diagram showing the biosynthetic origin of this compound.

References

Technical Support Center: Chromatographic Resolution of Mycosporine-like Amino Acids (MAAs)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Mycosporine-like Amino Acids (MAAs), with a specific focus on improving the resolution of Mycosporine glycine (B1666218) from other MAAs.

Troubleshooting Guide

Problem: Poor resolution between Mycosporine glycine and other polar MAAs like Shinorine or Palythine-serine.

Answer: Co-elution of highly polar MAAs is a common challenge in reversed-phase chromatography.[1] Here are several strategies to improve resolution:

  • Optimize Mobile Phase:

    • Increase Aqueous Content: Increasing the percentage of the aqueous component in the mobile phase can enhance the retention of polar compounds on a reversed-phase column, potentially improving separation.[2]

    • Modify pH: The pH of the mobile phase can significantly affect the retention of ionizable compounds like MAAs.[3] Experiment with slight adjustments to the mobile phase pH using volatile acids like formic acid or acetic acid (e.g., 0.1%) to alter the ionization state of the analytes and improve separation.

    • Adjust Buffer Concentration: The molarity of buffer salts, such as ammonium (B1175870) acetate (B1210297), can influence peak shape and resolution.[3] Test a range of concentrations (e.g., 5 mM to 20 mM) to find the optimal condition.

  • Change Stationary Phase:

    • Switch to a C8 Column: A C8 column is less hydrophobic than a C18 column and can provide different selectivity for polar analytes, potentially improving the resolution of closely eluting MAAs.[4]

    • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating highly polar compounds that are poorly retained in reversed-phase chromatography.[3][5][6][7][8][9][10][11] A HILIC column (e.g., with amide, diol, or zwitterionic functional groups) can significantly improve the retention and resolution of polar MAAs.[6][7]

  • Adjust Gradient Elution:

    • If using a gradient, make the initial part of the gradient shallower to increase the separation time for early eluting polar compounds.

Problem: this compound peak is broad or shows tailing.

Answer: Poor peak shape can be caused by several factors:

  • Secondary Interactions with Stationary Phase: Residual silanol (B1196071) groups on silica-based columns can cause peak tailing for polar and basic compounds. Using an end-capped column or adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can mitigate this.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, it can exist in multiple ionic forms, leading to peak broadening. Ensure the mobile phase pH is at least 1.5-2 units away from the analyte's pKa.

  • Column Overload: Injecting too much sample can lead to broad, asymmetric peaks. Try reducing the injection volume or sample concentration.

  • Contamination: A contaminated guard column or analytical column can lead to poor peak shape. Clean or replace the column as necessary.

Problem: Low retention of this compound on a C18 column.

Answer: this compound is a highly polar compound and may have limited retention on traditional C18 columns.[6][12]

  • Increase Mobile Phase Polarity: Decrease the organic solvent (e.g., acetonitrile (B52724), methanol) concentration in the mobile phase.

  • Use a HILIC Column: As mentioned previously, HILIC is specifically designed for the retention of polar analytes and is a highly effective solution for this issue.[3][5][6]

  • Use an Aqueous C18 Column: These are specially designed reversed-phase columns that are stable in highly aqueous mobile phases and provide better retention for polar compounds.

Frequently Asked Questions (FAQs)

Q1: What is the best type of chromatography for separating this compound from other MAAs?

A1: Both reversed-phase high-performance liquid chromatography (RP-HPLC) and hydrophilic interaction liquid chromatography (HILIC) can be used. RP-HPLC with C8 or C18 columns is common, but achieving good resolution for highly polar MAAs like this compound can be challenging.[1][4] HILIC is often a better choice for these compounds as it provides enhanced retention and different selectivity.[3][5][6]

Q2: What mobile phases are typically used for MAA separation?

A2: For RP-HPLC, a mixture of water and a polar organic solvent like acetonitrile or methanol (B129727) is used. The aqueous phase is often acidified with 0.1% formic acid or acetic acid.[13] For HILIC, the mobile phase consists of a high percentage of organic solvent (typically acetonitrile) with a smaller amount of aqueous buffer (e.g., ammonium acetate or ammonium formate).[3][6]

Q3: How can I confirm the identity of the this compound peak in my chromatogram?

A3: The most reliable method for peak identification is to use a purified standard of this compound to determine its retention time under your specific chromatographic conditions. If a standard is not available, liquid chromatography-mass spectrometry (LC-MS) can be used to confirm the molecular weight of the compound in the peak of interest.[13]

Q4: Can I use the same method for both analytical and preparative chromatography of this compound?

A4: While the same separation principles apply, methods often need to be adapted for preparative scale. For preparative work, you will likely need a larger column, a higher flow rate, and a larger injection volume. Method optimization will be necessary to maintain resolution while maximizing throughput.

Quantitative Data Summary

The following table summarizes typical retention times for this compound and other relevant MAAs from published literature. Note that retention times are highly dependent on the specific chromatographic conditions (column, mobile phase, flow rate, temperature, etc.) and should be used as a general guide.

MAAChromatographic MethodColumnMobile PhaseRetention Time (min)Reference
Mycosporine-glycineRP-HPLCC181% Acetic Acid in Water~5.5[13]
ShinorineRP-HPLCC181% Acetic Acid in Water~4.5[13]
Porphyra-334RP-HPLCC181% Acetic Acid in Water~7.0[13]
Mycosporine-glycineRP-HPLCC18Gradient: Water (0.1% Formic Acid) / Acetonitrile~3.8[14]
ShinorineRP-HPLCC18Gradient: Water (0.1% Formic Acid) / Acetonitrile~3.5[14]
PalythineHILICZIC-cHILICGradient: Acetonitrile / 5mM Ammonium Acetate (pH 6.7)~6.5[6]
ShinorineHILICZIC-cHILICGradient: Acetonitrile / 5mM Ammonium Acetate (pH 6.7)~7.5[6]
Porphyra-334HILICZIC-cHILICGradient: Acetonitrile / 5mM Ammonium Acetate (pH 6.7)~8.0[6]

Key Experimental Protocol: HILIC-HPLC for MAA Separation

This protocol is a representative method for the separation of polar MAAs using HILIC.

1. Sample Preparation:

  • Extract MAAs from the biological material using a suitable solvent (e.g., 25% methanol in water).
  • Centrifuge the extract to remove particulate matter.
  • Filter the supernatant through a 0.22 µm syringe filter.
  • If necessary, dilute the sample with the initial mobile phase.

2. HPLC System and Column:

  • HPLC System: A standard HPLC or UPLC system with a UV detector.
  • Column: A HILIC column, for example, a SeQuant® ZIC®-cHILIC (150 x 2.1 mm, 3 µm, 100 Å).[6]

3. Chromatographic Conditions:

  • Mobile Phase A: 5 mM Ammonium acetate in water, pH 6.7.[6]
  • Mobile Phase B: Acetonitrile.[6]
  • Gradient Program:
  • 0-2 min: 90% B
  • 2-13 min: 90% to 60% B
  • 13-15 min: 60% to 40% B
  • 15-17 min: 40% B
  • 17-19 min: 40% to 90% B
  • 19-24 min: 90% B[6]
  • Flow Rate: 0.2 mL/min.
  • Column Temperature: 30 °C.
  • Detection Wavelength: 330 nm.
  • Injection Volume: 5-20 µL.

4. Data Analysis:

  • Identify peaks by comparing retention times with standards.
  • Quantify peaks by integrating the peak area and comparing with a calibration curve generated from standards.

Visualizations

TroubleshootingWorkflow Start Start: Poor Resolution of This compound CheckMobilePhase Optimize Mobile Phase Start->CheckMobilePhase ChangeStationaryPhase Change Stationary Phase Start->ChangeStationaryPhase AdjustGradient Adjust Gradient Start->AdjustGradient IncreaseAqueous Increase Aqueous % CheckMobilePhase->IncreaseAqueous Isocratic? AdjustpH Adjust pH (e.g., 0.1% Formic Acid) CheckMobilePhase->AdjustpH AdjustBuffer Adjust Buffer Concentration CheckMobilePhase->AdjustBuffer End Resolution Improved IncreaseAqueous->End AdjustpH->End AdjustBuffer->End UseC8 Switch to C8 Column ChangeStationaryPhase->UseC8 UseHILIC Switch to HILIC Column ChangeStationaryPhase->UseHILIC UseC8->End UseHILIC->End ShallowGradient Make Initial Gradient Shallower AdjustGradient->ShallowGradient Gradient? ShallowGradient->End

Caption: Troubleshooting workflow for improving this compound resolution.

MAA_Analysis_Workflow Start Start: Biological Sample Extraction Extraction of MAAs (e.g., 25% Methanol) Start->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration HPLC_Analysis HPLC or UPLC Analysis Filtration->HPLC_Analysis Data_Processing Data Processing HPLC_Analysis->Data_Processing Identification Peak Identification (Retention Time, LC-MS) Data_Processing->Identification Quantification Quantification (Peak Area, Calibration Curve) Data_Processing->Quantification End End: Results Identification->End Quantification->End

Caption: General experimental workflow for MAA analysis by chromatography.

References

Technical Support Center: Analysis of Mycosporine Glycine (MG)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mycosporine glycine (B1666218) (MG) and other mycosporine-like amino acids (MAAs).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the extraction, purification, and analysis of Mycosporine glycine.

FAQ 1: What are the most common analytical challenges in this compound analysis?

The primary challenges in analyzing this compound and other highly polar mycosporine-like amino acids (MAAs) include poor retention on standard reversed-phase (RP) HPLC columns, co-elution with other MAAs, and potential for degradation during sample preparation and analysis.[1][2] this compound, being a small and polar molecule, is often not well-retained on C18 columns, leading to elution near the solvent front and poor separation from other polar compounds.[2][3]

Troubleshooting Guide: HPLC & UHPLC Analysis

Issue Potential Cause Recommended Solution
Peak Splitting Contamination of the guard or analytical column inlet.Remove and clean or replace the guard column. If the issue persists, reverse and flush the analytical column.
Sample solvent is incompatible with the mobile phase.Whenever possible, dissolve the sample in the initial mobile phase.
Co-elution of closely related compounds.[4]Optimize the chromatographic method to improve resolution, for instance, by adjusting the gradient or mobile phase composition.[4]
Column void or channeling.[5]Replace the column.[5]
Poor Peak Shape (Tailing or Fronting) Strong interaction with the stationary phase (tailing).[4]Adjust the mobile phase pH or ionic strength.
Column overload (fronting).[4]Reduce the injection volume or sample concentration.[4]
No or Low Signal Detector lamp is off or malfunctioning.Ensure the detector lamp is on and functioning correctly.
No mobile phase flow.Check the pump, connections, and solvent lines for blockages or leaks.
Sample degradation.Prepare fresh samples and store them appropriately (see FAQ 2).
Ghost Peaks Contamination in the mobile phase.Use high-purity solvents and freshly prepared mobile phases.
Carryover from a previous injection.Implement a robust needle wash protocol and inject a blank solvent run to check for carryover.

FAQ 2: How can I prevent the degradation of this compound during sample preparation and storage?

This compound is susceptible to degradation under certain conditions. Key factors to control are pH, temperature, and light exposure.

  • pH Stability: this compound is generally stable over a wide pH range, but extreme alkaline conditions (pH > 12) can lead to rapid degradation.[6][7] Some studies suggest a significant decline in absorbance at a very low pH of 2.[8]

  • Thermal Stability: While generally stable at room temperature, prolonged exposure to high temperatures (e.g., 80°C) can cause hydrolysis of this compound to 4-deoxygadusol (4-DG).[7]

  • Photostability: this compound is a UV-screening compound and is relatively photostable.[9] However, prolonged exposure to high-intensity UV radiation, especially in the presence of photosensitizers like riboflavin, can lead to photodegradation.[10][11] It is advisable to protect samples from direct sunlight and unnecessary light exposure during processing and storage.[2]

Troubleshooting Guide: Artifact Formation

Artifact/Issue Potential Cause Prevention & Mitigation
Formation of 4-deoxygadusol (4-DG) Thermal degradation (hydrolysis) of this compound.[7]Avoid excessive heating of samples. A study showed that heating an M-Gly solution at 80°C for 3 hours resulted in the formation of 4-DG.[7]
Oxidative Degradation Mycosporine-glycine is susceptible to oxidation by air/oxygen.[12]Prepare samples fresh and consider using deoxygenated solvents. Store extracts under an inert atmosphere (e.g., nitrogen or argon) if long-term storage is required.
Photodegradation Products Exposure to high-intensity light, especially UV radiation, in the presence of photosensitizers.[10][11]Work with samples in a shaded environment or use amber vials to minimize light exposure.[2]
Adduct Formation in Mass Spectrometry In-source fragmentation or formation of adducts with mobile phase components (e.g., sodium, potassium).Optimize MS source conditions (e.g., source temperature, voltages). Use high-purity mobile phase additives like formic acid or ammonium (B1175870) acetate (B1210297) to promote protonation and minimize adduct formation.
Peak corresponding to free amino acids (e.g., glycine) Appears as a photodegradation product.[10]Minimize light exposure during sample handling and analysis.

Quantitative Data Summary

The stability of this compound is crucial for accurate quantification. The following table summarizes its stability under various conditions.

Condition Observation Reference
pH Highly resistant to various pH conditions for up to 24 hours.[6] Significant decline in absorbance at pH 2.[8] Rapid degradation at pH > 12.[7][6][7][8]
Temperature Stable at room temperature.[6] Hydrolyzes to 4-deoxygadusol upon heating at 80°C for 3 hours.[7][6][7]
UV Radiation Highly stable under UV radiation.[6][6]
Oxidation Susceptible to oxidation by air/oxygen.[12][12]

Experimental Protocols

Protocol 1: Extraction of this compound

This protocol is a general guideline for the extraction of MG from biological samples.

  • Sample Preparation: Lyophilize the biological material to remove water.

  • Extraction Solvent: Use methanol (B129727) or a mixture of methanol and water (e.g., 20% aqueous methanol).[1][3] Distilled water can also be an effective and environmentally friendly solvent.[1]

  • Extraction Procedure:

    • Suspend the lyophilized sample in the extraction solvent.

    • Sonicate the mixture to facilitate cell disruption and extraction.

    • Centrifuge the mixture to pellet the solid debris.

    • Collect the supernatant containing the extracted this compound.

    • Repeat the extraction process on the pellet to ensure complete recovery.

  • Solvent Removal: Evaporate the solvent from the combined supernatants under reduced pressure.

  • Reconstitution: Re-dissolve the dried extract in the mobile phase to be used for HPLC analysis.[3]

Protocol 2: HPLC-DAD Analysis of this compound

This protocol provides a starting point for the analysis of MG using HPLC with a Diode Array Detector (DAD).

  • Column: A C8 or a hydrophilic interaction liquid chromatography (HILIC) column is often preferred over a C18 column for better retention of polar MAAs.[3][13]

  • Mobile Phase: A common mobile phase consists of an aqueous solution with a small percentage of an organic modifier (e.g., methanol or acetonitrile) and an acid (e.g., 0.1% formic acid or acetic acid).[1][14]

  • Gradient: A gradient elution is typically used to separate a mixture of MAAs with varying polarities.

  • Detection: Monitor the absorbance at the λmax of this compound, which is approximately 310 nm.[6][15]

  • Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.

  • Column Temperature: Maintain a constant column temperature (e.g., 25°C) to ensure reproducible retention times.

Protocol 3: LC-MS Analysis of this compound

This protocol outlines the key considerations for analyzing MG by Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Chromatography: Use an HPLC or UHPLC system with a column and mobile phase suitable for separating polar compounds, as described in Protocol 2. HILIC columns can be particularly effective for LC-MS analysis of MAAs.[2]

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used.[16]

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass determination and structural elucidation.[1][2]

  • Fragmentation Analysis (MS/MS): Perform tandem mass spectrometry to obtain fragment ions for structural confirmation. A characteristic fragmentation pattern for oxo-MAAs like Mycosporine-glycine involves the loss of a methyl radical (15 Da).[2][17]

Visualizations

Diagram 1: General Workflow for this compound Analysis

This compound Analysis Workflow A Sample Collection (e.g., Algae, Cyanobacteria) B Lyophilization A->B Drying C Extraction (Methanol/Water) B->C Extraction D Centrifugation C->D Separation E Supernatant Collection D->E Liquid Phase F Solvent Evaporation E->F Concentration G Reconstitution (Mobile Phase) F->G Sample Prep H HPLC / UHPLC Analysis (DAD or MS) G->H Injection I Data Analysis H->I Quantification/ Identification

Caption: A generalized experimental workflow for the extraction and analysis of this compound.

Diagram 2: Biosynthesis Pathway of this compound

This compound Biosynthesis cluster_shikimate Shikimate Pathway cluster_pentose Pentose Phosphate Pathway A 3-Dehydroquinate C 4-Deoxygadusol (4-DG) A->C B Sedoheptulose 7-phosphate B->C D Mycosporine-glycine C->D + Glycine E Other MAAs (e.g., Shinorine, Porphyra-334) D->E Further enzymatic reactions Glycine Glycine

Caption: Simplified biosynthetic pathway of this compound from central metabolic precursors.[18][19]

Diagram 3: Potential Artifact Formation Pathways

Artifact Formation MG Mycosporine-glycine (Analyte of Interest) HydrolysisProduct 4-Deoxygadusol (Hydrolysis Artifact) MG->HydrolysisProduct Hydrolysis OxidationProduct Oxidized Products (Degradation Artifacts) MG->OxidationProduct Oxidation PhotoProduct Photodegradation Products MG->PhotoProduct Photodegradation Heat Heat (e.g., >80°C) Heat->HydrolysisProduct Oxygen Oxygen/Air Oxygen->OxidationProduct UV UV Light + Photosensitizer UV->PhotoProduct

Caption: Logical relationships illustrating potential pathways of artifact formation during this compound analysis.

References

Technical Support Center: Mycosporine Glycine (MG) Detection by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Mycosporine Glycine (MG) and other mycosporine-like amino acids (MAAs) by mass spectrometry. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals enhance the sensitivity and reliability of their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is the expected protonated mass of this compound (MG) in positive ion mode ESI-MS?

A1: The expected protonated molecule [M+H]⁺ for this compound is at a mass-to-charge ratio (m/z) of 246.[1][2][3] This is a key ion to monitor for its detection.

Q2: Which liquid chromatography (LC) method is best for separating MG and other MAAs?

A2: Both Reverse-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC) are effective for separating MAAs.[4][5]

  • Reverse-Phase (RP-HPLC): Commonly uses C8 or C18 columns with a mobile phase of water and methanol (B129727) or acetonitrile, often with additives like acetic or formic acid.[6][7]

  • HILIC: Is particularly useful for very polar MAAs that are not well-retained on RP columns.[4][5] The choice depends on the specific MAAs in your sample and the sample matrix.

Q3: What are the typical fragmentation patterns for MG in MS/MS?

A3: Mycosporine-like amino acids, including MG, often exhibit characteristic fragmentation patterns. A common loss is that of a methyl radical (CH₃), resulting in a loss of 15 Da.[5][8] Another frequent fragmentation is the loss of a methyl radical followed by carbon dioxide (CO₂), leading to a [M+H-59]⁺ ion.[5][8] However, this compound, as an oxo-MAA, may not show the same fragment ions (e.g., m/z 137.0709 and m/z 149.0711) that are characteristic of imino-MAAs.[4]

Q4: How can I improve the ionization efficiency of MG?

A4: The imine functionality in many MAAs provides an efficient site for ionization via Electrospray Ionization (ESI).[9] To enhance the ionization of MG:

  • Optimize Mobile Phase pH: Using acidic mobile phase additives like formic acid or acetic acid can promote protonation and improve signal intensity in positive ion mode.[6][10]

  • Choice of Solvent: The composition of the mobile phase, particularly the organic solvent (methanol or acetonitrile), can influence ESI efficiency.

  • ESI Source Parameters: Fine-tuning ESI parameters such as sheath gas flow, auxiliary gas flow, and ion transfer tube temperature is crucial.[4]

Q5: Are there commercially available standards for this compound?

A5: A significant challenge in MAA analysis is the lack of commercially available standard compounds.[11] This makes accurate quantification and identification more complex, often relying on isolation and purification of standards from biological sources or using relative quantification.

Troubleshooting Guide

This guide addresses common issues encountered during the mass spectrometric analysis of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low or No MG Signal 1. Inefficient Extraction: MG may not be effectively extracted from the sample matrix. 2. Poor Ionization: Suboptimal mobile phase or ESI source conditions. 3. Signal Suppression (Matrix Effects): Co-eluting compounds from the sample matrix interfere with the ionization of MG.[12] 4. Degradation: MG can be sensitive to factors like high temperature and extreme pH.[11]1. Optimize Extraction: Use a proven extraction solvent like a methanol/water mixture.[4] Consider sonication to improve efficiency.[4] 2. Method Development: Adjust the mobile phase pH with additives (e.g., 0.1% formic acid). Optimize ESI source parameters. 3. Sample Cleanup: Implement a sample cleanup step (e.g., solid-phase extraction) to remove interfering matrix components.[13] Dilute the sample to reduce the concentration of interfering compounds. 4. Control Conditions: Avoid high temperatures and extreme pH during sample preparation and storage. Store extracts at low temperatures (e.g., -80°C).[14]
Poor Chromatographic Peak Shape 1. Inappropriate Column Chemistry: The selected column (e.g., C18) may not be optimal for retaining and separating the polar MG molecule. 2. Mobile Phase Mismatch: The mobile phase composition may not be suitable for the analyte and column. 3. Sample Overload: Injecting too concentrated a sample.1. Column Selection: If using RP-HPLC, consider a C8 column, which can be better for some MAAs.[7] Alternatively, explore HILIC for better retention of polar compounds.[4] 2. Mobile Phase Optimization: Adjust the gradient, flow rate, and mobile phase additives. 3. Dilute Sample: Reduce the concentration of the injected sample.
Inconsistent Retention Times 1. LC System Instability: Fluctuations in pump pressure or column temperature. 2. Column Degradation: The column performance has deteriorated over time. 3. Changes in Mobile Phase: Inconsistent preparation of the mobile phase.1. System Check: Ensure the LC system is properly equilibrated and maintained. Check for leaks and ensure consistent pump performance. 2. Column Care: Use a guard column and flush the column appropriately after each run. Replace the column if necessary. 3. Consistent Preparation: Prepare fresh mobile phase for each run and ensure accurate measurements of all components.
Difficulty in Confirming MG Identity 1. Lack of Fragmentation: Insufficient collision energy in MS/MS experiments. 2. Isobaric Interference: Other compounds with the same nominal mass are co-eluting.1. Optimize Collision Energy: Perform a collision energy ramp to determine the optimal energy for generating characteristic fragment ions.[4] 2. High-Resolution MS: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements, which can help differentiate between compounds with the same nominal mass.[4] Improve chromatographic separation to resolve co-eluting peaks.

Experimental Protocols

Below are detailed methodologies for key experiments related to the analysis of this compound.

Protocol 1: Sample Extraction from Algal Biomass
  • Harvesting: Centrifuge the algal culture to pellet the biomass.

  • Lyophilization: Freeze-dry the biomass to remove water.

  • Extraction:

    • To a known weight of dried biomass (e.g., 100 mg), add a methanol/water solution (e.g., 50% methanol).[4]

    • Vortex the sample thoroughly.

    • Sonicate the sample to enhance cell disruption and extraction efficiency.[4]

    • Centrifuge the sample to pellet the cell debris.

  • Filtration: Filter the supernatant through a 0.45 µm or 0.22 µm syringe filter before LC-MS analysis.[10]

Protocol 2: HILIC-MS/MS for MG Detection

This protocol is adapted from methods developed for untargeted screening of MAAs.[4]

  • Liquid Chromatography:

    • Column: Zwitterionic HILIC column.

    • Mobile Phase A: Acetonitrile.

    • Mobile Phase B: 5 mM Ammonium acetate (B1210297) in water, pH 6.5.[4]

    • Gradient: A suitable gradient to separate polar compounds.

    • Flow Rate: As recommended for the column dimensions.

    • Column Temperature: Maintain at a constant temperature (e.g., 20°C).[6]

  • Mass Spectrometry:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • MS Scan Mode: Full scan from m/z 50-500.[4]

    • MS/MS Mode: Data-dependent acquisition (DDA) or targeted MS/MS of the precursor ion at m/z 246.

    • Collision Energy: Optimize collision energy (e.g., test various levels like 30, 50, 70 eV) to achieve characteristic fragmentation.[4]

    • Source Parameters:

      • Sheath Gas: 5 (arbitrary units).[4]

      • Auxiliary Gas: 0 (arbitrary units).[4]

      • Ion Transfer Tube Temperature: 275 °C.[4]

Quantitative Data Summary

The following table summarizes reported mass spectrometry parameters for the analysis of this compound and related compounds.

AnalytePrecursor Ion [M+H]⁺ (m/z)Key Fragment Ions (m/z)Chromatographic MethodReference
Mycosporine-glycine246.0971Not specifiedHILIC[4]
Mycosporine-glycine246.2Not specifiedRP-HPLC[1]
Shinorine333.1Not specifiedRP-HPLC[9]
Porphyra-334347.0Not specifiedRP-HPLC[9]
Palythine245.1Not specifiedRP-HPLC[9]

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Harvest Harvest Biomass Extract Extraction (e.g., 50% MeOH, Sonication) Harvest->Extract Filter Filtration (0.22 µm) Extract->Filter LC LC Separation (HILIC or RP-HPLC) Filter->LC Inject Sample MS Mass Spectrometry (ESI+, Full Scan) LC->MS MSMS Tandem MS (MS/MS) (Fragmentation of m/z 246) MS->MSMS Identify Identification (Accurate Mass & Fragments) MSMS->Identify Quantify Quantification (Peak Area) Identify->Quantify

Caption: Workflow for MG Detection by LC-MS/MS.

Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Start Low or No MG Signal Extraction Inefficient Extraction Start->Extraction Ionization Poor Ionization Start->Ionization Matrix Matrix Effects Start->Matrix OptimizeExtract Optimize Extraction (Solvent, Sonication) Extraction->OptimizeExtract OptimizeMS Optimize MS Parameters (pH, ESI Source) Ionization->OptimizeMS SampleClean Implement Sample Cleanup (SPE, Dilution) Matrix->SampleClean Result Improved Signal OptimizeExtract->Result OptimizeMS->Result SampleClean->Result

Caption: Troubleshooting Low MG Signal Intensity.

References

Technical Support Center: Mycosporine Glycine Extraction and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the extraction and analysis of Mycosporine glycine (B1666218) (MG).

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the extraction efficiency of Mycosporine glycine?

A1: The extraction efficiency of this compound is primarily influenced by the choice of solvent, extraction temperature, extraction time, and the liquid-to-solid ratio.[1] Methanol (B129727) and ethanol (B145695) solutions, typically ranging from 20% to 80% in water, are commonly used.[2][3] The optimal conditions can vary depending on the biological source of the MG. For instance, in some macroalgae, a liquid-to-solid ratio of 35:1 mL/g, an extraction temperature of 45°C, and an extraction time of 120 minutes have been shown to yield maximum results.[1]

Q2: My this compound seems to be degrading during extraction. What could be the cause?

A2: this compound is generally stable, but degradation can occur under certain conditions. High temperatures and extreme pH levels can affect its stability.[4] For example, while stable at temperatures up to 50°C, significant changes in absorption can be observed at 80°C.[5] this compound also shows high resistance to a wide range of pH conditions (pH 4-10) for up to 24 hours.[4] It is crucial to control these parameters during extraction to prevent degradation.

Q3: I am having trouble separating this compound from other MAAs using HPLC. What can I do?

A3: Co-elution of this compound with other polar Mycosporine-like Amino Acids (MAAs) is a common issue in HPLC analysis.[2][3] The choice of HPLC column is critical. While C18 columns are widely used, they can sometimes result in poor separation of highly polar MAAs like this compound, leading to mixed peaks.[2][3] In such cases, using a C8 column may provide better resolution.[2] Additionally, the re-dissolution solvent used after sample drying can impact separation; methanol has been shown to be effective.[6]

Q4: Are there alternatives to HPLC for the analysis of this compound?

A4: While HPLC is the most common method for the separation and identification of MAAs, its selectivity can be poor for biosynthetic congeners.[7] Liquid chromatography-mass spectrometry (LC-MS) is a powerful alternative that offers higher sensitivity and selectivity.[5][7] LC-MS methods, including those using hydrophilic interaction chromatography (HILIC), can provide comprehensive characterization of MAAs by their retention times, molecular weights, and UV absorption maxima.[5][7]

Troubleshooting Guides

Low Extraction Yield
Symptom Possible Cause Suggested Solution
Consistently low yield of this compound.Suboptimal extraction solvent.Test a range of methanol or ethanol concentrations (e.g., 20%, 50%, 80% aqueous solutions) to find the most effective solvent for your specific sample matrix.[2][3] Distilled water can also be an effective extraction solvent.[7]
Yields are lower than expected based on literature.Inefficient cell disruption.For microbial or algal sources, ensure adequate cell lysis. Methods like sonication or bead beating can improve the release of intracellular MG.[8]
Extraction efficiency varies between batches.Inconsistent extraction parameters.Strictly control and document the liquid-to-solid ratio, extraction temperature, and extraction time for each batch to ensure reproducibility.[1]
Poor HPLC Resolution
Symptom Possible Cause Suggested Solution
This compound peak is not well-separated from other peaks.Inappropriate HPLC column.If using a C18 column, consider switching to a C8 column, which has been shown to provide better separation for polar MAAs.[2]
Broad or tailing peaks.Issues with the mobile phase.Optimize the mobile phase composition. A common mobile phase is a mixture of water and methanol with a small percentage of acetic acid or formic acid run isocratically.[2]
Inconsistent retention times.Fluctuations in column temperature.Use a column oven to maintain a constant temperature during the analysis, as temperature can affect retention times.

Experimental Protocols

Protocol 1: Extraction of this compound from Marine Algae

This protocol is a general guideline based on common practices for extracting MAAs from macroalgae.[1]

Materials:

  • Freeze-dried and ground algal tissue

  • 20% Aqueous Methanol (v/v)

  • Centrifuge

  • Rotary evaporator

  • Vortex mixer

Procedure:

  • Weigh 1 gram of the dried algal powder and place it in a 50 mL centrifuge tube.

  • Add 35 mL of 20% aqueous methanol to the tube (liquid-to-solid ratio of 35:1 mL/g).

  • Vortex the mixture vigorously for 1 minute.

  • Place the tube in a water bath set at 45°C for 2 hours, with intermittent vortexing every 30 minutes.

  • After incubation, centrifuge the mixture at 4000 x g for 15 minutes.

  • Carefully decant the supernatant into a round-bottom flask.

  • Dry the extract using a rotary evaporator at a temperature not exceeding 40°C.

  • Re-dissolve the dried extract in a known volume of 100% methanol for HPLC analysis.

Protocol 2: HPLC Analysis of this compound

This protocol outlines a common HPLC method for the analysis of MAAs.[2][9]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: C8 column (e.g., Luna C8, 5 µm, 4.6 x 250 mm).

  • Mobile Phase: 95:5 (v/v) water:acetonitrile with 0.1% (v/v) trifluoroacetic acid.[10]

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 310 nm (the absorption maximum for this compound).

  • Injection Volume: 20 µL.

Procedure:

  • Filter the re-dissolved extract through a 0.22 µm syringe filter before injection.

  • Equilibrate the HPLC column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the sample and run the analysis under isocratic conditions.

  • Identify the this compound peak based on its retention time and comparison with a standard (if available) or by its characteristic UV spectrum.

Data Presentation

Table 1: Factors Influencing Mycosporine-like Amino Acid (MAA) Extraction from Ecklonia kurome
ParameterRange TestedOptimal Value
Liquid-to-Solid Ratio (mL/g)15:1 - 35:135:1
Extraction Temperature (°C)40 - 5545
Extraction Time (min)60 - 120120
Data derived from a study on MAA extraction, which includes this compound.[1]
Table 2: Comparison of HPLC Columns for MAA Separation
Column TypeObservationRecommendation
C18Can result in poor separation and co-elution of polar MAAs, including this compound.[2][3]Use with caution for complex mixtures of polar MAAs.
C8Generally provides better separation and resolution for different MAAs.[2]Recommended for improved qualitative analysis of this compound and other polar MAAs.

Visualizations

ExtractionWorkflow Start Start: Dried Algal Biomass Extraction Extraction (Aqueous Methanol, 45°C, 120 min) Start->Extraction Centrifugation Centrifugation (4000 x g, 15 min) Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Drying Drying (Rotary Evaporator) Supernatant->Drying Reconstitution Reconstitution (Methanol) Drying->Reconstitution Analysis HPLC/LC-MS Analysis Reconstitution->Analysis

Caption: Workflow for the extraction of this compound.

TroubleshootingLogic Problem Low MG Yield or Poor Purity? CheckExtraction Review Extraction Protocol Problem->CheckExtraction Yield Issue CheckAnalysis Review Analysis Protocol Problem->CheckAnalysis Purity/Separation Issue Solvent Optimize Solvent? CheckExtraction->Solvent TempTime Optimize Temp/Time? CheckExtraction->TempTime Column Change HPLC Column? (e.g., C18 to C8) CheckAnalysis->Column MobilePhase Adjust Mobile Phase? CheckAnalysis->MobilePhase Solution1 Test different solvent ratios Solvent->Solution1 Yes Solution2 Perform time-course & temperature gradient experiments TempTime->Solution2 Yes Solution3 Switch to C8 column for better resolution Column->Solution3 Yes Solution4 Modify mobile phase composition or gradient MobilePhase->Solution4 Yes

Caption: Troubleshooting decision tree for MG extraction and analysis.

References

Strategies to improve the photostability of Mycosporine glycine in sunscreens

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the photostability of Mycosporine glycine (B1666218) (MG) in sunscreen formulations.

Frequently Asked Questions (FAQs)

Q1: What is Mycosporine glycine (MG) and why is its photostability important in sunscreens?

This compound (MG) is a natural, water-soluble compound belonging to the mycosporine-like amino acid (MAA) family.[1][2] These compounds are produced by various organisms, particularly those exposed to high levels of solar radiation, and serve as their natural protection against harmful ultraviolet (UV) radiation.[2][3] In sunscreens, photostability is a critical attribute for any UV filter. It refers to the ability of a molecule to maintain its structure and UV-absorbing capacity upon exposure to UV radiation. A photostable UV filter provides consistent and reliable protection, whereas a photo-unstable compound can degrade, leading to a loss of efficacy and the potential formation of harmful byproducts.[4]

Q2: Is this compound naturally photostable?

Yes, this compound is considered to be inherently photostable.[5][6] This high photostability is attributed to its molecular structure, which allows for the efficient dissipation of absorbed UV energy as heat without the generation of damaging reactive oxygen species (ROS).[1][7] This process involves an ultrafast, non-radiative decay from the electronically excited state back to the ground state, enabling the molecule to repeatedly absorb UV photons without undergoing chemical degradation.[1]

Q3: What factors can influence the photostability of this compound in a sunscreen formulation?

Several factors can influence the photostability of MG in a final product:

  • pH and Temperature: Mycosporine-like amino acids, including MG, can exhibit instability at extreme pH values (e.g., highly alkaline) and elevated temperatures.

  • Solvent System: The polarity and chemical nature of the solvents and emollients used in a sunscreen formulation can impact the stability of MG.[8]

  • Presence of Photosensitizers: Certain ingredients in a formulation can act as photosensitizers, accelerating the degradation of UV filters upon exposure to light.

  • Interactions with Other UV Filters: The combination of different organic and inorganic UV filters can sometimes lead to synergistic or antagonistic effects on photostability.

Q4: What are the primary strategies to further enhance the photostability of this compound?

While inherently photostable, the performance of MG in a complex sunscreen formulation can be further optimized. The two primary strategies are:

  • Use of Antioxidants: Incorporating antioxidants into the formulation can help quench any free radicals that may be generated, thereby protecting MG from oxidative degradation.

  • Encapsulation: Encapsulating MG in delivery systems like liposomes or nanoparticles can create a protective barrier, shielding it from direct interaction with potentially destabilizing ingredients in the formulation and the external environment.

Troubleshooting Guides

Issue 1: Unexpectedly Rapid Degradation of this compound in a Sunscreen Formulation

Possible Causes and Solutions:

Potential Cause Troubleshooting Step Recommended Action
pH Instability Measure the pH of your final formulation.Adjust the pH to a range of 4.5-8.5, where MAAs have shown high stability.
Thermal Degradation Review your formulation's processing and storage temperatures.Avoid prolonged exposure to high temperatures (above 50°C) during manufacturing and ensure storage at room temperature.
Photosensitization by Other Ingredients Review all ingredients in your formulation for known photosensitizing properties.If a photosensitizer is identified, consider replacing it with a more stable alternative.
Incompatible Solvent System Evaluate the polarity and chemical characteristics of the emollients and solvents used.Test the photostability of MG in different cosmetic emollients to identify the most compatible solvent system.
Issue 2: Inconsistent Results in Photostability Testing

Possible Causes and Solutions:

Potential Cause Troubleshooting Step Recommended Action
Non-Uniform Sample Application Review your sample preparation protocol for photostability testing.Ensure a consistent and uniform application of the sunscreen film on the substrate (e.g., PMMA plates) to avoid variations in UV exposure.
Fluctuations in UV Irradiation Source Calibrate your solar simulator or UV lamp regularly.Maintain a consistent and controlled dose of UV radiation for all experiments.
Inaccurate Quantification of MG Review your HPLC analysis protocol.Optimize your HPLC method for MG quantification, ensuring good peak shape, resolution, and reproducibility. (See HPLC Troubleshooting Guide below)
Issue 3: Difficulty in Encapsulating this compound

Possible Causes and Solutions:

Potential Cause Troubleshooting Step Recommended Action
Low Encapsulation Efficiency Optimize the lipid composition and MG-to-lipid ratio in your liposomal formulation.Experiment with different phospholipids (B1166683) and cholesterol concentrations. Consider using charged lipids to improve the encapsulation of the polar MG molecule.
Poor Nanoparticle Formation Adjust the parameters of your nanoparticle preparation method (e.g., homogenization speed, sonication time).Systematically vary the process parameters to achieve the desired particle size and polydispersity index.
Instability of the Encapsulated Formulation Assess the stability of your liposomes or nanoparticles over time.Incorporate stabilizers, such as non-ionic surfactants, into your formulation to prevent aggregation and leakage.

Experimental Protocols and Data

Protocol 1: Evaluation of Photostability Enhancement by Antioxidants

Objective: To quantify the improvement in this compound photostability in the presence of common antioxidants.

Methodology:

  • Preparation of Base Formulation: Prepare a simple oil-in-water emulsion typical for sunscreen applications, containing this compound at a concentration of 1% (w/w).

  • Addition of Antioxidants: Divide the base formulation into separate batches and add different antioxidants (e.g., Vitamin E, Vitamin C, Green Tea Extract) at a concentration of 0.5% (w/w) to each. A control batch with no added antioxidant should also be prepared.

  • Sample Application: Apply a uniform film of each formulation (2 mg/cm²) onto roughened polymethyl methacrylate (B99206) (PMMA) plates.

  • UV Irradiation: Expose the plates to a controlled dose of UV radiation from a solar simulator. A total dose equivalent to 10 MEDs (Minimal Erythemal Doses) is recommended.

  • Extraction: After irradiation, extract the remaining this compound from the plates using a suitable solvent (e.g., methanol (B129727)/water mixture).

  • Quantification: Analyze the extracted samples using a validated HPLC-UV method to determine the concentration of this compound.

  • Calculation of Photodegradation: Calculate the percentage of MG degradation for each formulation compared to a non-irradiated control.

Quantitative Data (Representative):

FormulationAntioxidant (0.5% w/w)% this compound Degraded (after 10 MEDs)
ControlNone15%
Formulation AVitamin E (Tocopherol)8%
Formulation BVitamin C (Ascorbic Acid)10%
Formulation CGreen Tea Extract7%

Workflow Diagram:

experimental_workflow_antioxidants cluster_prep Formulation Preparation cluster_testing Photostability Testing cluster_analysis Analysis prep_base Prepare Base Formulation (1% this compound) add_antioxidants Add Antioxidants (Vitamin E, Vitamin C, etc.) prep_base->add_antioxidants apply_sample Apply to PMMA Plates add_antioxidants->apply_sample irradiate UV Irradiation (10 MEDs) apply_sample->irradiate extract Extract this compound irradiate->extract hplc HPLC-UV Quantification extract->hplc calculate Calculate % Degradation hplc->calculate

Caption: Workflow for evaluating the effect of antioxidants on this compound photostability.

Protocol 2: Encapsulation of this compound in Liposomes

Objective: To prepare this compound-loaded liposomes and evaluate their impact on photostability.

Methodology:

  • Liposome Preparation (Thin-Film Hydration Method):

    • Dissolve phospholipids (e.g., soy phosphatidylcholine) and cholesterol in a suitable organic solvent (e.g., chloroform/methanol mixture).

    • Evaporate the solvent under reduced pressure to form a thin lipid film.

    • Hydrate the lipid film with an aqueous solution of this compound (1% w/v).

    • Sonify the resulting suspension to form small unilamellar vesicles.

  • Purification: Remove non-encapsulated this compound by centrifugation or dialysis.

  • Characterization: Determine the particle size, zeta potential, and encapsulation efficiency of the prepared liposomes.

  • Photostability Testing:

    • Prepare two aqueous solutions: one with free this compound and another with the liposomal formulation, both at the same final MG concentration.

    • Expose both solutions to a controlled dose of UV radiation.

    • At specific time intervals, withdraw samples and quantify the remaining this compound using HPLC-UV. For the liposomal sample, lyse the liposomes with a suitable solvent before HPLC analysis.

  • Data Analysis: Plot the concentration of this compound as a function of UV exposure time for both free and encapsulated forms to compare their degradation kinetics.

Quantitative Data (Representative):

Time (hours of UV exposure)% this compound Remaining (Free)% this compound Remaining (Liposomal)
0100%100%
285%98%
472%95%
660%91%
850%88%

Mechanism Diagram:

encapsulation_mechanism cluster_free Free this compound cluster_encapsulated Encapsulated this compound mg_free MG degradation_free Photodegradation mg_free->degradation_free liposome Liposome mg_encap MG protection Protection liposome->protection uv_source UV Radiation uv_source->mg_free Direct Exposure uv_source->liposome Indirect Exposure

Caption: Encapsulation protects this compound from direct UV-induced degradation.

HPLC Troubleshooting for this compound Analysis

Common Issues and Solutions:

Problem Possible Cause Recommended Solution
Poor Peak Shape (Tailing) Secondary interactions between the polar this compound and the stationary phase.Use a mobile phase with a lower pH (e.g., 2.5-3.5) to suppress the ionization of silanol (B1196071) groups on the column. Consider using a column with end-capping.
Peak Splitting or Broadening Mismatch between the injection solvent and the mobile phase.Dissolve the sample in the initial mobile phase composition whenever possible.
Shifting Retention Times Fluctuations in column temperature or mobile phase composition.Use a column oven to maintain a consistent temperature. Ensure the mobile phase is well-mixed and degassed.
Ghost Peaks Carryover from previous injections or contamination in the mobile phase.Implement a needle wash step in your injection sequence. Filter all mobile phase solvents.
Low Sensitivity Suboptimal detection wavelength.Ensure the UV detector is set to the absorption maximum of this compound (around 310 nm).

HPLC Method Parameters (Example):

Parameter Condition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of 0.1% formic acid in water (A) and methanol (B)
Flow Rate 1.0 mL/min
Detection Wavelength 310 nm
Column Temperature 30°C
Injection Volume 10 µL

Logical Relationship Diagram for HPLC Troubleshooting:

hplc_troubleshooting cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_baseline Baseline Issues start Abnormal Chromatogram peak_tailing Peak Tailing? start->peak_tailing peak_splitting Peak Splitting? start->peak_splitting rt_shift Retention Time Shift? start->rt_shift ghost_peaks Ghost Peaks? start->ghost_peaks check_ph Adjust Mobile Phase pH peak_tailing->check_ph check_column Check Column Condition peak_tailing->check_column check_solvent Match Injection Solvent peak_splitting->check_solvent check_temp Check Column Temperature rt_shift->check_temp check_mobile_phase Check Mobile Phase Prep rt_shift->check_mobile_phase check_carryover Check for Carryover ghost_peaks->check_carryover check_solvents Check Solvent Purity ghost_peaks->check_solvents

Caption: A logical approach to troubleshooting common HPLC issues for this compound analysis.

References

Optimizing fermentation parameters for recombinant Mycosporine glycine production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the fermentation parameters for recombinant Mycosporine-glycine (M-Gly) production. This guide includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and quantitative data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is Mycosporine-glycine (M-Gly) and why is it a focus of research?

Mycosporine-glycine is a mycosporine-like amino acid (MAA), a class of small, UV-absorbing molecules produced by various organisms, particularly those exposed to high levels of solar radiation. M-Gly is of significant interest due to its potent antioxidant properties and its ability to absorb UVB radiation, making it a promising natural alternative to synthetic sunscreens in cosmetic and pharmaceutical applications.[1] Its low molecular weight and high molar extinction coefficient are also advantageous for formulation development.[1]

Q2: What is the biosynthetic pathway for Mycosporine-glycine?

The biosynthesis of Mycosporine-glycine is a multi-step enzymatic process. In recombinant systems like E. coli, the pathway is reconstituted by expressing a set of key enzymes. The process begins with a precursor from the pentose (B10789219) phosphate (B84403) pathway, sedoheptulose (B1238255) 7-phosphate (S7P). This is converted to 4-deoxygadusol (4-DG), the core structure of mycosporines, through the action of two enzymes: 2-demethyl-4-deoxygadusol synthase (DDGS) and O-methyltransferase (O-MT). Finally, a C-N ligase, an ATP-grasp enzyme, catalyzes the attachment of a glycine (B1666218) molecule to the 4-DG core, forming Mycosporine-glycine.[2]

Q3: Which genes are essential for recombinant Mycosporine-glycine production in E. coli?

The minimal set of genes required for the biosynthesis of Mycosporine-glycine in a heterologous host like E. coli includes:

  • mysA : Encodes the 2-demethyl-4-deoxygadusol synthase (DDGS).

  • mysB : Encodes the O-methyltransferase (O-MT).

  • mysC : Encodes the ATP-grasp ligase that attaches glycine.[1]

These genes are typically cloned into an expression vector under the control of an inducible promoter for controlled expression.

Q4: What are the typical fermentation conditions for producing recombinant Mycosporine-glycine?

Optimal fermentation conditions can vary depending on the specific E. coli strain and expression vector used. However, a common starting point involves:

  • Host Strain: E. coli BL21(DE3) is a widely used strain for recombinant protein expression.[1]

  • Media: Luria-Bertani (LB) broth is often used for initial studies, though minimal media with glucose may also be employed.

  • Induction: Isopropyl β-D-1-thiogalactopyranoside (IPTG) is a common inducer for lac-based promoter systems.

  • Temperature: Post-induction temperatures are often lowered (e.g., 18-25°C) to enhance protein solubility and reduce metabolic stress on the cells.

  • pH: Maintaining a pH around 7.0 is generally optimal for E. coli growth and protein expression.

Q5: How is recombinant Mycosporine-glycine purified and quantified?

Purification and quantification are critical steps for obtaining and characterizing Mycosporine-glycine.

  • Purification: A common method involves cell lysis followed by chromatographic techniques. High-performance liquid chromatography (HPLC) is a powerful tool for purifying M-Gly.[1]

  • Quantification: Purified M-Gly can be quantified using HPLC with a UV detector, as it has a characteristic absorption maximum around 310 nm. Characterization and structural confirmation can be achieved using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy.[1]

Visualizing Key Processes

Mycosporine-Glycine Biosynthetic Pathway

Mycosporine_Glycine_Biosynthesis cluster_enzymes Enzymatic Conversions S7P Sedoheptulose 7-Phosphate DDG 2-demethyl-4-deoxygadusol S7P->DDG mysA (DDGS) four_DG 4-deoxygadusol DDG->four_DG mysB (O-MT) MGly Mycosporine-glycine four_DG->MGly mysC (ATP-grasp ligase) + Glycine mysA (DDGS) mysA (DDGS) mysB (O-MT) mysB (O-MT) mysC (ATP-grasp ligase) + Glycine mysC (ATP-grasp ligase) + Glycine

Caption: Biosynthetic pathway of Mycosporine-glycine.

Experimental Workflow for Recombinant M-Gly Production

Recombinant_MGly_Workflow cloning Gene Cloning (mysA, mysB, mysC) into Expression Vector transformation Transformation into E. coli Host (e.g., BL21(DE3)) cloning->transformation culture Cell Culture and Growth transformation->culture induction Induction of Gene Expression (e.g., with IPTG) culture->induction fermentation Fermentation and M-Gly Production induction->fermentation harvesting Cell Harvesting (Centrifugation) fermentation->harvesting lysis Cell Lysis and Extraction harvesting->lysis purification Purification (e.g., HPLC) lysis->purification analysis Analysis and Quantification (HPLC, LC-MS, NMR) purification->analysis

Caption: Experimental workflow for recombinant M-Gly production.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No M-Gly Production - Inefficient induction of gene expression.- Suboptimal fermentation temperature.- Limiting precursor (S7P) or co-factor (glycine) availability.- Plasmid instability or incorrect gene sequence.- Optimize IPTG concentration (try a range from 0.1 to 1.0 mM).- Test different post-induction temperatures (e.g., 18°C, 25°C, 30°C).- Supplement the medium with glycine (e.g., up to 5 mM).[3]- Sequence the plasmid to verify the integrity of the mys gene cluster.
Inconsistent M-Gly Yields - Variability in inoculum preparation.- Inconsistent induction timing (cell density).- Fluctuations in fermentation parameters (pH, aeration).- Standardize the protocol for preparing the starter culture.- Induce at a consistent optical density (OD600), typically in the mid-log phase.- Use a buffered medium and ensure consistent shaking speed for adequate aeration.
Formation of Insoluble Protein Aggregates (Inclusion Bodies) - High induction temperature leading to rapid, improper protein folding.- High concentration of the inducer (IPTG).- Lower the post-induction temperature to 16-20°C to slow down protein synthesis and promote proper folding.- Reduce the IPTG concentration to decrease the rate of protein expression.
Low Cell Density - Toxicity of the recombinant protein to the host cells.- Suboptimal growth medium.- Use a lower IPTG concentration for a "softer" induction.- Optimize the growth medium with additional nutrients or use a richer medium like Terrific Broth (TB).
Presence of Impurities After Purification - Inefficient purification method.- Co-elution of similar host cell metabolites.- Optimize the HPLC gradient for better separation.- Consider a multi-step purification strategy, potentially including an initial ion-exchange chromatography step.

Troubleshooting Decision Tree

Troubleshooting_Decision_Tree start Low/No M-Gly Production check_expression Check Protein Expression (SDS-PAGE) start->check_expression no_protein No Protein Band check_expression->no_protein No protein_present Protein Band Present check_expression->protein_present Yes verify_plasmid Verify Plasmid Sequence and Transformation no_protein->verify_plasmid check_solubility Check Protein Solubility (Soluble vs. Insoluble Fraction) protein_present->check_solubility optimize_induction Optimize Induction (IPTG, Temperature) verify_plasmid->optimize_induction insoluble Protein in Inclusion Bodies check_solubility->insoluble Insoluble soluble Protein is Soluble check_solubility->soluble Soluble optimize_folding Optimize Folding (Lower Temp, Lower IPTG) insoluble->optimize_folding check_activity Check Enzyme Activity/ Precursor Availability soluble->check_activity supplement_media Supplement Media (e.g., Glycine) check_activity->supplement_media

Caption: Troubleshooting decision tree for low M-Gly production.

Data Presentation: Optimizing Fermentation Parameters

The following tables summarize quantitative data from studies on recombinant mycosporine-like amino acid production, providing a baseline for optimizing your experiments.

Table 1: Effect of Induction Conditions on MAA Production

ParameterCondition 1Condition 2Condition 3YieldReference
Inducer (IPTG) 0.1 mM0.5 mM1.0 mMVariesGeneral knowledge
Temperature 18°C25°C37°CVariesGeneral knowledge
Duration 12 hours24 hours48 hoursVariesGeneral knowledge

Note: Optimal conditions are highly dependent on the specific construct and host strain.

Table 2: Reported Yields of Recombinant Mycosporine-like Amino Acids in E. coli

MAA ProducedHost StrainFermentation ConditionsYieldReference
Mycosporine-2-glycineE. coliLB medium, 0.75 M NaCl, 5 mM glycine205 µg/g fresh weight of cells[3]
Palythine-Thr (derivative)E. coliLB medium, 0.1 mM IPTG, 18°C, 20 hours2.7 ± 0.3 mg/L

Experimental Protocols

Protocol 1: Small-Scale Expression and Optimization of Mycosporine-Glycine

1. Plasmid Transformation: a. Transform the expression plasmid containing the mysA, mysB, and mysC genes into a suitable E. coli expression host (e.g., BL21(DE3)). b. Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic for plasmid selection. c. Incubate overnight at 37°C.

2. Inoculum Preparation: a. Inoculate a single colony from the agar plate into 5 mL of LB broth with the selective antibiotic. b. Grow overnight at 37°C with shaking at 200-250 rpm.

3. Expression Culture: a. Inoculate 50 mL of LB broth (with antibiotic) in a 250 mL flask with the overnight culture to an initial OD600 of 0.05-0.1. b. Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

4. Induction: a. Cool the culture to the desired induction temperature (e.g., 18°C, 25°C, or 30°C). b. Add IPTG to the desired final concentration (e.g., 0.1, 0.5, or 1.0 mM). c. For a non-induced control, add an equal volume of sterile water. d. Incubate the cultures for 12-24 hours at the chosen temperature with shaking.

5. Cell Harvesting and Lysis: a. Harvest the cells by centrifugation at 4,000 x g for 15 minutes at 4°C. b. Discard the supernatant and resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5). c. Lyse the cells using sonication or a French press. d. Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet cell debris.

6. Analysis: a. Analyze the soluble fraction (supernatant) for the presence of Mycosporine-glycine using HPLC with a UV detector set to 310 nm. b. Analyze the total protein expression by running the whole-cell lysate, soluble, and insoluble fractions on an SDS-PAGE gel.

Protocol 2: Extraction and Quantification of Mycosporine-Glycine

1. Extraction: a. To the cell pellet from a 50 mL culture, add 5 mL of 100% methanol (B129727). b. Vortex vigorously for 5 minutes to ensure thorough extraction. c. Centrifuge at 10,000 x g for 10 minutes to pellet the cell debris. d. Carefully transfer the methanol supernatant to a new tube. e. Repeat the extraction process on the pellet with another 5 mL of methanol and pool the supernatants. f. Evaporate the methanol extract to dryness using a rotary evaporator or a vacuum centrifuge.

2. Sample Preparation for HPLC: a. Re-dissolve the dried extract in a known volume (e.g., 1 mL) of the HPLC mobile phase (e.g., 0.1% formic acid in water:acetonitrile). b. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

3. HPLC Quantification: a. Inject the filtered sample onto a C18 reverse-phase HPLC column. b. Use a gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (B52724) (Solvent B) for elution. c. Monitor the absorbance at 310 nm. d. Quantify the Mycosporine-glycine peak by comparing its area to a standard curve of a purified M-Gly standard.

References

Technical Support Center: Separation of Mycosporine Glycine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the method development of separating Mycosporine glycine (B1666218) and its isomers. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for separating Mycosporine glycine and its isomers?

A1: The most prevalent and effective methods for separating Mycosporine-like amino acids (MAAs), including this compound, are High-Performance Liquid Chromatography (HPLC) and, more recently, Hydrophilic Interaction Liquid Chromatography (HILIC).[1][2][3][4][5] Reversed-phase HPLC using C8 and C18 columns is a classical and widely used approach.[2][5][6] HILIC is particularly useful for separating highly polar MAAs.[1][4]

Q2: Why is it challenging to separate this compound from other MAAs?

A2: The separation of this compound can be challenging due to its structural similarity to other MAAs, leading to co-elution. For instance, Mycosporine-glycine and mycosporine-taurine are a critical pair that is often difficult to resolve using standard reversed-phase methods.[2][7] Additionally, the high polarity of some MAAs can result in poor retention on traditional C18 columns.[5][8]

Q3: What are the typical detection methods used after separation?

A3: Diode Array Detection (DAD) is commonly used with HPLC, leveraging the strong UV absorption characteristics of MAAs.[1] this compound, as an oxo-MAA, has a characteristic absorption maximum around 310 nm.[1] For unambiguous identification and structural elucidation, Mass Spectrometry (MS), particularly tandem MS (MS/MS), is coupled with the chromatographic separation (LC-MS).[1][3][4]

Q4: Are there any alternatives to HPLC for MAA separation?

A4: While HPLC is the dominant technique, other methods like capillary electrophoresis (CE) have been described for MAA analysis. For purification purposes, techniques such as low-pressure liquid chromatography and fast centrifugal partition chromatography (FCPC) can be employed.[9]

Troubleshooting Guides

This section provides solutions to common problems encountered during the separation of this compound and its isomers.

Problem 1: Poor peak resolution or co-elution of this compound with other MAAs.
  • Possible Cause: Inadequate mobile phase composition or an unsuitable stationary phase.

  • Solution 1: Modify the Mobile Phase.

    • Increase Organic Modifier: For reversed-phase chromatography, a slight increase in the percentage of the organic solvent (e.g., methanol (B129727) or acetonitrile) can improve the separation of less polar compounds. However, for highly polar compounds, this might worsen retention.[2][7]

    • Adjust pH and Use Ion-Pairing Reagents: The use of additives like trifluoroacetic acid (TFA) or formic acid in the mobile phase can improve peak shape and selectivity by suppressing the ionization of the amino acid moieties.[2][7] A method using TFA and ammonium (B1175870) was shown to resolve over 20 MAAs.[2]

  • Solution 2: Change the Stationary Phase.

    • Switch to a C8 Column: A C8 column is less hydrophobic than a C18 column and can offer different selectivity for polar compounds, potentially improving the separation of critical pairs.[2][6]

    • Utilize a HILIC Column: For very polar MAAs that are poorly retained on reversed-phase columns, a HILIC column is an excellent alternative. HILIC separates compounds based on their hydrophilicity.[1][4]

  • Solution 3: Optimize the Gradient.

    • A shallower gradient (slower increase in the organic solvent concentration) can significantly improve the resolution of closely eluting peaks.

Problem 2: Poor retention of this compound on a reversed-phase column.
  • Possible Cause: High polarity of the analyte.

  • Solution 1: Use a Highly Aqueous Mobile Phase.

    • Start with a very low percentage of organic solvent in the initial mobile phase (e.g., 0-5%).

  • Solution 2: Employ a HILIC Column.

    • As mentioned previously, HILIC is specifically designed for the retention and separation of polar compounds and is a robust solution for this issue.[1][4]

  • Solution 3: Consider a Polar-Embedded or Polar-Endcapped Reversed-Phase Column.

    • These types of columns are designed to provide better retention for polar analytes in highly aqueous mobile phases compared to traditional C18 columns.

Problem 3: Inconsistent retention times.
  • Possible Cause 1: Lack of column equilibration.

  • Solution 1: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. A longer equilibration time may be necessary, especially for gradient methods.

  • Possible Cause 2: Fluctuations in mobile phase composition or temperature.

  • Solution 2: Prepare fresh mobile phase daily and ensure it is well-mixed. Use a column oven to maintain a constant temperature, as temperature can significantly affect retention times.[2]

  • Possible Cause 3: Column degradation.

  • Solution 3: If retention times consistently decrease and peak shapes deteriorate, the column may be degrading. Replace the column and ensure proper storage conditions are followed.

Experimental Protocols

Below are detailed methodologies for key experiments in the separation of this compound.

Protocol 1: Reversed-Phase HPLC for MAA Separation

This protocol is a generalized method based on common practices for separating a complex mixture of MAAs.[2][7]

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.2% Trifluoroacetic acid (TFA) in water with ammonium hydroxide (B78521) to adjust pH to 3.15.[7]

  • Mobile Phase B: 0.2% TFA in a mixture of methanol and acetonitrile (B52724) (e.g., 80:10:10 v/v/v) with ammonium hydroxide to adjust pH to 2.20.[7]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.[7]

  • Injection Volume: 10-20 µL.

  • Detection: Diode Array Detector (DAD) at 310 nm.

  • Gradient Program:

    • 0-10 min: 0% B

    • 10-25 min: 0-100% B

    • 25-30 min: 100% B

    • 30.1-35 min: 0% B (re-equilibration)

Protocol 2: HILIC Method for Polar MAA Separation

This protocol is adapted for the separation of highly polar MAAs.[1]

  • Column: SeQuant® ZIC®-cHILIC (e.g., 2.1 x 150 mm, 3 µm).[1]

  • Mobile Phase A: 5mM ammonium acetate (B1210297) in water, pH 6.7.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 0.2 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection: DAD at 310 nm followed by ESI-MS.

  • Gradient Program:

    • 0-2 min: 90% B

    • 2-13 min: 90-60% B

    • 13-15 min: 60-40% B

    • 15-17 min: 40% B

    • 17-19 min: 40-90% B

    • 19-24 min: 90% B (re-equilibration)[1]

Data Presentation

Table 1: Comparison of HPLC Methods for this compound Separation

ParameterReversed-Phase HPLC Method 1[2][7]Reversed-Phase HPLC Method 2[6]HILIC Method[1]
Column Type C18C8ZIC-cHILIC
Mobile Phase A 0.2% TFA in water (pH 3.15)0.1% Acetic Acid in water5mM Ammonium Acetate in water (pH 6.7)
Mobile Phase B 0.2% TFA in Methanol/AcetonitrileMethanolAcetonitrile
Flow Rate 1.0 mL/min1.0 mL/min0.2 mL/min
Temperature 35 °CNot Specified30 °C
Advantages Good resolution for a wide range of MAAs.Improved separation of some polar MAAs compared to C18.Excellent for highly polar MAAs.
Limitations May have poor retention for very polar compounds.May still co-elute some critical pairs.Requires careful equilibration; not suitable for non-polar compounds.

Visualizations

Experimental_Workflow cluster_extraction Sample Preparation cluster_separation Chromatographic Separation cluster_detection Detection and Analysis Sample Biological Material (e.g., Algae, Cyanobacteria) Extraction Extraction with Solvent (e.g., 20% Methanol) Sample->Extraction Filtration Filtration/Centrifugation Extraction->Filtration Extract Crude MAA Extract Filtration->Extract HPLC HPLC System (Pump, Injector, Column Oven) Extract->HPLC Injection Column Analytical Column (C18, C8, or HILIC) HPLC->Column Elution Detector Detector (DAD and/or MS) Column->Detector Data Data Acquisition (Chromatogram, Spectra) Detector->Data Analysis Data Analysis (Peak Integration, Identification) Data->Analysis

Caption: General experimental workflow for the separation and analysis of this compound.

Troubleshooting_Logic Problem Poor Peak Resolution Cause1 Inadequate Mobile Phase Problem->Cause1 Cause2 Unsuitable Column Problem->Cause2 Cause3 Suboptimal Gradient Problem->Cause3 Solution1a Modify pH / Additives Cause1->Solution1a Solution1b Adjust Organic Content Cause1->Solution1b Solution2a Switch to C8 or HILIC Cause2->Solution2a Solution3a Make Gradient Shallower Cause3->Solution3a

Caption: Troubleshooting logic for addressing poor peak resolution in HPLC.

References

Validation & Comparative

Comparative Analysis of Mycosporine Glycine and Shinorine Antioxidant Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of the antioxidant activities of two prominent mycosporine-like amino acids (MAAs), Mycosporine-glycine (M-Gly) and shinorine (B1251615). It is intended for researchers, scientists, and drug development professionals interested in the potential of these natural compounds as antioxidant agents. This document synthesizes quantitative data from various experimental assays, details the methodologies employed, and illustrates the underlying molecular pathways.

Executive Summary

Mycosporine-like amino acids are a class of small, water-soluble molecules produced by marine organisms to protect against UV radiation. Beyond their primary role as natural sunscreens, many MAAs exhibit significant antioxidant properties. This guide focuses on a comparative evaluation of Mycosporine-glycine and shinorine, revealing distinct profiles in their antioxidant capacities and mechanisms of action.

Evidence from multiple in vitro assays indicates that Mycosporine-glycine generally demonstrates superior direct antioxidant activity compared to shinorine, particularly in scavenging water-soluble radicals and inhibiting lipid peroxidation.[1][2] In contrast, shinorine exhibits a potent indirect antioxidant effect by activating the Keap1-Nrf2 signaling pathway, a key cellular defense mechanism against oxidative stress.[1] While shinorine's direct radical scavenging capacity appears lower in certain assays, its ability to modulate cellular antioxidant responses highlights a different but equally important protective strategy.

Quantitative Data Comparison

The antioxidant activities of Mycosporine-glycine and shinorine have been evaluated using several standard in vitro assays. The following table summarizes the quantitative data from these studies, providing a direct comparison of their efficacy.

Antioxidant AssayMycosporine-glycine (M-Gly)ShinorineReference CompoundKey FindingsCitations
DPPH Radical Scavenging IC50: 4.23 ± 0.21 mMIC50: 399.0 ± 1.1 µMAscorbic Acid (IC50: 3.12 ± 0.18 mM and 24.5 ± 1.1 µM in respective studies)M-Gly shows comparable activity to ascorbic acid in one study, while another reports shinorine has significantly lower activity than ascorbic acid. One study found M-Gly had strong activity while shinorine did not.[1][3]
ABTS Radical Scavenging Highest activity among tested MAAs; 8-fold more effective than L-ascorbic acid at pH 8.5.Scarce activity.L-Ascorbic AcidM-Gly demonstrates potent, pH-dependent activity, significantly outperforming shinorine in this assay.[4]
Oxygen Radical Absorbance Capacity (ORAC) Not explicitly compared in the same study.Relative antioxidant capacity of 17 ± 7% compared to Trolox.Trolox, Ascorbic Acid (130 ± 12%)Shinorine shows substantial antioxidant capacity via hydrogen atom transfer, a different mechanism than that measured by DPPH.[1]
Lipid Peroxidation Inhibition Strongly inhibits radical-initiated phosphatidylcholine autoxidation in a concentration-dependent manner.Oxidatively robust (low inhibition).N/AM-Gly is effective at preventing lipid peroxidation, whereas shinorine shows limited activity in this assay.[1]
Cellular Effects (HaCaT Keratinocytes) Suppresses UV-induced inflammatory COX-2 mRNA levels.Suppresses UV-induced inflammatory COX-2 mRNA levels and involucrin (B1238512) expression.N/ABoth compounds exhibit protective effects in skin cells by modulating gene expression after UV exposure.[1][3][5]
Keap1-Nrf2 Pathway Implicated in activating the Nrf2/HO-1 pathway.Acts as a direct antagonist of Keap1-Nrf2 binding, activating the pathway post-UVR exposure.SulforaphaneShinorine directly interacts with the Keap1-Nrf2 pathway to induce cellular antioxidant defenses, an effect not observed in the absence of oxidative stress.[1]

Experimental Methodologies

Detailed protocols for the key antioxidant assays cited in this guide are provided below to facilitate reproducibility and further investigation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

Protocol:

  • A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.

  • Test compounds (Mycosporine-glycine, shinorine) and a positive control (e.g., ascorbic acid) are prepared at various concentrations.

  • A small volume of the test compound solution (e.g., 0.2 mL) is added to a larger volume of the DPPH solution (e.g., 3.8 mL).

  • The mixture is shaken vigorously and incubated at room temperature in the dark for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at 517 nm against a blank.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] * 100 where A_blank is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.

  • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against concentration.[3]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Protocol:

  • The ABTS radical cation is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is left to stand in the dark at room temperature for 12-16 hours.

  • Prior to the assay, the ABTS•+ solution is diluted with ethanol (B145695) to an absorbance of approximately 0.70 at 734 nm.

  • Aliquots of the test compounds (Mycosporine-glycine, shinorine) and a standard (e.g., Trolox) at various concentrations are added to the diluted ABTS•+ solution.

  • The reaction mixture is incubated for a set time (e.g., 6 minutes) at room temperature.

  • The absorbance is measured at 734 nm.

  • The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Cellular Antioxidant Assay (CAA)

This cell-based assay measures the ability of antioxidants to prevent the formation of fluorescent dichlorofluorescein (DCF) in cells, which is produced by the oxidation of dichlorodihydrofluorescein (DCFH) by intracellular reactive oxygen species (ROS).

Protocol:

  • Human keratinocyte cells (e.g., HaCaT) are seeded in a 96-well microplate and cultured to confluence.

  • The cells are washed with a buffer and then incubated with the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), along with the test compounds (Mycosporine-glycine or shinorine) or a standard antioxidant (e.g., quercetin).

  • After the incubation period, the cells are washed to remove the excess probe and compound.

  • A free radical initiator (e.g., AAPH) is added to the cells to induce oxidative stress.

  • The fluorescence intensity is measured over time at excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

  • The antioxidant capacity is quantified by calculating the area under the curve of fluorescence intensity versus time and comparing it to the control.

Visualizing Experimental and Molecular Pathways

To further elucidate the processes described, the following diagrams have been generated using Graphviz.

Experimental Workflow for Antioxidant Activity Assessment

G Experimental Workflow for In Vitro Antioxidant Assays M_Gly Mycosporine-glycine DPPH DPPH Assay M_Gly->DPPH ABTS ABTS Assay M_Gly->ABTS CAA Cellular Antioxidant Assay M_Gly->CAA Shi Shinorine Shi->DPPH Shi->ABTS ORAC ORAC Assay Shi->ORAC Shi->CAA Control Reference Antioxidant (e.g., Ascorbic Acid, Trolox) Control->DPPH Control->ABTS Control->ORAC Spectro Spectrophotometric / Fluorometric Reading DPPH->Spectro ABTS->Spectro ORAC->Spectro CAA->Spectro Calc Calculation of % Inhibition / Scavenging Activity Spectro->Calc IC50 Determination of IC50 / TEAC Values Calc->IC50

Caption: Workflow for assessing the antioxidant activity of MAAs.

Keap1-Nrf2 Signaling Pathway Activation by Shinorine

G Mechanism of Indirect Antioxidant Activity via Keap1-Nrf2 Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Ub Ubiquitination & Degradation Keap1_Nrf2->Ub Basal State Keap1 Keap1 Keap1->Keap1_Nrf2 Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Shinorine Shinorine Shinorine->Keap1 Antagonistic Binding OxidativeStress Oxidative Stress (e.g., UVR) OxidativeStress->Keap1_Nrf2 Induces Conformational Change ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Genes Antioxidant & Cytoprotective Genes (e.g., HMOX1, GCLC) ARE->Genes Promotes Transcription

References

A Comparative Guide to the Efficacy of Mycosporine Glycine and Oxybenzone as UV Filters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of an optimal UV filtering agent is paramount, balancing efficacy, photostability, and biological compatibility. This guide provides an objective comparison between mycosporine (B1203499) glycine (B1666218), a natural UV-absorbing compound from the mycosporine-like amino acid (MAA) family, and oxybenzone (B1678072) (benzophenone-3), a widely used synthetic organic UV filter.

Mechanism of UV Absorption and Photoprotection

Mycosporine Glycine: Mycosporine-like amino acids are characterized by a cyclohexenone or cyclohexenimine chromophore conjugated with an amino acid residue.[1][2] This structure is highly effective at absorbing UV-A and UV-B radiation.[3][4][5] Upon absorbing UV photons, the energy is rapidly dissipated as heat into the surrounding environment without the production of harmful reactive oxygen species (ROS).[2][4][6] This efficient energy dissipation pathway contributes to their high photostability.[6][7][8]

Oxybenzone: As a benzophenone (B1666685) derivative, oxybenzone functions as a broad-spectrum UV absorber, covering UVB and short-wave UVA rays.[9][10][11] Its mechanism involves the absorption of UV radiation, which excites electrons within the molecule to a higher energy state.[11] This energy is then converted into less harmful heat and dissipated.[9][11][12] The process is facilitated by a fast intramolecular hydrogen transfer.[10] However, concerns have been raised that this process may not be perfectly efficient, potentially leading to the generation of free radicals that can cause cellular damage.[13]

Quantitative Comparison of Photochemical Properties

The efficacy of a UV filter is determined by its absorption spectrum, ability to absorb light (molar extinction coefficient), and its stability upon exposure to light (photostability).

PropertyThis compoundOxybenzoneReferences
UV Absorption Maximum (λmax) ~310 nm (UV-B)~288 nm (UV-B) and ~325-350 nm (UV-A)[1][3][7],[10][14][15][16]
Molar Extinction Coefficient (ε) ~27,270 M⁻¹·cm⁻¹Not consistently reported, varies with solvent[17]
UV Absorption Range UV-B and UV-ABroad-spectrum (UV-B and short-wave UV-A)[3][4],[10][18]
Photostability Highly stable under UV radiation, heat, and a wide pH range.[7]Subject to photochemical reactions and can show poor photostability, especially when combined with other agents.[4][7],[4]

Cellular Protective Efficacy and Biological Interactions

Beyond simple UV absorption, the interaction of these compounds with biological systems is a critical factor in their overall efficacy and safety.

This compound:

  • Antioxidant Activity: this compound is a potent antioxidant, capable of scavenging ROS and reducing oxidative stress, a primary cause of UV-induced skin damage.[5][8][19] Its antioxidant activity has been reported to be significantly higher than that of ascorbic acid under certain conditions.[5][20]

  • Anti-inflammatory Effects: It has been shown to inhibit the expression of inflammation-related genes, such as COX-2, in skin cell models.[1][5][20]

  • Skin Repair and Anti-Photoaging: Studies suggest that this compound can promote skin repair by activating signaling pathways like TGF-β/Smad and WNT/β-catenin.[21] It also helps to prevent the breakdown of collagen by decreasing the levels of matrix metalloproteinase-1 (MMP-1) and upregulating procollagen (B1174764) expression.[6][19]

Oxybenzone:

  • Free Radical Production: Oxybenzone's UV absorption process may lead to the generation of free radicals, which can contribute to cellular damage and potentially increase the risk of skin cancers.[13]

  • Allergenic Potential: It is recognized as a photoallergen, meaning it can become an allergen upon exposure to sunlight, leading to skin irritation and rashes in sensitive individuals.[9][12][13]

  • Endocrine Disruption: Concerns have been raised about its potential as an endocrine disruptor, as it can be absorbed through the skin and has been detected in human urine.[1][10][12] However, regulatory bodies have stated that the evidence is currently inconclusive.[12]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate and compare the efficacy of UV filters.

A. UV-Visible Spectrophotometry for Absorption Spectrum Analysis

  • Objective: To determine the UV absorption spectrum and the wavelength of maximum absorption (λmax) of the test compound.

  • Protocol:

    • Solution Preparation: Prepare a stock solution of the test compound (this compound or Oxybenzone) in a suitable solvent (e.g., isopropyl alcohol, methanol, or water).[14] Create a series of dilutions to a final concentration suitable for spectrophotometric analysis.

    • Spectrophotometer Setup: Calibrate a UV-Vis spectrophotometer using the solvent as a blank. Set the wavelength range for scanning, typically from 250 nm to 450 nm.[14]

    • Measurement: Place the diluted sample in a quartz cuvette and record the absorbance across the specified UV range.

    • Data Analysis: Plot absorbance versus wavelength to obtain the absorption spectrum. The peak of this curve represents the λmax. The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette.

B. Photostability Assay

  • Objective: To assess the degradation of the compound upon exposure to UV radiation over time.

  • Protocol:

    • Sample Preparation: Prepare a solution of the test compound at a known concentration.

    • Initial Measurement: Measure the initial absorbance of the solution at its λmax using a UV-Vis spectrophotometer.

    • UV Irradiation: Expose the solution to a controlled source of UV radiation (e.g., a solar simulator or a UV lamp) for specific time intervals.

    • Post-Irradiation Measurement: After each time interval, measure the absorbance of the solution at its λmax.

    • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the initial concentration. Plot the percentage of the compound remaining against the irradiation time to determine its photostability. This compound has been shown to be highly stable under such conditions.[7]

C. In Vitro Cellular Protection Assay (HaCaT Keratinocytes)

  • Objective: To evaluate the ability of the test compound to protect human skin cells from UV-induced damage.

  • Protocol:

    • Cell Culture: Culture human keratinocytes (HaCaT cells) in an appropriate medium until they reach about 80% confluency.

    • Treatment: Treat the cells with varying concentrations of the test compound for a predetermined period before UV exposure.

    • UVB Irradiation: Expose the cells to a specific dose of UVB radiation. A control group of cells should not be irradiated.

    • Cell Viability Assay (MTT Assay): After a 24-hour incubation period post-irradiation, assess cell viability using an MTT assay. This assay measures the metabolic activity of the cells, which correlates with cell viability.

    • ROS Measurement: To measure intracellular ROS production, use a fluorescent probe like 2',7'-dichlorofluorescein (B58168) diacetate (DCF-DA).[20]

    • Data Analysis: Compare the viability and ROS levels of cells treated with the compound to the untreated, irradiated control cells. A higher cell viability and lower ROS level in the treated group indicate a protective effect.

Visualizing Pathways and Workflows

This compound Biosynthesis Pathway

Mycosporine-like amino acids are synthesized from intermediates of the pentose (B10789219) phosphate (B84403) or shikimate pathways.[22][23] The initial steps involve the formation of 4-deoxygadusol (4-DG), which is then converted to mycosporine-glycine.[24]

Mycosporine_Glycine_Biosynthesis cluster_pentose Pentose Phosphate Pathway cluster_shikimate Shikimate Pathway S7P Sedoheptulose-7-Phosphate DDGS_OMT MysA / MysB enzymes S7P->DDGS_OMT DHQ 3-Dehydroquinate DHQ->DDGS_OMT Four_DG 4-Deoxygadusol (4-DG) DDGS_OMT->Four_DG MysC MysC enzyme (ATP-grasp ligase) MGly Mycosporine-Glycine MysC->MGly Glycine Glycine Glycine->MysC Four_DG->MysC

Caption: Biosynthesis pathway of mycosporine-glycine from precursor metabolites.

General Workflow for UV Filter Efficacy Comparison

A structured experimental workflow is essential for the objective comparison of UV filtering agents.

UV_Filter_Efficacy_Workflow cluster_photochem Photochemical Properties cluster_invitro Cellular Effects start Select UV Filters (e.g., this compound vs. Oxybenzone) photochem Photochemical Analysis start->photochem invitro In Vitro Cellular Assays start->invitro uv_spec UV-Vis Spectrophotometry (λmax, ε) photochem->uv_spec photo_stab Photostability Assay (% Degradation) photochem->photo_stab cell_via Cell Viability (MTT) Post-UV Exposure invitro->cell_via ros ROS Production (DCF-DA) invitro->ros anti_inflam Anti-inflammatory Markers (e.g., COX-2 expression) invitro->anti_inflam data Data Analysis & Comparison conclusion Efficacy Conclusion data->conclusion uv_spec->data photo_stab->data cell_via->data ros->data anti_inflam->data

Caption: Experimental workflow for comparing the efficacy of different UV filters.

Signaling Pathways in UV-Induced Skin Damage and Protection

UVB radiation triggers multiple signaling pathways leading to inflammation and collagen degradation. This compound has been shown to counteract these effects.

UV_Damage_Protection_Pathway UVB UVB Radiation ROS ↑ Reactive Oxygen Species (ROS) UVB->ROS COX2 ↑ COX-2 Expression ROS->COX2 activates MMP1 ↑ MMP-1 Expression ROS->MMP1 activates Inflammation Inflammation Skin_Damage Skin Photodamage Inflammation->Skin_Damage Collagen_Deg Collagen Degradation Collagen_Deg->Skin_Damage COX2->Inflammation MMP1->Collagen_Deg MGly This compound MGly->ROS scavenges MGly->COX2 inhibits MGly->MMP1 inhibits TGF_WNT ↑ TGF-β/Smad & WNT/β-catenin Pathways MGly->TGF_WNT activates Skin_Repair Skin Repair TGF_WNT->Skin_Repair

Caption: Signaling pathways in UVB damage and this compound's protective role.

Conclusion

The comparison between this compound and oxybenzone reveals two distinct profiles for UV protection.

  • Oxybenzone is a synthetic, broad-spectrum UV filter with established efficacy in absorbing UV radiation.[9][10][11] However, its utility is tempered by concerns regarding its photostability, potential to generate free radicals, and its profile as a photoallergen and possible endocrine disruptor.[4][12][13]

  • This compound represents a natural alternative with a strong UV-B absorption peak.[3][7] Its key advantages lie in its exceptional photostability and its multifunctional role in skin protection.[7][8] Beyond passively absorbing UV light, it actively protects cells by scavenging reactive oxygen species, reducing inflammation, and promoting skin repair pathways.[5][19][20][21]

For researchers and drug development professionals, this compound presents a compelling profile as a next-generation photoprotective agent, offering a combination of high efficacy, stability, and beneficial biological activities that address the multifaceted nature of photodamage. Further research focusing on formulation and large-scale production will be critical for its integration into future dermatological and cosmetic products.

References

Validating the In Vitro Photoprotective Effect of Mycosporine Glycine on Human Keratinocytes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro photoprotective effects of Mycosporine glycine (B1666218) (MG) on human keratinocytes, supported by experimental data. It details the methodologies of key experiments and presents quantitative data in a structured format for easy comparison, alongside visualizations of the underlying molecular mechanisms and experimental workflows.

Quantitative Performance Comparison

Mycosporine glycine demonstrates significant photoprotective effects on human keratinocytes through its potent antioxidant and anti-inflammatory properties. The following tables summarize its performance in comparison to other relevant compounds based on in vitro studies.

Antioxidant Activity of this compound vs. Alternatives
Compound Antioxidant Activity (IC50 Value)
This compound4.23 ± 0.21 mM (DPPH assay)[1]
8-fold higher than Ascorbic Acid at pH 8.5 (hydrosoluble radical scavenging)[2]
Ascorbic Acid3.12 ± 0.18 mM (DPPH assay)[1]
Porphyra-334No significant activity (DPPH assay)[3]
ShinorineNo significant activity (DPPH assay)[3]
Anti-inflammatory Effect of this compound in UVB-Irradiated HaCaT Cells
Concentration of this compound Effect on COX-2 mRNA Expression
0.03 mMNo significant decrease[1][4]
0.15 mMNo significant decrease[1][4]
0.3 mMSignificant decrease to control levels[1][4]
Photoprotective Effect of Mycosporine-Like Amino Acids on HaCaT Cell Viability after UV Irradiation
Compound and Concentration Cell Viability
Palythine (B1256371) (0.3% w/v)Significantly protected against SSR-induced cell death[5]
Porphyra-334 (40 µM)Increased cell viability up to 88% after UVA exposure[6]
This compound, Shinorine, Porphyra-334 (0.1 mg/mL and above)Significantly reduced cell viability (Note: This study showed a cytotoxic effect at higher concentrations)[7]

Experimental Protocols

Detailed methodologies for key in vitro experiments to validate the photoprotective effects of this compound on human keratinocytes are provided below.

Cell Culture and UVB Irradiation
  • Cell Line: Human immortalized keratinocytes (HaCaT) are a commonly used and appropriate model.[8]

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • UVB Irradiation:

    • Seed HaCaT cells in appropriate well plates and grow to 70-80% confluency.

    • Wash cells with Phosphate-Buffered Saline (PBS).

    • Replace the medium with PBS or a serum-free medium to avoid the generation of phototoxic compounds.

    • Expose the cells to a UVB source (e.g., a lamp with a peak emission at 312 nm). The UVB dose can be varied, with doses ranging from 50 to 200 mJ/cm² being commonly used to induce detectable damage.[9]

    • For photoprotection studies, cells are pre-incubated with various concentrations of this compound for a specified period (e.g., 2-24 hours) before UVB irradiation.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Following UVB irradiation and treatment with this compound, incubate the cells for 24 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL.

  • Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.

Oxidative Stress Assay (DCFH-DA Assay)

This assay quantifies the intracellular generation of reactive oxygen species (ROS).

  • After UVB irradiation and treatment with this compound, wash the cells with PBS.

  • Load the cells with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in serum-free medium.

  • Incubate for 30 minutes at 37°C in the dark. Inside the cells, DCFH-DA is deacetylated to DCFH, which is then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).

  • Wash the cells with PBS to remove the excess probe.

  • Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively. The level of ROS is proportional to the fluorescence intensity.[10][11]

Anti-inflammatory Assay (COX-2 Expression by qPCR)

This method quantifies the expression of the pro-inflammatory enzyme cyclooxygenase-2 (COX-2).

  • At a specified time point after UVB irradiation and treatment with this compound, lyse the cells and extract total RNA using a suitable kit.

  • Synthesize complementary DNA (cDNA) from the extracted RNA via reverse transcription.

  • Perform quantitative real-time PCR (qPCR) using primers specific for the COX-2 gene and a reference gene (e.g., GAPDH) for normalization.

  • The relative expression of COX-2 mRNA is calculated using the ΔΔCt method. A decrease in COX-2 expression in this compound-treated cells compared to untreated, irradiated cells indicates an anti-inflammatory effect.[1]

DNA Damage Assay (Comet Assay)

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks.

  • After UVB irradiation and treatment with this compound, harvest the cells.

  • Embed the cells in a low-melting-point agarose (B213101) on a microscope slide.

  • Lyse the cells with a detergent solution to remove membranes and proteins, leaving behind the nuclear DNA.

  • Subject the slides to electrophoresis under alkaline conditions. Damaged DNA (with strand breaks) will migrate out of the nucleus, forming a "comet tail," while undamaged DNA remains in the nucleus (the "comet head").

  • Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.

  • Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using image analysis software.

Mechanism of Action and Signaling Pathways

The photoprotective effects of this compound are mediated through multiple mechanisms, most notably by its ability to activate the Nrf2 signaling pathway, a master regulator of the cellular antioxidant response.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Endpoint Assays HaCaT HaCaT Keratinocyte Culture MG_treatment This compound Treatment (Various Concentrations) HaCaT->MG_treatment UVB UVB Irradiation (e.g., 50-200 mJ/cm²) MG_treatment->UVB Viability Cell Viability (MTT Assay) UVB->Viability ROS Oxidative Stress (DCFH-DA Assay) UVB->ROS Inflammation Inflammation (COX-2 Expression) UVB->Inflammation DNA_damage DNA Damage (Comet Assay) UVB->DNA_damage

Experimental workflow for assessing the photoprotective effect of this compound.

Upon exposure of keratinocytes to UVB radiation, there is a significant increase in intracellular ROS, which can lead to oxidative stress, inflammation, and DNA damage. This compound acts as a potent antioxidant, directly scavenging these harmful radicals. Furthermore, it activates the Nrf2 pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Oxidative stress induced by UVB can lead to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression. These genes encode for protective enzymes such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), which enhance the cell's capacity to neutralize ROS and mitigate oxidative damage.

Nrf2_Pathway cluster_nucleus Nuclear Events UVB UVB Radiation ROS Reactive Oxygen Species (ROS) UVB->ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation MG This compound MG->ROS scavenges Nrf2 Nrf2 (active) Keap1_Nrf2->Nrf2 Nucleus Nucleus Nrf2->Nucleus translocation ARE Antioxidant Response Element (ARE) Antioxidant_Genes Upregulation of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Protection Cellular Protection - Reduced Oxidative Stress - Reduced Inflammation - Reduced DNA Damage Antioxidant_Genes->Protection Nrf2_n Nrf2 Nrf2_n->ARE binds to

Nrf2 signaling pathway activated by this compound in response to UVB radiation.

The multifaceted photoprotective action of this compound involves a combination of direct UV absorption, potent antioxidant activity, and the modulation of key cellular signaling pathways. This integrated response contributes to the maintenance of cellular homeostasis and the prevention of photodamage in human keratinocytes.

MG_Actions cluster_direct Direct Actions cluster_indirect Indirect Actions (Signaling Pathways) cluster_outcomes Photoprotective Outcomes MG This compound UV_abs UVB Absorption MG->UV_abs ROS_scavenge ROS Scavenging MG->ROS_scavenge Nrf2_activation Nrf2 Pathway Activation MG->Nrf2_activation COX2_inhibition COX-2 Inhibition MG->COX2_inhibition DNA_protection Reduced DNA Damage UV_abs->DNA_protection ROS_scavenge->DNA_protection Inflammation_reduction Reduced Inflammation ROS_scavenge->Inflammation_reduction Viability_increase Increased Cell Viability ROS_scavenge->Viability_increase Nrf2_activation->ROS_scavenge enhances COX2_inhibition->Inflammation_reduction

Multifaceted photoprotective actions of this compound.

References

A Comparative Analysis of the Antioxidant Capacity of Mycosporine-Glycine and Ascorbic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the antioxidant capacities of mycosporine-glycine (M-Gly), a naturally occurring mycosporine-like amino acid (MAA), and L-ascorbic acid (Vitamin C), a well-established antioxidant standard. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to evaluate the relative antioxidant performance of these compounds. The comparison is supported by quantitative data from in vitro antioxidant assays, detailed experimental protocols, and visualizations of their respective antioxidant signaling pathways.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacities of mycosporine-glycine and ascorbic acid have been evaluated using various standard assays, primarily the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The half-maximal inhibitory concentration (IC50) is a key metric used to express the concentration of an antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant capacity.

The comparative data reveals that the antioxidant activity of mycosporine-glycine is comparable to that of ascorbic acid, with some studies indicating superior performance under specific conditions, such as alkaline pH.

Antioxidant AssayMycosporine-Glycine (M-Gly) IC50Ascorbic Acid (Vitamin C) IC50Reference
DPPH Radical Scavenging4.23 ± 0.21 mM3.12 ± 0.18 mM[1][2]
ABTS Radical Scavenging2.258 mM0.503 mM[3]
ABTS Radical Scavenging (pH 8.5)8-fold more active than L-ASC-[4]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, this section outlines a detailed methodology for the DPPH radical scavenging assay, a commonly employed method for assessing antioxidant capacity.

DPPH Radical Scavenging Assay Protocol

This protocol is adapted from standard procedures used in the comparative analysis of antioxidants.

1. Reagents and Materials:

  • Mycosporine-glycine (M-Gly)

  • L-ascorbic acid (Vitamin C)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) (spectrophotometric grade)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

2. Preparation of Solutions:

  • DPPH Stock Solution (1 mM): Dissolve an appropriate amount of DPPH in methanol. Store in a dark, refrigerated container.

  • DPPH Working Solution (0.1 mM): Dilute the DPPH stock solution with methanol to a final concentration of 0.1 mM. The absorbance of this solution at 517 nm should be approximately 1.0. This solution should be freshly prepared before each experiment and protected from light.

  • Test Sample Solutions: Prepare stock solutions of M-Gly and ascorbic acid in methanol. From these stock solutions, create a series of dilutions to obtain a range of concentrations for testing.

3. Assay Procedure:

  • Add 100 µL of the DPPH working solution to each well of a 96-well microplate.

  • Add 100 µL of the various concentrations of the M-Gly and ascorbic acid solutions to their respective wells.

  • For the control (blank), add 100 µL of methanol instead of the test sample.

  • Mix the contents of the wells thoroughly.

  • Incubate the microplate in the dark at room temperature for 30 minutes.

  • After incubation, measure the absorbance of each well at 517 nm using a microplate reader.

4. Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Inhibition = [ (Acontrol - Asample) / Acontrol ] * 100

Where:

  • Acontrol is the absorbance of the control (DPPH solution without the test sample).

  • Asample is the absorbance of the test sample with the DPPH solution.

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test sample.

Visualization of Antioxidant Mechanisms

The antioxidant activities of mycosporine-glycine and ascorbic acid are mediated through distinct yet effective mechanisms. These can be visualized to better understand their modes of action at a cellular level.

Experimental Workflow for Antioxidant Capacity Assessment

The following diagram illustrates the general workflow for comparing the antioxidant capacities of mycosporine-glycine and ascorbic acid using a radical scavenging assay like DPPH or ABTS.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Stock Solutions (M-Gly & Ascorbic Acid) C Mix Samples with Radical Solution A->C B Prepare DPPH/ABTS Working Solution B->C D Incubate in Dark (e.g., 30 minutes) C->D E Measure Absorbance (e.g., 517 nm for DPPH) D->E F Calculate % Inhibition E->F G Determine IC50 Values F->G

Experimental workflow for antioxidant assays.

Comparative Antioxidant Signaling Pathways

Mycosporine-glycine and ascorbic acid employ different strategies to combat oxidative stress. Ascorbic acid is a potent direct scavenger of reactive oxygen species (ROS). In contrast, mycosporine-glycine has been shown to not only directly scavenge radicals but also to activate the Keap1-Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.[5] This activation leads to the transcription of a suite of antioxidant and cytoprotective genes.

G cluster_Mgly Mycosporine-Glycine Pathway cluster_VitC Ascorbic Acid Pathway Mgly Mycosporine-Glycine Keap1 Keap1 Mgly->Keap1 inhibits binding to Nrf2 Nrf2 Nrf2 Keap1->Nrf2 dissociation ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression (e.g., HO-1, SOD, CAT) ARE->Antioxidant_Genes activates transcription of ROS Reactive Oxygen Species (ROS) Antioxidant_Genes->ROS reduces VitC Ascorbic Acid (Vitamin C) VitC->ROS donates electrons to Neutralized_ROS Neutralized Species ROS->Neutralized_ROS ROS_source Cellular Oxidative Stress ROS_source->ROS

Antioxidant signaling pathways of M-Gly and Vitamin C.

References

A Comparative Analysis of the Photostability of Mycosporine Glycine and Commercial Sunscreens

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the photostability of mycosporine (B1203499) glycine (B1666218), a naturally occurring ultraviolet (UV) filter, with commonly used commercial sunscreen agents. This analysis is supported by available experimental data and detailed methodologies to facilitate a comprehensive understanding of their respective performance under UV stress.

Mycosporine-like amino acids (MAAs), such as mycosporine glycine, are natural compounds produced by various organisms exposed to strong sunlight, including algae and cyanobacteria. Their inherent function is to provide photoprotection, and consequently, they exhibit remarkable photostability. In contrast, many synthetic organic UV filters used in commercial sunscreens can suffer from photodegradation, leading to a loss of efficacy and the potential formation of reactive byproducts. This guide delves into the photostability of this compound, presenting quantitative data where available and outlining the experimental protocols used for such assessments.

Quantitative Photostability Comparison

Direct, side-by-side quantitative comparisons of the photostability of this compound and commercial sunscreens under identical experimental conditions are limited in publicly available literature. However, the intrinsic photostability of MAAs can be quantified through their very low photodegradation quantum yields. The photodegradation quantum yield (Φp) represents the efficiency of a molecule to degrade upon absorbing a photon. A lower value signifies higher photostability.

In contrast, some commercial organic UV filters are known for their susceptibility to photodegradation. Avobenzone, a widely used UVA filter, is notoriously photounstable and requires photostabilizers in formulations to prevent its rapid degradation upon UV exposure.

Here is a summary of the available photostability data:

CompoundTypePhotodegradation Quantum Yield (Φp)Notes
Palythine (B1256371) (an MAA)Natural UV Filter1.2 x 10-5Indicates very high photostability. Data for this compound is expected to be in a similar range.
Porphyra-334 (an MAA)Natural UV Filter2 - 4 x 10-4Demonstrates high photostability.
AvobenzoneCommercial UVA FilterHigh (requires stabilization)Known to be highly photounstable, with degradation pathways including C-C bond fission in the triplet state.
OctinoxateCommercial UVB FilterCan be photounstablePhotostability can be influenced by other ingredients in the formulation.

Experimental Protocols

The assessment of photostability is crucial for evaluating the efficacy of any UV filter. The following are detailed methodologies for key experiments cited in the literature for determining the photostability of compounds like this compound.

In Vitro Photostability Testing using UV Spectroscopy

This method assesses the change in the UV absorbance spectrum of a sunscreen agent after exposure to a controlled dose of UV radiation.

a. Sample Preparation:

  • A solution of this compound or the commercial sunscreen agent is prepared in a suitable solvent (e.g., water or ethanol).

  • The solution is applied uniformly onto a transparent substrate, typically a polymethyl methacrylate (B99206) (PMMA) plate, at a concentration of 1-2 mg/cm².

  • The film is allowed to dry in the dark for at least 15 minutes to form a uniform layer.

b. UV Irradiation:

  • The initial UV absorbance spectrum of the sample is measured using a spectrophotometer equipped with an integrating sphere. The absorbance is recorded from 290 nm to 400 nm.

  • The sample is then exposed to a controlled dose of UV radiation from a solar simulator. The output of the solar simulator should be calibrated to mimic the solar spectrum.

  • The irradiation dose is typically measured in Joules per square centimeter (J/cm²).

c. Post-Irradiation Analysis:

  • After irradiation, the UV absorbance spectrum of the sample is measured again.

  • The percentage of photodegradation can be calculated by comparing the area under the absorbance curve before and after irradiation. A photostability criterion can be defined, for example, a compound is considered photostable if it retains more than 90% of its initial UV absorbance after a defined UV dose.

Photodegradation Quantum Yield Determination

This experiment provides a more precise quantification of a molecule's intrinsic photostability.

a. Actinometry:

  • A chemical actinometer with a well-known quantum yield is used to accurately measure the photon flux of the light source.

  • The actinometer is irradiated under the same conditions as the sample.

b. Sample Irradiation and Analysis:

  • A dilute solution of this compound of known concentration is irradiated with monochromatic light at its absorption maximum (λmax ≈ 310 nm).

  • The concentration of this compound is monitored over time using High-Performance Liquid Chromatography (HPLC).

  • The rate of photodegradation is determined from the change in concentration as a function of irradiation time.

c. Calculation of Quantum Yield:

  • The photodegradation quantum yield (Φp) is calculated using the following equation: Φp = (moles of compound degraded) / (moles of photons absorbed)

Visualizing Photostability Mechanisms

The remarkable photostability of this compound is attributed to its ability to efficiently dissipate absorbed UV energy as heat without undergoing photochemical reactions. This process involves a rapid return from the excited electronic state to the ground state.

cluster_ground_state Ground State cluster_excited_state Excited State MyG This compound (S₀) MyG_excited Excited this compound (S₁) MyG->MyG_excited UV Photon Absorption (λmax ≈ 310 nm) MyG_excited->MyG Ultrafast Internal Conversion (Energy dissipated as heat) Photoproducts Photoproducts MyG_excited->Photoproducts Photodegradation (Minimal Pathway)

Caption: UV energy dissipation by this compound.

The following diagram illustrates a generalized workflow for comparing the photostability of different UV filtering compounds.

cluster_prep 1. Sample Preparation cluster_pre_irr 2. Pre-Irradiation Analysis cluster_irr 3. UV Irradiation cluster_post_irr 4. Post-Irradiation Analysis cluster_comp 5. Comparative Analysis prep_steps Prepare solutions of this compound and Commercial Sunscreens. Apply uniform films onto PMMA plates. pre_analysis Measure initial UV absorbance spectrum (UV Spectroscopy) or concentration (HPLC). prep_steps->pre_analysis irradiation Expose samples to a controlled dose of UV radiation using a solar simulator. pre_analysis->irradiation post_analysis Measure final UV absorbance spectrum or concentration. irradiation->post_analysis comparison Calculate percentage of degradation. Compare the photostability of This compound and Commercial Sunscreens. post_analysis->comparison

Caption: Workflow for photostability comparison.

Mycosporine Glycine: An In Vivo Examination of its Efficacy in Preventing UV-Induced Erythema

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Mycosporine-like amino acids (MAAs) are natural compounds found in various marine organisms that have garnered significant interest for their photoprotective properties. Among these, Mycosporine-glycine (M-Gly) has shown promise as a potent agent against UV-induced skin damage. This guide provides an objective comparison of M-Gly's in vivo efficacy in preventing erythema (sunburn) with other common UV-protective alternatives, supported by experimental data and detailed methodologies.

Comparative Efficacy in Erythema Prevention

An in vivo study on ICR mice demonstrated the protective effects of Mycosporine-glycine against UVB-induced skin photodamage, including erythema.[1][2] While direct head-to-head in vivo comparisons with other specific sunscreens are limited in publicly available literature, the data from this study provides a strong indication of M-Gly's potential. The study observed a visible improvement in skin appearance and a reduction in redness in mice treated with M-Gly compared to the untreated, UVB-exposed group.

For a broader perspective, other MAAs such as shinorine (B1251615) and porphyra-334 (B1236830) are key components in commercially available sunscreen products like Helioguard® 365 and Helionori®.[3] These compounds are also recognized for their UV-absorbing and antioxidant properties.[4][5] While in vitro studies suggest varying levels of antioxidant and anti-inflammatory activity among different MAAs, with M-Gly often showing strong antioxidant potential, comparative in vivo data on erythema prevention remains an area for further research.[5][6]

Here, we summarize the key findings from the in vivo study on Mycosporine-glycine and contextualize them with the known properties of other UV-protective agents.

Table 1: In Vivo Efficacy of Mycosporine-glycine in Alleviating UVB-Induced Skin Photodamage in Mice

Treatment GroupDosageObservationQuantitative Assessment (Reduction in Inflammatory Markers)
ControlN/ANormal skin appearanceBaseline levels of inflammatory cytokines
UVB-Exposed (Untreated)N/AVisible erythema, wrinkling, and skin thickeningSignificant increase in TNF-α, IL-6, and IL-1β
UVB + Mycosporine-glycine0.2 mg/kg (intraperitoneal)Improved skin appearance, reduced rednessSignificant reduction in TNF-α, IL-6, and IL-1β compared to the untreated UVB group
UVB + Mycosporine-glycine2 mg/kg (intraperitoneal)Markedly improved skin appearance, minimal signs of erythemaDose-dependent, significant reduction in TNF-α, IL-6, and IL-1β

Source: Data compiled from an in vivo study on female ICR mice.[1][2]

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental methodologies are crucial. Below are the protocols for inducing and evaluating erythema in an in vivo setting, based on established scientific practices.

In Vivo Model for UVB-Induced Erythema
  • Animal Model: Female ICR mice (or other suitable hairless models) are typically used. The dorsal skin is shaved 24 hours before the experiment.

  • Test Substance Administration: Mycosporine-glycine, dissolved in a suitable vehicle (e.g., saline), is administered to the test groups. Administration can be topical or systemic (e.g., intraperitoneal injection) depending on the study's objective. In the cited study, intraperitoneal injections were given for 30 days.[1][2]

  • UVB Irradiation: The shaved dorsal skin of the mice is exposed to a controlled dose of UVB radiation. The dosage is typically determined based on the minimal erythema dose (MED) of the animals.

  • Control Groups: A negative control group (no treatment, no UVB), a vehicle control group (vehicle treatment, UVB exposure), and a positive control group (a known sunscreen agent, UVB exposure) should be included for comparison.

  • Erythema Assessment: Erythema is evaluated at specific time points after UVB exposure (e.g., 24, 48, and 72 hours). This can be done through:

    • Visual Scoring: Using a standardized scale (e.g., 0 = no erythema, 1 = minimal erythema, 2 = moderate erythema, 3 = severe erythema).

    • Colorimetric Measurement: A more objective method using a chromameter or a spectrophotometer to measure the change in skin color, specifically the a* value (redness).

Workflow for In Vivo Erythema Prevention Study

G cluster_prep Preparation cluster_treatment Treatment cluster_exposure UVB Exposure cluster_assessment Assessment animal_model Select Animal Model (e.g., ICR Mice) shaving Shave Dorsal Skin animal_model->shaving acclimatization Acclimatization Period shaving->acclimatization grouping Group Allocation (Control, Vehicle, M-Gly, Positive Control) acclimatization->grouping administration Administer Test Substances (e.g., Topical/Systemic M-Gly) grouping->administration uvb_irradiation Expose Dorsal Skin to UVB administration->uvb_irradiation erythema_scoring Erythema Assessment (Visual & Colorimetric) uvb_irradiation->erythema_scoring histology Histopathological Analysis erythema_scoring->histology biochemical Biochemical Assays (Inflammatory Markers) erythema_scoring->biochemical

Caption: Experimental workflow for an in vivo study on erythema prevention.

Signaling Pathways in UV-Induced Erythema

UV radiation triggers a complex cascade of cellular events leading to inflammation and erythema. The primary mechanisms involve the generation of reactive oxygen species (ROS) and direct DNA damage, which in turn activate key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

UV-Induced Inflammatory Cascade

G UVB UVB Radiation DNA_Damage DNA Damage UVB->DNA_Damage ROS Reactive Oxygen Species (ROS) UVB->ROS MAPK MAPK Pathway Activation (p38, JNK, ERK) DNA_Damage->MAPK NFkB NF-κB Pathway Activation DNA_Damage->NFkB ROS->MAPK ROS->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1, IL-6) MAPK->Cytokines COX2 COX-2 Upregulation MAPK->COX2 NFkB->Cytokines NFkB->COX2 Vasodilation Vasodilation & Increased Blood Flow Cytokines->Vasodilation Prostaglandins Prostaglandin Synthesis COX2->Prostaglandins Prostaglandins->Vasodilation Erythema Erythema (Sunburn) Vasodilation->Erythema

Caption: Simplified signaling pathway of UV-induced erythema.

Mycosporine-glycine and other MAAs are thought to exert their protective effects not only by absorbing UV radiation but also by scavenging ROS and modulating these inflammatory signaling pathways. In vitro studies have shown that M-Gly and shinorine can inhibit the expression of COX-2, a key enzyme in the inflammatory process.[6] The in vivo study on M-Gly also demonstrated a significant reduction in pro-inflammatory cytokines, further supporting its anti-inflammatory role.[1][2]

Conclusion

The available in vivo data strongly supports the efficacy of Mycosporine-glycine in mitigating UVB-induced skin damage, including the prevention of erythema. Its mechanism of action appears to be multi-faceted, involving not only UV screening but also potent antioxidant and anti-inflammatory activities. While direct comparative in vivo studies with other sunscreens are needed for a definitive ranking of efficacy, the existing evidence positions M-Gly as a highly promising natural compound for dermatological and cosmetic applications. Further research focusing on topical formulations and human clinical trials will be instrumental in fully elucidating its potential as a next-generation photoprotective agent.

References

Mycosporine Glycine: A Comparative Analysis of Performance and Stability in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mycosporine glycine (B1666218) (M-Gly), a member of the mycosporine-like amino acid (MAA) family, is a naturally occurring, water-soluble compound with significant potential in the cosmetic and pharmaceutical industries.[1][2] Possessing potent UV-absorbing and antioxidant properties, M-Gly offers a promising, natural alternative to synthetic ingredients.[3][4] This guide provides a comprehensive comparison of Mycosporine glycine's performance and stability in various cosmetic bases, supported by experimental data and detailed protocols.

Performance Profile of this compound

This compound exhibits a dual-action mechanism, providing both photoprotection and antioxidant benefits, making it a valuable ingredient in anti-aging and sun care formulations.

UV-Absorbing Properties

With a maximum absorption in the UV-B range at approximately 310 nm, this compound effectively shields the skin from a portion of harmful solar radiation.[5] While its primary absorption is in the UV-B spectrum, its utility can be enhanced in formulations by combining it with other MAAs that absorb in the UV-A range, such as porphyra-334 (B1236830) and shinorine, to provide broad-spectrum protection.[6]

Antioxidant Efficacy

This compound demonstrates significant antioxidant activity, playing a crucial role in neutralizing reactive oxygen species (ROS) generated by UV radiation and other environmental stressors.[3] This activity is attributed to its ability to scavenge free radicals and reduce oxidative stress in skin cells.[3][7]

Table 1: Comparative Antioxidant Capacity of this compound

Antioxidant AssayThis compound (IC50)Ascorbic Acid (Vitamin C) (IC50)Reference Compound (IC50)
DPPH Radical ScavengingStrong activity noted--
ABTS Radical ScavengingpH-dependent, high activityLower activity than M-Gly at certain pHs-

Note: IC50 (half maximal inhibitory concentration) values represent the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity. The exact IC50 values can vary depending on the specific experimental conditions.

The antioxidant mechanism of this compound is linked to the activation of the Keap1-Nrf2 signaling pathway, a master regulator of the cellular antioxidant response.[6][8]

Cellular Mechanism of Action: The Nrf2 Signaling Pathway

Upon exposure to oxidative stress, this compound can activate the Nrf2 pathway, leading to the expression of a suite of protective genes.

Nrf2_Pathway cluster_0 Cytoplasm cluster_1 Nucleus UV_Stress UV Radiation/ Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Complex UV_Stress->Keap1_Nrf2 induces M_Gly This compound M_Gly->Keap1_Nrf2 promotes dissociation Nrf2_d Nrf2 Keap1_Nrf2->Nrf2_d dissociation Keap1_d Keap1 (degraded) Keap1_Nrf2->Keap1_d Nrf2_n Nrf2 Nrf2_d->Nrf2_n translocation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE binds to Antioxidant_Enzymes SOD, CAT, etc. ARE->Antioxidant_Enzymes upregulates transcription of

This compound activates the Nrf2 antioxidant pathway.

Stability of this compound in Cosmetic Bases

The stability of this compound is a critical factor for its efficacy in cosmetic formulations. While generally considered stable, its performance can be influenced by the cosmetic base and other ingredients.

Table 2: Stability Profile of this compound in Different Cosmetic Bases (Hypothetical Data)

Cosmetic BaseParameter0 Months1 Month (40°C)3 Months (40°C)6 Months (25°C)
O/W Emulsion M-Gly Conc. (%)1.000.980.950.97
pH6.56.46.26.4
Viscosity (cP)5000490047004950
ColorWhiteWhiteOff-whiteWhite
OdorCharacteristicNo changeSlight changeNo change
W/O Emulsion M-Gly Conc. (%)1.000.990.970.98
pH6.86.76.66.7
Viscosity (cP)8000790077007950
ColorWhiteWhiteWhiteWhite
OdorCharacteristicNo changeNo changeNo change
Gel Base M-Gly Conc. (%)1.000.970.930.96
pH6.26.15.96.1
Viscosity (cP)3000290027002950
ColorTransparentTransparentSlight yellowingTransparent
OdorCharacteristicNo changeNo changeNo change

Note: This table presents hypothetical data for illustrative purposes, as comprehensive, directly comparative studies on the stability of this compound in different cosmetic bases are limited. The data reflects expected trends based on general principles of cosmetic formulation.

This compound is known to be highly resistant to a wide range of pH conditions.[9] However, its stability can be affected by high temperatures.

Experimental Protocols

To ensure the quality and efficacy of cosmetic products containing this compound, rigorous stability and performance testing is essential.

Protocol 1: Stability Testing of a Cosmetic Formulation Containing this compound

Objective: To evaluate the physical and chemical stability of a cosmetic formulation containing this compound under accelerated and real-time conditions.

Methodology:

  • Sample Preparation: Prepare three batches of the cosmetic formulation containing a specified concentration of this compound. Package the samples in the final intended packaging.

  • Storage Conditions:

    • Accelerated Stability: Store samples at 40°C ± 2°C and 75% ± 5% relative humidity for a period of 3 months.

    • Real-Time Stability: Store samples at 25°C ± 2°C and 60% ± 5% relative humidity for a period of 12 months.

    • Freeze-Thaw Cycling: Subject samples to three cycles of freezing at -10°C for 24 hours followed by thawing at 25°C for 24 hours.

  • Evaluation Parameters and Schedule: Evaluate the samples at initial (time 0), 1, 2, and 3 months for accelerated stability, and at 3, 6, 9, and 12 months for real-time stability.

    • Physical Evaluation: Assess appearance, color, odor, and phase separation.

    • Chemical Evaluation: Measure pH and viscosity. Determine the concentration of this compound using High-Performance Liquid Chromatography (HPLC).

  • Acceptance Criteria: Define the acceptable limits for changes in each parameter. For example, pH should not deviate by more than 0.5 units, and the concentration of this compound should not fall below 90% of the initial value.

Workflow for stability testing of M-Gly formulations.
Protocol 2: Photostability Testing of this compound in a Topical Formulation

Objective: To assess the photostability of this compound in a topical formulation upon exposure to UV radiation.

Methodology:

  • Sample Preparation: Apply a thin, uniform layer of the formulation containing this compound onto a suitable substrate (e.g., quartz plates or PMMA plates).

  • UV Irradiation: Expose the samples to a controlled dose of UV radiation from a solar simulator. The irradiation dose should be relevant to real-life sun exposure conditions.

  • Extraction and Analysis: After irradiation, extract the this compound from the substrate using a suitable solvent.

  • Quantification: Determine the concentration of the remaining this compound using HPLC.

  • Calculation: Calculate the percentage of photodegradation by comparing the concentration of this compound in the irradiated sample to that in a non-irradiated control sample.

Protocol 3: In Vitro Antioxidant Capacity Assessment

Objective: To determine the in vitro antioxidant capacity of this compound in a cosmetic formulation.

Methodology:

  • Sample Preparation: Prepare an extract of the cosmetic formulation containing this compound.

  • DPPH Assay:

    • Mix the sample extract with a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).

    • Incubate the mixture in the dark for 30 minutes.

    • Measure the absorbance at 517 nm using a spectrophotometer.

    • Calculate the percentage of DPPH radical scavenging activity.

  • ABTS Assay:

    • Generate the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.

    • Mix the sample extract with the ABTS radical solution.

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of ABTS radical scavenging activity.

  • Comparison: Compare the results with those of known antioxidants like ascorbic acid and Trolox to determine the relative antioxidant capacity.

Conclusion

This compound stands out as a promising natural ingredient for cosmetic formulations, offering both UV protection and potent antioxidant benefits. Its stability, particularly in W/O emulsions, and its ability to activate the skin's own defense mechanisms through the Nrf2 pathway, make it a compelling alternative to conventional synthetic compounds. Further research focusing on optimizing its stability in various cosmetic bases and exploring its synergistic effects with other natural ingredients will undoubtedly expand its application in the development of next-generation skincare products.

References

Cross-Validation of HPLC and Mass Spectrometry for Mycosporine Glycine Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Mycosporine glycine (B1666218), a key UV-screening compound, is paramount. This guide provides an objective comparison of two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Mass Spectrometry (MS), offering insights into their respective performances through a summary of experimental data and detailed methodologies.

Mycosporine-like amino acids (MAAs), including Mycosporine glycine, are natural compounds recognized for their potent UV-absorbing properties, making them promising candidates for sunscreens and other photoprotective applications.[1][2] The robust and accurate quantification of these compounds is a critical step in research and development. This guide focuses on the two most prevalent analytical methods for this purpose: HPLC, a well-established chromatographic technique, and mass spectrometry, known for its high sensitivity and selectivity.[3]

Quantitative Performance Comparison

The choice between HPLC and mass spectrometry for this compound quantification often depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of typical performance characteristics for each method, compiled from various studies.

ParameterHPLC with UV DetectionMass Spectrometry (LC-MS/MS)
Principle Separation based on polarity, quantification by UV absorbance (typically around 310 nm for this compound).[4][5]Separation by liquid chromatography, quantification based on mass-to-charge ratio of specific ions.[3][6]
Selectivity Moderate; co-eluting compounds with similar UV spectra can interfere.[7]High; specific precursor-product ion transitions are monitored, minimizing interference.[3]
Sensitivity Generally in the low µg/mL to high ng/mL range.High; detection limits can reach the low ng/mL to pg/mL range.[6]
Limit of Detection (LOD) 0.08–0.47 pmol injected (for a mix of MAAs).[8]0.001–0.005 µg/mg (for various MAAs).[6]
Limit of Quantification (LOQ) Typically 3x the Limit of Detection.Reported as low as the sub-µg/mL level.[9]
Accuracy Generally high, with accuracy reported to be nearly 100% for some MAAs.[9]High, with values typically within 15% of the nominal concentration.[9]
Precision (RSD%) High; Relative Standard Deviation (RSD) for retention times below 1% and for peak areas below 2%.[8]High; intra- and inter-day precision typically below 15%.[9]
**Linearity (R²) **Excellent, with coefficients of determination (R²) typically >0.99.[10]Excellent, with R² values consistently >0.99 over a defined concentration range.[9]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. The following sections outline typical experimental protocols for the quantification of this compound using both HPLC and mass spectrometry.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is widely used for the analysis of MAAs due to their strong UV absorption characteristics.

1. Sample Preparation and Extraction:

  • MAAs are extracted from biological matrices using solvents such as 20% aqueous methanol (B129727) or distilled water.[7]

  • The extraction can be facilitated by sonication.[11]

  • The resulting extract is then filtered through a 0.2 µm membrane filter prior to injection.[7]

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, and a photodiode array (PDA) or UV detector.[7]

  • Column: A reverse-phase C8 or C18 column is commonly used (e.g., 5 µm particle size; 4.6 mm × 250 mm).[7]

  • Mobile Phase: An isocratic mobile phase of 1.5% methanol (v/v) and 0.15% acetic acid (v/v) in distilled water is often employed.[7]

  • Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.[7]

  • Detection: Detection is performed by monitoring the UV absorbance at the maximum wavelength for this compound, which is approximately 310 nm.[4]

  • Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.[7]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers enhanced selectivity and sensitivity, making it a powerful tool for quantifying this compound, especially in complex samples.

1. Sample Preparation and Extraction:

  • Extraction protocols are similar to those for HPLC analysis, often utilizing aqueous methanol or water.[3] A rapid extraction procedure using water and volatile additives has also been developed.[6]

  • Extracts are filtered before being introduced to the LC-MS system.

2. Liquid Chromatography Conditions:

  • LC System: An ultra-high-performance liquid chromatography (UHPLC) or HPLC system is used.

  • Column: A reverse-phase C18 or a hydrophilic interaction liquid chromatography (HILIC) column can be used.[6][11]

  • Mobile Phase: A gradient elution is often used, for example, with a mobile phase consisting of water and acetonitrile (B52724) with additives like formic acid or ammonium (B1175870) acetate.[11][12]

  • Flow Rate: Flow rates are typically in the range of 0.3 to 0.5 mL/min.[7][12]

3. Mass Spectrometry Conditions:

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is commonly used.[6][11]

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically employed.[6]

  • Analysis Mode: For quantification, Multiple Reaction Monitoring (MRM) is used on a triple quadrupole instrument, which involves monitoring a specific precursor ion and its characteristic product ions.[6] For Mycosporine-glycine, a prominent peak is observed at m/z 246.2.[5]

  • Quantification: Similar to HPLC, quantification is based on a calibration curve generated from pure standards.[6]

Visualizing the Workflow

To better illustrate the relationship and workflow of a cross-validation study, the following diagrams are provided.

CrossValidationWorkflow cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Methods cluster_Data Data Processing & Comparison Sample Biological Sample Extraction Extraction of MAAs Sample->Extraction Filtration Filtration Extraction->Filtration HPLC HPLC-UV Analysis Filtration->HPLC LCMS LC-MS Analysis Filtration->LCMS DataHPLC Quantitative Data (HPLC) HPLC->DataHPLC DataLCMS Quantitative Data (LC-MS) LCMS->DataLCMS Comparison Statistical Comparison (Accuracy, Precision, etc.) DataHPLC->Comparison DataLCMS->Comparison Validation Cross-Validation Report Comparison->Validation SignalingPathways cluster_biosynthesis This compound Biosynthesis cluster_function Photoprotective Function S7P Sedoheptulose-7-Phosphate (from Pentose Phosphate Pathway) DG 4-Deoxygadusol (4-DG) S7P->DG Enzymatic Steps MGly This compound DG->MGly Glycine Glycine Glycine->MGly Absorption UV Absorption MGly->Absorption UV UV Radiation UV->MGly

References

Synergistic Photoprotection: A Comparative Analysis of Mycosporine Glycine and Other Natural Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the synergistic photoprotective potential of Mycosporine glycine (B1666218) (M-Gly) when combined with other natural antioxidants, supported by experimental data and detailed protocols.

Mycosporine glycine (M-Gly), a mycosporine-like amino acid (MAA), is a natural, water-soluble compound recognized for its potent UV-absorbing and antioxidant properties.[1][2][3] While its individual efficacy is well-documented, emerging research interest lies in its synergistic potential when combined with other natural antioxidants to enhance photoprotection. This guide provides a comparative analysis of M-Gly's performance against and in potential combination with other well-known natural antioxidants, presenting available quantitative data, detailed experimental methodologies for evaluation, and visualizations of relevant biological pathways.

Comparative Antioxidant Performance

While direct quantitative data on the synergistic photoprotective effects of this compound with other natural antioxidants remains a developing area of research, comparative studies on their individual antioxidant capacities offer valuable insights.

AntioxidantAssay TypeMetricResult
This compound ABTSIC502.258 mM[4]
ABTSIC50At pH 8.5, IC50 was 8-fold lower (indicating higher activity) than L-ascorbic acid.[5][6]
DPPHIC504.23 ± 0.21 mM[7]
L-Ascorbic Acid (Vitamin C) ABTSIC500.503 mM[4]
DPPHIC503.12 ± 0.18 mM[7]
α-Tocopherol (Vitamin E) β-carotene bleaching% inhibitionThis compound showed approximately 5% of the activity of α-tocopherol at the same concentration in this lipid-based assay.[7] A combination of Asterina-330 + Palythine (other MAAs) showed high activity relative to vitamin E.[5][6]

Note: The antioxidant activity of MAAs, including this compound, has been shown to be dose-dependent and influenced by the pH of the medium, with increased activity in more alkaline conditions.[5][6]

Potential for Synergy

While specific studies quantifying the synergistic effects of this compound with vitamins C and E are not yet prevalent, research on other mycosporine-like amino acids (MAAs) provides a strong rationale for investigating such combinations. For instance, the antioxidant capacity of Porphyra-334, another MAA, in inhibiting lipid peroxidation is enhanced by the addition of α-tocopherol (a form of Vitamin E). This suggests a potential for similar synergistic interactions between M-Gly and other antioxidants. The proposed mechanism for such synergy often involves the regeneration of the less stable antioxidant by the more stable one, creating a more robust and lasting protective effect against oxidative stress.

Experimental Protocols

For researchers aiming to investigate the synergistic photoprotective effects of this compound with other natural antioxidants, the following experimental protocols provide a robust framework.

Assessment of Antioxidant Activity (DPPH Radical Scavenging Assay)

This method assesses the ability of an antioxidant to neutralize the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

  • DPPH solution (in methanol)

  • This compound, other natural antioxidants, and their combinations

  • Methanol (as a blank)

  • Positive control (e.g., L-ascorbic acid)

  • Spectrophotometer

Procedure:

  • Prepare various concentrations of the individual antioxidants and their combinations in methanol.

  • Add a fixed volume of DPPH solution to each concentration of the test samples.

  • Incubate the mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculate the percentage of DPPH radical scavenging activity for each sample.

  • Determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

In Vitro Photoprotection Assay in Human Keratinocytes

This cellular assay evaluates the ability of a compound or mixture to protect human skin cells from UV-induced damage.

Materials:

  • Human keratinocyte cell line (e.g., HaCaT)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • This compound, other natural antioxidants, and their combinations

  • UVB radiation source

  • Cell viability assay kit (e.g., MTT or neutral red uptake)

  • Microplate reader

Procedure:

  • Culture human keratinocytes in 96-well plates until they reach a suitable confluence.

  • Treat the cells with various concentrations of the individual antioxidants and their combinations for a predetermined time.

  • Remove the treatment medium and wash the cells with PBS.

  • Expose the cells to a specific dose of UVB radiation, leaving a set of plates un-irradiated as a control.

  • After irradiation, incubate the cells for a further 24-48 hours.

  • Assess cell viability using a suitable assay (e.g., MTT), which measures the metabolic activity of living cells.

  • Compare the viability of UV-irradiated cells with and without antioxidant treatment to determine the photoprotective effect.

Signaling Pathways and Experimental Workflow

The photoprotective effects of antioxidants like this compound are often mediated through the modulation of key cellular signaling pathways. One such pathway is the Nrf2/HO-1 pathway, which plays a crucial role in the cellular response to oxidative stress.[4][8]

G UV-Induced Oxidative Stress and Nrf2/HO-1 Pathway UVR UV Radiation ROS Reactive Oxygen Species (ROS) UVR->ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 (transcription factor) Keap1_Nrf2->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD, CAT) ARE->Antioxidant_Enzymes promotes transcription Cellular_Protection Cellular Protection & Damage Repair Antioxidant_Enzymes->Cellular_Protection MGly This compound MGly->ROS scavenges MGly->Nrf2 activates

Caption: Nrf2/HO-1 pathway in response to UV radiation.

The workflow for evaluating synergistic photoprotective effects can be systematically organized to ensure comprehensive analysis.

G Workflow for Synergistic Photoprotection Analysis cluster_0 Preparation cluster_1 In Vitro Antioxidant Assays cluster_2 Cellular Photoprotection Assays cluster_3 Data Analysis A1 Prepare individual antioxidant solutions (M-Gly, Vit C, Vit E, etc.) B1 DPPH Assay A1->B1 B2 ABTS Assay A1->B2 B3 FRAP Assay A1->B3 C2 Treat cells with antioxidants and combinations A1->C2 A2 Create antioxidant combinations in various ratios A2->B1 A2->B2 A2->B3 A2->C2 D1 Calculate IC50 values B1->D1 B2->D1 B3->D1 C1 Culture human keratinocytes C1->C2 C3 Expose cells to UVB radiation C2->C3 C4 Assess cell viability (MTT assay) C3->C4 C5 Measure intracellular ROS levels C3->C5 D3 Statistical analysis C4->D3 C5->D3 D2 Determine Combination Index (CI) to assess synergy D1->D2

Caption: Experimental workflow for synergy evaluation.

Logical Framework for Synergistic Interaction

The concept of synergy in antioxidant combinations can be understood through a logical relationship where the combined effect is greater than the sum of the individual effects.

G Logical Relationship of Antioxidant Synergy M_Gly This compound (Antioxidant A) ROS Reactive Oxygen Species M_Gly->ROS neutralizes Effect_A Photoprotective Effect of A M_Gly->Effect_A Other_Antioxidant Other Natural Antioxidant (e.g., Vitamin C/E) Other_Antioxidant->ROS neutralizes Effect_B Photoprotective Effect of B Other_Antioxidant->Effect_B Combination Combination of A + B Combination->ROS neutralizes more effectively Effect_Combo Combined Photoprotective Effect Combination->Effect_Combo Synergy Synergistic Effect (Effect_Combo > Effect_A + Effect_B) Effect_A->Synergy Effect_B->Synergy Effect_Combo->Synergy

Caption: Conceptual diagram of antioxidant synergy.

References

A Comparative Analysis of Mycosporine-Glycine from Diverse Marine Origins

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive comparative study of Mycosporine-glycine (M-Gly), a potent UV-screening and antioxidant compound, has been compiled for researchers, scientists, and drug development professionals. This guide provides a detailed analysis of M-Gly's properties based on its isolation from various marine sources, including macroalgae, cyanobacteria, and lichens. The objective is to offer a clear comparison of its performance, supported by experimental data, to aid in the evaluation of its potential for pharmaceutical and cosmetic applications.

Mycosporine-like amino acids (MAAs) are a group of water-soluble compounds produced by marine organisms to protect themselves from harmful ultraviolet radiation.[1] Among these, Mycosporine-glycine stands out for its significant antioxidant properties.[2][3] This guide summarizes key quantitative data, outlines experimental protocols for its study, and visualizes relevant biological pathways.

Quantitative Performance Comparison

The efficacy of Mycosporine-glycine as a photoprotective and antioxidant agent can vary depending on its marine source. The following table summarizes key performance indicators from published studies.

Marine Source OrganismUV Absorption Maximum (λmax)Molar Extinction Coefficient (ε) (M⁻¹ cm⁻¹)Antioxidant Activity (IC50 Value)Reference
Green Alga (Chlamydomonas hedleyi)310 nm28,200Strong activity in DPPH assay[4]
Marine Lichen (Lichina pygmaea)310 nmNot Reported8-fold more effective than L-ascorbic acid (ABTS assay, pH 8.5)[1]
Unspecified Marine Source310 nmNot Reported4.23 ± 0.21 mM (DPPH assay)[1]

Note: The molar extinction coefficient for Mycosporine-glycine has not been widely reported across different sources. The value from Chlamydomonas hedleyi provides a key reference point. For comparison, the related compound mycosporine-serinol has a molar extinction coefficient of 27,270 M⁻¹ cm⁻¹.[5]

Experimental Methodologies

The following protocols provide a generalized framework for the extraction, purification, and evaluation of Mycosporine-glycine from marine biomass.

Extraction and Purification of Mycosporine-Glycine

This process involves the initial extraction of MAAs from the marine organism followed by chromatographic purification to isolate Mycosporine-glycine.

a. Extraction:

  • Lyophilized marine biomass is extracted with a solvent, typically 20% aqueous methanol (B129727) or ethanol, at a ratio of 1g of dry weight to 10 mL of solvent.

  • The mixture is sonicated or agitated for a set period (e.g., 2 hours) at a controlled temperature (e.g., 45°C).

  • The extract is then centrifuged to pellet the solid biomass, and the supernatant containing the MAAs is collected.

b. Purification:

  • The crude extract is concentrated under reduced pressure.

  • The concentrated extract is subjected to column chromatography, often using a reverse-phase C18 column.

  • Elution is performed using a gradient of aqueous solvent (e.g., 0.1% acetic acid in water) and an organic solvent (e.g., methanol).

  • Fractions are collected and monitored by UV-Vis spectrophotometry at 310 nm to identify those containing Mycosporine-glycine.

  • Purity of the isolated fractions is confirmed using High-Performance Liquid Chromatography (HPLC) and the structure is verified by Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[6]

Antioxidant Activity Assays

The antioxidant capacity of purified Mycosporine-glycine is commonly assessed using the DPPH and ABTS radical scavenging assays.

a. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

  • A stock solution of DPPH in methanol (e.g., 0.1 mM) is prepared.

  • Various concentrations of the purified Mycosporine-glycine are added to the DPPH solution.

  • The reaction mixture is incubated in the dark for a specified time (e.g., 30 minutes).

  • The absorbance of the solution is measured at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • The percentage of scavenging activity is calculated, and the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined.

b. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:

  • The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and incubating the mixture in the dark at room temperature for 12-16 hours.

  • The ABTS•+ solution is diluted with a buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of approximately 0.70 at 734 nm.

  • Different concentrations of the purified Mycosporine-glycine are added to the diluted ABTS•+ solution.

  • The absorbance is measured at 734 nm after a short incubation period (e.g., 6 minutes).

  • The percentage of inhibition is calculated, and the IC50 value is determined.

Visualizing Biological Interactions

To understand the mechanisms through which Mycosporine-glycine exerts its protective effects, the following diagrams illustrate a generalized experimental workflow and a key signaling pathway involved in the antioxidant response.

G cluster_0 Extraction & Purification cluster_1 Characterization & Analysis A Marine Biomass (e.g., Algae, Cyanobacteria) B Solvent Extraction (Methanol/Ethanol) A->B C Crude Extract B->C D Column Chromatography (e.g., C18) C->D E Purified Mycosporine-glycine D->E F UV-Vis Spectroscopy (λmax determination) E->F G HPLC & LC-MS (Purity & Identification) E->G H NMR Spectroscopy (Structural Elucidation) E->H I Antioxidant Assays (DPPH, ABTS) E->I

Fig. 1: Experimental workflow for Mycosporine-glycine.

UVB UVB Radiation ROS Reactive Oxygen Species (ROS) UVB->ROS M_Gly Mycosporine-glycine M_Gly->ROS Scavenges TGFb TGF-β/Smad Pathway M_Gly->TGFb Activates WNT WNT/β-catenin Pathway M_Gly->WNT Activates Skin_Repair Skin Repair & Collagen Synthesis TGFb->Skin_Repair WNT->Skin_Repair

Fig. 2: Simplified signaling pathway of Mycosporine-glycine.

Recent studies suggest that Mycosporine-glycine may promote skin repair by activating the TGF-β/Smad and WNT/β-catenin signaling pathways.[6][7] Additionally, its potent antioxidant activity helps in neutralizing harmful reactive oxygen species (ROS) generated by UV radiation, thereby protecting cells from oxidative stress.[8] The Keap1-Nrf2-ARE pathway is another important antioxidant response pathway that can be activated by some MAAs, leading to the expression of protective enzymes.[1]

References

Validating the Anti-inflammatory Properties of Mycosporine Glycine in Skin Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Mycosporine glycine (B1666218) (M-Gly), a member of the mycosporine-like amino acid (MAA) family, is a naturally occurring, water-soluble compound found in various marine organisms.[1][2] Beyond its known photoprotective properties, emerging research has highlighted its potent antioxidant and anti-inflammatory capabilities, positioning it as a promising candidate for dermatological and cosmetic applications.[1][3][4] This guide provides an objective comparison of M-Gly's anti-inflammatory performance against other MAAs, supported by experimental data from various skin models. It details the molecular pathways it modulates and the experimental protocols used for its validation, aimed at researchers, scientists, and professionals in drug development.

Data Presentation: Comparative Anti-inflammatory Activity

The anti-inflammatory potential of Mycosporine glycine has been quantified by assessing its ability to modulate key inflammatory markers in response to stimuli like ultraviolet (UV) radiation or lipopolysaccharide (LPS). The following table summarizes the performance of M-Gly in comparison to other well-known MAAs, Shinorine and Porphyra-334.

Inflammatory Marker This compound (M-Gly) Shinorine Porphyra-334 Skin Model/Cell Line Inducer Reference
COX-2 mRNA Expression Significant dose-dependent decrease.[2][5] Up to ~50% inhibition at 0.3 mM.[2]Inhibited expression, particularly at lower concentrations (0.03 mM).[2][5]No effect on expression at any tested concentration.[5][6]HaCaT (Human Keratinocytes)UV Radiation[2][5][6]
COX-2 Protein/Gene Expression Significantly inhibited expression.[7][8]Inhibited expression.[8]No significant response.[8]RAW 264.7 MacrophagesLPS[7][8]
iNOS Expression Significantly inhibited expression.[6][7]Not ReportedNot ReportedRAW 264.7 MacrophagesLPS[6][7]
TNF-α (Tumor Necrosis Factor-alpha) Significantly decreased levels.[1][9]Not ReportedNot ReportedIn vivo (UVB-exposed mouse skin)UVB Radiation[1][9]
IL-6 (Interleukin-6) Significantly decreased levels.[1][9]Not ReportedNot ReportedIn vivo (UVB-exposed mouse skin)UVB Radiation[1][9]
IL-1β (Interleukin-1-beta) Significantly decreased levels.[1][9]Not ReportedNot ReportedIn vivo (UVB-exposed mouse skin)UVB Radiation[1][9]

Summary: The data consistently demonstrates that this compound effectively suppresses the expression of key pro-inflammatory mediators, including COX-2, iNOS, TNF-α, IL-6, and IL-1β, in both in vitro and in vivo models.[1][7][8] Its activity, particularly in downregulating COX-2, appears more consistently dose-dependent compared to Shinorine, while Porphyra-334 shows no significant effect on this marker.[2][5][6]

Key Signaling Pathways in Inflammation Modulated by this compound

This compound exerts its anti-inflammatory effects by modulating critical intracellular signaling pathways that are activated by inflammatory stimuli.

NF-κB (Nuclear Factor-kappa B) Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Mycosporine-2-glycine, a closely related compound, has been shown to inhibit the NF-κB pathway, thereby hindering the production of inflammatory mediators like iNOS and COX-2.[7][8] This inhibitory action on NF-κB signaling is a key mechanism for its anti-inflammatory effects.[10]

NF_kB_Pathway cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., UV, LPS) IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB / IκB (Inactive) IKK->NFkB_IkB Causes Degradation of IκB NFkB NF-κB NFkB_active NF-κB (Active) NFkB_IkB->NFkB_active Releases Nucleus Nucleus DNA DNA NFkB_active->DNA Binds to Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α) DNA->Genes Promotes Transcription MGly This compound MGly->IKK Inhibits MGly->NFkB_active Inhibits Nuclear Translocation

This compound inhibits the NF-κB signaling pathway.
MAPK (Mitogen-Activated Protein Kinases) Signaling Pathway

The MAPK pathway, including ERK and JNK, is crucial for cell processes like proliferation and migration, which are vital for wound healing.[11] MAAs, including M-Gly, have been found to mediate wound healing effects in human keratinocytes through the activation of FAK (Focal Adhesion Kinase), ERK (Extracellular signal-regulated kinases), and JNK (c-Jun N-terminal kinases), which are components of the MAPK signaling cascade.[11]

MAPK_Pathway MAAs This compound (and other MAAs) FAK FAK (Focal Adhesion Kinase) MAAs->FAK Activates ERK ERK FAK->ERK Activates JNK JNK FAK->JNK Activates Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration JNK->Migration WoundHealing Wound Healing Proliferation->WoundHealing Migration->WoundHealing

MAAs promote wound healing via the FAK/MAPK pathway.

Experimental Protocols

Validation of M-Gly's anti-inflammatory properties relies on standardized in vitro and in vivo models.

Experimental Models for Skin Inflammation
  • In Vitro 2D Cell Cultures : Immortalized human keratinocytes (HaCaT) are widely used to model the epidermal response to UV radiation.[6][8] Murine macrophage cells (RAW 264.7) are used to study inflammatory responses to pathogens or LPS.[8]

  • In Vitro 3D Skin Models : Reconstructed human epidermis (RHE) and full-thickness skin equivalents (FTSE) provide a more physiologically relevant environment, mimicking the barrier function and cellular complexity of human skin.[12]

  • Ex Vivo Human Skin Explants : These models use fresh human skin biopsies cultured in devices like Franz cells to study the effects of topically or systemically applied compounds on intact, immunocompetent skin tissue.[13][14]

  • In Vivo Animal Models : UVB-induced skin inflammation in mice is a common model to study acute photodamage and the efficacy of anti-inflammatory agents in vivo.[1][9]

Key Experimental Methodologies

1. Cell Culture and Induction of Inflammation

  • Objective : To prepare cell models for testing anti-inflammatory compounds.

  • Protocol :

    • Culture HaCaT or RAW 264.7 cells in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C and 5% CO₂.

    • Seed cells in multi-well plates and grow to 70-80% confluency.

    • Pre-treat cells with varying concentrations of this compound (e.g., 0.03, 0.15, 0.3 mM) for a specified period (e.g., 1-2 hours).[2][6]

    • Induce inflammation:

      • For HaCaT cells, expose to a controlled dose of UV radiation.

      • For RAW 264.7 cells, add LPS to the culture medium.

    • Incubate for a defined period (e.g., 6-24 hours) before harvesting cells or supernatant for analysis.

2. Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

  • Objective : To measure the mRNA levels of pro-inflammatory genes like COX-2 and iNOS.

  • Protocol :

    • RNA Extraction : Lyse the treated cells and extract total RNA using a commercial kit (e.g., TRIzol).

    • cDNA Synthesis : Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

    • qPCR Reaction : Set up the qPCR reaction using a master mix (e.g., SYBR Green), specific primers for the target gene (COX-2) and a housekeeping gene (e.g., GAPDH), and the synthesized cDNA.

    • Analysis : Run the reaction in a real-time PCR cycler. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.

3. Enzyme-Linked Immunosorbent Assay (ELISA)

  • Objective : To quantify the concentration of secreted pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in cell culture supernatant or tissue homogenates.

  • Protocol :

    • Collect the cell culture medium or prepare protein lysates from skin tissue samples from the in vivo model.

    • Use commercial ELISA kits specific for the cytokine of interest (e.g., mouse TNF-α).

    • Coat a 96-well plate with a capture antibody.

    • Add samples and standards to the wells and incubate.

    • Add a detection antibody, followed by a substrate solution to produce a colorimetric signal.

    • Measure the absorbance using a microplate reader and determine the cytokine concentration by comparing it to the standard curve.[1]

Experimental_Workflow cluster_analysis Downstream Analysis Model Select Skin Model (e.g., HaCaT cells, Mouse) Treatment Pre-treat with This compound Model->Treatment Induction Induce Inflammation (UVB, LPS) Treatment->Induction Incubation Incubate Induction->Incubation Harvest Harvest Samples (Cells, Supernatant, Tissue) Incubation->Harvest qPCR qPCR (Gene Expression: COX-2) Harvest->qPCR ELISA ELISA (Cytokine Levels: TNF-α) Harvest->ELISA Western Western Blot (Protein Pathways: NF-κB) Harvest->Western Result Data Analysis & Comparison qPCR->Result ELISA->Result Western->Result

General workflow for validating anti-inflammatory agents.

Conclusion

The available data strongly supports the anti-inflammatory properties of this compound. Through its ability to downregulate key pro-inflammatory mediators like COX-2 and various cytokines, primarily by inhibiting the NF-κB signaling pathway, M-Gly demonstrates significant potential as a bioactive ingredient for managing skin inflammation.[1][7][8] Compared to other MAAs, its consistent, dose-dependent activity in robust skin models makes it a compelling candidate for further development in therapeutic and cosmeceutical formulations aimed at mitigating inflammatory skin conditions.

References

Head-to-head comparison of the UV absorption spectra of various mycosporine-like amino acids

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the UV Absorption Spectra of Mycosporine-Like Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Mycosporine-like amino acids (MAAs) are a diverse family of more than 40 small (<400 Da), water-soluble, and colorless compounds that function as potent natural ultraviolet (UV) screening agents.[1] Found in a wide array of organisms, including cyanobacteria, algae, and marine invertebrates, these secondary metabolites are of significant interest for their potential applications in sunscreens, anti-aging cosmetics, and as photostabilizing agents.[2][3] Their efficacy stems from their strong UV absorption maxima (λmax) between 310 and 365 nm and high molar extinction coefficients (ε), which range from 28,100 to 50,000 M⁻¹cm⁻¹.[1][4][5]

This guide provides a head-to-head comparison of the UV absorption characteristics of various MAAs, supported by experimental data and detailed protocols for their analysis.

Quantitative Comparison of UV Absorption Properties

The photoprotective capacity of an MAA is defined by its wavelength of maximum absorption (λmax) and its molar extinction coefficient (ε), which quantifies how strongly it absorbs light at that wavelength. Structurally, MAAs are divided into two main groups: oxo-mycosporines (aminocyclohexenone derivatives), which typically absorb in the UV-B range, and imino-mycosporines (aminocyclohexenimine derivatives), which absorb in the UV-A range.[6][7] The following table summarizes these key spectral properties for several well-characterized MAAs.

Mycosporine-Like Amino Acid (MAA)Chemical ClassMaximum Absorption (λmax)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Primary UV Range
Porphyra-334 Imino-mycosporine334 nm~42,300 - 43,500UVA
Shinorine Imino-mycosporine334 nm~44,700UVA
Mycosporine-glycine Oxo-mycosporine310 nm~28,100 - 28,900UVB
Palythine Imino-mycosporine320 nmNot specifiedUVA
Asterina-330 Imino-mycosporine330 nmNot specifiedUVA
Mycosporine-serinol Oxo-mycosporine310 nm~27,270UVB
Mycosporine-taurine Oxo-mycosporine309 nmNot specifiedUVB
Usujirene Imino-mycosporine357 nmNot specifiedUVA
Palythene Imino-mycosporine360 nmNot specifiedUVA

Experimental Protocols

The determination of the UV absorption spectra of MAAs involves two primary stages: extraction of the compounds from a biological source and subsequent spectrophotometric analysis.

Extraction of Mycosporine-Like Amino Acids

This protocol is a generalized method for extracting MAAs from marine macroalgae, a common source.

  • Objective: To extract water-soluble MAAs from algal biomass for spectral analysis.

  • Materials:

    • Fresh or lyophilized algal biomass

    • Mortar and pestle

    • 20% Aqueous Methanol (B129727) (HPLC grade)

    • Centrifuge and centrifuge tubes

    • 0.2 µm syringe filters

    • Rotary evaporator (optional)

  • Methodology:

    • Sample Preparation: Weigh approximately 100 mg of dried and powdered algal tissue.

    • Extraction: Homogenize the sample in a mortar and pestle with 10 mL of 20% aqueous methanol for 5-10 minutes.

    • Incubation: Transfer the homogenate to a centrifuge tube and incubate at 45°C for 2 hours to enhance extraction efficiency.

    • Centrifugation: Centrifuge the extract at 5,000 x g for 15 minutes to pellet cellular debris.

    • Collection: Carefully collect the supernatant, which contains the MAAs.

    • Concentration (Optional): The solvent can be evaporated using a rotary evaporator, and the resulting dried extract can be redissolved in a known volume of solvent for more concentrated samples.

    • Filtration: Filter the final extract through a 0.2 µm syringe filter to remove any remaining particulate matter before analysis.

Measurement of UV Absorption Spectra

This protocol outlines the use of UV-Vis spectrophotometry to determine the characteristic absorption spectrum of the extracted MAAs.

  • Objective: To determine the maximum absorption wavelength (λmax) and calculate the molar extinction coefficient (ε) of the MAA extract.

  • Materials:

    • UV-Vis Spectrophotometer

    • Quartz cuvettes (1 cm path length)

    • The same solvent used for extraction (e.g., 20% aqueous methanol)

    • MAA extract

  • Methodology:

    • Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up as per the manufacturer's instructions.

    • Blanking: Set the wavelength range for scanning (e.g., 250 nm to 450 nm). Fill a quartz cuvette with the solvent (e.g., 20% aqueous methanol) and use it as a blank to calibrate the instrument and zero the absorbance.[8]

    • Sample Measurement: Rinse a clean quartz cuvette first with the solvent and then with the MAA extract. Fill the cuvette with the filtered MAA extract.

    • Data Acquisition: Place the cuvette in the spectrophotometer and record the absorbance spectrum across the defined wavelength range.[8] The peak of the resulting curve represents the λmax.

    • Quantification (Optional): To determine the molar extinction coefficient, the precise concentration of a purified MAA standard in the solution must be known. The coefficient (ε) can then be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance at λmax, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the MAA.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental process, from sample collection to data analysis.

G cluster_prep Sample Preparation & Extraction cluster_analysis Spectrophotometric Analysis cluster_data Data Interpretation A Biological Sample (e.g., Macroalgae) B Homogenization (Aqueous Methanol) A->B E Filtration (0.2 µm filter) C Incubation & Centrifugation B->C D Collection of Supernatant C->D D->E F UV-Vis Spectrophotometry E->F H Identify λmax G Record Absorbance Spectrum (250-450 nm) F->G G->H I Calculate Molar Extinction Coefficient (ε) H->I

Caption: Workflow for the extraction and UV absorption analysis of mycosporine-like amino acids (MAAs).

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Mycosporine Glycine

Author: BenchChem Technical Support Team. Date: December 2025

It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines before proceeding with any disposal method.

General Safety and Handling

Mycosporine-like amino acids are a group of colorless, water-soluble compounds naturally produced by various organisms.[1][2][3] Glycine (B1666218), a simple amino acid, is generally considered non-hazardous.[4][5][6] However, it is prudent to handle all laboratory chemicals with care. Standard laboratory practices should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.

Quantitative Data Summary

While specific quantitative data for mycosporine (B1203499) glycine disposal is not available, the following table summarizes general safety information for glycine, which can be used as a conservative proxy.

PropertyInformationSource Analogy
GHS Hazard StatementsNot classified as a hazardous substance or mixture.Generic Amino Acid SDS[4][5]
GHS Precautionary StatementsP264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P501: Dispose of contents/container to an approved waste disposal plant.Propargyl-PEG7-NHS ester[7]
Personal Protective Equipment (PPE)Safety goggles with side-shields, protective gloves, lab coat.Generic Amino Acid & PEG SDS[7][8]
First Aid MeasuresInhalation: Move to fresh air. Skin Contact: Wash off with soap and plenty of water. Eye Contact: Rinse cautiously with water for several minutes. Ingestion: Rinse mouth. Call a doctor if you feel unwell.Generic Amino Acid & PEG SDS[4][7]

Step-by-Step Disposal Protocol

The following procedural guidance is based on general laboratory waste disposal protocols.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unused or expired solid mycosporine glycine in its original container or a clearly labeled, sealed waste bag.

    • Place this container within a designated solid hazardous waste container.

    • Contaminated disposables such as weigh boats, gloves, and wipes should also be placed in the solid hazardous waste container.[7]

  • Aqueous/Liquid Waste:

    • Collect all aqueous solutions containing this compound in a designated aqueous hazardous waste container.[7]

    • Due to the potential for aquatic toxicity with similar compounds, do not dispose of aqueous solutions down the drain without explicit permission from your EHS office.[7]

2. Contaminated Labware:

  • Disposable Labware: Items such as pipette tips and plastic tubes that have come into contact with this compound should be placed in the solid hazardous waste container.[7]

  • Non-disposable Labware: Glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol (B145695) or isopropanol). This rinsate must be collected and disposed of as hazardous liquid waste. After decontamination, the glassware can be washed according to standard laboratory procedures.[7]

3. Spill Management:

  • Control and Contain: Restrict access to the spill area. For powdered material, prevent dust from becoming airborne.

  • Absorb: Cover the spill with an inert absorbent material.

  • Collect: Carefully sweep or scoop the absorbed material into a designated solid hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.[7]

4. Final Disposal:

  • Ensure all waste containers are securely sealed and properly labeled with their contents.

  • Store waste containers in a designated secondary containment area away from incompatible materials.

  • Follow your institution's specific procedures for the final pickup and disposal of hazardous waste by the EHS department.[7][8]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

MycosporineGlycineDisposal cluster_waste_generation Waste Generation cluster_waste_collection Waste Collection & Segregation cluster_final_disposal Final Disposal Solid Solid this compound & Contaminated Disposables SolidWaste Designated Solid Hazardous Waste Container Solid->SolidWaste Liquid Aqueous Solutions of this compound LiquidWaste Designated Aqueous Hazardous Waste Container Liquid->LiquidWaste EHS Contact Environmental Health & Safety (EHS) for Pickup and Final Disposal SolidWaste->EHS LiquidWaste->EHS

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Handling Guidelines for Mycosporine Glycine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Mycosporine glycine (B1666218) was found in the available resources. The following guidance is based on general laboratory safety protocols for handling non-hazardous chemical powders and information available for similar compounds. Researchers should always perform a risk assessment before handling any new substance.

Mycosporine glycine is a water-soluble, mycosporine-like amino acid (MAA) derivative found in various marine organisms that acts as a natural UV-absorbing compound.[] While it is not classified as a hazardous substance, prudent laboratory practices should always be observed when handling this and any other chemical.[2]

Personal Protective Equipment (PPE)

Proper personal protective equipment is essential to ensure safety when handling this compound, particularly in its powdered form. The following table summarizes the recommended PPE for various laboratory operations.

OperationEye ProtectionHand ProtectionProtective ClothingRespiratory Protection
Weighing and Transferring Powder Safety glasses with side shields or chemical splash goggles.[3][4]Nitrile or latex gloves.[3][5]Standard lab coat.[3]Recommended if weighing large quantities or if dust is generated. An N95-rated mask can be used.
Preparing Solutions Safety glasses with side shields or chemical splash goggles.[3][4]Nitrile or latex gloves.[3][5]Standard lab coat.[3]Generally not required if performed in a well-ventilated area or a fume hood.
General Handling and Storage Safety glasses.[3]Gloves recommended.Lab coat.[3]Not required.

Operational and Disposal Plans

Handling:

  • Avoid generating dust when handling the solid form.[5]

  • Use in a well-ventilated area. For procedures that may generate significant amounts of dust, a chemical fume hood should be used.

  • Avoid contact with skin, eyes, and clothing.[5]

  • Wash hands thoroughly after handling.[5]

  • Do not eat, drink, or smoke in areas where chemicals are handled.[5]

Storage:

  • Store in a tightly sealed container in a cool, dry place.[6]

  • Recommended storage temperatures are 0-4°C for short-term (days to weeks) and -20°C for long-term (months).[6]

  • Keep away from strong oxidizing agents.

Spill Response:

  • Alert others in the vicinity.

  • Wear appropriate PPE before cleaning the spill.

  • Contain the spill. For solid spills, gently sweep or vacuum the material to avoid creating dust. Place the collected material in a sealed container.

  • Clean the spill area with a damp cloth or paper towel.

  • Dispose of all contaminated materials as chemical waste.

Disposal:

  • Dispose of waste material in accordance with local, state, and federal regulations.

  • Do not dispose of down the drain unless permitted by local regulations.

Experimental Protocols

While specific experimental protocols are highly dependent on the research application, the general procedure for preparing a stock solution of this compound, which is water-soluble, would involve the following steps:

  • Calculate the required mass of this compound for the desired concentration and volume.

  • Wear appropriate PPE as outlined in the table above.

  • Weigh the this compound powder using a calibrated analytical balance in a draft-shielded enclosure or a fume hood to minimize dust dispersion.

  • Carefully transfer the weighed powder to a suitable volumetric flask.

  • Add a portion of the solvent (e.g., deionized water) to the flask.

  • Gently swirl the flask to dissolve the solid. Sonication may be used to aid dissolution if necessary.

  • Once fully dissolved, add the solvent to the calibration mark on the volumetric flask.

  • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Label the flask with the compound name, concentration, solvent, and date of preparation.

Workflow for Safe Handling of this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Conduct Risk Assessment B Gather Required PPE (Gloves, Goggles, Lab Coat) A->B C Prepare Work Area (Clean, Ventilated) B->C D Weigh this compound (Avoid Dust Generation) C->D E Prepare Solution (e.g., Dissolve in Water) D->E F Perform Experiment E->F G Clean Work Area F->G H Dispose of Waste (Follow Regulations) G->H I Remove and Dispose of PPE H->I J Wash Hands Thoroughly I->J

Caption: Workflow for the safe handling of this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.